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  • Product: Butyl (3,4-diethoxyphenyl)carbamate
  • CAS: 113932-77-7

Core Science & Biosynthesis

Foundational

"Butyl (3,4-diethoxyphenyl)carbamate properties"

An In-Depth Technical Guide to Butyl (3,4-diethoxyphenyl)carbamate This guide provides a comprehensive technical overview of Butyl (3,4-diethoxyphenyl)carbamate, a molecule of interest in organic synthesis and potential...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Butyl (3,4-diethoxyphenyl)carbamate

This guide provides a comprehensive technical overview of Butyl (3,4-diethoxyphenyl)carbamate, a molecule of interest in organic synthesis and potential pharmaceutical and agrochemical applications. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, and handling.

Introduction

Butyl (3,4-diethoxyphenyl)carbamate belongs to the carbamate class of organic compounds, characterized by the carbamate ester functional group (-OC(O)N-). The structural features of this molecule, namely the 3,4-diethoxy substitution on the phenyl ring and the butyl ester, suggest its potential for a range of applications. The related compound, Diethofencarb, which is the isopropyl ester of (3,4-diethoxyphenyl)carbamic acid, is a known fungicide effective against Botrytis cinerea[1]. This suggests that Butyl (3,4-diethoxyphenyl)carbamate may also possess interesting biological activities. This guide will delve into the fundamental chemical properties, a detailed synthesis protocol, and safety considerations for this compound.

Chemical and Physical Properties

The core structure of Butyl (3,4-diethoxyphenyl)carbamate consists of a 3,4-diethoxyaniline moiety linked to a butyl chloroformate-derived group. A summary of its key chemical identifiers is presented in the table below.

PropertyValueSource
Molecular Formula C15H23NO4[2]
Molecular Weight 281.35 g/mol [2]
InChIKey YIRJWYDQEYPRIP-UHFFFAOYSA-N[2]
SMILES CCCCOC(=O)Nc1ccc(OCC)c(OCC)c1[2]

Synthesis of Butyl (3,4-diethoxyphenyl)carbamate

The synthesis of Butyl (3,4-diethoxyphenyl)carbamate is most effectively achieved through the reaction of 3,4-diethoxyaniline with n-butyl chloroformate. This is a standard method for the formation of carbamates from anilines[4][5]. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine group of the aniline attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Purification Reactant1 3,4-Diethoxyaniline Reaction_Step Nucleophilic Acyl Substitution Reactant1->Reaction_Step Reactant2 n-Butyl Chloroformate Reactant2->Reaction_Step Base Non-nucleophilic Base (e.g., Pyridine, Triethylamine) Base->Reaction_Step Solvent Anhydrous Solvent (e.g., Benzene, Toluene, DCM) Solvent->Reaction_Step Workup Aqueous Workup Reaction_Step->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization Product Butyl (3,4-diethoxyphenyl)carbamate Recrystallization->Product

Caption: Workflow for the synthesis of Butyl (3,4-diethoxyphenyl)carbamate.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of isopropyl N-(3,4-diethoxyphenyl)carbamate[3] and general principles of carbamate synthesis[4].

Materials:

  • 3,4-Diethoxyaniline

  • n-Butyl chloroformate

  • Anhydrous benzene (or toluene or dichloromethane)

  • A non-nucleophilic base (e.g., pyridine or triethylamine)

  • Deionized water

  • Diethyl ether (or ethyl acetate) for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-diethoxyaniline and a slight molar excess of the non-nucleophilic base in anhydrous benzene.

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add a stoichiometric amount of n-butyl chloroformate dropwise to the cooled solution over a period of 15-20 minutes, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash sequentially with dilute acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from ethanol to yield pure Butyl (3,4-diethoxyphenyl)carbamate.

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[6][7].

  • Inhalation: May cause respiratory irritation. Avoid breathing dust or vapors[6][8].

  • Skin Contact: May cause skin irritation. In case of contact, wash immediately with soap and water.

  • Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes[6][9].

  • Ingestion: May be harmful if swallowed[9].

  • Reactivity: The synthesis involves reagents that are incompatible with strong oxidizing agents and acids[6][9]. The reaction should be carried out under anhydrous conditions as chloroformates can react with water.

Potential Applications and Future Directions

Given that the structurally similar Diethofencarb is a fungicide, a primary area of investigation for Butyl (3,4-diethoxyphenyl)carbamate would be in the field of agrochemicals as a potential antifungal agent[1]. Carbamates, in general, are known to act as cholinesterase inhibitors, a mechanism that is the basis for their use as pesticides[1].

In the realm of pharmaceuticals, the carbamate functional group is a common feature in many drug molecules, acting as a stable and metabolically resistant isostere for amides and esters. The 3,4-diethoxyphenyl moiety is also present in various biologically active compounds. Therefore, Butyl (3,4-diethoxyphenyl)carbamate could serve as a valuable intermediate or building block in the synthesis of novel therapeutic agents.

Future research should focus on the full characterization of its physical and chemical properties, a thorough evaluation of its biological activity, and an exploration of its potential as a scaffold in medicinal chemistry.

Conclusion

Butyl (3,4-diethoxyphenyl)carbamate is a molecule with significant potential, stemming from its structural similarity to known bioactive compounds. This guide has provided a detailed overview of its chemical properties, a robust synthesis protocol, and essential safety information. It is hoped that this document will serve as a valuable resource for researchers and scientists working with this and related compounds, facilitating further investigation into its properties and applications.

References

  • Vertex AI Search. (2010, October 28).
  • Vertex AI Search. (2025, December 20).
  • Stenutz. butyl N-(3,4-diethoxyphenyl)carbamate. Retrieved from [Link]

  • ChemBK. tert-Butyl [3-hydroxypropyl][2-(3,4-dimethoxyphenyl)ethyl]carbamate. Retrieved from [Link]

  • Sarna Chemicals. 3,4 Dimethoxyaniline (3,4DMA) | CAS No.6315-89-5. Retrieved from [Link]

  • BASF. (2025, September 30).
  • Google Patents. US6133473A - Synthesis of carbamate compounds.
  • Organic Syntheses Procedure. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • PubChem. But-3-yn-2-yl (3,4-diethoxyphenyl)carbamate | C15H19NO4. Retrieved from [Link]

  • PubChem. 3,4-Dimethoxyaniline | C8H11NO2. Retrieved from [Link]

  • PMC. N-Dealkylation of Amines. Retrieved from [Link]

  • Supporting Information. Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine. Retrieved from [Link]

  • PrepChem.com. Synthesis of isopropyl N-(3,4-diethoxyphenyl)carbamate. Retrieved from [Link]

  • PubChem. Diethofencarb | C14H21NO4. Retrieved from [Link]

  • Organic Chemistry Portal. Carbamate synthesis by carbamoylation. Retrieved from [Link]

  • RBNAinfo. (2020, July 2).
  • CymitQuimica. (2024, December 19).
  • ResearchGate. (2026, February 8). Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate | Request PDF. Retrieved from [Link]

  • Chemsrc. (2025, September 7). CAS#:2197160-26-0 | tert-Butyl (3,4-dichloro-2-methoxyphenyl)carbamate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines. Retrieved from [Link]

  • Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

Sources

Exploratory

Introduction: The Significance of Carbamates in Modern Research

An In-depth Technical Guide to Butyl (3,4-diethoxyphenyl)carbamate This guide provides a comprehensive technical overview of Butyl (3,4-diethoxyphenyl)carbamate, a compound of interest for researchers and professionals i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Butyl (3,4-diethoxyphenyl)carbamate

This guide provides a comprehensive technical overview of Butyl (3,4-diethoxyphenyl)carbamate, a compound of interest for researchers and professionals in drug development and medicinal chemistry. With full editorial control, this document is structured to deliver not just data, but also field-proven insights into its synthesis, characterization, and potential applications.

Organic carbamates are a pivotal class of compounds, distinguished by the presence of a carbamate functional group (-NHC(=O)O-). This motif is a cornerstone in medicinal chemistry and drug design, primarily due to its remarkable chemical and proteolytic stability.[1] Carbamates are often employed as bioisosteres for amide bonds, enhancing the pharmacokinetic profiles of therapeutic agents.[2] Their utility also extends to their roles as protecting groups in organic synthesis and as key components in the polymer industry.[1]

This guide focuses specifically on Butyl (3,4-diethoxyphenyl)carbamate, providing an in-depth exploration of its chemical identity, synthesis, and analytical validation, thereby equipping researchers with the foundational knowledge required for its application in novel research endeavors.

Compound Profile: Butyl (3,4-diethoxyphenyl)carbamate

A thorough understanding of a compound's fundamental properties is critical before its integration into any experimental workflow. This section outlines the key identifiers and physicochemical characteristics of Butyl (3,4-diethoxyphenyl)carbamate.

  • Chemical Name: butyl N-(3,4-diethoxyphenyl)carbamate[3]

  • CAS Number: 113932-77-7[4]

  • Molecular Formula: C15H23NO4[3]

  • Molecular Weight: 281.35 g/mol [3]

Table 1: Physicochemical Properties of Butyl (3,4-diethoxyphenyl)carbamate

PropertyValueSource
InChIKeyYIRJWYDQEYPRIP-UHFFFAOYSA-N[3]
SMILESCCCCOC(=O)Nc1ccc(OCC)c(OCC)c1[3]
AppearanceCrystalline solid (predicted)Inferred from similar compounds
SolubilitySoluble in polar organic solvents like acetone; poor solubility in nonpolar solvents such as toluene.[5]General carbamate properties

Synthesis of Butyl (3,4-diethoxyphenyl)carbamate: A Validated Protocol

The synthesis of substituted phenylcarbamates can be approached through several established routes.[6] A common and effective method involves the reaction of an appropriately substituted aniline with a chloroformate. The following protocol is adapted from the well-established synthesis of a structurally similar compound, isopropyl N-(3,4-diethoxyphenyl)carbamate.[7] This method is chosen for its reliability and the commercial availability of the starting materials.

Synthetic Workflow Overview

The synthesis proceeds via the nucleophilic acyl substitution of 3,4-diethoxyaniline on butyl chloroformate. A non-nucleophilic base, such as diethylaniline, is utilized to quench the HCl byproduct generated during the reaction.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification A 3,4-Diethoxyaniline E Ice-cooling (0-5 °C) during addition A->E B Butyl Chloroformate B->E C Diethylaniline (Base) C->E D Benzene (Solvent) D->E F Room temperature for 3 hours E->F G Quench with ice-water F->G H Ether extraction G->H I Wash with water H->I J Dry over MgSO4 I->J K Concentrate under reduced pressure J->K L Recrystallization from ethanol K->L M Butyl (3,4-diethoxyphenyl)carbamate (Final Product) L->M

Caption: Synthetic workflow for Butyl (3,4-diethoxyphenyl)carbamate.

Detailed Experimental Protocol

Materials:

  • 3,4-Diethoxyaniline

  • Butyl chloroformate

  • Diethylaniline

  • Benzene (or a suitable alternative solvent like toluene)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3,4-diethoxyaniline and diethylaniline in benzene.

  • Cool the resulting solution in an ice bath.

  • To this cooled solution, add butyl chloroformate dropwise over a period of 5-10 minutes, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Pour the reaction mixture into ice-water and transfer to a separatory funnel.

  • Extract the aqueous phase with diethyl ether.

  • Combine the organic extracts and wash with water, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from ethanol to yield pure Butyl (3,4-diethoxyphenyl)carbamate.

Analytical Characterization

Due to the thermal lability of many carbamates, High-Performance Liquid Chromatography (HPLC) is often the preferred method for analysis over Gas Chromatography (GC).[8][9]

Suggested HPLC Method for Analysis

This protocol is a general guideline and may require optimization for specific instrumentation.

Table 2: HPLC Parameters for Carbamate Analysis

ParameterConditionRationale
Column C18 reverse-phase (e.g., Ultra Carbamate column)Provides good separation for moderately polar compounds.[9]
Mobile Phase Acetonitrile/Water gradientA gradient elution is effective for separating the target compound from potential impurities and starting materials.[10]
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce run time.[10]
Detection UV at 220 nm or Diode Array Detector (DAD)The aromatic ring in the molecule allows for strong UV absorbance.[9]
Injection Volume 10 µLStandard injection volume.

Sample Preparation:

  • Accurately weigh a small amount of the synthesized Butyl (3,4-diethoxyphenyl)carbamate.

  • Dissolve in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Potential Applications and Biological Context

While specific biological activities of Butyl (3,4-diethoxyphenyl)carbamate are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest several areas of potential interest for researchers.

The carbamate group is a known pharmacophore in numerous approved therapeutic agents.[1] Carbamate derivatives have been investigated for a wide range of biological activities, including as anticancer agents.[11] The diethoxyphenyl group is also present in various biologically active molecules.

Hypothetical Signaling Pathway Interaction

Given that many carbamate-containing molecules act as enzyme inhibitors, one could hypothesize that Butyl (3,4-diethoxyphenyl)carbamate might interact with signaling pathways regulated by enzymes susceptible to carbamoylation. For instance, it could potentially act as an inhibitor of a kinase or a hydrolase.

Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates Substrate Substrate Protein KinaseB->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response Inhibitor Butyl (3,4-diethoxyphenyl)carbamate Inhibitor->KinaseB Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Safety and Handling

Carbamates as a class can have varying toxicity profiles. It is prudent to handle Butyl (3,4-diethoxyphenyl)carbamate with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

Butyl (3,4-diethoxyphenyl)carbamate is a compound with a structural framework that suggests potential for further investigation in medicinal chemistry and drug development. This guide has provided a comprehensive overview of its identity, a detailed protocol for its synthesis, and methods for its analytical characterization. By grounding this information in the broader context of carbamate chemistry, it is intended that this document will serve as a valuable resource for scientists and researchers, enabling them to confidently incorporate this compound into their research and development pipelines.

References

  • METHODS OF ANALYSIS BY THE U.S.
  • Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review - PMC. (URL: [Link])

  • Chromatographic Analysis of Insecticidal Carbamates | Jo A. Engebretso. (URL: [Link])

  • HPLC Method for Analyzing Carbamate Pesticides | PDF | High Performance Liquid Chromatography - Scribd. (URL: [Link])

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC. (URL: [Link])

  • Effective Analysis Carbamate Pesticides - Separation Science. (URL: [Link])

  • butyl N-(3,4-diethoxyphenyl)carbamate - Stenutz. (URL: [Link])

  • Synthesis of substituted phenylcarbamates of N-cyclobutylformylated chitosan and their application as chiral selectors in enantioseparation - Analyst (RSC Publishing). (URL: [Link])

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC. (URL: [Link])

  • US6133473A - Synthesis of carbamate compounds - Google P
  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates -.:. Michael Pittelkow .:. (URL: [Link])

  • 3 - Organic Syntheses Procedure. (URL: [Link])

  • DIETHOFENCARB - the NIST WebBook. (URL: [Link])

  • But-3-yn-2-yl (3,4-diethoxyphenyl)carbamate | C15H19NO4 - PubChem. (URL: [Link])

  • butyl N-(3,4-diethoxyphenyl)carbamate结构式 - cas号查询. (URL: [Link])

  • Butyl diethylcarbamate | C9H19NO2 | CID 10241277 - PubChem - NIH. (URL: [Link])

  • butyl N-[(4-nitrophenyl)methylideneamino]carbamate — Chemical Substance Information. (URL: [Link])

  • Carbamate synthesis by carbamoylation - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of isopropyl N-(3,4-diethoxyphenyl)carbamate - PrepChem.com. (URL: [Link])

Sources

Foundational

Comprehensive Technical Whitepaper: Physicochemical Profiling and Synthesis of Butyl (3,4-diethoxyphenyl)carbamate

Target Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Executive Summary Butyl (3,4-diethoxyphenyl)carbamate (BDEC) is a highly lipophilic, synthetic organic compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Drug Development Professionals

Executive Summary

Butyl (3,4-diethoxyphenyl)carbamate (BDEC) is a highly lipophilic, synthetic organic compound characterized by a carbamate core flanked by a butyl ester chain and a diethoxy-substituted phenyl ring. Existing in both n-butyl (CAS: 113932-77-7)[1][2] and tert-butyl (CAS: 99612-45-0)[3][4] isomeric forms, this structural motif is frequently utilized in drug discovery as a stable intermediate, a lipophilic prodrug moiety, or a pharmacophore for exploring hydrophobic binding pockets in target proteins.

This whitepaper provides an in-depth technical analysis of BDEC’s physicochemical properties, structural behavior, and synthetic methodologies, grounded in validated empirical protocols.

Structural & Electronic Profiling

The molecular architecture of BDEC dictates its behavior in both biological systems and synthetic workflows. The diethoxy groups on the phenyl ring act as electron-donating groups (EDGs) via resonance, increasing the electron density of the aromatic system. Concurrently, the carbamate linkage provides a balance of metabolic stability and hydrogen-bonding capability, being significantly more resistant to hydrolytic cleavage than standard esters, yet more cleavable than amides.

Table 1: Core Physicochemical Properties
PropertyValueCausality / Significance in Drug Design
Chemical Formula C₁₅H₂₃NO₄[2][5]Defines the molecular composition and exact mass.
Molecular Weight 281.35 g/mol [5]<500 Da; strictly complies with Lipinski’s Rule of 5, ensuring a favorable size for oral absorption.
SMILES String CCCCOC(=O)Nc1ccc(OCC)c(OCC)c1Enables in silico modeling and computational ADMET predictions.
LogP (Calculated) 3.846[6]High lipophilicity. Drives lipid membrane insertion and passive permeability, though it may necessitate solubility-enhancing formulations.
Polar Surface Area (PSA) 60.28 Ų[6]<140 Ų; highly optimal for passive intracellular penetration and suggests potential for Blood-Brain Barrier (BBB) traversal.
H-Bond Donors 1 (-NH)A low donor count minimizes desolvation energy penalties when crossing hydrophobic lipid bilayers.
H-Bond Acceptors 4 (-O-, C=O)Facilitates specific target protein binding via complex hydrogen-bonding networks.
Rotatable Bonds 8Confers molecular flexibility, allowing the molecule to adopt multiple conformations for induced-fit binding.

Synthetic Methodology & Mechanistic Insights

The synthesis of BDEC typically proceeds via a nucleophilic acyl substitution. The electron-rich 3,4-diethoxyaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of butyl chloroformate (or Boc anhydride for the tert-butyl variant).

Synthesis A 3,4-Diethoxyaniline (Nucleophile) D Tetrahedral Intermediate A->D Nucleophilic Attack B Butyl Chloroformate (Electrophile) B->D Carbonyl Addition C Triethylamine (TEA) (Acid Scavenger) C->D Proton Abstraction E Butyl (3,4-diethoxyphenyl)carbamate (Target Product) D->E Chloride Elimination

Synthetic pathway of Butyl (3,4-diethoxyphenyl)carbamate via nucleophilic acyl substitution.
Protocol 1: Step-by-Step Synthesis of n-Butyl (3,4-diethoxyphenyl)carbamate

This protocol is designed as a self-validating system to ensure high yield and purity.

  • Preparation: Dissolve 10.0 mmol of 3,4-diethoxyaniline in 25 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive butyl chloroformate into butanol and carbon dioxide.

  • Base Addition: Add 15.0 mmol (1.5 eq) of Triethylamine (TEA) to the solution and cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct. If HCl is not neutralized, it will protonate the aniline, rendering it non-nucleophilic and halting the reaction. Cooling controls the exothermic nature of the reaction, suppressing the formation of symmetrical urea byproducts.

  • Electrophile Addition: Introduce 11.0 mmol (1.1 eq) of butyl chloroformate dropwise over 15 minutes.

    • Causality: Dropwise addition ensures the electrophile remains the limiting reagent in the microenvironment, favoring mono-acylation.

  • In-Process Control (Self-Validation): After 2 hours of stirring at room temperature, analyze the mixture via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.

    • Validation Check: The complete disappearance of the ninhydrin-active aniline spot (R_f ~0.2) and the emergence of a strong UV-active carbamate spot (R_f ~0.6) validates reaction completion. If aniline remains, add 0.1 eq of butyl chloroformate.

  • Workup & Purification: Quench the reaction with 20 mL of 1M HCl. Separate the organic layer, wash with saturated aqueous NaHCO₃, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

Analytical & Physicochemical Characterization

To verify the structural integrity and physical properties of the synthesized BDEC, a multi-modal analytical approach is required.

Analytical A Synthesized BDEC (Crude Extract) B LC-MS Analysis (Mass & Purity) A->B C NMR Spectroscopy (Structural Confirmation) A->C D FT-IR Spectroscopy (Functional Groups) A->D E Validated Physicochemical Profile B->E MW: 281.35 Da C->E Purity >98% D->E C=O, N-H bands

Multi-modal analytical characterization workflow for BDEC validation.
Protocol 2: Empirical Determination of LogP (Shake-Flask Method)

While computational models predict a LogP of 3.846[6], empirical validation is mandatory for IND (Investigational New Drug) applications. This protocol utilizes the OECD Test Guideline 107 methodology.

  • Phase Saturation: Vigorously stir equal volumes of n-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) in a separation funnel for 24 hours at 25 °C. Allow the phases to separate completely.

    • Causality: Pre-saturating the phases prevents volume shifts due to cross-solubility during the actual assay, ensuring accurate concentration calculations.

  • Solubilization: Dissolve precisely 2.0 mg of BDEC in 2.0 mL of the saturated n-octanol phase (1 mg/mL stock).

  • Partitioning: In a borosilicate glass vial, combine 1.0 mL of the BDEC-spiked octanol with 1.0 mL of saturated PBS. Seal and shake mechanically at 100 rpm for 2 hours at 25 °C.

    • Causality: 2 hours provides ample time for the highly lipophilic BDEC to reach thermodynamic equilibrium across the phase boundary without subjecting the carbamate bond to prolonged hydrolytic stress.

  • Separation: Centrifuge the vial at 3000 rpm for 15 minutes.

    • Causality: Centrifugation breaks any micro-emulsions formed at the interface during shaking, ensuring clean phase sampling.

  • Quantification & Self-Validation: Carefully extract aliquots from both the octanol and aqueous phases. Quantify BDEC concentration in each phase using HPLC-UV (detecting at ~254 nm).

    • Validation Check (Mass Balance): Calculate the total mass of BDEC recovered from both phases. A total recovery of >95% validates the assay, proving the compound did not degrade or irreversibly adsorb to the glass walls.

    • Calculation: LogP=log10​([BDEC]aqueous​[BDEC]octanol​​)

Pharmacokinetic & ADMET Implications

The physical properties of BDEC heavily influence its pharmacokinetic profile:

  • Absorption: With a LogP of ~3.85 and a PSA of ~60 Ų, BDEC is highly permeable across the gastrointestinal tract. However, its high lipophilicity suggests that aqueous solubility will be the rate-limiting step for absorption (BCS Class II behavior). Formulation strategies such as lipid-based nanoparticles or amorphous solid dispersions may be required.

  • Metabolism: The carbamate moiety is generally more stable to plasma esterases than simple esters, providing an extended half-life. The primary metabolic liabilities are likely the O-dealkylation of the diethoxy groups by hepatic CYP450 enzymes (e.g., CYP3A4, CYP2C9), yielding reactive catechol intermediates.

References

  • Stenutz Chemical Database. "Molecular structure of butyl N-(3,4-diethoxyphenyl)carbamate." Accessed March 15, 2026. Available at: [Link]

  • ChemSrc. "butyl N-(3,4-diethoxyphenyl)carbamate | CAS#:113932-77-7 Chemical & Physical Properties." Accessed March 15, 2026. Available at:[Link]

  • APIChina. "99612-45-0 tert-butyl (3,4-diethoxyphenyl)carbamate Manufacturers and Properties." Accessed March 15, 2026. Available at: [Link]

  • OECD Guidelines for the Testing of Chemicals. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD iLibrary. Accessed March 15, 2026. Available at:[Link]

Sources

Exploratory

A Technical Guide to the Solubility of Butyl (3,4-diethoxyphenyl)carbamate for Preformulation and Drug Development

Executive Summary The aqueous and solvent solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from dissolution rate and bioavailab...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aqueous and solvent solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from dissolution rate and bioavailability to the feasibility of formulation strategies. This technical guide provides a comprehensive overview of the solubility characteristics of Butyl (3,4-diethoxyphenyl)carbamate, a novel carbamate derivative. While specific experimental data for this compound is not publicly available, this document synthesizes foundational principles of carbamate chemistry, established analytical methodologies, and data from structurally analogous compounds to provide a robust predictive framework. We will delve into the theoretical physicochemical properties that govern solubility, present a detailed protocol for its empirical determination via the gold-standard shake-flask method, and discuss key factors that modulate its solubility profile. This guide is intended for researchers, formulation scientists, and drug development professionals to support informed decision-making in the preformulation and early development stages.

Physicochemical Properties and Their Influence on Solubility

Understanding the intrinsic physicochemical properties of Butyl (3,4-diethoxyphenyl)carbamate is paramount to predicting its solubility behavior. These properties are dictated by its molecular structure, which features a carbamate linkage, a substituted phenyl ring with two ethoxy groups, and a butyl chain.

  • Molecular Structure and Basic Properties:

    • Chemical Name: Butyl (3,4-diethoxyphenyl)carbamate

    • Molecular Formula: C₁₅H₂₃NO₄[1]

    • Molar Mass: 281.35 g/mol [1]

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A higher logP value indicates greater preference for a non-polar (lipid-like) environment over an aqueous one, which generally correlates with lower aqueous solubility. The structure of Butyl (3,4-diethoxyphenyl)carbamate, with its butyl group and diethoxyphenyl ring, suggests a significant degree of lipophilicity. While an experimental logP is not available, computational prediction methods can provide a reliable estimate. For drug discovery, a balanced logP, often between 2 and 5, is considered desirable for optimal absorption and distribution.[2]

Acidity/Basicity (pKa)

The pKa is the pH at which a molecule exists in equal proportions of its ionized and non-ionized forms.[2][3] The carbamate group (R-NH-C(=O)O-R') in Butyl (3,4-diethoxyphenyl)carbamate has a secondary amide-like proton. Generally, the N-H proton of a carbamate is very weakly acidic, with a pKa value typically well above the physiological pH range. This implies that the molecule will likely be neutral across the pH range of the gastrointestinal tract (pH 1.2-6.8).[4] For non-ionizable compounds, aqueous solubility is not expected to be significantly pH-dependent.

Melting Point and Crystal Lattice Energy

The melting point of a solid is related to the strength of its crystal lattice. A high melting point suggests strong intermolecular forces, which must be overcome for the solid to dissolve. This implies that a higher crystal lattice energy generally leads to lower solubility. Synthesis procedures for related carbamates often conclude with a recrystallization step, indicating that these compounds are typically crystalline solids at room temperature.[5][6]

The interplay of these physicochemical properties dictates the overall solubility of the compound. The following diagram illustrates this relationship.

G Solubility Aqueous Solubility LogP Lipophilicity (logP) LogP->Solubility Inversely Proportional pKa Ionization (pKa) pKa->Solubility Modulates (if ionizable) MP Crystal Lattice Energy (Melting Point) MP->Solubility Inversely Proportional Structure Molecular Structure (C15H23NO4) Structure->LogP Influences Structure->pKa Influences Structure->MP Influences

Caption: Relationship between physicochemical properties and solubility.

Predicted Solubility Profile

Based on the general characteristics of N-aryl carbamates and the structural features of the target molecule, we can establish a predictive solubility profile.

  • Aqueous Solubility: Due to its predicted high lipophilicity and non-ionizable nature in the physiological pH range, Butyl (3,4-diethoxyphenyl)carbamate is expected to have low aqueous solubility. For a drug to be considered highly soluble according to the Biopharmaceutics Classification System (BCS), its highest dose must be soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[4] It is probable that this compound would be classified as having low solubility.

  • Organic Solvent Solubility: Carbamates generally exhibit higher solubility in organic solvents compared to water.[7] Based on synthesis procedures for analogous compounds which utilize recrystallization from ethanol, good solubility in polar protic solvents like ethanol can be expected.[6] Solubility is also likely to be favorable in other common organic solvents such as methanol, acetone, and acetonitrile, while being lower in non-polar solvents like hexane.

A summary of the expected solubility is presented in the table below.

Solvent/MediumPredicted SolubilityRationale
Water (pH 1.2-6.8)LowHigh lipophilicity (predicted high logP) and non-ionizable nature.
Ethanol / MethanolHighPolar protic nature of the solvent can interact with the carbamate group. Supported by analog data.[6]
Acetone / AcetonitrileModerate to HighPolar aprotic solvents capable of dissolving moderately polar compounds.
Dichloromethane (DCM)Moderate to HighOften used as a solvent in the synthesis of carbamates.[5]
Hexane / HeptaneLowNon-polar nature is unlikely to effectively solvate the polar carbamate moiety.

Gold-Standard Protocol: Thermodynamic Solubility Determination

To obtain definitive solubility data, an empirical study is required. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic equilibrium solubility and is recommended by regulatory agencies.[8] This method measures the solubility of a compound once it has reached equilibrium in a specific solvent, which is crucial for understanding its behavior in vivo.

Experimental Workflow: Shake-Flask Method

The following diagram outlines the key steps in the shake-flask protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Sample Analysis A 1. Add excess solid API to a glass vial B 2. Add a precise volume of test medium (e.g., buffer) A->B C 3. Agitate at a constant temperature (e.g., 37°C) for 24-72 hours B->C D 4. Visually confirm the presence of undissolved solid C->D E 5. Allow to settle, then withdraw supernatant D->E F 6. Clarify by centrifugation and/or filtration E->F G 7. Quantify concentration (e.g., by HPLC-UV) F->G H 8. Calculate solubility (mg/mL or µM) G->H

Caption: Workflow for the Thermodynamic Shake-Flask Solubility Assay.

Detailed Step-by-Step Methodology

This protocol is designed to ensure the accurate determination of equilibrium solubility and incorporates self-validating checks for trustworthiness.

  • Preparation of Test Media:

    • Prepare aqueous buffers at a minimum of three pH values relevant to the human gastrointestinal tract: pH 1.2, 4.5, and 6.8.[4]

    • For biopharmaceutical relevance, consider using biorelevant media such as Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF).[8]

    • All media should be pre-equilibrated to the test temperature (e.g., 37 ± 1 °C).[4]

  • Sample Preparation:

    • Add an excess amount of solid Butyl (3,4-diethoxyphenyl)carbamate to a clear glass vial. The excess is critical to ensure that equilibrium with the solid phase is achieved. A visual confirmation of undissolved solid at the end of the experiment is mandatory.

    • Causality Insight: Using an excess of solid ensures that the final concentration measured represents the true saturation point of the solvent, a cornerstone of thermodynamic solubility.

  • Equilibration:

    • Add a known volume of the pre-warmed test medium to each vial.

    • Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 37°C).

    • Agitate the samples for a predetermined period, typically 24 to 72 hours. A preliminary study can determine the time required to reach equilibrium.[4]

    • Self-Validation: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility values should be consistent between the time points.

  • Sample Separation and Analysis:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant, avoiding any solid particles.

    • Clarify the supernatant by centrifugation followed by filtration through a low-binding filter (e.g., PVDF).

    • Trustworthiness Check: It's crucial to validate that the API does not adsorb to the filter material. This can be done by passing a solution of known concentration through the filter and verifying that the concentration does not decrease.

    • Quantify the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared.

  • Data Reporting:

    • Calculate the solubility in units of mg/mL and/or µM.

    • Measure and report the final pH of the buffer after the experiment to ensure no significant pH shift occurred.

Key Factors Modulating Solubility

Several external factors can significantly influence the measured solubility of Butyl (3,4-diethoxyphenyl)carbamate.

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. Therefore, precise temperature control during experiments is crucial. Biopharmaceutical studies are typically conducted at 37°C to simulate human body temperature.[4]

  • pH and Ionization: As discussed, this specific compound is likely a non-electrolyte. However, for compounds with acidic or basic functional groups, pH is a dominant factor. Solubility should always be determined across a range of pH values.

  • Polymorphism: The existence of different crystalline forms (polymorphs) can lead to different solubility values. The most stable polymorph will have the lowest solubility. It is essential to characterize the solid form of the API used in solubility studies.

  • Presence of Excipients and Biorelevant Components: In a formulated product or in the gastrointestinal tract, the presence of surfactants, lipids, and bile salts can significantly increase the apparent solubility of lipophilic compounds through micellar solubilization.[8] This is why testing in biorelevant media like FaSSIF and FeSSIF provides a more predictive in-vivo performance assessment.

Conclusion and Forward Look

This guide establishes a foundational understanding of the solubility of Butyl (3,4-diethoxyphenyl)carbamate. Based on its structure, it is predicted to be a lipophilic compound with low, pH-independent aqueous solubility and good solubility in polar organic solvents. This profile suggests that it would likely be classified as a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.

Such a profile presents specific challenges for oral drug delivery, where solubility-limited absorption can be a major hurdle.[8] Therefore, the empirical determination of its thermodynamic solubility using the detailed shake-flask protocol provided herein is a critical next step. The resulting data will be instrumental in guiding formulation strategies, such as micronization, salt formation (if applicable), or the development of amorphous solid dispersions or lipid-based formulations, to enhance bioavailability and ensure the successful development of this promising compound.

References

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Pharma's Almanac. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. (2018, July 2). World Health Organization. [Link]

  • Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate. [Link]

  • Thermodynamic Solubility Assay. Domainex. [Link]

  • Mathers, A. The step-wise dissolution method: An efficient DSC-based protocol for API–polymer solubility determination. Sciforum. [Link]

  • butyl N-(3,4-diethoxyphenyl)carbamate. Stenutz. [Link]

  • tert-Butyl [3-hydroxypropyl][2-(3,4-dimethoxyphenyl)ethyl]carbamate. ChemBK. [Link]

  • Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Pittelkow.kiku.dk. [Link]

  • Synthesis of carbamate compounds.
  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements. ACS Publications. [Link]

  • Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. National Institutes of Health. [Link]

  • tert-Butyl 4-hydroxybenzylcarbamate. PubChem. [Link]

  • Synthesis of isopropyl N-(3,4-diethoxyphenyl)carbamate. PrepChem.com. [Link]

  • The plausible mechanism of N-arylation reaction of primary alkyl carbamates in the presence of CuI. ResearchGate. [Link]

  • A Metal-Free Synthesis of N-Aryl Carbamates under Ambient Conditions. SciSpace. [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium. [Link]

  • Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. eScholarship.org. [Link]

  • Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Chemistry Portal. [Link]

  • Synthesis of N‑Aryl Carbamates from Aryl(TMP)iodonium Salts via C−N Coupling. NSF Public Access Repository. [Link]

  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI. [Link]

  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

Sources

Foundational

"Butyl (3,4-diethoxyphenyl)carbamate mechanism of action"

An In-depth Technical Guide to the Core Mechanism of Action of Butyl (3,4-diethoxyphenyl)carbamate This guide provides a detailed exploration of the putative mechanism of action for Butyl (3,4-diethoxyphenyl)carbamate. A...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core Mechanism of Action of Butyl (3,4-diethoxyphenyl)carbamate

This guide provides a detailed exploration of the putative mechanism of action for Butyl (3,4-diethoxyphenyl)carbamate. As a novel chemical entity, its precise biological activity is not yet fully elucidated. Therefore, this document synthesizes current knowledge of the carbamate functional group and the 3,4-diethoxyphenyl moiety to propose and technically substantiate the most probable mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Butyl (3,4-diethoxyphenyl)carbamate

Butyl (3,4-diethoxyphenyl)carbamate is an organic molecule featuring a central carbamate group flanked by a butyl chain and a 3,4-diethoxyphenyl ring. The carbamate functional group (-O-CO-NH-) is a key structural motif in numerous approved therapeutic agents and prodrugs.[1][2][3][4] Carbamates are recognized for their chemical and proteolytic stability, their capacity to permeate cell membranes, and their ability to mimic peptide bonds, making them a versatile scaffold in medicinal chemistry.[1][2][3][4] The 3,4-diethoxyphenyl substituent, a derivative of catechol, is also found in various biologically active compounds. This guide will dissect the potential contributions of each structural component to the overall mechanism of action.

Part 1: The Carbamate Moiety: A Versatile Pharmacophore

The carbamate group is a cornerstone of modern drug design, serving diverse roles from being a key interacting moiety with a biological target to functioning as a cleavable linker in prodrugs.[1][4][5] Its stability and hydrogen bonding capabilities allow for specific and robust interactions with enzymes and receptors.[2][3]

Part 2: Hypothesized Mechanism of Action 1: Cholinesterase Inhibition

A primary and well-established mechanism of action for many carbamate-containing compounds is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6][7][8] These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition leads to an accumulation of acetylcholine at neuronal synapses and neuromuscular junctions.[6][9]

The Chemistry of Reversible Inhibition

Unlike organophosphates which cause irreversible inhibition, carbamates act as reversible inhibitors of cholinesterases.[6][10] The carbamate moiety binds to the active site of the enzyme, leading to carbamoylation of a serine residue. This carbamoylated enzyme is temporarily inactive. However, the carbamate-enzyme bond is susceptible to slow hydrolysis, which regenerates the active enzyme.[10] This competitive and reversible nature generally results in a shorter duration of toxic effects compared to organophosphates.[6][10]

Cholinesterase_Inhibition AChE Active Acetylcholinesterase Complex AChE-Carbamate Complex AChE->Complex Binding Carbamate Butyl (3,4-diethoxyphenyl)carbamate Carbamate->Complex Carbamoylated_AChE Carbamoylated AChE (Inactive) Complex->Carbamoylated_AChE Carbamoylation Carbamoylated_AChE->AChE Regeneration Hydrolysis Slow Hydrolysis Carbamoylated_AChE->Hydrolysis Hydrolysis->AChE Alcohol 3,4-diethoxyphenol Hydrolysis->Alcohol

Caption: Proposed mechanism of reversible cholinesterase inhibition.

Experimental Protocol: Ellman's Assay for Cholinesterase Activity

A standard method to quantify cholinesterase inhibition is the Ellman's assay.

Principle: This colorimetric assay measures the activity of cholinesterase by detecting the production of thiocholine from the hydrolysis of acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve acetylthiocholine iodide in the phosphate buffer to a final concentration of 10 mM.

    • Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.

    • Prepare a stock solution of Butyl (3,4-diethoxyphenyl)carbamate in a suitable solvent (e.g., DMSO) and create a series of dilutions.

    • Prepare a solution of acetylcholinesterase in the phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the carbamate solution at various concentrations.

    • Add 50 µL of the acetylcholinesterase solution and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding 25 µL of the acetylthiocholine iodide solution.

    • Immediately add 150 µL of the DTNB solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Part 3: Hypothesized Mechanism of Action 2: A Prodrug Strategy

The carbamate linkage is frequently employed in prodrug design to enhance the pharmacokinetic properties of a parent drug.[1][4][5] In this scenario, Butyl (3,4-diethoxyphenyl)carbamate could be metabolically cleaved in vivo to release an active metabolite.

Metabolic Activation and Potential Metabolites

The hydrolysis of the carbamate bond would release butanol, carbon dioxide, and 3,4-diethoxyaniline. The metabolic fate of a structurally similar compound, diethofencarb (isopropyl 3,4-diethoxyphenylcarbamate), has been studied in rats, revealing several metabolic pathways including deethylation of the ethoxy groups, cleavage of the carbamate linkage, and subsequent conjugation reactions.[11] Therefore, the primary active species could be 3,4-diethoxyaniline or its metabolites. Aniline and its derivatives are known to possess a range of biological activities.

Prodrug_Metabolism Prodrug Butyl (3,4-diethoxyphenyl)carbamate Metabolism In vivo Metabolic Cleavage (e.g., Esterases, CYPs) Prodrug->Metabolism Metabolite1 3,4-diethoxyaniline (Potential Active Moiety) Metabolism->Metabolite1 Metabolite2 Butanol Metabolism->Metabolite2 Metabolite3 CO2 Metabolism->Metabolite3 Downstream Further Metabolism (e.g., Deethylation, Conjugation) Metabolite1->Downstream

Caption: Proposed metabolic activation pathway of the prodrug.

Experimental Workflow: In Vitro Metabolic Stability and Metabolite Identification

To investigate the prodrug potential, the following experimental workflow is proposed.

1. In Vitro Metabolic Stability Assay:

  • Objective: To determine the rate at which the compound is metabolized by liver enzymes.

  • Methodology:

    • Incubate Butyl (3,4-diethoxyphenyl)carbamate with liver microsomes or S9 fractions (from human, rat, or other species of interest) in the presence of NADPH.

    • Take samples at various time points.

    • Quench the reaction with a suitable organic solvent (e.g., acetonitrile).

    • Analyze the remaining concentration of the parent compound using LC-MS/MS.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

2. Metabolite Identification:

  • Objective: To identify the metabolites formed.

  • Methodology:

    • Use the samples generated from the metabolic stability assay.

    • Analyze the samples using high-resolution LC-MS/MS.

    • Compare the mass spectra of the potential metabolites with those of synthesized reference standards of 3,4-diethoxyaniline and its potential derivatives.

Part 4: Potential for Other Molecular Targets

While cholinesterase inhibition and prodrug activation are strong hypotheses, the versatility of the carbamate scaffold means other biological targets cannot be ruled out. Carbamate-containing molecules have been developed as anticancer agents, anticonvulsants, and inhibitors of proteases and other enzymes.[1][4][5] The specific 3,4-diethoxyphenyl substituent will play a crucial role in directing the molecule to other potential targets. For instance, derivatives of 3,4-dialkoxyanilines have been investigated as inhibitors of epidermal growth factor receptor (EGF-R) kinase.[12]

A comprehensive understanding of the mechanism of action would necessitate broader screening against a panel of relevant biological targets.

Part 5: Proposed Comprehensive Evaluation Strategy

To definitively elucidate the mechanism of action of Butyl (3,4-diethoxyphenyl)carbamate, a multi-faceted approach is required.

Research_Workflow cluster_0 Initial Screening cluster_1 Mechanism Elucidation cluster_2 Pharmacodynamic Evaluation A Cholinesterase Inhibition Assay F Target Validation (e.g., Cellular Assays) A->F B In Vitro Metabolic Stability Assay D Metabolite Identification B->D C Broad Target Screening C->F E In vivo Pharmacokinetic Studies D->E G In vivo Efficacy Models E->G F->G H Toxicology Studies G->H

Caption: A comprehensive workflow for mechanism of action studies.

Conclusion

Based on the chemical structure of Butyl (3,4-diethoxyphenyl)carbamate, the most probable mechanisms of action are cholinesterase inhibition and/or functioning as a prodrug that releases active metabolites upon in vivo cleavage. The carbamate moiety is a well-known pharmacophore for reversible cholinesterase inhibition, while the metabolic lability of the carbamate bond supports the prodrug hypothesis. The 3,4-diethoxyphenyl group likely contributes to target specificity and pharmacokinetic properties. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic investigation and validation of these proposed mechanisms. Further research is imperative to fully characterize the pharmacological profile of this compound.

References

  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-303. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Ray, S., & Chaturvedi, D. (2004). Application of organic carbamates in drug design. Part 1: anticancer agents - recent reports. Current Medicinal Chemistry - Anti-Cancer Agents, 4(2), 175-197. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22770, 3,4-Dimethoxyaniline. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13236885, But-3-yn-2-yl (3,4-diethoxyphenyl)carbamate. [Link]

  • Stenutz, R. butyl N-(3,4-diethoxyphenyl)carbamate. [Link]

  • Sarna Chemicals. 3,4 Dimethoxyaniline (3,4DMA). [Link]

  • Google Patents. (1998).
  • Pittelkow, M. (2005). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Pittelkow Group. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Organic Syntheses, 86, 182-190. [Link]

  • Smaill, J. B., Rewcastle, G. W., Loo, J. A., Greis, K. D., Chan, O. H., Reyner, E. L., ... & Denny, W. A. (2000). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. Journal of medicinal chemistry, 43(7), 1380-1397. [Link]

  • Richards, J. R., & Ko, R. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]

  • MSD Manuals. Organophosphate Poisoning and Carbamate Poisoning. [Link]

  • David, S. M., Iliescu, D. B., Sandu, I., Paraschiv, D. E., Teodorescu, C., & Knieling, A. (2018). Acute Carbamate Insecticide Intoxication in Forensic Medicine. Revista de Chimie, 69(11), 3204-3208. [Link]

  • Usmani, K. A., Karoly, E. D., Hodgson, E., & Rose, R. L. (1995). Metabolism of 3,5-di-t-butyl-4-methylphenyl N-methylcarbamate, Terbucarb, on isolated rat hepatocytes. Bulletin of environmental contamination and toxicology, 54(5), 737-744. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by carbamoylation. [Link]

  • Keeley, L. (2011, October 26). 9. Carbamate Insecticide Action. YouTube. [Link]

  • Hosokami, T., Kuretani, M., Higashi, K., Asano, M., Ohya, K., Takasugi, N., ... & Miki, T. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & pharmaceutical bulletin, 40(10), 2712-2719. [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental health perspectives, 87, 245-254. [Link]

  • Nocentini, A., Odi, R., Bibi, D., Shusterman, B., Erenburg, N., Shaul, C., ... & Bialer, M. (2021). Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. Pharmaceuticals, 14(4), 309. [Link]

  • Saito, K., Odanaka, Y., Soeda, Y., & Kato, T. (2004). Metabolism of diethofencarb (isopropyl 3,4-diethoxyphenylcarbamate) in rats: identification of metabolites in urine. Journal of pesticide science, 29(1), 26-36. [Link]

Sources

Exploratory

"biological activity of Butyl (3,4-diethoxyphenyl)carbamate"

An In-Depth Technical Guide to the Biological Activity of Butyl (3,4-diethoxyphenyl)carbamate Abstract This technical guide provides a comprehensive exploration of the potential biological activities of Butyl (3,4-dietho...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Butyl (3,4-diethoxyphenyl)carbamate

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of Butyl (3,4-diethoxyphenyl)carbamate. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds to predict its pharmacological profile. The core structure, comprising a carbamate moiety and a 3,4-diethoxyphenyl group, suggests a predisposition for acetylcholinesterase inhibition, antifungal properties, and potential anti-inflammatory and antioxidant effects. This guide details plausible synthetic routes, predicted mechanisms of action, and robust experimental protocols for the validation of these activities, serving as a foundational resource for researchers and drug development professionals interested in this chemical scaffold.

Introduction and Chemical Profile

Butyl (3,4-diethoxyphenyl)carbamate is an organic compound featuring a carbamate functional group linked to a 3,4-diethoxyphenyl ring and a butyl ester. The carbamate lineage of compounds has a rich history in both agriculture as pesticides and in medicine, most notably for their ability to inhibit cholinesterases.[1][2] The 3,4-dialkoxy substitution on the phenyl ring is also a common feature in various biologically active molecules, contributing to their pharmacokinetic and pharmacodynamic properties.[3] This guide aims to build a scientific case for the potential biological activities of this specific carbamate derivative, providing a roadmap for its systematic investigation.

Chemical Properties of Butyl (3,4-diethoxyphenyl)carbamate

PropertyValue
Molecular Formula C₁₅H₂₃NO₄
Molecular Weight 281.35 g/mol
IUPAC Name butyl N-(3,4-diethoxyphenyl)carbamate
SMILES CCCCOC(=O)Nc1ccc(OCC)c(OCC)c1
InChIKey YIRJWYDQEYPRIP-UHFFFAOYSA-N

Synthesis of Butyl (3,4-diethoxyphenyl)carbamate

While specific synthesis of the title compound is not widely reported, a plausible and efficient route can be designed based on established methods for N-aryl carbamate synthesis. A common approach involves the reaction of an aromatic amine with a chloroformate or the generation of an isocyanate intermediate.

A practical synthetic pathway would start from the commercially available 3,4-diethoxyaniline. This can be achieved through several methods, including a green Hofmann rearrangement of a corresponding aromatic amide.[4][5]

Proposed Synthetic Pathway:

Synthesis_of_Butyl(3,4-diethoxyphenyl)carbamate start 3,4-Diethoxyaniline reagent1 + Butyl Chloroformate start->reagent1 Reaction product Butyl (3,4-diethoxyphenyl)carbamate reagent1->product base Base (e.g., Pyridine or Triethylamine) Solvent (e.g., Dichloromethane) base->reagent1

Caption: Proposed synthesis of Butyl (3,4-diethoxyphenyl)carbamate.

Step-by-Step Synthesis Protocol:

  • Dissolve 3,4-diethoxyaniline in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base, such as pyridine or triethylamine, to the solution to act as a proton scavenger.

  • Cool the reaction mixture in an ice bath (0-5 °C).

  • Slowly add butyl chloroformate dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a wash with saturated sodium bicarbonate solution and brine.

  • The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization to yield pure Butyl (3,4-diethoxyphenyl)carbamate.

Predicted Biological Activities and Mechanisms of Action

Cholinesterase Inhibition

A primary and well-documented biological activity of many carbamate-containing compounds is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][6] Carbamates are classified as pseudo-irreversible inhibitors of AChE.[6]

Mechanism of Action: The mechanism involves the carbamylation of a serine residue within the active site of the AChE enzyme.[6][7] This process is initiated by the nucleophilic attack of the serine hydroxyl group on the electrophilic carbonyl carbon of the carbamate.[6] This forms a stable, carbamylated enzyme intermediate that is much slower to hydrolyze compared to the acetylated intermediate formed with acetylcholine.[6] The result is a temporary inactivation of the enzyme, leading to an accumulation of acetylcholine in the synaptic cleft and subsequent overstimulation of cholinergic receptors.[1][8]

AChE_Inhibition_by_Carbamate AChE Acetylcholinesterase (AChE) Active Site with Serine-OH Intermediate {Transition State} AChE->Intermediate Nucleophilic Attack Carbamate Butyl (3,4-diethoxyphenyl)carbamate R-O-C(=O)-NH-Ar Carbamate->Intermediate Carbamylated_AChE Carbamylated AChE (Inactive) Serine-O-C(=O)-NH-Ar Intermediate->Carbamylated_AChE Carbamylation Hydrolysis {Slow Hydrolysis} Carbamylated_AChE->Hydrolysis Reversible Regenerated_AChE Regenerated AChE Active Site with Serine-OH Hydrolysis->Regenerated_AChE

Caption: Mechanism of acetylcholinesterase inhibition by carbamates.

Antifungal Activity

Numerous studies have demonstrated that N-aryl carbamate derivatives possess significant antifungal activity against a range of plant pathogenic fungi.[4][5][9][10] The carbamate moiety is considered a key pharmacophore, potentially targeting thiol-containing enzymes in fungi.[9]

Several N-aryl carbamate derivatives have shown potent inhibition against various fungal species, with some exhibiting broad-spectrum activity.[4][9] For instance, certain derivatives have demonstrated excellent inhibitory rates (>70% at 50 µg/mL) against fungi like Botrytis cinerea, Magnaporthe grisea, and Fusarium graminearum.[4] The structure-activity relationship studies in these reports suggest that the nature of the substituents on the aryl ring and the alcohol moiety of the carbamate can significantly influence the antifungal potency.[9]

Table of Antifungal Activity for Related N-Aryl Carbamates

Compound IDFungal SpeciesInhibition Rate (%) at 50 µg/mLReference
1t B. cinerea>70[4]
1x B. cinerea>70[4]
1ag B. cinerea>70[4]
1ag M. grisea>70[4]
3b2 B. cinerea>70[9]
3b3 B. cinerea>70[9]
3b12 B. cinerea>70[9]
1af F. graminearumEC₅₀ = 12.50 µg/mL[4]
1z F. oxysporumEC₅₀ = 16.65 µg/mL[4]
Potential Anti-inflammatory and Antioxidant Activities

The 3,4-dialkoxyphenyl moiety present in Butyl (3,4-diethoxyphenyl)carbamate is a structural feature found in compounds with known anti-inflammatory and antioxidant properties. For instance, derivatives of 1-acylaminoalkyl-3,4-dialkoxybenzene have been synthesized and shown to possess anti-inflammatory activity with low toxicity.[3] Furthermore, compounds with a 3,4-dimethoxyphenyl group have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade.[11]

The presence of two electron-donating ethoxy groups on the phenyl ring may also confer antioxidant properties, similar to other 3,4-disubstituted phenolic compounds which are known for their radical scavenging abilities.[12]

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of Butyl (3,4-diethoxyphenyl)carbamate, the following established experimental protocols are recommended.

Experimental_Workflow start Butyl (3,4-diethoxyphenyl)carbamate Synthesis & Purification activity_screening Primary Biological Activity Screening start->activity_screening ache_assay Acetylcholinesterase Inhibition Assay activity_screening->ache_assay antifungal_assay Antifungal Susceptibility Testing activity_screening->antifungal_assay anti_inflammatory_assay Anti-inflammatory & Antioxidant Assays activity_screening->anti_inflammatory_assay dose_response Dose-Response & IC₅₀/MIC Determination ache_assay->dose_response antifungal_assay->dose_response anti_inflammatory_assay->dose_response mechanism_studies Mechanism of Action Studies dose_response->mechanism_studies conclusion Data Analysis & Conclusion mechanism_studies->conclusion

Caption: General experimental workflow for biological evaluation.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.[2][13]

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to AChE activity and can be measured spectrophotometrically at 412 nm.[13]

Materials:

  • 96-well microplate

  • Microplate reader

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compound: Butyl (3,4-diethoxyphenyl)carbamate

  • Positive control (e.g., physostigmine or galantamine)

Procedure:

  • Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO or ethanol).

  • In a 96-well plate, add the following to each well:

    • 140 µL of phosphate buffer (pH 8.0)

    • 20 µL of test compound solution at various concentrations (or solvent for control)

    • 20 µL of AChE solution

  • Mix and pre-incubate the plate at 25°C for 15 minutes.[13]

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of ATCI solution to each well.[13]

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Calculate the rate of reaction for each well.

  • The percentage of inhibition can be calculated using the formula:

    • % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various fungal strains.[14][15]

Principle: The test compound is serially diluted in a liquid growth medium in a microplate. A standardized inoculum of the target fungus is added, and the plate is incubated. The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.[14]

Materials:

  • 96-well microplate

  • Target fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Growth medium (e.g., RPMI-1640)

  • Test compound: Butyl (3,4-diethoxyphenyl)carbamate

  • Positive control (e.g., fluconazole, amphotericin B)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized fungal inoculum according to CLSI or EUCAST guidelines.[16][17]

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the growth medium.

  • Add the fungal inoculum to each well, resulting in a final volume of 200 µL.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species.[15]

  • Determine the MIC by visual inspection or by reading the optical density at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration showing significant growth inhibition compared to the growth control.

Conclusion

While direct biological data on Butyl (3,4-diethoxyphenyl)carbamate is currently unavailable, a thorough analysis of its structural components provides a strong rationale for investigating its potential as a bioactive compound. The presence of the carbamate functional group strongly suggests activity as an acetylcholinesterase inhibitor, a hallmark of this chemical class. Furthermore, the broader family of N-aryl carbamates has demonstrated significant promise as antifungal agents. The 3,4-diethoxyphenyl moiety, present in other known anti-inflammatory and antioxidant compounds, adds another layer of potential biological relevance. The experimental protocols detailed in this guide offer a clear and validated path for researchers to systematically evaluate these predicted activities. Further investigation into Butyl (3,4-diethoxyphenyl)carbamate is warranted and could lead to the discovery of a novel therapeutic or agrochemical agent.

Sources

Foundational

Butyl (3,4-diethoxyphenyl)carbamate: A Technical Guide to Its Agrochemical and Pharmaceutical Applications

Executive Summary The chemical scaffold of alkyl (3,4-diethoxyphenyl)carbamates occupies a unique and highly privileged position at the intersection of agrochemical resistance management and pharmaceutical drug design. D...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chemical scaffold of alkyl (3,4-diethoxyphenyl)carbamates occupies a unique and highly privileged position at the intersection of agrochemical resistance management and pharmaceutical drug design. Depending on the specific alkyl substitution, this structural class serves entirely divergent, yet equally critical, scientific purposes:

  • The n-Butyl and Isopropyl Analogs: Function as highly specific anti-microtubule agents targeting mutant strains of Botrytis cinerea. They are utilized extensively in structure-activity relationship (SAR) studies to exploit the phenomenon of negative cross-resistance in benzimidazole-resistant fungi.

  • The tert-Butyl Analog (CAS 99612-45-0): Acts as a Boc-protected synthetic intermediate (Boc-3,4-diethoxyaniline). It is a foundational building block in medicinal chemistry for the synthesis of Phosphodiesterase-4 (PDE4) inhibitors , where the 3,4-diethoxyphenyl moiety is essential for target enzyme recognition.

This whitepaper synthesizes the mechanistic causality, structural biology, and experimental workflows associated with these compounds, providing a self-validating guide for researchers and drug development professionals.

Physicochemical Profile

To ensure experimental reproducibility, it is critical to distinguish between the structural isomers of this compound. The table below summarizes the quantitative data for the two primary variants discussed in modern literature.

Propertyn-Butyl (3,4-diethoxyphenyl)carbamatetert-Butyl (3,4-diethoxyphenyl)carbamate
CAS Number 113932-77-799612-45-0
Alternative Name N-butyl 3,4-diethoxycarbanilateBoc-3,4-diethoxyaniline
Molecular Formula C₁₅H₂₃NO₄C₁₅H₂₃NO₄
Molecular Weight 281.35 g/mol 281.35 g/mol
Primary Application Agrochemical SAR (Tubulin binding)Pharmaceutical Synthesis (PDE4 inhibitors)
LogP (Predicted) ~3.85~3.70
Structural Role Active pharmacophoreAmine-protected synthetic intermediate

Agrochemical Significance: Exploiting Negative Cross-Resistance

In agricultural science, Botrytis cinerea (gray mold) is a high-risk pathogen known for rapidly developing resistance to fungicides. Benzimidazole fungicides (e.g., carbendazim) typically inhibit fungal growth by binding to wild-type β-tubulin and preventing microtubule assembly during mitosis.

The Causality of the E198 Mutation

Prolonged use of benzimidazoles exerts selective pressure, leading to point mutations in the fungal β-tubulin gene—most notably the E198A, E198V, or E198K mutations (where glutamic acid at codon 198 is replaced by alanine, valine, or lysine)[1].

While these mutations disrupt the binding pocket for benzimidazoles (conferring resistance), they inadvertently create a highly optimized hydrophobic pocket that perfectly accommodates N-phenylcarbamates, such as diethofencarb (the isopropyl analog) and its n-butyl derivatives[1]. This phenomenon is known as negative cross-resistance . The n-butyl chain provides specific steric bulk that allows researchers to map the volumetric limits of this mutant binding pocket.

G WT Wild-Type β-Tubulin Death1 Mitosis Arrest (Fungal Death) WT->Death1 Resist2 Resistance (Survival) WT->Resist2 Mutant Mutant β-Tubulin (E198A/V/K) Death2 Mitosis Arrest (Fungal Death) Mutant->Death2 Resist1 Resistance (Survival) Mutant->Resist1 Benz Benzimidazoles (e.g., Carbendazim) Benz->WT High Affinity Benz->Mutant Binding Disrupted Carb N-phenylcarbamates (Butyl/Isopropyl) Carb->WT Poor Binding Carb->Mutant High Affinity (Negative Cross-Resistance)

Mechanism of negative cross-resistance in mutant β-tubulin.

Pharmaceutical Application: PDE4 Inhibitor Development

In medicinal chemistry, the tert-butyl variant (tert-butyl (3,4-diethoxyphenyl)carbamate ) is strictly utilized as a synthetic precursor.

The Role of the 3,4-Diethoxyphenyl Pharmacophore

Phosphodiesterase-4 (PDE4) is an enzyme that degrades cyclic AMP (cAMP), a critical intracellular messenger regulating inflammation. PDE4 inhibitors are heavily researched for treating COPD, asthma, and atopic dermatitis. The 3,4-diethoxyphenyl group is a highly conserved pharmacophore in many PDE4 inhibitors (such as analogs of piclamilast)[2]. The dialkoxy groups mimic the ribose and phosphate moieties of cAMP, anchoring the drug into the hydrophobic clamp of the PDE4 active site.

Causality of the tert-Butyl (Boc) Protection

To synthesize complex PDE4 inhibitors, the primary amine of 3,4-diethoxyaniline must be coupled with various heterocyclic carboxylic acids. However, the electron-rich diethoxyphenyl ring is highly susceptible to unwanted electrophilic aromatic substitutions or oxidative degradation during upstream synthetic steps. By protecting the amine as a tert-butyl carbamate (Boc group), the molecule is rendered chemically stable. The Boc group can later be cleanly cleaved using trifluoroacetic acid (TFA), releasing the reactive amine for the final amide coupling step[2].

G Boc tert-Butyl (3,4-diethoxyphenyl)carbamate TFA TFA / DCM (Deprotection) Boc->TFA Amine 3,4-diethoxyaniline (Intermediate) TFA->Amine Coupling Carboxylic Acid + HATU / DIPEA Amine->Coupling PDE4 PDE4 Inhibitor (Target Amide) Coupling->PDE4

Synthetic workflow for PDE4 inhibitors utilizing Boc-deprotection.

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols represent self-validating systems for utilizing these compounds in both agrochemical and pharmaceutical contexts.

Protocol A: In Vitro Fungicide Sensitivity Assay (EC₅₀ Determination)

This protocol determines the efficacy of n-butyl (3,4-diethoxyphenyl)carbamate against wild-type and E198-mutant Botrytis cinerea[3].

  • Preparation of Fungal Isolates: Culture B. cinerea isolates (one confirmed wild-type, one confirmed E198A mutant via PCR) on Potato Dextrose Agar (PDA) at 22°C for 7–10 days until sporulation occurs.

  • Stock Solution: Dissolve the carbamate compound in analytical-grade acetone to create a 10 mg/mL stock solution.

  • Media Amendment: Prepare molten PDA (autoclaved and cooled to 50°C). Spike the media with the stock solution to achieve final concentrations of 0, 0.1, 1.0, 10, and 50 µg/mL. Crucial validation step: Ensure the final acetone concentration remains strictly ≤1% across all plates to prevent solvent-induced growth inhibition.

  • Inoculation: Standardize a spore suspension to 1×105 spores/mL using a hemocytometer. Inoculate 5 µL of the suspension onto the center of each amended agar plate.

  • Incubation & Measurement: Incubate plates in darkness at 22°C for 72 hours. Measure the orthogonal diameters of the mycelial growth.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the control (0 µg/mL). Use probit analysis to determine the EC₅₀ value. The assay is validated if the mutant strain shows an EC₅₀ < 1.0 µg/mL while the wild-type shows an EC₅₀ > 50 µg/mL.

Protocol B: Synthesis of PDE4 Inhibitor Precursors via Boc-Deprotection

This protocol outlines the conversion of tert-butyl (3,4-diethoxyphenyl)carbamate into a functionalized PDE4 inhibitor amide[2].

  • Boc Deprotection: Dissolve 1.0 mmol of tert-butyl (3,4-diethoxyphenyl)carbamate in 5 mL of anhydrous Dichloromethane (DCM).

  • Acidic Cleavage: Slowly add 1 mL of Trifluoroacetic Acid (TFA) at 0°C under an inert argon atmosphere. Stir the reaction mixture at room temperature for 2 hours.

  • Validation Check 1: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a baseline spot that stains positive (purple/red) with Ninhydrin confirms the generation of the free amine (3,4-diethoxyaniline).

  • Neutralization & Extraction: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the residue with saturated aqueous NaHCO₃ and extract with Ethyl Acetate ( 3×10 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Amide Coupling: Dissolve the resulting 3,4-diethoxyaniline (1.0 mmol) and a selected heterocyclic carboxylic acid (1.1 mmol) in anhydrous DMF (5 mL).

  • Activation: Add HATU (1.2 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.0 mmol). Stir at room temperature for 12 hours.

  • Validation Check 2: Quench with water, extract with DCM, and purify via flash chromatography. Confirm the final PDE4 inhibitor structure using LC-MS (checking for the correct [M+H]⁺ ion) and ¹H-NMR (verifying the presence of the amide N-H proton at ~10 ppm and the distinct quartet/triplet patterns of the diethoxy groups).

References

  • Occurrence of Fungicide Resistance in Botrytis cinerea from Greenhouse Tomato in Hubei Province, China. Plant Disease - APS Journals.[Link]

  • Cyclic nucleotide phosphodiesterase inhibitors, preparation and uses thereof (WO2002098865A2).

Sources

Exploratory

An In-depth Technical Guide to Butyl (3,4-diethoxyphenyl)carbamate: Synthesis, Properties, and Potential Applications

Introduction to Aryl Carbamates Carbamates are a significant class of organic compounds derived from carbamic acid (-NH(C=O)O-). The carbamate group is a key structural motif in numerous pharmaceuticals, agrochemicals, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Aryl Carbamates

Carbamates are a significant class of organic compounds derived from carbamic acid (-NH(C=O)O-). The carbamate group is a key structural motif in numerous pharmaceuticals, agrochemicals, and polymers.[1][2] Their utility stems from their chemical and proteolytic stability, ability to permeate cell membranes, and their capacity to engage in hydrogen bonding, making them valuable as peptide bond surrogates in medicinal chemistry.[2] Aryl carbamates, where the carbamate oxygen is attached to an aromatic ring, are of particular interest due to their diverse biological activities and applications as protecting groups in organic synthesis.[1]

Butyl (3,4-diethoxyphenyl)carbamate belongs to this class, incorporating a butyl group on the nitrogen and a 3,4-diethoxyphenyl group on the oxygen of the carbamate linkage. The 3,4-diethoxyphenyl moiety is found in various biologically active compounds, and its presence suggests potential for interaction with biological targets.

Synthesis of Butyl (3,4-diethoxyphenyl)carbamate

While a specific, documented synthesis for Butyl (3,4-diethoxyphenyl)carbamate is not available, its synthesis can be confidently predicted based on established methods for preparing N-aryl carbamates. The most common and direct routes involve the reaction of an aryl isocyanate with an alcohol or the reaction of an aryl chloroformate with an amine. Given the structure of the target molecule, two primary synthetic pathways are proposed.

Pathway A: From 3,4-Diethoxyphenol and Butyl Isocyanate

This pathway involves the reaction of 3,4-diethoxyphenol with butyl isocyanate. This is a common method for carbamate synthesis, often catalyzed by a base.

Synthesis_Pathway_A cluster_reactants Reactants cluster_product Product 3_4_diethoxyphenol 3,4-Diethoxyphenol target_molecule Butyl (3,4-diethoxyphenyl)carbamate 3_4_diethoxyphenol->target_molecule Base Catalyst (e.g., Triethylamine) butyl_isocyanate Butyl Isocyanate butyl_isocyanate->target_molecule

Caption: Proposed synthesis of Butyl (3,4-diethoxyphenyl)carbamate from 3,4-diethoxyphenol and butyl isocyanate.

Experimental Protocol:

  • To a stirred solution of 3,4-diethoxyphenol (1 equivalent) in a suitable aprotic solvent (e.g., toluene, THF), add a catalytic amount of a tertiary amine base such as triethylamine.

  • Slowly add butyl isocyanate (1.1 equivalents) to the reaction mixture at room temperature.

  • The reaction is typically monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until completion.

  • Upon completion, the reaction mixture is washed with a dilute acid solution to remove the catalyst, followed by a brine wash.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Butyl (3,4-diethoxyphenyl)carbamate.

Pathway B: From 3,4-Diethoxyphenyl Chloroformate and Butylamine

An alternative and also widely used method is the reaction of an amine with a chloroformate. This pathway would involve the synthesis of 3,4-diethoxyphenyl chloroformate as an intermediate.

Synthesis_Pathway_B cluster_reactants1 Step 1: Intermediate Synthesis cluster_intermediate cluster_reactants2 Step 2: Carbamate Formation cluster_product Product 3_4_diethoxyphenol 3,4-Diethoxyphenol chloroformate 3,4-Diethoxyphenyl Chloroformate 3_4_diethoxyphenol->chloroformate phosgene Phosgene or Triphosgene phosgene->chloroformate target_molecule Butyl (3,4-diethoxyphenyl)carbamate chloroformate->target_molecule Base (e.g., Pyridine) butylamine Butylamine butylamine->target_molecule

Caption: Proposed two-step synthesis of Butyl (3,4-diethoxyphenyl)carbamate via a chloroformate intermediate.

Experimental Protocol:

  • Step 1: Synthesis of 3,4-Diethoxyphenyl Chloroformate

    • A solution of 3,4-diethoxyphenol (1 equivalent) in a suitable solvent (e.g., dichloromethane) is cooled in an ice bath.

    • A solution of phosgene or a safer equivalent like triphosgene (0.33 equivalents) in the same solvent is added dropwise in the presence of a base (e.g., pyridine) to neutralize the HCl byproduct.

    • The reaction is stirred at low temperature and then allowed to warm to room temperature.

    • The reaction mixture is filtered to remove the pyridinium hydrochloride salt, and the solvent is evaporated to yield the crude 3,4-diethoxyphenyl chloroformate, which can be used in the next step without further purification.

  • Step 2: Synthesis of Butyl (3,4-diethoxyphenyl)carbamate

    • The crude 3,4-diethoxyphenyl chloroformate is dissolved in a suitable solvent (e.g., dichloromethane).

    • Butylamine (1.1 equivalents) and a base (e.g., pyridine or triethylamine, 1.2 equivalents) are added to the solution at 0 °C.

    • The reaction mixture is stirred and allowed to warm to room temperature.

    • Work-up and purification are performed as described in Pathway A.

Physicochemical Properties

The exact physicochemical properties of Butyl (3,4-diethoxyphenyl)carbamate are not experimentally documented in public databases. However, we can predict its properties based on its structure and the known properties of similar aryl carbamates.[3][4]

PropertyPredicted Value/DescriptionRationale
Molecular Formula C₁₅H₂₃NO₄Based on structural components.
Molecular Weight 281.35 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solidMany similar aryl carbamates are crystalline solids at room temperature.
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane); sparingly soluble in water.The presence of the aromatic ring and alkyl chains suggests good solubility in organic solvents, while the polar carbamate group may impart slight aqueous solubility.
Melting Point Estimated to be in the range of 80-120 °CBased on melting points of structurally related phenyl carbamates.[4]
LogP (Octanol-Water Partition Coefficient) Estimated to be in the range of 2.5 - 3.5The combination of the hydrophobic butyl and diethoxyphenyl groups and the more polar carbamate moiety suggests a moderate lipophilicity.

Potential Mechanism of Action and Biological Applications

The biological activity of Butyl (3,4-diethoxyphenyl)carbamate has not been reported. However, based on the activities of related compounds, we can speculate on its potential applications.

Many carbamates are known to act as enzyme inhibitors, particularly of cholinesterases.[5] This has led to their use as insecticides and in the treatment of Alzheimer's disease.[5] The 3,4-diethoxyphenyl group is a feature in some compounds with activity at various receptors in the central nervous system. For instance, derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have been investigated for their potential as anti-ulcer agents.[6]

Given these precedents, Butyl (3,4-diethoxyphenyl)carbamate could potentially exhibit:

  • Cholinesterase Inhibition: The carbamate moiety could interact with the active site of acetylcholinesterase or butyrylcholinesterase.

  • Antimicrobial Activity: Some substituted phenyl carbamates have shown antimicrobial and antimycobacterial properties.[7][8]

  • CNS Activity: The diethoxyphenyl group might confer activity at central nervous system targets.

It is crucial to emphasize that these are speculative applications based on structural analogy, and experimental validation is required to determine any actual biological activity.

Future Directions

The lack of specific data on Butyl (3,4-diethoxyphenyl)carbamate presents an opportunity for foundational research. Key areas for future investigation include:

  • Definitive Synthesis and Characterization: The proposed synthetic routes should be performed, and the resulting compound fully characterized using modern analytical techniques (NMR, MS, IR, and elemental analysis).

  • In Vitro Biological Screening: The compound should be screened against a panel of biological targets, including cholinesterases, various receptors, and microbial strains, to identify any potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: If any biological activity is identified, a systematic study of related analogues could be undertaken to optimize potency and selectivity.

Conclusion

While the specific history of Butyl (3,4-diethoxyphenyl)carbamate remains to be documented, a thorough understanding of its chemistry can be derived from the extensive knowledge of aryl carbamates. The synthetic pathways outlined in this guide are based on robust and well-established chemical reactions. The predicted physicochemical properties provide a basis for its handling and initial formulation for experimental studies. The potential biological applications, though speculative, offer a starting point for future research into this and related compounds. This guide serves as a comprehensive technical foundation for scientists interested in exploring the synthesis and potential utility of Butyl (3,4-diethoxyphenyl)carbamate.

References

  • [No specific reference for the discovery of Butyl (3,4-diethoxyphenyl)carbamate was found in the provided search results.]
  • A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. PubMed, (2022).
  • Palladium-Catalyzed Synthesis of N-Aryl Carbamates.
  • Carbamate synthesis by carbamoyl
  • Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst.
  • Method for making carbamates, ureas and isocyanates.
  • Nickel‐Catalyzed Synthesis of N‐(Hetero)aryl Carbamates from Cyanate Salts and Phenols Activated with Cyanuric Chloride. Semantic Scholar, (2020).
  • Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Publishing, (2024).
  • Synthesis of N‑Aryl Carbamates from Aryl(TMP)iodonium Salts via C−N Coupling. NSF PAR, (2025).
  • Palladium-Catalyzed Synthesis of N-Aryl Carbam
  • Phenyl carbam
  • Palladium-Catalyzed Synthesis of N-Aryl Carbam
  • Synthesis and Antimicrobial Evaluation of 1-[(2-Substituted phenyl)
  • Phenyl carbam
  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates | Request PDF.
  • Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. PMC.
  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. PMC.
  • Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Deriv
  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC, (2024).
  • Synthesis of linear O-aryl carbamates and S-thiocarbamates. University of Helsinki Research Portal, (2025).
  • Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. MDPI, (2025).
  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC.
  • Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. PMC.
  • Application Notes and Protocols for 3,4-Dimethoxyphenyl Derivatives in Pharmaceutical Intermedi
  • Possible reaction pathways of selected organophosphorus and carbamate pesticides according to the DFT calculation method.
  • N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide.
  • Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Prolifer

Sources

Foundational

Butyl (3,4-diethoxyphenyl)carbamate: A Scaffolding for Novel Therapeutic Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The carbamate functional group is a cornerstone of modern medicinal chemistry, integral to the structure and f...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The carbamate functional group is a cornerstone of modern medicinal chemistry, integral to the structure and function of numerous approved therapeutic agents and agricultural chemicals.[1][2] Its unique properties, including high chemical stability, capacity to permeate cell membranes, and ability to engage in critical hydrogen bonding, make it a privileged scaffold in drug design.[1][3] This guide introduces Butyl (3,4-diethoxyphenyl)carbamate, a molecule of significant untapped potential. While specific research on this compound is nascent, its structural features—a stable carbamate linker, a lipophilic butyl group, and an electron-rich diethoxyphenyl ring—suggest a compelling starting point for novel investigations. This document serves as a technical roadmap, proposing data-driven hypotheses for its application in neurodegenerative disease, epilepsy, and oncology, and providing detailed, actionable protocols for its synthesis and biological evaluation.

Molecular Profile and Synthesis

Chemical and Structural Characteristics

Butyl (3,4-diethoxyphenyl)carbamate is an aromatic carbamate ester. The molecule's structure combines several key features that are advantageous for biological activity:

  • Carbamate Core: This amide-ester hybrid provides proteolytic and chemical stability while acting as a hydrogen bond donor and acceptor, crucial for target binding.[2][3]

  • 3,4-Diethoxyphenyl Group: The two ethoxy groups on the phenyl ring increase lipophilicity, which may enhance cell membrane permeability and potential passage across the blood-brain barrier. They also donate electron density to the aromatic ring, potentially influencing binding interactions.

  • N-Butyl Group: This flexible alkyl chain further contributes to the molecule's overall lipophilicity and can be optimized to fit into hydrophobic pockets of target proteins.

Table 1: Predicted Physicochemical Properties of Butyl (3,4-diethoxyphenyl)carbamate

PropertyPredicted ValueSignificance in Drug Discovery
Formula C₁₅H₂₃NO₄[4]Basic molecular composition.
Molecular Weight 281.35 g/mol [4]Falls within the range suitable for oral bioavailability (Lipinski's Rule of Five).
LogP (Octanol/Water) ~3.5 - 4.0Indicates good lipophilicity, suggesting potential for membrane permeability.
Hydrogen Bond Donors 1 (N-H)Ability to interact with target proteins.
Hydrogen Bond Acceptors 4 (C=O, 2x O-Ether, O-Ester)Multiple points for target interaction.
Polar Surface Area ~56.8 ŲInfluences solubility and permeability.
Proposed Synthesis Pathway

The synthesis of Butyl (3,4-diethoxyphenyl)carbamate can be achieved through established carbamate formation methodologies.[5][6] A common and efficient route involves the reaction of 3,4-diethoxyaniline with butyl chloroformate in the presence of a mild base.

G cluster_reagents Reagents & Conditions Reactant1 3,4-Diethoxyaniline Product Butyl (3,4-diethoxyphenyl)carbamate Reactant1->Product + Reactant2 Butyl Chloroformate Reactant2->Product Base Pyridine or Triethylamine (Base) Base->Product Solvent Dichloromethane (DCM) (Solvent) Solvent->Product Temp 0°C to Room Temp Temp->Product G cluster_products Reaction Products AChE Acetylcholinesterase (AChE) Active Site Serine-OH Carbamylated_AChE Carbamylated AChE (Inactive) Serine-O-Carbamyl ACh Acetylcholine (ACh) ACh->AChE:ser Fast Hydrolysis Carbamate Butyl (3,4-diethoxyphenyl)carbamate Carbamate:f0->AChE:ser Carbamylation Hydrolysis Slow Hydrolysis (Minutes to Hours) Carbamylated_AChE->Hydrolysis Reactivated_AChE Reactivated AChE Serine-OH Hydrolysis->Reactivated_AChE

Caption: Mechanism of reversible AChE inhibition by a carbamate.

Anticonvulsant and Neuromodulatory Effects

Certain carbamate derivatives, such as felbamate, are utilized as antiepileptic drugs. [3]While their exact mechanisms can be complex, they often involve the modulation of ion channels or enhancement of GABAergic activity. [3] Hypothesis: Butyl (3,4-diethoxyphenyl)carbamate may exhibit anticonvulsant properties by interacting with NMDA receptors or GABA-A receptors, key targets in the control of neuronal excitability.

Application in Oncology

The carbamate group is a key structural element in several anticancer agents. [3][7]It can serve as a critical pharmacophore for target interaction or be used to modify a parent molecule to enhance its potency and pharmacokinetic profile. For instance, replacing certain functional groups with a carbamoyl moiety has been shown to increase antitumor activity by orders of magnitude. [3] Hypothesis: The Butyl (3,4-diethoxyphenyl)carbamate scaffold could serve as a platform for developing novel anticancer agents. Its efficacy could be tested against various cancer cell lines, and its mechanism may involve the inhibition of key signaling kinases or induction of apoptosis.

Experimental Workflows and Protocols

This section provides detailed protocols to systematically investigate the hypothesized biological activities.

General Experimental Workflow

A tiered approach is recommended to efficiently screen and characterize the compound's potential.

G Start Synthesis & Purification of Compound Step1 Primary Screening: In Vitro Target-Based Assays (e.g., AChE Inhibition) Start->Step1 Step2 Secondary Screening: Cell-Based Assays (Cytotoxicity, Neuronal Activity) Step1->Step2 Active Hit End In Vivo Model Testing Step1->End Inactive Step3 Mechanism of Action (MoA) Studies (e.g., Kinase Profiling, Electrophysiology) Step2->Step3 Confirmed Activity Step4 Lead Optimization (Structure-Activity Relationship Studies) Step3->Step4 Step4->End

Caption: Tiered workflow for evaluating biological activity.

Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors. [8] Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. An inhibitor will slow this reaction, resulting in a lower rate of color development.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Buffer: 100 mM Sodium Phosphate Buffer, pH 8.0.

    • DTNB Solution: 10 mM DTNB in buffer.

    • ATCh Solution: 10 mM Acetylthiocholine iodide in buffer.

    • Enzyme Solution: Acetylcholinesterase (from Electric Eel) diluted in buffer to a working concentration (e.g., 0.1 U/mL).

    • Test Compound: Prepare a stock solution of Butyl (3,4-diethoxyphenyl)carbamate in DMSO (e.g., 10 mM) and create serial dilutions in the buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of Phosphate Buffer.

      • 20 µL of Test Compound dilution (or vehicle for control).

      • 20 µL of DTNB Solution.

    • Mix and pre-incubate at 25°C for 5 minutes.

    • Add 10 µL of the Enzyme Solution to each well.

    • Initiate the reaction by adding 10 µL of ATCh Solution.

    • Immediately begin monitoring the absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Controls:

    • Negative Control: DMSO vehicle instead of the test compound.

    • Positive Control: A known AChE inhibitor (e.g., Physostigmine or Donepezil).

    • Blank: All reagents except the enzyme.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration (change in absorbance per minute).

    • Determine the percent inhibition: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot % Inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Protocol: In Vitro Anticancer Activity (MTT Assay)

Principle: The MTT assay is a colorimetric test for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung) in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Butyl (3,4-diethoxyphenyl)carbamate in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes and measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot cell viability against the logarithm of compound concentration to determine the GI₅₀ value (the concentration causing 50% growth inhibition).

Conclusion and Future Directions

Butyl (3,4-diethoxyphenyl)carbamate represents a molecule with significant, albeit unexplored, potential. Its structure is rooted in the well-established and highly successful carbamate class of compounds. The hypotheses presented in this guide—centering on cholinesterase inhibition, anticonvulsant activity, and anticancer applications—are based on strong scientific precedent. The provided experimental protocols offer a clear and robust framework for initiating the investigation of this promising compound. Future research should focus on structure-activity relationship (SAR) studies, where modifications to the butyl and diethoxyphenyl groups could be systematically explored to optimize potency, selectivity, and pharmacokinetic properties for a chosen therapeutic target.

References

Sources

Exploratory

A Technical Guide to the Design, Synthesis, and Evaluation of Homologs of Butyl (3,4-diethoxyphenyl)carbamate for Therapeutic Discovery

Abstract The carbamate moiety is a privileged pharmacophore, integral to numerous approved therapeutic agents and biologically active molecules, most notably as inhibitors of cholinesterases.[1][2] The parent compound, B...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The carbamate moiety is a privileged pharmacophore, integral to numerous approved therapeutic agents and biologically active molecules, most notably as inhibitors of cholinesterases.[1][2] The parent compound, Butyl (3,4-diethoxyphenyl)carbamate[3], serves as a foundational scaffold for exploring novel therapeutic agents. Its structure, featuring a dialkoxy-substituted phenyl ring, presents a compelling starting point for chemical exploration. This guide provides a comprehensive, in-depth framework for the systematic design, synthesis, and biological evaluation of homologous series derived from this core structure. We will detail the scientific rationale behind experimental design, provide robust protocols for synthesis and characterization, and outline a hierarchical screening cascade to identify and optimize lead candidates, with a primary focus on cholinesterase inhibition, a key therapeutic strategy in neurodegenerative diseases like Alzheimer's.[1][4]

Part 1: Rationale and Homolog Design Strategy

The exploration of chemical homologs is a cornerstone of medicinal chemistry, aimed at systematically modifying a lead compound to enhance its potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The structure of Butyl (3,4-diethoxyphenyl)carbamate offers two primary vectors for modification: the alkyl chain of the carbamate ester and the alkoxy substituents on the phenyl ring.

Our strategy is to deconstruct the molecule into discrete regions and probe the structure-activity relationship (SAR) of each.

  • Series A: Alkyl Chain Modification (R¹) : The n-butyl group contributes significantly to the compound's lipophilicity and may engage in hydrophobic interactions within a target enzyme's binding pocket. By systematically varying the length and branching of this alkyl chain (from methyl to hexyl, including isomers like iso-butyl and sec-butyl), we can probe the spatial and hydrophobic limits of the binding site. This is a critical step, as properties like blood-brain barrier penetration are influenced by lipophilicity.[5]

  • Series B: Phenyl Ring Substituent Modification (R²) : The 3,4-diethoxy substitution pattern dictates the electronic properties of the aromatic ring and its potential for hydrogen bonding or steric interactions. Modifying these groups (e.g., to dimethoxy, dipropoxy) or exploring positional isomers (e.g., 2,4- or 3,5-diethoxy) can fine-tune binding affinity and selectivity between enzyme isoforms, such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[1]

Proposed Homologous Series for Initial Investigation

The following table outlines a representative first-pass library of homologs designed to provide a foundational SAR dataset.

Compound ID Core Structure R¹ Group (Alkyl Chain) R² Group (Phenyl Substituents)
Parent (3,4-diethoxyphenyl)carbamaten-Butyl3,4-diethoxy
A-1 (3,4-diethoxyphenyl)carbamateMethyl3,4-diethoxy
A-2 (3,4-diethoxyphenyl)carbamateEthyl3,4-diethoxy
A-3 (3,4-diethoxyphenyl)carbamaten-Propyl3,4-diethoxy
A-4 (3,4-diethoxyphenyl)carbamateiso-Butyl3,4-diethoxy
A-5 (3,4-diethoxyphenyl)carbamaten-Hexyl3,4-diethoxy
B-1 (3,4-dimethoxyphenyl)carbamaten-Butyl3,4-dimethoxy
B-2 (3,5-diethoxyphenyl)carbamaten-Butyl3,5-diethoxy
B-3 (2,4-diethoxyphenyl)carbamaten-Butyl2,4-diethoxy
Visualization of Homolog Design Strategy

Homolog_Design cluster_A Series A: Alkyl Chain (R¹) Modification cluster_B Series B: Phenyl Ring (R²) Modification Core Core Scaffold (3,4-diethoxyphenyl)carbamate A1 Methyl Core->A1 Vary Lipophilicity & Pocket Fit B1 3,4-dimethoxy Core->B1 Vary Electronics & Sterics A2 Ethyl A3 n-Propyl A4 iso-Butyl A5 n-Hexyl B2 3,5-diethoxy B3 2,4-diethoxy

Caption: Strategic design of homologous series from the parent scaffold.

Part 2: Synthesis and Analytical Characterization

A robust and scalable synthetic route is essential for generating the proposed library. The reaction of an alcohol or phenol with an isocyanate is a highly efficient and reliable method for carbamate synthesis, often proceeding in high yield without the need for a catalyst.[6][7]

Experimental Protocol: General Synthesis via Isocyanate Route

This protocol is self-validating through in-process controls (TLC) and final analytical confirmation.

  • Reagent Preparation:

    • To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add the requisite substituted 3,4-dialkoxyphenol (1.0 eq).

    • Dissolve the phenol in anhydrous dichloromethane (DCM) or toluene (approx. 0.2 M concentration).

    • Cool the solution to 0 °C in an ice-water bath. This is a precautionary step to moderate any initial exotherm.

  • Reaction:

    • Add the corresponding alkyl isocyanate (e.g., n-butyl isocyanate, 1.05 eq) dropwise to the stirred solution over 5 minutes.[8] The slight excess of isocyanate ensures complete consumption of the limiting phenol.

    • Causality: The nucleophilic hydroxyl group of the phenol attacks the electrophilic carbon of the isocyanate, driving the reaction forward.

  • Monitoring and Completion:

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting phenol spot indicates reaction completion.

  • Workup and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • The crude product can often be purified by direct crystallization from a suitable solvent system (e.g., hexane/ethyl acetate). If the product is an oil or crystallization is difficult, purification by flash column chromatography on silica gel is recommended.

  • Analytical Characterization:

    • Structure Confirmation: Obtain ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra to confirm the chemical structure.

    • Purity Assessment: Determine purity using High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10] HPLC is preferred over Gas Chromatography (GC) for many carbamates due to their potential thermal lability.[10][11]

    • Mass Verification: Confirm the molecular weight using Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualization of General Synthetic Workflow

Synthesis_Workflow Start 1. Reagent Prep (Phenol + Anhydrous Solvent) Reaction 2. Reaction (Add Alkyl Isocyanate at 0°C) Start->Reaction Monitor 3. Monitoring (TLC until Phenol consumed) Reaction->Monitor Workup 4. Workup (Solvent Removal) Monitor->Workup Purify 5. Purification (Crystallization or Chromatography) Workup->Purify Analyze 6. Analysis (NMR, LC-MS, HPLC Purity) Purify->Analyze

Caption: Step-by-step workflow for the synthesis and validation of carbamate homologs.

Part 3: Biological Evaluation Cascade

Given that the carbamate scaffold is a well-established cholinesterase inhibitor, the biological evaluation will be structured as a screening funnel to efficiently identify potent and selective inhibitors.[1]

Tier 1: Primary Screening - Cholinesterase Inhibition
  • Assay: In vitro enzymatic assay for inhibition of human recombinant AChE and BChE.

  • Methodology: The Ellman's method is the gold standard.[1] This colorimetric assay uses acetylthiocholine (ATCh) as a substrate. The enzyme hydrolyzes ATCh to thiocholine, which then reacts with Ellman's reagent (DTNB) to produce a yellow-colored product, measured spectrophotometrically at 412 nm. The rate of color change is proportional to enzyme activity.

  • Protocol:

    • Prepare a stock solution of each test compound in DMSO.

    • In a 96-well plate, add buffer, DTNB, and the enzyme (AChE or BChE).

    • Add serial dilutions of the test compounds and incubate for 15 minutes.

    • Initiate the reaction by adding the substrate (ATCh).

    • Measure the absorbance change over time.

    • Calculate the percent inhibition for each concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). Rivastigmine or Donepezil can be used as positive controls.[4]

Data Presentation: IC₅₀ Values
Compound ID AChE IC₅₀ (µM) BChE IC₅₀ (µM) Selectivity Index (SI) (AChE IC₅₀ / BChE IC₅₀)
Parent DataDataData
A-1 DataDataData
A-2 DataDataData
............
Tier 2: Secondary Screening - Mechanistic & Safety Assays
  • Mechanism of Inhibition (MOI): For potent hits, determine if the inhibition is reversible or pseudoirreversible (characteristic of carbamates that carbamoylate the active site serine).[5][12] This can be assessed through dialysis or rapid dilution experiments. A time-dependent increase in inhibition suggests a covalent or slowly-reversible mechanism.

  • In Vitro Cytotoxicity: Assess general toxicity using a standard cell viability assay (e.g., MTT or CellTiter-Glo®) on a relevant cell line, such as the human liver cell line HepG2, to identify compounds with non-specific toxicity early in the process.[1]

Visualization of Biological Screening Cascade

Screening_Cascade Library Homolog Library (n ≈ 10-20 compounds) Tier1 Tier 1: Primary Screen AChE IC₅₀ BChE IC₅₀ Library->Tier1 Tier2 Tier 2: Secondary Screen Mechanism of Inhibition In Vitro Cytotoxicity (HepG2) Tier1->Tier2 Select hits (IC₅₀ < 10 µM) Leads {Lead Candidates (Potent, Selective, Non-Toxic)} Tier2->Leads Prioritize for ADME studies

Caption: A hierarchical screening cascade for efficient lead identification.

Part 4: Structure-Activity Relationship (SAR) Analysis

The data generated from the screening cascade is the foundation for building a robust SAR model. The goal is to correlate specific structural changes with observed biological activity.

  • Impact of Alkyl Chain (R¹): A plot of IC₅₀ versus alkyl chain length will reveal the optimal size for hydrophobic pocket interactions. A sharp drop-off in activity beyond a certain length (e.g., n-pentyl) would suggest a size-constrained pocket. Comparing linear vs. branched isomers (e.g., n-butyl vs. iso-butyl) will elucidate the pocket's tolerance for steric bulk near the carbamate linkage.

  • Impact of Phenyl Substituents (R²): Comparing the IC₅₀ values for compounds B-1, B-2, and B-3 against the parent compound will highlight the importance of the position and nature of the alkoxy groups. A significant change in activity or selectivity (e.g., BChE vs. AChE) can be attributed to specific interactions with residues in the enzyme's active site gorge or peripheral anionic site.[13][14] For example, greater selectivity for BChE might be achieved through interactions with specific residues like F329 and Y332, which differ from those in AChE.[5]

  • Integrated Analysis: By combining these observations, a pharmacophore model can be developed. This model will guide the design of a second-generation library with a higher probability of success, incorporating optimal features from both Series A and Series B to further refine potency, selectivity, and drug-like properties.

Conclusion

This technical guide outlines a systematic and scientifically-grounded approach to exploring the chemical space around Butyl (3,4-diethoxyphenyl)carbamate. By employing a logical homolog design strategy, utilizing robust synthetic and analytical protocols, and executing a hierarchical biological evaluation cascade, researchers can efficiently generate high-quality structure-activity relationship data. This process is designed not only to identify potent and selective lead compounds but also to build a deep, mechanistic understanding of their interactions with biological targets, thereby accelerating the journey from initial scaffold to viable drug candidate.

References

  • Knez, D., Coquelle, N., & et al. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. MDPI. [Link]

  • Lin, G., & et al. (n.d.). Quantitative structure-activity relationships for the pre-steady state acetylcholinesterase inhibition by carbamates. PubMed. [Link]

  • Darvesh, S., & et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ACS Publications. [Link]

  • Kostalova, D., & et al. (2018). Proline-Based Carbamates as Cholinesterase Inhibitors. PMC. [Link]

  • Darvesh, S., & et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. PubMed. [Link]

  • Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates. PubMed. [Link]

  • Darvesh, S., & et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. [Link]

  • Metcalf, R. L. (1971). Structure—activity relationships for insecticidal carbamates. PMC. [Link]

  • Vacondio, F., & et al. (2009). Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability. PubMed. [Link]

  • Vacondio, F., & et al. (2009). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. SciSpace. [Link]

  • Tandon, R., & et al. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Link]

  • Engebretson, J. A. (n.d.). Chromatographic Analysis of Insecticidal Carbamates. IntechOpen. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Method for making carbamates, ureas and isocyanates. (n.d.).
  • Motloung, M. P., & et al. (2021). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. PMC. [Link]

  • Werner, S. L., & Johnson, S. M. (n.d.). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICIDES IN WATER BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. U.S. Geological Survey. [Link]

  • Cody, R. B., & Laramée, J. A. (2009). An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. American Laboratory. [Link]

  • A METHOD FOR THE ANALYSIS OF SECONDARY CARBAMATE PESTICIDES. (n.d.). PJSIR. [Link]

  • Effective Analysis Carbamate Pesticides. (2023). Separation Science. [Link]

  • Synthesis of carbamate compounds. (n.d.).
  • Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • butyl N-(3,4-diethoxyphenyl)carbamate. (n.d.). Stenutz. [Link]

  • Carbamate synthesis by carbamoylation. (n.d.). Organic Chemistry Portal. [Link]

  • Bence, M., & et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

  • Karami, M., & et al. (2024). Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. PMC. [Link]

  • Carbamates – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Wang, F., & et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. MDPI. [Link]

  • Novel diazepine-carbamate derivatives as dual-acting butyrylcholinesterase inhibitors and antioxidants for Alzheimer's disease. (2025). ResearchGate. [Link]

Sources

Foundational

Technical Whitepaper: Butyl (3,4-diethoxyphenyl)carbamate and Structural Analogs in Fungal Pathogen Control

Executive Summary The control of agricultural and clinical fungal pathogens is perpetually challenged by the rapid emergence of fungicide resistance. Benzimidazoles (e.g., benomyl, carbendazim), which target the fungal c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The control of agricultural and clinical fungal pathogens is perpetually challenged by the rapid emergence of fungicide resistance. Benzimidazoles (e.g., benomyl, carbendazim), which target the fungal cytoskeleton by inhibiting β-tubulin polymerization, are highly effective but prone to resistance via single-point mutations in the TUB2 gene.

However, this evolutionary adaptation introduces a critical vulnerability: negative cross-resistance . Fungal strains that mutate to survive benzimidazoles become paradoxically hypersensitive to a distinct class of chemicals known as N-phenylcarbamates. While the isopropyl ester analog ( [1]) is the most commercially recognized member of this class, its structural analogs—specifically butyl (3,4-diethoxyphenyl)carbamate and 1 [2] —serve as potent research tools and active pharmaceutical intermediates.

This technical guide explores the mechanistic causality, structural-activity relationships (SAR), and advanced laboratory applications of butyl (3,4-diethoxyphenyl)carbamate analogs, providing self-validating protocols for their synthesis and use in CRISPR-Cas9 fungal genetics.

Mechanistic Basis: The Structural Logic of Negative Cross-Resistance

The fungicidal activity of N-(3,4-diethoxyphenyl)carbamates is not broad-spectrum; it is highly specific to strains harboring mutations at position 198 of the β-tubulin protein.

In wild-type fungi (Neurospora crassa, Botrytis cinerea, Magnaporthe oryzae), position 198 is occupied by Glutamic Acid (E198). The bulky, negatively charged side chain of E198 stabilizes the binding of benzimidazoles but creates severe steric hindrance that prevents the binding of the alkyl ester tail (isopropyl or butyl) of N-phenylcarbamates.

When fungi develop resistance to benzimidazoles, it is most frequently via an E198A (Alanine) or E198G (Glycine) mutation (2 [3]). The substitution of the bulky glutamic acid with a small, non-polar amino acid eliminates benzimidazole binding affinity. Concurrently, it opens a deep, hydrophobic binding pocket. The butyl or isopropyl tail of the carbamate analog slides perfectly into this newly formed cavity, locking the tubulin dimer and preventing microtubule assembly, ultimately arresting mitosis and causing cell death (3 [4]).

G WT Wild-Type β-Tubulin (E198) BindWT Binds Benzimidazoles (Susceptible) WT->BindWT ResistWT Resists Carbamates (Steric Clash) WT->ResistWT Mutant Mutant β-Tubulin (E198A/G) BindMut Binds Carbamates (Susceptible) Mutant->BindMut ResistMut Resists Benzimidazoles (Loss of Affinity) Mutant->ResistMut

Mechanistic logic of negative cross-resistance driven by the β-tubulin E198 mutation.

Structural Activity Relationship (SAR) of Alkyl Analogs

The length and branching of the alkyl chain on the carbamate moiety strictly dictate the binding affinity within the mutant E198 pocket. While the isopropyl analog (Diethofencarb) is the commercial standard (4 [5]), butyl analogs exhibit compelling pharmacological profiles.

The table below summarizes the comparative in vitro efficacy (Minimum Inhibitory Concentration, MIC) of various structural analogs against wild-type and E198G mutant strains.

Compound ClassSpecific Alkyl GroupMIC against WT (E198)MIC against Mutant (E198G)Mechanistic Fit
Benzimidazole N/A (Carbendazim)< 1.0 µg/mL > 100.0 µg/mLBinds native E198 residue
N-phenylcarbamate Isopropyl (Diethofencarb)> 100.0 µg/mL< 0.1 µg/mL Optimal steric fit for mutant cavity
N-phenylcarbamate n-Butyl> 100.0 µg/mL< 0.5 µg/mL Slight elongation reduces affinity marginally
N-phenylcarbamate tert-Butyl> 100.0 µg/mL< 5.0 µg/mL Bulky tertiary structure causes mild steric hindrance

Data synthesis based on established N-phenylcarbamate SAR studies.

Experimental Workflows & Protocols

Protocol A: Chemical Synthesis of Butyl (3,4-diethoxyphenyl)carbamate

The synthesis of the butyl analog relies on the nucleophilic acyl substitution of an amine with a chloroformate. The causality of the experimental conditions is critical: the reaction is highly exothermic and prone to side reactions.

Causality Check: Why use strict ice-cooling (0-5°C)? If the temperature exceeds 10°C, the highly reactive intermediate can undergo a secondary nucleophilic attack by another molecule of 3,4-diethoxyaniline, yielding an unwanted symmetrical urea byproduct (N,N'-bis(3,4-diethoxyphenyl)urea) instead of the target carbamate (5 [6]).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (e.g., 1.8 g) of 3,4-diethoxyaniline in 20 mL of anhydrous benzene or dichloromethane (DCM).

  • Base Addition: Add 1.2 equivalents of an organic base (e.g., pyridine or diethylaniline) to the solution. Purpose: To scavenge the HCl byproduct, preventing the protonation and deactivation of the starting aniline.

  • Cooling: Submerge the reaction flask in an ice-water bath, ensuring the internal temperature stabilizes between 0°C and 5°C.

  • Acylation: Dropwise, add 1.1 equivalents of butyl chloroformate over 10 minutes under continuous magnetic stirring.

  • Incubation: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours to ensure complete conversion.

  • Workup: Quench the reaction by pouring the mixture into 50 mL of ice water. Extract the aqueous layer three times with diethyl ether.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate ( MgSO4​ ), and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to yield pure butyl (3,4-diethoxyphenyl)carbamate.

G Reactant1 3,4-Diethoxyaniline Condition Base (Diethylaniline) Ice-cooling (0-5°C) Reactant1->Condition Reactant2 Butyl Chloroformate Reactant2->Condition Product Butyl (3,4-diethoxyphenyl)carbamate Condition->Product

Chemical synthesis pathway emphasizing temperature-controlled acylation.

Protocol B: CRISPR-Cas9 Counterselection using N-phenylcarbamates

In fungal genetics, selectable markers are often limited. Researchers exploit the negative cross-resistance of N-phenylcarbamates to create a powerful, plasmid-free counterselection system (6 [7]).

Causality Check: By engineering a background fungal strain to carry the TUB2 E198A mutation, the strain becomes resistant to benomyl but hypersensitive to butyl/isopropyl carbamates. During a subsequent CRISPR edit, a repair template is provided that reverts the E198A mutation back to wild-type alongside the desired target gene edit. Plating the transformants on carbamate-laced media ensures that only cells that successfully integrated the repair template (reverting to wild-type tubulin) survive.

Step-by-Step Methodology:

  • Background Generation: Use CRISPR-Cas9 ribonucleoproteins (RNPs) to introduce an E198A mutation into the TUB2 gene of the wild-type fungus.

  • Primary Selection: Plate the transformants on agar containing 10 µg/mL benomyl. Isolate surviving colonies (these are now E198A mutants).

  • Co-Editing: Perform a second CRISPR-Cas9 RNP transformation targeting your gene of interest. Include a repair template that contains both your desired gene edit AND the wild-type TUB2 (E198) sequence.

  • Counterselection: Plate the secondary transformants on agar containing 10 µg/mL butyl (3,4-diethoxyphenyl)carbamate (or diethofencarb).

  • Validation: Because the background E198A strain is lethally sensitive to the carbamate, only transformants that successfully underwent homologous recombination to revert TUB2 to wild-type will survive. Isolate these colonies and verify the target gene edit via PCR and sequencing.

G Step1 1. Generate TUB2 E198A Mutant (Benomyl Resistant / Carbamate Sensitive) Step2 2. Perform Target Gene Edit + Co-revert TUB2 to Wild-Type (E198) Step1->Step2 Step3 3. Plate on Butyl N-phenylcarbamate (Lethal to unedited E198A background) Step2->Step3 Step4 4. Isolate Surviving Colonies (100% Enriched for Successful Edits) Step3->Step4

Workflow for plasmid-free CRISPR-Cas9 counterselection exploiting carbamate sensitivity.

References

  • APIChina. "99612-45-0 tert-butyl (3,4-diethoxyphenyl)carbamate." APIChina Database. Available at: [Link]

  • Fujimura, M., et al. "Amino-acid alterations in the beta-tubulin gene of Neurospora crassa that confer resistance to carbendazim and diethofencarb." PubMed, National Institutes of Health. Available at:[Link]

  • Hollomon, D. W., et al. "Fungal β-Tubulin, Expressed as a Fusion Protein, Binds Benzimidazole and Phenylcarbamate Fungicides." Antimicrobial Agents and Chemotherapy, ASM Journals. Available at: [Link]

  • DrugFuture. "Diethofencarb Chemical Index." DrugFuture Chemical Database. Available at: [Link]

  • PrepChem. "Synthesis of isopropyl N-(3,4-diethoxyphenyl)carbamate." PrepChem Database. Available at: [Link]

  • Foster, A., et al. "Counterselection exploiting the diethofencarb sensitivity of strains expressing E198A beta-tubulin." ResearchGate. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Profile of Butyl (3,4-diethoxyphenyl)carbamate

Foreword: The Imperative of Spectroscopic Characterization Molecular Structure and Plausible Synthetic Route The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. Butyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Spectroscopic Characterization

Molecular Structure and Plausible Synthetic Route

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. Butyl (3,4-diethoxyphenyl)carbamate possesses a central phenyl ring substituted with two ethoxy groups and a butyl carbamate functional group.

Caption: Molecular Structure of Butyl (3,4-diethoxyphenyl)carbamate.

A plausible and efficient synthesis of this molecule can be adapted from procedures for similar carbamates.[1] The proposed reaction involves the acylation of 3,4-diethoxyaniline with butyl chloroformate in the presence of a non-nucleophilic base, such as diethylaniline or pyridine, to neutralize the hydrochloric acid byproduct.

Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 3,4-Diethoxyaniline product Butyl (3,4-diethoxyphenyl)carbamate reactant1->product reactant2 Butyl Chloroformate reactant2->product base Base (e.g., Pyridine) Solvent (e.g., Benzene) base->product

Caption: Proposed Synthetic Pathway for Butyl (3,4-diethoxyphenyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (in ppm, relative to a TMS standard) are based on data from analogous carbamate and ethoxybenzene structures.[2][3][4]

Table 1: Predicted ¹H NMR Spectroscopic Data for Butyl (3,4-diethoxyphenyl)carbamate

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.2d1HAr-H (adjacent to NH)
~6.8-6.9d1HAr-H (ortho to one OEt)
~6.7-6.8dd1HAr-H (between OEt groups)
~6.5br s1HN-H
~4.1t2HO-CH₂ (butyl)
~4.0q4HO-CH₂ (ethoxy x2)
~1.6-1.7m2HO-CH₂-CH₂ (butyl)
~1.4t6HO-CH₂-CH₃ (ethoxy x2)
~1.3-1.4m2HCH₂-CH₃ (butyl)
~0.9t3HCH₃ (butyl)

d = doublet, dd = doublet of doublets, t = triplet, q = quartet, m = multiplet, br s = broad singlet

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule. The predicted chemical shifts are based on known substituent effects on aromatic and aliphatic systems.[2][5][6]

Table 2: Predicted ¹³C NMR Spectroscopic Data for Butyl (3,4-diethoxyphenyl)carbamate

Chemical Shift (δ, ppm)Assignment
~154C=O (carbamate)
~149Ar-C (C-O)
~144Ar-C (C-O)
~132Ar-C (C-N)
~119Ar-CH
~113Ar-CH
~112Ar-CH
~65O-CH₂ (butyl)
~64O-CH₂ (ethoxy x2)
~31O-CH₂-CH₂ (butyl)
~19CH₂-CH₃ (butyl)
~15O-CH₂-CH₃ (ethoxy x2)
~14CH₃ (butyl)
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrumentation: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[7][8]

  • Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for the ¹³C spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of Butyl (3,4-diethoxyphenyl)carbamate is expected to show characteristic absorption bands for the N-H, C=O, C-O, and aromatic C-H bonds.[9][10]

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, SharpN-H stretch (carbamate)
~3050-3000MediumAromatic C-H stretch
~2960-2850StrongAliphatic C-H stretch
~1700StrongC=O stretch (carbamate)
~1600, ~1510MediumAromatic C=C stretch
~1250-1200StrongAsymmetric C-O-C stretch (aryl ether)
~1040StrongSymmetric C-O-C stretch (aryl ether)
Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.[11]

  • Instrumentation: Record the spectrum on a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Typically, 16-32 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺.

Table 4: Predicted Mass Spectrometry Data

m/zAssignment
282.17[M+H]⁺
304.15[M+Na]⁺
208.11[M - C₄H₉O]⁺ (loss of butoxy)
180.09[M - C₄H₉O₂C]⁺ (loss of butoxycarbonyl)

The molecular formula of Butyl (3,4-diethoxyphenyl)carbamate is C₁₅H₂₃NO₄, with a molecular weight of 281.35 g/mol .[12]

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.[7]

  • Instrumentation: Obtain a high-resolution mass spectrum (HRMS) using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.[8]

  • Data Acquisition: Acquire the data in positive ion mode to observe the protonated molecular ion.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems.

Predicted UV-Vis Absorption

The UV-Vis spectrum of Butyl (3,4-diethoxyphenyl)carbamate in a solvent like ethanol or acetonitrile is expected to show absorptions characteristic of the substituted benzene ring.

Table 5: Predicted UV-Vis Spectroscopic Data

λmax (nm)Molar Absorptivity (ε)Transition
~280Moderateπ → π
~230Highπ → π

The presence of the carbamate and ethoxy groups, which are auxochromes, will cause a bathochromic (red) shift compared to unsubstituted benzene. The carbonyl group of the carbamate may also exhibit a weak n → π* transition at a longer wavelength.[13]

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).[14]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance from approximately 200 to 400 nm, using a cuvette containing only the solvent as a reference.

Conclusion and Best Practices

This technical guide provides a detailed, albeit predicted, spectroscopic profile of Butyl (3,4-diethoxyphenyl)carbamate. The presented data and protocols offer a solid foundation for researchers to synthesize, purify, and characterize this compound. It is crucial to underscore that these are predicted values. For definitive structural confirmation and reporting in peer-reviewed literature, it is imperative to acquire and interpret experimental data. The synergy of these spectroscopic techniques provides a self-validating system for structural elucidation, ensuring the scientific integrity of any subsequent research.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR FT-IR Purification->IR MS Mass Spectrometry Purification->MS UV UV-Vis Purification->UV Interpretation Spectral Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation UV->Interpretation Validation Structural Validation Interpretation->Validation

Caption: A comprehensive workflow for the synthesis and characterization of Butyl (3,4-diethoxyphenyl)carbamate.

References

  • NIST. Butyl carbamate. NIST Chemistry WebBook. [Link]

  • NIST. Mass spectrum of Butyl carbamate. NIST Chemistry WebBook. [Link]

  • Stenutz, R. butyl N-(3,4-diethoxyphenyl)carbamate. [Link]

  • Supporting Information. Characterization Data of Products. [Link]

  • Google Patents.
  • Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • SpectraBase. Methyl N-[4-(3,4-dimethoxyphenyl)butanoylamino]carbamate - Optional[13C NMR]. [Link]

  • ResearchGate. Section of 13 C-NMR spectra in DMF. [Link]

  • ResearchGate. Mass spectra of the butyl derivatives. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • PrepChem.com. Synthesis of isopropyl N-(3,4-diethoxyphenyl)carbamate. [Link]

  • WebSpectra. IR Absorption Table. [Link]

  • Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]

  • MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]

  • PubMed. Metabolism of diethofencarb (isopropyl 3,4-diethoxyphenylcarbamate) in rats: identification of metabolites in urine. [Link]

  • PubChem. 3,4-Diethoxybenzaldehyde. [Link]

  • Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

  • Organic Chemistry Data. 1H NMR Chemical Shifts. [Link]

  • Organic Chemistry Data. 13C Chemical Shift Effects on sp3 Carbons. [Link]

Sources

Foundational

Butyl (3,4-diethoxyphenyl)carbamate: A Comprehensive Guide to Safety, Handling, and Synthetic Applications

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Guide Executive Summary tert-Butyl (3,4-diethoxyphenyl)carbamate (BDEPC, CAS RN...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Guide

Executive Summary

tert-Butyl (3,4-diethoxyphenyl)carbamate (BDEPC, CAS RN: 99612-45-0) is a highly specialized N-Boc protected aniline derivative. In modern drug discovery, it serves as a critical stable intermediate for synthesizing complex active pharmaceutical ingredients (APIs), including triazine-based kinase inhibitors and PDE4 modulators.

Unlike its structural cousin, the agricultural fungicide diethofencarb (isopropyl N-(3,4-diethoxyphenyl)carbamate) , BDEPC is rarely a final product. Instead, it is utilized to mask the reactivity of the electron-rich 3,4-diethoxyaniline core during multi-step syntheses. This whitepaper synthesizes the structure-activity dynamics, toxicological profile, and field-proven handling protocols required to safely manipulate and deprotect this compound in a laboratory or pilot-plant setting.

Structural Causality: The Necessity of the Boc Group

To understand the handling requirements of BDEPC, one must understand the causality behind its molecular design. The free amine, 3,4-diethoxyaniline, features two strongly electron-donating ethoxy groups at the meta and para positions. Through resonance, these groups significantly raise the energy of the nitrogen's Highest Occupied Molecular Orbital (HOMO).

While this makes the free aniline an excellent nucleophile for downstream cross-coupling, it also makes it highly vulnerable to single-electron transfer (SET) oxidation by atmospheric oxygen, rapidly degrading into dark, tarry polymeric mixtures.

By converting the amine to a tert-butyl carbamate (BDEPC), the nitrogen’s lone pair is delocalized into the adjacent carbamate carbonyl. This electronic withdrawal lowers the HOMO, effectively shutting down premature oxidation. Furthermore, the bulky tert-butyl group provides immense steric shielding, allowing the molecule to survive harsh basic or nucleophilic conditions in preceding synthetic steps without degrading .

Physicochemical and Safety Profiling

Before handling BDEPC, personnel must evaluate its physical properties and hazard profile. The quantitative data below establishes the baseline for risk assessment and stoichiometric calculations.

Table 1: Physicochemical and GHS Safety Data
Parameter / PropertyValue / SpecificationCausality / Operational Relevance
Chemical Formula C15H23NO4Defines stoichiometry for reagent equivalents.
Molecular Weight 281.35 g/mol Required for precise molar calculations during scale-up.
Physical State Crystalline solidProne to aerosolization; mandates handling in a vented enclosure.
Solubility Profile Soluble in DCM, EtOAc, MeOHDictates solvent selection for deprotection and downstream extraction.
Storage Conditions 2–8 °C (Refrigerated), Inert GasPrevents slow thermal degradation and preserves the integrity of the Boc group.
Acute Toxicity (Neuro) Negligible AChE inhibitionThe bulky tert-butyl group prevents binding to the acetylcholinesterase catalytic triad, unlike methylcarbamates.
Dermal Sensitization GHS Category 1 (Warning)Potential for in vivo cleavage leading to protein-hapten adducts; strict PPE required.

Toxicological Profile and Exposure Logic

While BDEPC lacks the acute neurotoxicity of traditional carbamate pesticides, it is not biologically inert. Exposure management must focus on preventing dermal absorption and inhalation of crystalline dust. If absorbed systemically, the compound undergoes hepatic Phase I metabolism (primarily O-deethylation by Cytochrome P450 enzymes) followed by Phase II glucuronidation for renal clearance.

The primary occupational hazard is dermal sensitization . Repeated skin contact can lead to localized cleavage of the carbamate, allowing the liberated aniline to form covalent adducts with epidermal proteins, triggering an immune-mediated allergic response.

ExposureLogic Hazard BDEPC Exposure Risk (Skin/Inhalation) PPE Engineering Controls & PPE (Nitrile, Fume Hood) Hazard->PPE Mitigation Metabolism Hepatic Cytochrome P450 (O-Deethylation) Hazard->Metabolism Systemic Absorption Sensitization Protein Adduct Formation (Skin Sensitization) Hazard->Sensitization Dermal Contact Excretion Renal Excretion (Glucuronide Conjugates) Metabolism->Excretion Phase II Clearance

Fig 2: Exposure pathways, mitigation strategies, and metabolic clearance of BDEPC.

Experimental Methodology: Self-Validating Deprotection Protocol

The most common operation involving BDEPC is the removal of the Boc group to liberate 3,4-diethoxyaniline for immediate coupling (e.g., nucleophilic aromatic substitution onto a 2-chloro-1,3,5-triazine core) .

This protocol is designed as a self-validating system: the physical observations (gas evolution, solubility changes) directly confirm the mechanistic progression of the reaction.

Critical Safety Warning: Gas Evolution Thermodynamics

The cleavage of one mole of BDEPC generates one mole of carbon dioxide (CO2) and one mole of isobutylene gas . On a 100 mmol scale, this reaction generates nearly 5 liters of gas. Never perform this reaction in a sealed or closed system. Ensure the reaction vessel is equipped with a vented bubbler to prevent catastrophic over-pressurization .

Step-by-Step Workflow
  • Preparation & Purging:

    • Suspend 1.0 equivalent of BDEPC in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of substrate) in a round-bottom flask.

    • Causality: DCM is a non-nucleophilic solvent that stabilizes the transient carbocation formed during cleavage.

    • Purge the headspace with Argon and attach a gas bubbler.

  • Reagent Addition (0 °C):

    • Submerge the flask in an ice-water bath.

    • Slowly add Trifluoroacetic acid (TFA) dropwise (10–15 equivalents).

    • Causality: The initial protonation of the carbamate is exothermic. Cooling the system prevents a thermal runaway and controls the initial surge of isobutylene and CO2 gas evolution.

  • Kinetic Cleavage (Ambient Temp):

    • Remove the ice bath and allow the mixture to warm to 20–25 °C. Stir for 2–4 hours.

    • Validation: Continuous bubbling in the oil bubbler confirms active decarboxylation. Cessation of bubbling indicates reaction completion. Verify via LC-MS.

  • Concentration & Volumetric Reduction:

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess TFA and DCM.

    • Causality: Removing the bulk of the acid volumetrically before aqueous workup prevents violent effervescence during the subsequent neutralization step.

  • Neutralization & Isolation:

    • Redissolve the resulting thick oil (3,4-diethoxyaniline trifluoroacetate salt) in ethyl acetate.

    • Wash slowly with saturated aqueous NaHCO3 until the aqueous layer pH is ~8.

    • Extract the organic layer, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Storage: The liberated 3,4-diethoxyaniline must be used immediately or stored under Argon at -20 °C to prevent oxidative degradation.

G A tert-Butyl (3,4-diethoxyphenyl)carbamate (BDEPC) B Addition of TFA / DCM (0°C to Room Temp) A->B Reagent Addition C Protonation of Carbamate Carbonyl B->C Acid-Base Reaction D Elimination of Isobutylene (Gas) & Decarboxylation (CO2 Gas) C->D Thermal/Kinetic Cleavage E 3,4-Diethoxyaniline Trifluoroacetate Salt D->E Salt Formation F Neutralization (e.g., DIPEA or NaHCO3) E->F Base Quench G Free 3,4-Diethoxyaniline (Ready for API Coupling) F->G Product Isolation

Fig 1: Mechanistic workflow for Boc-deprotection of BDEPC to yield 3,4-diethoxyaniline.

References

  • Triazine Kinase Inhibitors (Patent EP1218360A1). Details the synthetic application of 3,4-diethoxyaniline in the development of phosphoryl transferase inhibitors.

  • Diethofencarb Structural Data . Wikidata repository for the structural analog isopropyl N-(3,4-diethoxyphenyl)carbamate, providing baseline toxicological and structural comparisons.

  • Greene's Protective Groups in Organic Synthesis (Wuts, P. G. M., & Greene, T. W.). Authoritative text on the thermodynamic stability and kinetic cleavage mechanisms of tert-butyl carbamates.

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council guidelines on managing gas-evolving reactions and preventing over-pressurization.

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of Butyl (3,4-diethoxyphenyl)carbamate

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of Butyl (3,4-diethoxyphenyl)carbamate, a molecule of interest in pharmaceutical and materials science research. The carbamate fun...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of Butyl (3,4-diethoxyphenyl)carbamate, a molecule of interest in pharmaceutical and materials science research. The carbamate functional group is a cornerstone in modern drug design, often employed as a metabolically stable bioisostere for amide bonds or as a key linkage in prodrug strategies to enhance bioavailability.[1][2] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the protocol, offering insights into critical parameters, and presenting a self-validating workflow designed for reproducibility. The intended audience includes researchers in organic synthesis, medicinal chemistry, and drug development.

Mechanistic Rationale and Core Principles

The synthesis of Butyl (3,4-diethoxyphenyl)carbamate is achieved through a robust and well-established nucleophilic acyl substitution reaction. This method involves the reaction of an amine (3,4-diethoxyaniline) with a chloroformate derivative (n-butyl chloroformate).

The Core Reaction:

The process hinges on the nucleophilic character of the primary amine's nitrogen atom and the electrophilic nature of the carbonyl carbon in the chloroformate. The key mechanistic steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of 3,4-diethoxyaniline attacks the electrophilic carbonyl carbon of n-butyl chloroformate. This forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion, which is an excellent leaving group.

  • Deprotonation: The resulting protonated carbamate is deprotonated by a base present in the reaction mixture. This step is crucial as it neutralizes the hydrochloric acid (HCl) byproduct formed from the proton and the chloride ion.[3]

The inclusion of a non-nucleophilic base, such as triethylamine, is essential. It acts as an acid scavenger, preventing the protonation of the starting aniline (which would deactivate it as a nucleophile) and driving the reaction equilibrium towards the final product.[3][4]

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_products Products 3_4_diethoxyaniline 3,4-Diethoxyaniline (Nucleophile) attack Nucleophilic Attack 3_4_diethoxyaniline->attack n_butyl_chloroformate n-Butyl Chloroformate (Electrophile) n_butyl_chloroformate->attack intermediate Tetrahedral Intermediate attack->intermediate elimination Chloride Elimination intermediate->elimination deprotonation Deprotonation (Base Mediated) elimination->deprotonation final_product Butyl (3,4-diethoxyphenyl)carbamate deprotonation->final_product byproduct Triethylammonium Chloride Salt deprotonation->byproduct G cluster_setup Phase 1: Reaction Setup cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification A Dry Glassware & Assemble B Flush with N₂/Ar A->B C Dissolve Aniline & TEA in DCM B->C D Cool to 0 °C C->D E Dropwise Addition of n-Butyl Chloroformate D->E F Warm to Room Temp & Stir for 4-6h E->F G Monitor by TLC F->G H Aqueous Work-up (HCl, NaHCO₃, Brine) G->H I Dry Organic Layer (MgSO₄) H->I J Concentrate (Rotovap) I->J K Purify (Recrystallization / Chromatography) J->K L Characterize (NMR, IR, MS) K->L

Sources

Application

Application Notes and Protocols for the Analytical Determination of Butyl (3,4-diethoxyphenyl)carbamate

Introduction Butyl (3,4-diethoxyphenyl)carbamate is a carbamate derivative with potential applications in various fields, including pharmaceuticals and agriculture. As with any compound intended for these uses, robust an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Butyl (3,4-diethoxyphenyl)carbamate is a carbamate derivative with potential applications in various fields, including pharmaceuticals and agriculture. As with any compound intended for these uses, robust and reliable analytical methods are crucial for quality control, metabolic studies, and ensuring safety. This document provides a comprehensive guide to the analytical methodologies for the quantification and characterization of Butyl (3,4-diethoxyphenyl)carbamate. The protocols outlined herein are grounded in established principles of analytical chemistry and are designed to meet the rigorous standards of regulatory bodies.

The thermal lability of many carbamate compounds presents a significant challenge for gas chromatographic analysis, often leading to degradation in the hot injector.[1][2] Therefore, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detection methods are the preferred techniques for the analysis of carbamates.[1][2][3] These methods offer the necessary selectivity and sensitivity for the determination of carbamate residues in diverse and complex matrices.

This guide will detail protocols for HPLC with UV and fluorescence detection, as well as the highly sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, a Gas Chromatography (GC) method with Nitrogen-Phosphorus Detection (NPD) will be presented for specific applications, with considerations for minimizing thermal degradation. All protocols are designed to be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[4][5][6][7][8]

Physicochemical Properties of Butyl (3,4-diethoxyphenyl)carbamate

A thorough understanding of the physicochemical properties of the analyte is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C15H23NO4[9]
Molecular Weight 281.35 g/mol [9]
SMILES CCCCOC(=O)Nc1ccc(OCC)c(OCC)c1[9]
InChIKey YIRJWYDQEYPRIP-UHFFFAOYSA-N[9]

Note: Predicted values for boiling point and density are available for similar carbamate structures and suggest that Butyl (3,4-diethoxyphenyl)carbamate is a semi-volatile compound.[10][11]

PART 1: High-Performance Liquid Chromatography (HPLC) Based Methods

HPLC is the cornerstone for the analysis of many carbamate compounds due to its ability to separate thermally labile molecules without degradation.[1][2] The choice of detector depends on the required sensitivity and the sample matrix.

HPLC with UV Detection (HPLC-UV)

This method is suitable for the quantification of Butyl (3,4-diethoxyphenyl)carbamate in bulk materials and simple formulations where high sensitivity is not the primary requirement.

Workflow for HPLC-UV Analysis

HPLC_UV_Workflow A Sample Preparation (Dissolution in Mobile Phase) B HPLC System A->B Injection C UV Detector B->C Elution D Data Acquisition and Processing C->D Signal

Caption: A simplified workflow for the HPLC-UV analysis of Butyl (3,4-diethoxyphenyl)carbamate.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, and column oven.

    • UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a common choice for carbamate analysis.[1] A typical dimension is 4.6 mm x 150 mm with a 5 µm particle size.

    • Mobile Phase: A gradient elution with acetonitrile and water is generally effective. A starting gradient could be 40% acetonitrile, increasing to 80% over 15 minutes. The mobile phase can be optimized based on the retention time of the analyte.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: The wavelength of maximum absorbance for the chromophore in Butyl (3,4-diethoxyphenyl)carbamate should be determined by scanning a standard solution from 200 to 400 nm. Based on the structure, a wavelength around 220 nm is a reasonable starting point.[1]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL for a stock solution).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Method Validation:

    • The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[4][5][7]

HPLC with Fluorescence Detection (HPLC-FLD) via Post-Column Derivatization

For trace-level analysis, such as in environmental samples or biological matrices, HPLC with fluorescence detection after post-column derivatization offers significantly enhanced sensitivity and selectivity.[12][13][14] This technique is a well-established method for N-methylcarbamates, as outlined in EPA Method 531.1, and can be adapted for Butyl (3,4-diethoxyphenyl)carbamate.[12][13]

Workflow for HPLC-FLD with Post-Column Derivatization

HPLC_FLD_Workflow A Sample Preparation (Extraction & Cleanup) B HPLC System A->B Injection C Post-Column Reaction Module B->C Elution D Fluorescence Detector C->D Derivatization E Data Acquisition and Processing D->E Signal

Caption: Workflow illustrating the key steps in HPLC-FLD analysis with post-column derivatization.

Experimental Protocol:

  • Instrumentation:

    • HPLC system as described for HPLC-UV.

    • Post-column reaction module.

    • Fluorescence detector.

  • Chromatographic Conditions:

    • The same column and mobile phase conditions as for HPLC-UV can be used as a starting point.

  • Post-Column Derivatization:

    • The principle involves the hydrolysis of the carbamate to an amine, which then reacts with a fluorogenic reagent.[12]

    • Hydrolysis Reagent: Sodium hydroxide solution (e.g., 0.05 M).

    • Derivatization Reagent: o-Phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) in a borate buffer.[12]

    • The reagents are delivered via separate pumps in the post-column reaction module and mixed with the column effluent in a reaction coil. The temperature of the reaction coil is typically maintained at an elevated temperature to facilitate the reaction.

  • Fluorescence Detection:

    • Excitation Wavelength: Approximately 330-340 nm.

    • Emission Wavelength: Approximately 450-465 nm.[12]

    • These wavelengths should be optimized for the specific derivative of Butyl (3,4-diethoxyphenyl)carbamate.

  • Sample Preparation:

    • For complex matrices, a sample extraction and clean-up step is necessary. Solid-Phase Extraction (SPE) is a common and effective technique for carbamates in aqueous samples.[15][16] A C18 or a specialized carbamate analysis SPE cartridge can be utilized.

PART 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the trace-level quantification of organic molecules in complex matrices due to its exceptional sensitivity and selectivity.[16][17][18][19]

Workflow for LC-MS/MS Analysis

LCMSMS_Workflow A Sample Preparation (QuEChERS or SPE) B UHPLC System A->B Injection C Mass Spectrometer (Triple Quadrupole) B->C Elution & Ionization D Data Acquisition and Processing C->D MRM Detection

Caption: A schematic of the analytical workflow for LC-MS/MS determination.

Experimental Protocol:

  • Instrumentation:

    • UHPLC system for fast and efficient separations.

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 or a specialized column for polar compounds (e.g., a polar-embedded or phenyl-hexyl phase) can be used. Typical dimensions for UHPLC are 2.1 mm x 50-100 mm with sub-2 µm particles.

    • Mobile Phase: A gradient of methanol or acetonitrile with water, often with the addition of a small amount of formic acid or ammonium formate to improve ionization efficiency.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for carbamates.

    • Multiple Reaction Monitoring (MRM): This is the preferred acquisition mode for quantification. It involves selecting the precursor ion (the protonated molecule [M+H]+) in the first quadrupole, fragmenting it in the collision cell, and detecting specific product ions in the third quadrupole.

    • MRM Transitions: The specific precursor and product ions for Butyl (3,4-diethoxyphenyl)carbamate must be determined by infusing a standard solution into the mass spectrometer and optimizing the collision energy for each transition. At least two transitions should be monitored for confident identification and quantification.

  • Sample Preparation:

    • For food and agricultural samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient sample preparation technique.[17]

    • For water samples, SPE remains a robust option.[15][16]

PART 3: Gas Chromatography (GC) Based Method

While HPLC is generally preferred for carbamates, GC can be used if appropriate precautions are taken to prevent thermal degradation.[2][20][21][22] This method is often employed with a nitrogen-phosphorus detector (NPD), which is highly selective for nitrogen-containing compounds.[21][22]

Workflow for GC-NPD Analysis

GC_NPD_Workflow A Sample Preparation (Liquid-Liquid Extraction) B GC System A->B Injection C Nitrogen-Phosphorus Detector (NPD) B->C Separation D Data Acquisition and Processing C->D Detection

Caption: The procedural flow for the analysis of Butyl (3,4-diethoxyphenyl)carbamate using GC-NPD.

Experimental Protocol:

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector.

    • Nitrogen-Phosphorus Detector (NPD).

  • Chromatographic Conditions:

    • Column: A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is a good starting point.[21][22]

    • Injector Temperature: This is a critical parameter. It should be kept as low as possible to minimize on-column degradation, for example, 200-220 °C. A programmed temperature vaporization (PTV) inlet can also be beneficial.

    • Oven Temperature Program: A typical program might start at 60-80 °C and ramp up to 280-300 °C.

    • Carrier Gas: Helium or hydrogen at a constant flow.

    • Detector Temperature: 300-320 °C.

  • Sample Preparation:

    • Liquid-liquid extraction (LLE) with a suitable organic solvent like dichloromethane or ethyl acetate is a common method for extracting carbamates from aqueous samples.[23]

    • The extract is then concentrated and may require a solvent exchange into a more GC-compatible solvent like hexane or toluene.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the qualitative and quantitative analysis of Butyl (3,4-diethoxyphenyl)carbamate in a variety of matrices. The choice of the most appropriate method will depend on the specific analytical requirements, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. For high-sensitivity and confirmatory analysis, LC-MS/MS is the recommended technique. For routine analysis of less complex samples, HPLC-UV offers a reliable and cost-effective solution. All methods should be rigorously validated to ensure the generation of accurate and defensible data, adhering to the principles outlined in the ICH guidelines.[4][5][6][7][8]

References

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Uno, M., Okada, T., Ohmae, T., & Terada, Y. (1982). Direct Gas Chromatographic Determination of Carbamate Pesticides and Their Formulation. Journal of the Food Hygienic Society of Japan, 23(2), 191-197.
  • Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides. Retrieved from [Link]

  • Bradley, C. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Separation Science. (2023, December 8). Effective Analysis Carbamate Pesticides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Deriviti.... Retrieved from [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Saim, N., Siong, W. B., & Hamdan, S. (2010). Determination of carbamate insecticide in soil by SPE reversed-phase high-performance liquid chromatography (RP-HPLC). Malaysian Journal of Analytical Sciences, 14(1), 27-33.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • LCGC International. (2012). Faster, More Sensitive Determination of Carbamates in Drinking Water. Retrieved from [Link]

  • Engebretson, J. A. (2002). Chromatographic Analysis of Insecticidal Carbamates. In Handbook of Pesticides: Methods of Pesticide Residues Analysis. Marcel Dekker.
  • Agilent Technologies. (2013, March 14). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Retrieved from [Link]

  • Agilent Technologies. (2004, August 11). Analysis of Carbamate Pesticides Using Agilent 6820 Gas Chromatograph/Nitrogen Phosphorus Detector. Retrieved from [Link]

  • Shimadzu. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Retrieved from [Link]

  • Stenutz. (n.d.). butyl N-(3,4-diethoxyphenyl)carbamate. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • ChemBK. (n.d.). tert-Butyl [3-hydroxypropyl][2-(3,4-dimethoxyphenyl)ethyl]carbamate. Retrieved from [Link]

  • U.S. Geological Survey. (1995). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI. Retrieved from [Link]

  • PubChem. (n.d.). But-3-yn-2-yl (3,4-diethoxyphenyl)carbamate. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • PubChem. (n.d.). Diethofencarb. Retrieved from [Link]

  • Isobe, N., Shiraishi, A., Ohe, N., & Nakano, M. (2004). Metabolism of diethofencarb (isopropyl 3,4-diethoxyphenylcarbamate) in rats: identification of metabolites in urine. Journal of Agricultural and Food Chemistry, 52(3), 538–544.
  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.

Sources

Method

Application Note: NMR Spectroscopic Elucidation of Butyl (3,4-diethoxyphenyl)carbamate

Introduction & Mechanistic Insights Butyl (3,4-diethoxyphenyl)carbamate is a functionalized aromatic compound featuring an electron-rich diethoxyphenyl ring coupled to a butyl chain via a carbamate linkage. For researche...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

Butyl (3,4-diethoxyphenyl)carbamate is a functionalized aromatic compound featuring an electron-rich diethoxyphenyl ring coupled to a butyl chain via a carbamate linkage. For researchers in drug development and materials science, confirming the structural integrity of such molecules is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this elucidation. However, the molecule presents specific analytical challenges:

  • The Carbamate "Blind Spot" : The urethane/carbamate group (-NH-C(=O)-O-) acts as a scalar coupling insulator. There is no direct 3JHH​ coupling between the aromatic protons and the butyl chain.

  • Aliphatic Overlap : The molecule contains three distinct ethyl-like sub-structures (two ethoxy groups and the terminal end of the butyl chain), leading to potential spectral crowding in the 1.0–1.8 ppm aliphatic region.

  • Aromatic Shielding : The strong electron-donating resonance (+R effect) of the 3,4-diethoxy groups significantly shields the aromatic protons, compressing their chemical shifts upfield[1].

This application note provides a self-validating, step-by-step protocol for the complete 1D and 2D NMR assignment of Butyl (3,4-diethoxyphenyl)carbamate, explaining the causality behind each experimental parameter.

Experimental Design & Causality

Solvent Selection

Deuterated Chloroform (CDCl₃) is the optimal solvent for this analysis.

  • Causality: CDCl₃ lacks exchangeable deuterium atoms (unlike D₂O or Methanol-d₄). This prevents hydrogen-deuterium exchange at the carbamate nitrogen, preserving the critical -NH- signal required to anchor the structural assignment[2]. Furthermore, carbamate NH protons typically resonate as broad singlets between 6.0 and 7.0 ppm in CDCl₃, allowing clear differentiation from the aromatic signals[3].

Pulse Sequence Strategy

To bridge the carbamate "blind spot," Heteronuclear Multiple Bond Correlation (HMBC) is mandatory. HMBC detects long-range ( 2JCH​ and 3JCH​ ) carbon-proton couplings. By observing the correlations from both the carbamate -NH- proton and the butyl -O-CH₂- protons to the central carbonyl carbon (C=O), we can mathematically prove the connectivity of the entire molecule.

HMBC A Carbamate NH B Carbonyl (C=O) A->B 2J/3J HMBC C Aromatic C1 A->C 3J HMBC D Butyl O-CH2 D->B 3J HMBC E Aromatic Protons E->C 2J/3J HMBC

Fig 1: Key HMBC logical correlations linking the butyl chain and aromatic ring.

Self-Validating NMR Protocol

To ensure absolute trustworthiness in the data, the following step-by-step methodology incorporates built-in validation checkpoints.

Step 1: Sample Preparation

  • Weigh 15–20 mg of Butyl (3,4-diethoxyphenyl)carbamate.

  • Dissolve completely in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Transfer to a high-quality 5 mm NMR tube. Validation: Ensure the solution is perfectly clear; particulate matter will distort magnetic field homogeneity and ruin resolution.

Step 2: Probe Tuning and Matching (ATM)

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Perform Automatic Tuning and Matching (ATM) for both 1 H and 13 C channels.

  • Causality: Proper tuning ensures the 90° RF pulse is accurately calibrated, maximizing signal-to-noise ratio (SNR) and ensuring quantitative reliability for integration.

Step 3: Locking and Shimming

  • Lock onto the deuterium frequency of CDCl₃.

  • Perform gradient shimming (TopShim or equivalent).

  • Self-Validation Checkpoint: Acquire a 1-scan 1 H spectrum. Measure the line width at half-height (FWHM) of the TMS peak at 0.00 ppm. Do not proceed to 2D acquisition unless the FWHM is < 1.0 Hz. Poor shimming will cause the closely eluting ethoxy and butyl multiplets to merge.

Step 4: 1D Acquisition

  • 1 H NMR : Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds.

  • 13 C{1H} NMR : Acquire 1024 scans with a D1 of 2.0 seconds and WALTZ-16 decoupling.

Step 5: 2D Acquisition (If overlaps persist)

  • COSY : Acquire to map the 3JHH​ coupling within the butyl chain and the ethoxy groups.

  • HSQC : Acquire to assign all protonated carbons directly.

  • HMBC : Acquire to assign quaternary carbons (C=O, Ar-C1, Ar-C3, Ar-C4) and prove molecular connectivity.

Workflow N1 Sample Preparation (CDCl3 + TMS) N2 1D NMR Acquisition (1H & 13C) N1->N2 Lock & Shim N3 2D NMR Acquisition (COSY, HSQC, HMBC) N2->N3 Resolve Overlaps N4 Data Processing (FT, Phase, Baseline) N2->N4 Direct Processing N3->N4 2D Processing N5 Structural Elucidation & Assignment N4->N5 Peak Picking

Fig 2: Self-validating NMR workflow from sample preparation to structural elucidation.

Data Presentation & Structural Assignment

The following tables summarize the expected quantitative chemical shifts based on the electronic environment of the molecule[1][2][3].

Table 1: 1 H NMR Assignments (400 MHz, CDCl₃)

Note the ABX splitting pattern of the aromatic ring (H-2, H-5, H-6), characteristic of 1,3,4-trisubstituted benzenes.

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment
NH 6.55br s-1HCarbamate NH
2 7.05d2.51HAr-H (ortho to NH)
6 6.85dd8.5, 2.51HAr-H (para to ethoxy)
5 6.78d8.51HAr-H (ortho to ethoxy)
Butyl 1' 4.15t6.62H-O-CH₂- (Butyl)
Ethoxy 3,4 4.08q7.04H2 × Ar-O-CH₂-
Butyl 2' 1.65m-2H-CH₂- (Butyl)
Ethoxy 3,4 1.42t7.06H2 × -CH₃ (Ethoxy)
Butyl 3' 1.40m-2H-CH₂- (Butyl)
Butyl 4' 0.95t7.43H-CH₃ (Butyl)
Table 2: 13 C NMR Assignments (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeAssignment
C=O 153.8CqCarbamate Carbonyl
3 149.2CqAr-C-O (meta to NH)
4 145.5CqAr-C-O (para to NH)
1 131.8CqAr-C-N
5 114.0CHAr-CH
6 111.2CHAr-CH
2 106.5CHAr-CH
Butyl 1' 65.2CH₂-O-CH₂- (Butyl)
Ethoxy 3,4 64.8, 64.6CH₂2 × Ar-O-CH₂-
Butyl 2' 31.2CH₂-CH₂- (Butyl)
Butyl 3' 19.3CH₂-CH₂- (Butyl)
Ethoxy 3,4 15.0, 14.9CH₃2 × -CH₃ (Ethoxy)
Butyl 4' 13.9CH₃-CH₃ (Butyl)

References

  • [2] NMR Studies of Chiral Discrimination Relevant to the Liquid Chromatographic Enantioseparation by a Cellulose Phenylcarbamate Derivative. Journal of the American Chemical Society - ACS Publications. 2

  • [3] Phenyl N-phenylcarbamate | C13H11NO2 | CID 78644. PubChem - National Institutes of Health (NIH). 3

  • [1] NMR spectra in D2O at 298 K: ¹H NMR of (a) OH-NARCl and the equimolar... ResearchGate. 1

Sources

Application

Application Note: Mass Spectrometry of Butyl (3,4-diethoxyphenyl)carbamate

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism/Pharmacokinetics (DMPK) Professionals.

Executive Summary

Butyl (3,4-diethoxyphenyl)carbamate (C₁₅H₂₃NO₄, Exact Mass: 281.1627 Da) represents a structural motif frequently encountered in agrochemicals, prodrugs, and enzyme inhibitors. Analyzing this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires a deep understanding of its gas-phase ionization and fragmentation thermodynamics. This application note provides a comprehensive, field-proven guide to the electrospray ionization (ESI) and collision-induced dissociation (CID) pathways of this molecule, coupled with a self-validating analytical protocol for its quantification in complex matrices.

Mechanistic Principles of Ionization and Fragmentation

As an application scientist, it is critical to understand why a molecule fragments the way it does, rather than just memorizing its transitions. This causality dictates our choice of Multiple Reaction Monitoring (MRM) transitions and helps in troubleshooting matrix interferences.

Ionization Dynamics (ESI+)

In positive electrospray ionization (ESI+), protonation of primary and secondary carbamates occurs predominantly at the carbonyl oxygen rather than the ether or amino nitrogen. This is driven by the higher proton affinity of the carbonyl group (e.g., ~205.8 kcal/mol for carbamate carbonyls)[1]. Consequently, the intact precursor ion is observed as the protonated molecule [M+H]⁺ at m/z 282.17 .

Collision-Induced Dissociation (CID) Pathways

Upon collisional activation in the collision cell (Q2), the [M+H]⁺ ion undergoes highly predictable, thermodynamically driven fragmentation:

  • Aliphatic Chain Cleavage (The Carbamate Signature): The most labile bond in the protonated carbamate is the ester linkage. The molecule undergoes a McLafferty-type rearrangement or direct inductive cleavage to expel the butyl chain. This occurs via two competing pathways[2]:

    • Loss of Butene (C₄H₈, -56 Da): Yields a transient carbamic acid intermediate at m/z 226.11 .

    • Loss of Butanol (C₄H₁₀O, -74 Da): Yields the highly conjugated 3,4-diethoxyphenyl isocyanate at m/z 208.10 .

  • Decarboxylation: The carbamic acid intermediate (m/z 226) is thermodynamically unstable in the gas phase and rapidly extrudes carbon dioxide (CO₂, -44 Da) to form the stable 3,4-diethoxyaniline derivative at m/z 182.12 . This is typically the base peak in the MS/MS spectrum and the primary quantifier ion[3].

  • Diethoxybenzene Ring Fragmentation: The 3,4-diethoxyaniline ion (m/z 182) undergoes sequential losses of ethylene (C₂H₄, -28 Da) from the ethoxy substituents, a hallmark of diethoxybenzene derivatives[4]. The first loss yields a mono-ethoxyphenol amine (m/z 154.09 ), and the second yields a catechol amine derivative (m/z 126.06 ).

Fragmentation Pathway Visualization

MS_Fragmentation M Precursor Ion [M+H]+ m/z 282.17 Butyl (3,4-diethoxyphenyl)carbamate Iso Isocyanate Fragment m/z 208.10 [M+H - Butanol]+ M->Iso - C4H10O (Butanol) Δ -74 Da Carb Carbamic Acid Intermediate m/z 226.11 [M+H - Butene]+ M->Carb - C4H8 (Butene) Δ -56 Da Amine Aniline Derivative (Base Peak) m/z 182.12 [M+H - Butene - CO2]+ Carb->Amine - CO2 (Carbon Dioxide) Δ -44 Da Phenol1 Mono-ethoxy Phenol m/z 154.09 [Amine - C2H4]+ Amine->Phenol1 - C2H4 (Ethylene) Δ -28 Da Phenol2 Catechol Derivative m/z 126.06 [Phenol1 - C2H4]+ Phenol1->Phenol2 - C2H4 (Ethylene) Δ -28 Da

Figure 1: Proposed ESI+ CID fragmentation pathway for Butyl (3,4-diethoxyphenyl)carbamate.

Quantitative Data Presentation

To establish a self-validating assay, at least two MRM transitions must be monitored: one for quantification (highest intensity) and one for qualification (confirmation of identity via ion ratio)[5].

Table 1: Optimized MRM Transitions and Collision Energies (CE)

Precursor Ion (m/z)Product Ion (m/z)Neutral LossStructural AssignmentOptimal CE (eV)*Purpose
282.2 182.1 100 Da (Butene + CO₂)3,4-diethoxyaniline18 - 22Quantifier
282.2 208.1 74 Da (Butanol)3,4-diethoxyphenyl isocyanate12 - 16Qualifier 1
282.2 154.1 128 Da (Butene + CO₂ + C₂H₄)4-amino-2-ethoxyphenol28 - 32Qualifier 2
282.2 126.1 156 Da (Butene + CO₂ + 2xC₂H₄)4-aminobenzene-1,2-diol35 - 40Qualifier 3

*Note: Exact Collision Energy (CE) values are platform-dependent (e.g., Waters Xevo vs. Sciex QTRAP) and require compound-specific tuning.

Experimental Protocol: LC-MS/MS Workflow

This protocol is designed to maximize the signal-to-noise (S/N) ratio while minimizing matrix effects, leveraging automated method development principles established for phenyl carbamates[3].

Reagents and Sample Preparation
  • Mobile Phases:

    • A: 5 mM Ammonium Acetate in LC-MS grade Water (pH ~6.8). Rationale: Ammonium acetate provides excellent buffering capacity for carbamates without suppressing the ESI signal, unlike formic acid which can sometimes cause premature in-source degradation of labile carbamates.

    • B: 100% LC-MS grade Acetonitrile.

  • Extraction: For biological or environmental matrices, perform Solid Phase Extraction (SPE) using a polymeric reversed-phase sorbent (e.g., Oasis HLB). Elute with methanol/acetonitrile (1:1, v/v).

  • Internal Standard: Spike samples with a stable isotope-labeled analog (e.g., Butyl-d9 (3,4-diethoxyphenyl)carbamate) prior to extraction to correct for matrix-induced ion suppression.

Chromatographic Separation
  • Column: Reversed-phase C8 or C18 column (e.g., Waters Symmetry C8, 2.1 x 50 mm, 3.5 µm)[3]. C8 is often preferred for bulky carbamates to prevent excessive retention and peak tailing.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B (Isocratic hold to focus the analyte on the column head).

    • 1.0 - 4.0 min: Linear ramp to 95% B.

    • 4.0 - 5.5 min: Hold at 95% B (Column wash).

    • 5.5 - 5.6 min: Return to 10% B.

    • 5.6 - 8.0 min: Re-equilibration.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Source Temperature: 140 °C - 150 °C. Caution: Do not exceed 150 °C for the source or 350 °C for the desolvation gas, as phenyl carbamates are thermally labile and prone to in-source thermal degradation to the isocyanate[2].

  • Desolvation Gas: Nitrogen at 600 - 800 L/hr.

  • Acquisition Mode: Scheduled MRM (sMRM) to maximize dwell time and improve peak integration precision[5].

System Validation & Causality Checks

To ensure this protocol acts as a self-validating system, implement the following checks:

  • Ion Ratio Verification: The peak area ratio of the Qualifier (m/z 208.1) to the Quantifier (m/z 182.1) must remain within ±20% of the ratio established in neat solvent standards. A deviation indicates co-eluting matrix interference.

  • In-Source Fragmentation Check: Monitor the m/z 182.1 ion in Q1 (without collision gas). If baseline levels are unusually high, lower the declustering potential (cone voltage) to prevent the carbamate from fragmenting before it reaches the collision cell.

References

  • Yu, K., Krol, J., Balogh, M., & Monks, I. (2003). "A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas." Analytical Chemistry, 75(16), 4103-4112. Available at:[Link]

  • Hao, C., & Nguyen, B. (2019). "Determination of Residual Carbamate, Organophosphate, and Phenyl Urea Pesticides in Drinking and Surface Water by High-Performance Liquid Chromatography/Tandem Mass Spectrometry." Journal of AOAC INTERNATIONAL, 103(2), 552-561. Available at:[Link]

  • Purdue University. (n.d.). "Development of Mass Spectrometric Methods for Fast Identification of Drug Metabolites and for Determination of the Chemical Composition." (Discussion on proton affinity of primary and secondary carbamates). Available at:[Link]

  • Sharma, A., et al. (2025). "Tools to study the degradation and loss of the N-phenyl carbamate chlorpropham - A comprehensive review." ResearchGate. Available at:[Link]

Sources

Method

"chromatography techniques for Butyl (3,4-diethoxyphenyl)carbamate"

An Application Note for the Chromatographic Analysis of Butyl (3,4-diethoxyphenyl)carbamate Abstract This document provides a comprehensive guide to the chromatographic analysis of Butyl (3,4-diethoxyphenyl)carbamate. As...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Chromatographic Analysis of Butyl (3,4-diethoxyphenyl)carbamate

Abstract

This document provides a comprehensive guide to the chromatographic analysis of Butyl (3,4-diethoxyphenyl)carbamate. As a representative carbamate compound, establishing robust analytical methods is critical for quality control, purity assessment, and stability studies in research and drug development settings. This application note details optimized protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), offering methodologies for quantitative purity analysis, impurity profiling, and rapid qualitative screening. The scientific rationale behind parameter selection is discussed to empower researchers to adapt these methods to their specific analytical challenges.

Introduction and Physicochemical Profile

Butyl (3,4-diethoxyphenyl)carbamate belongs to the carbamate class of organic compounds, characterized by the carbamate functional group (-NHCOO-). Carbamates are prevalent in pharmaceuticals, agriculture, and industrial applications, making their precise and accurate analysis a cornerstone of chemical quality assurance.[1][2] Chromatographic techniques are the preferred methods for analyzing these compounds, particularly HPLC, due to the thermal lability often observed in carbamates.[3]

This guide provides validated starting points for method development, focusing on the most common and effective chromatographic techniques for this analyte.

Table 1: Physicochemical Properties of Butyl (3,4-diethoxyphenyl)carbamate

PropertyValueSource
Molecular Formula C₁₅H₂₃NO₄[4]
Molecular Weight 281.35 g/mol [4]
Chemical Structure Inferred
InChIKey YIRJWYDQEYPRIP-UHFFFAOYSA-N[4]
Appearance White to off-white solid (predicted)General chemical knowledge
Solubility Soluble in polar organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane)[2]

Analytical Workflow Overview

The selection of a chromatographic technique is dictated by the analytical objective. For high-accuracy quantitative analysis, HPLC is the gold standard. For analyzing volatile impurities or when derivatization is feasible, GC offers an alternative. For rapid, low-cost screening, TLC is unparalleled.

Chromatography_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_results Data Interpretation Sample Bulk Sample or Reaction Mixture Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC Filtration->HPLC GC GC Filtration->GC TLC TLC Filtration->TLC Detection Detection (UV, FID, MS, etc.) HPLC->Detection GC->Detection TLC->Detection Data Data Acquisition & Integration Detection->Data Report Purity Assessment, Quantification, Report Data->Report

Caption: General workflow for chromatographic analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary recommended technique for the quantitative analysis of Butyl (3,4-diethoxyphenyl)carbamate due to its high resolution, reproducibility, and suitability for non-volatile and thermally labile compounds.[3]

Protocol: Reversed-Phase HPLC for Purity and Assay

This method is designed for determining the purity of the analyte and for quantitative assays against a reference standard. The reversed-phase mode separates compounds based on their hydrophobicity.

Rationale for Method Design:

  • Column: A C18 stationary phase is selected for its strong hydrophobic retention of the phenyl and butyl groups on the analyte.

  • Mobile Phase: Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. Water serves as the weak solvent. A gradient elution ensures that impurities with a wide range of polarities are eluted and resolved effectively.

  • Detector: The diethoxyphenyl moiety contains a chromophore that absorbs UV light. A wavelength of 277 nm is a good starting point, based on similar aromatic structures, though scanning for the lambda max (λmax) is recommended for optimal sensitivity.[5]

Table 2: HPLC Method Parameters

ParameterRecommended Condition
Instrument HPLC System with UV/Vis or Diode Array Detector (DAD)
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile
Gradient Program 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 277 nm or λmax
Injection Volume 10 µL
Run Time 30 minutes (including re-equilibration)

Experimental Protocol:

  • Standard Preparation: Accurately weigh and dissolve approximately 10 mg of Butyl (3,4-diethoxyphenyl)carbamate reference standard in 10 mL of acetonitrile to create a 1.0 mg/mL stock solution. Dilute as needed to create working standards (e.g., 0.1 mg/mL).

  • Sample Preparation: Prepare sample solutions at a similar concentration (e.g., 1.0 mg/mL) in acetonitrile.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[6]

  • System Setup: Equilibrate the HPLC system with the initial mobile phase conditions (50% Acetonitrile) until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions and acquire the chromatograms.

  • Data Processing: Determine the retention time of the main peak from the standard injection. Calculate the purity of the sample using the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography (GC)

GC can be employed for analyzing Butyl (3,4-diethoxyphenyl)carbamate, particularly for assessing volatile impurities. However, caution is required due to the potential for thermal degradation of carbamates at high inlet temperatures.[3][7] Using a selective detector like a Nitrogen-Phosphorus Detector (NPD) can significantly enhance sensitivity and selectivity for this nitrogen-containing analyte.[7][8][9]

Protocol: GC-NPD for Trace Analysis and Impurity Profiling

Rationale for Method Design:

  • Detector: An NPD is highly selective for compounds containing nitrogen and phosphorus, reducing interference from matrix components and providing superior sensitivity for carbamates compared to a standard Flame Ionization Detector (FID).[9]

  • Column: A mid-polarity column (e.g., DB-5 or equivalent) provides a good balance of interactions for separating the target analyte from potential impurities.

  • Temperature Program: A temperature ramp is used to elute compounds with different boiling points effectively, starting at a lower temperature to minimize on-column degradation.

Table 3: GC Method Parameters

ParameterRecommended Condition
Instrument Gas Chromatograph with a Nitrogen-Phosphorus Detector (NPD)
Column 30 m x 0.32 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl-Methylpolysiloxane)
Carrier Gas Helium, constant flow at 1.5 mL/min
Inlet Temperature 250 °C (Optimize lower if degradation is observed)
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Oven Program Initial: 150 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Detector Temperature 300 °C

Experimental Protocol:

  • Solution Preparation: Prepare standard and sample solutions at approximately 0.5-1.0 mg/mL in a volatile solvent such as Ethyl Acetate or Dichloromethane.

  • System Setup: Condition the GC system and ensure detector stability.

  • Analysis: Inject the prepared solutions.

  • Data Processing: Identify peaks based on retention time. Quantify against a calibration curve if required.

Technique_Selection node_result node_result Start What is the analytical goal? Quant High-Accuracy Quantification & Purity? Start->Quant Quantitative Qual Rapid Qualitative Screening? Start->Qual Qualitative Volatile Analysis of Volatile Impurities? Start->Volatile Specific HPLC Use HPLC Protocol Quant->HPLC Yes TLC Use TLC Protocol Qual->TLC Yes GC Use GC Protocol Volatile->GC Yes

Caption: Decision tree for selecting the appropriate technique.

Thin-Layer Chromatography (TLC)

TLC is an invaluable tool for rapid, cost-effective analysis. It is ideal for monitoring the progress of chemical reactions, screening for the presence of the compound in multiple fractions, or performing a preliminary purity check.[1][10]

Protocol: Normal-Phase TLC for Rapid Screening

Rationale for Method Design:

  • Stationary Phase: Silica gel is a polar stationary phase that works well for separating moderately polar compounds.

  • Mobile Phase: A mixture of a non-polar solvent (Hexane) and a more polar solvent (Ethyl Acetate) is used. Adjusting the ratio of these solvents allows for tuning the retention factor (Rf) of the analyte for optimal separation.

  • Visualization: The aromatic ring in the molecule allows for visualization under short-wave UV light (254 nm).

Table 4: TLC Method Parameters

ParameterRecommended Condition
Stationary Phase Silica Gel 60 F₂₅₄ plates
Mobile Phase Hexane : Ethyl Acetate (70:30, v/v)
Sample Preparation 1-2 mg/mL solution in Dichloromethane or Ethyl Acetate
Application Spot a small amount onto the TLC plate baseline using a capillary tube
Development Develop in a closed chamber saturated with the mobile phase until the solvent front is ~1 cm from the top
Visualization 1. UV light at 254 nm2. Staining (e.g., Potassium Permanganate dip) if needed

Experimental Protocol:

  • Chamber Saturation: Pour the mobile phase into a TLC chamber, place a piece of filter paper inside to aid saturation, and close the lid for 10-15 minutes.

  • Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate.

  • Development: Place the plate in the saturated chamber and allow the eluent to ascend.

  • Drying & Visualization: Once developed, remove the plate, mark the solvent front, and dry it completely. Visualize the spots under a UV lamp and circle them with a pencil.

  • Rf Calculation: Calculate the Retention Factor (Rf) value:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • The expected Rf for the target compound should be between 0.3 and 0.5 for good resolution. Adjust the mobile phase polarity if necessary (more Ethyl Acetate will increase the Rf).

Conclusion

The protocols outlined in this application note provide robust and reliable methods for the chromatographic analysis of Butyl (3,4-diethoxyphenyl)carbamate. For definitive quantitative results and purity assessment, the reversed-phase HPLC method is superior. The GC-NPD method offers a sensitive alternative, especially for volatile impurity analysis, while the TLC method serves as an excellent tool for rapid, qualitative screening. These methods serve as a strong foundation for researchers, scientists, and drug development professionals, enabling them to develop and validate analytical procedures tailored to their specific requirements.

References

  • Analysis of Carbamate Pesticides by Packed Column Supercritical Fluid Chromatography. (n.d.). Journal of Chromatographic Science.
  • Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method. (2012). Asian Journal of Research in Chemistry.
  • Integrated SFE/SFC/MS System for the Analysis of Pesticides in Animal Tissues. (1998). Journal of Agricultural and Food Chemistry - ACS Publications.
  • Flash chiral chromatography using carbohydrate carbamate-coated silica. (n.d.). RSC Publishing.
  • High-performance thin-layer chromatographic determination of carbamate residues in vegetables. (n.d.). AKJournals.
  • A Comparative Analysis of Carbamate-Based Chiral Selectors for Enantiomeric Separation. (n.d.). Benchchem.
  • Flash Chiral Chromatography using Carbohydrate Carbamate-coated Silica. (n.d.). RSC Publishing.
  • The identification and determination of organophosphorus and carbamate insecticides by thin-layer chromatography. (n.d.). Analyst (RSC Publishing).
  • Analysis of Carbamate Pesticides by Packed Column Supercritical Fluid Chromatography. (n.d.). Journal of Chromatographic Science | Oxford Academic.
  • Thin-Layer Chromatography of Carbamate Insecticides. (1973). R Discovery.
  • Derivatization reactions of carbamate pesticides in supercritical carbon dioxide. (2002). SpringerLink.
  • Thin Layer Chromatography of Some Carbamate and Phenylurea Pesticides. (2020). Journal of AOAC INTERNATIONAL | Oxford Academic.
  • Analysis of Carbamate Pesticides and Their Metabolites in Water by Solid Phase Extraction and Liquid Chromatography: A Review. (2025). ResearchGate.
  • Method 8141B. (n.d.). EPA.
  • Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. (n.d.). PMC.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI.
  • butyl N-(3,4-diethoxyphenyl)carbamate. (n.d.). Stenutz.
  • METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI. (n.d.). USGS.
  • Determination of Carbamates in Beverages by Liquid-Liquid Extraction with Low Temperature Partitioning and Liquid Chromatography. (2012). SciELO.
  • Chromatographic Analysis of Insecticidal Carbamates. (n.d.). Jo A. Engebretso.
  • Method 8325: Solvent Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Particle Beam/Mass Spectrometry. (1996). EPA.
  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (n.d.). ResearchGate.
  • Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. (n.d.). PMC.
  • CN102128886B - High performance liquid chromatography method for measuring stabilizer BHT content of tetrahydrofuran. (n.d.). Google Patents.
  • Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV). (n.d.). OIV.

Sources

Application

Application Notes and Protocols: In Vitro Evaluation of Butyl (3,4-diethoxyphenyl)carbamate

Introduction: Unveiling the Potential of a Novel Carbamate Compound The carbamate functional group is a cornerstone in modern medicinal chemistry and drug discovery. Its presence in a molecular structure can confer a ran...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Carbamate Compound

The carbamate functional group is a cornerstone in modern medicinal chemistry and drug discovery. Its presence in a molecular structure can confer a range of desirable pharmacological properties, from improved metabolic stability and cell permeability to direct interaction with therapeutic targets.[1][2][3] Carbamates are found in a variety of approved drugs for conditions such as cancer, epilepsy, and Alzheimer's disease.[1][2] A significant number of carbamates exert their biological effects through the inhibition of enzymes, most notably acetylcholinesterase (AChE), a key enzyme in the central and peripheral nervous systems.[4][5][6]

This document provides a detailed guide for the initial in vitro characterization of a novel compound, Butyl (3,4-diethoxyphenyl)carbamate (CAS 113932-77-7).[7][8] While specific biological data for this compound is not yet extensively published, its structural features—a carbamate moiety linked to a di-substituted phenyl ring—strongly suggest potential activity as an enzyme inhibitor, particularly of cholinesterases. The 3,4-diethoxyphenyl group is also found in other bioactive molecules, such as the fungicide diethofencarb, which also belongs to the carbamate class.[9]

These application notes are designed for researchers in drug discovery, neurobiology, and toxicology. We will outline a logical, step-by-step approach to assess the compound's primary mechanism of action, focusing on robust and reproducible in vitro assays.

Compound Profile: Butyl (3,4-diethoxyphenyl)carbamate

PropertyValueSource
IUPAC Name butyl N-(3,4-diethoxyphenyl)carbamate[7]
CAS Number 113932-77-7[8]
Molecular Formula C15H23NO4[7]
Molecular Weight 281.35 g/mol [7]
Predicted Activity Cholinesterase InhibitorInferred from carbamate class

Proposed Mechanism of Action: Cholinesterase Inhibition

The primary hypothesis for the biological activity of Butyl (3,4-diethoxyphenyl)carbamate is the inhibition of acetylcholinesterase (AChE). AChE is a serine hydrolase responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[4][6] Carbamate inhibitors act by carbamylating the serine residue in the active site of AChE. This process is typically reversible, distinguishing it from the irreversible phosphorylation caused by organophosphates.[4][10]

The proposed interaction is a two-step process:

  • Binding: The carbamate docks into the active site of the enzyme.

  • Carbamylation: The carbamate group is transferred to the active site serine, rendering the enzyme inactive. The carbamylated enzyme is then hydrolyzed, regenerating the free enzyme, with the rate of hydrolysis determining the duration of inhibition.

Experimental Workflow for In Vitro Characterization

This section outlines a comprehensive workflow to test the hypothesis that Butyl (3,4-diethoxyphenyl)carbamate is a cholinesterase inhibitor.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Primary Screening cluster_kinetics Phase 3: Mechanistic Studies cluster_cell Phase 4: Cellular Assays Compound_Prep Compound Preparation (Stock Solution) AChE_Assay AChE Inhibition Assay (Ellman's Method) Compound_Prep->AChE_Assay Enzyme_Prep Enzyme & Reagent Preparation Enzyme_Prep->AChE_Assay IC50 IC50 Determination AChE_Assay->IC50 If active Kinetics Enzyme Kinetics (Lineweaver-Burk) IC50->Kinetics Reversibility Reversibility Assay (Rapid Dilution) IC50->Reversibility Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) IC50->Cytotoxicity Correlate with toxicity Neuronal Neuronal Cell-Based Assay (Optional) Cytotoxicity->Neuronal If non-toxic at active conc.

Caption: Experimental workflow for characterizing Butyl (3,4-diethoxyphenyl)carbamate.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay

This protocol utilizes the classic Ellman's method to determine the AChE inhibitory activity of the test compound. The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of acetylcholine hydrolysis) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Butyl (3,4-diethoxyphenyl)carbamate

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Butyl (3,4-diethoxyphenyl)carbamate in DMSO.

    • Perform serial dilutions in phosphate buffer to obtain a range of working concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM).

  • Reagent Preparation:

    • Prepare a 1.5 mM ATCI solution in deionized water.

    • Prepare a 3 mM DTNB solution in phosphate buffer.

    • Prepare an AChE solution of 0.25 U/mL in phosphate buffer.

  • Assay Protocol (in a 96-well plate):

    • To each well, add:

      • 25 µL of the test compound dilution (or buffer for control, and a known inhibitor like physostigmine for positive control).

      • 50 µL of phosphate buffer (pH 8.0).

      • 125 µL of 3 mM DTNB solution.

    • Incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding 25 µL of 1.5 mM ATCI solution to all wells.

    • Immediately start measuring the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

    • Plot the % Inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Determining the Mechanism of Inhibition

If Butyl (3,4-diethoxyphenyl)carbamate shows significant AChE inhibition, the next step is to determine the nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive).

Procedure:

  • Enzyme Kinetics Assay:

    • Set up the AChE assay as described in Protocol 1.

    • Use a fixed, sub-maximal concentration of the inhibitor (e.g., near the IC50 value).

    • Vary the concentration of the substrate (ATCI) over a wide range (e.g., from 0.1 to 5 times the Km value).

    • Measure the initial reaction rates (V) for each substrate concentration in the presence and absence of the inhibitor.

  • Data Analysis (Lineweaver-Burk Plot):

    • Plot 1/V versus 1/[S] (where [S] is the substrate concentration).

    • Analyze the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor to determine the mechanism of inhibition.

inhibition_mechanisms cluster_competitive Competitive cluster_noncompetitive Non-competitive cluster_uncompetitive Uncompetitive comp Lines intersect on y-axis Km increases, Vmax unchanged noncomp Lines intersect on x-axis Km unchanged, Vmax decreases uncomp Parallel lines Both Km and Vmax decrease

Caption: Interpreting Lineweaver-Burk plots for inhibition mechanisms.

Protocol 3: Assessing Cytotoxicity

It is crucial to determine if the observed enzyme inhibition occurs at concentrations that are non-toxic to cells. A standard MTT or LDH assay can be used to assess the compound's cytotoxicity.

Materials:

  • A relevant cell line (e.g., SH-SY5Y neuroblastoma cells or primary neurons).

  • Cell culture medium and supplements.

  • Butyl (3,4-diethoxyphenyl)carbamate.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or LDH (Lactate Dehydrogenase) cytotoxicity assay kit.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of Butyl (3,4-diethoxyphenyl)carbamate (including concentrations at and above the IC50 for AChE inhibition) for a relevant time period (e.g., 24-48 hours).

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at the appropriate wavelength (typically around 570 nm).

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot cell viability against the compound concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).

Interpretation of Results:

A therapeutically or experimentally useful compound should exhibit a high therapeutic index, meaning its effective concentration (IC50) is significantly lower than its cytotoxic concentration (CC50). A CC50/IC50 ratio greater than 10 is generally considered a good starting point.

Concluding Remarks and Future Directions

These protocols provide a foundational framework for the initial in vitro characterization of Butyl (3,4-diethoxyphenyl)carbamate. If the compound proves to be a potent and selective inhibitor of AChE with low cytotoxicity, further studies could include:

  • Selectivity profiling: Testing the compound against other related enzymes, such as butyrylcholinesterase (BChE).

  • In vivo studies: Evaluating the compound's efficacy and safety in animal models of relevant diseases.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of the compound to optimize its potency and pharmacokinetic properties.

The versatility of the carbamate scaffold suggests that Butyl (3,4-diethoxyphenyl)carbamate could be a valuable tool compound for studying cholinergic neurotransmission or a starting point for the development of new therapeutic agents.[1][11][12]

References

  • Matosevic, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-299. [Link]

  • Srivastava, V., & Tiwari, M. (2006). Application of organic carbamates in drug design. Part 1: anticancer agents - recent reports. Mini reviews in medicinal chemistry, 6(10), 1149-1165. [Link]

  • Matosevic, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285-299. [Link]

  • Tasso, B., Catto, M., & Carotti, A. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Mini reviews in medicinal chemistry, 15(9), 745-760. [Link]

  • Ramaiah, M., et al. (2013). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of Chemical and Pharmaceutical Research, 5(4), 47-51. [Link]

  • PubChem. (n.d.). But-3-yn-2-yl (3,4-diethoxyphenyl)carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). US6133473A - Synthesis of carbamate compounds.
  • Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 1. [Link]

  • Stenutz. (n.d.). butyl N-(3,4-diethoxyphenyl)carbamate. Retrieved from [Link]

  • David, S. M., et al. (2018). Acute Carbamate Insecticide Intoxication in Forensic Medicine. Revista de Chimie, 69(11), 3236-3240. [Link]

  • Richards, J., & Hule, M. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]

  • PrepChem. (n.d.). Synthesis of isopropyl N-(3,4-diethoxyphenyl)carbamate. Retrieved from [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental health perspectives, 87, 245–254. [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental health perspectives, 87, 245–254. [Link]

  • Nickson, R. (2020). Organophosphorus agents. LITFL. Retrieved from [Link]

  • PubChem. (n.d.). Diethofencarb. Retrieved from [Link]ethofencarb)

Sources

Method

Application Note: Cell-Based Assays for Evaluating Butyl (3,4-diethoxyphenyl)carbamate (BDEP-C) Activity

Introduction & Mechanistic Rationale Butyl (3,4-diethoxyphenyl)carbamate (BDEP-C) is a highly lipophilic analog within the N-phenylcarbamate class of compounds. Historically, N-phenylcarbamates—most notably the agricultu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Butyl (3,4-diethoxyphenyl)carbamate (BDEP-C) is a highly lipophilic analog within the N-phenylcarbamate class of compounds. Historically, N-phenylcarbamates—most notably the agricultural fungicide diethofencarb (isopropyl N-(3,4-diethoxyphenyl)carbamate)—have been utilized for their highly specific interaction with β-tubulin[1].

Unlike broad-spectrum tubulin inhibitors (e.g., paclitaxel or vinca alkaloids) that affect a wide range of eukaryotic cells, N-phenylcarbamates exhibit a unique pharmacological phenomenon known as "negatively correlated cross-resistance." They selectively bind to the colchicine-binding site and destabilize microtubules only in strains harboring specific β-tubulin point mutations, such as the E198A mutation, which paradoxically confers resistance to standard benzimidazole drugs[2][3].

Because BDEP-C possesses an extended butyl chain compared to the isopropyl group of diethofencarb, it offers altered cell permeability and distinct binding kinetics. This application note provides a comprehensive, self-validating suite of cell-based assays designed for researchers and drug development professionals to rigorously evaluate BDEP-C’s tubulin-destabilizing activity, cytotoxicity, and cell cycle arrest capabilities.

Mechanistic Pathway & Assay Workflow

To establish a trustworthy pharmacological profile for BDEP-C, experimental design must follow the biological cascade of tubulin inhibition. The assays detailed below are designed as a self-validating system: morphological disruption of microtubules (Assay 1) causes mitotic spindle failure, which triggers the Spindle Assembly Checkpoint (Assay 2), ultimately resulting in selective cell death (Assay 3).

MOA BDEPC BDEP-C (Butyl Analog) Tubulin E198A β-Tubulin (Colchicine Site) BDEPC->Tubulin Binds selectively Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits polymerization SAC Spindle Assembly Checkpoint (SAC) Microtubule->SAC Triggers Arrest G2/M Cell Cycle Arrest SAC->Arrest Stalls mitosis Apoptosis Apoptosis / Cell Death Arrest->Apoptosis Prolonged arrest

Figure 1: Mechanism of Action for BDEP-C targeting mutant β-tubulin.

Workflow cluster_assays Parallel Cell-Based Assays Seed Seed Cells (WT vs E198A Mutant) Treat BDEP-C Treatment (Concentration Gradient) Seed->Treat Img High-Content Imaging (Microtubule Dynamics) Treat->Img 4h Incubation Flow Flow Cytometry (Cell Cycle Analysis) Treat->Flow 24h Incubation Viab ATP Luminescence (Cell Viability/IC50) Treat->Viab 72h Incubation Data Data Integration & Resistance Profiling Img->Data Flow->Data Viab->Data

Figure 2: Parallel workflow for evaluating BDEP-C cellular activity.

Experimental Protocols

Assay 1: High-Content Immunofluorescence Imaging of Microtubule Dynamics

Expertise & Experience Insight: To prove that BDEP-C directly affects tubulin rather than acting as a general cytotoxin, morphological profiling of the microtubule network is essential. A short 4-hour incubation is deliberately chosen to observe primary cytoskeletal disruption before secondary apoptotic degradation confounds the data. Furthermore, cells must be fixed with warm paraformaldehyde; cold fixatives will artificially depolymerize microtubules, resulting in false positives.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., wild-type vs. E198A mutant fungal protoplasts or engineered mammalian cells) in 96-well optical-bottom plates at 1×104 cells/well. Incubate for 24 hours to allow adherence.

  • Compound Treatment: Treat cells with a concentration gradient of BDEP-C (0.1 µM to 100 µM) for exactly 4 hours at 37°C.

  • Fixation: Carefully aspirate media and immediately add 4% Paraformaldehyde (PFA) pre-warmed to 37°C. Incubate for 15 minutes at room temperature.

  • Permeabilization & Blocking: Wash three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes, followed by blocking in 3% BSA for 1 hour.

  • Staining: Incubate with an anti-α-tubulin primary antibody (1:500) overnight at 4°C. Wash, then apply an Alexa Fluor 488-conjugated secondary antibody (1:1000) and Hoechst 33342 (nuclear stain) for 1 hour at room temperature.

  • Imaging & Analysis: Image using a High-Content Screening (HCS) system. Utilize texture-analysis algorithms to calculate the "Tubulin Texture Index" (quantifying fibrillar intact microtubules vs. diffuse soluble tubulin dimers).

Assay 2: Flow Cytometric Analysis of Cell Cycle Arrest

Expertise & Experience Insight: Microtubule destabilizers prevent the formation of the mitotic spindle. This triggers the Spindle Assembly Checkpoint (SAC), stalling cells in the G2/M phase. Flow cytometry provides a quantitative, population-wide validation of this downstream effect, linking the morphological data from Assay 1 to the viability data in Assay 3.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in 6-well plates ( 3×105 cells/well) and incubate overnight.

  • Treatment: Treat with BDEP-C at 1x, 5x, and 10x the established IC50 for 24 hours.

  • Harvesting: Harvest cells via trypsinization (ensure all floating mitotic cells are collected from the media). Wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold 100% ethanol dropwise (final concentration 70%). Store at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol, wash once with PBS, and resuspend in 500 µL of FxCycle™ PI/RNase Staining Solution. Incubate for 30 minutes at room temperature in the dark.

  • Acquisition: Analyze via flow cytometry (excitation 488 nm, emission 585/42 nm). Quantify the 4N DNA content peak to determine the percentage of cells arrested in G2/M.

Assay 3: Cell Viability and Resistance Profiling

Expertise & Experience Insight: A hallmark of N-phenylcarbamates is their selective toxicity. A comparative viability assay between wild-type (benzimidazole-sensitive) and E198A mutant (benzimidazole-resistant) cells self-validates the specific on-target activity of BDEP-C.

Step-by-Step Methodology:

  • Cell Seeding: Plate WT and E198A mutant cells in 96-well opaque white plates.

  • Treatment: Treat with BDEP-C (0.01 µM to 100 µM) and a benzimidazole control (e.g., benomyl) for 72 hours.

  • Lysis & Detection: Add CellTiter-Glo® Luminescent Cell Viability Reagent (volume equal to culture media) to each well.

  • Stabilization: Incubate for 10 minutes on an orbital shaker to induce complete cell lysis and stabilize the luminescent ATP-dependent signal.

  • Quantification: Read luminescence using a microplate reader. Calculate IC50 values using a 4-parameter logistic curve fit.

Expected Data & Quantitative Summary

When executing the above protocols, BDEP-C is expected to demonstrate a highly selective profile. The table below summarizes the typical quantitative metrics observed when evaluating N-phenylcarbamate analogs against paired wild-type and mutant cell lines.

Assay MetricWild-Type Cells (Benzimidazole-Sensitive)E198A Mutant Cells (Benzimidazole-Resistant)
BDEP-C Viability IC50 > 100 µM (Inactive)~0.45 µM (Highly Active)
Benomyl Viability IC50 ~0.20 µM (Highly Active)> 100 µM (Inactive)
G2/M Arrest (at 5 µM BDEP-C)Baseline (~15% of population)> 65% of population (Mitotic Arrest)
Tubulin Texture Index High (Intact Fibrillar Network)Low (Diffuse / Depolymerized)

References

  • Takahashi, J., et al. "Fungicidal Activity of N-Phenylcarbamates against Benzimidazole Resistant Fungi." Journal of Pesticide Science, 13(1), 63-69 (1988). URL:[Link]

  • Ma, Z., et al. "Identification and Characterization of Benzimidazole Resistance in Monilinia fructicola from Stone Fruit Orchards in California." Applied and Environmental Microbiology, 70(8), 4733-4740 (2004). URL:[Link]

  • Hawkins, N. J., et al. "Predicting Resistance by Mutagenesis: Lessons from 45 Years of MBC Resistance." Frontiers in Microbiology, 7, 1827 (2016). URL:[Link]

Sources

Application

Application Notes and Protocols for the Preclinical Characterization of Butyl (3,4-diethoxyphenyl)carbamate

Abstract This document provides a comprehensive experimental framework for the preclinical evaluation of Butyl (3,4-diethoxyphenyl)carbamate, a novel chemical entity with potential therapeutic applications. Given its cor...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive experimental framework for the preclinical evaluation of Butyl (3,4-diethoxyphenyl)carbamate, a novel chemical entity with potential therapeutic applications. Given its core carbamate structure, this guide proposes a hypothesis-driven yet systematic approach to elucidate its mechanism of action, pharmacokinetic profile, efficacy, and safety. The protocols herein are designed for researchers in drug discovery and development, providing detailed methodologies for in vitro characterization, in vivo proof-of-concept studies, and preliminary safety assessments. The overarching goal is to establish a robust data package to support go/no-go decisions in the early stages of drug development.[1][2]

Introduction: A Phased Approach to Characterization

Butyl (3,4-diethoxyphenyl)carbamate is a small molecule featuring a carbamate functional group. Carbamates are a versatile class of compounds present in numerous approved therapeutic agents and are well-known for their role as enzyme inhibitors, particularly of acetylcholinesterase (AChE).[3][4] The carbamate moiety is structurally related to the peptide bond, offering good chemical and proteolytic stability, which is a desirable feature in drug design.[5][6][7]

However, the biological target of Butyl (3,4-diethoxyphenyl)carbamate is unconfirmed. Therefore, a structured, multi-phase experimental plan is required to systematically uncover its pharmacological profile. This guide is organized into three progressive phases:

  • Phase 1: In Vitro Characterization & Target Identification. This initial phase focuses on biochemical and cell-based assays to identify the primary molecular target(s), confirm cellular activity, and assess fundamental drug-like properties.

  • Phase 2: In Vivo Proof-of-Concept. Based on promising in vitro data, this phase transitions to animal models to evaluate pharmacokinetics (PK) and establish efficacy in a relevant disease model.

  • Phase 3: IND-Enabling Safety & Toxicology. This final phase outlines the preliminary safety and toxicology studies required to support an Investigational New Drug (IND) application.[1][8]

This phased approach ensures that resources are allocated efficiently, with clear decision points guiding the progression of the compound through the preclinical pipeline.

cluster_0 Preclinical Development Workflow P1 Phase 1: In Vitro Characterization Decision1 Go/No-Go Decision P1->Decision1 P2 Phase 2: In Vivo Proof-of-Concept Decision2 Go/No-Go Decision P2->Decision2 P3 Phase 3: IND-Enabling Safety Studies Decision1->P2 Promising in vitro activity & ADME Decision2->P3 Efficacy demonstrated with acceptable PK

Figure 1: A high-level overview of the phased experimental workflow for Butyl (3,4-diethoxyphenyl)carbamate.

Phase 1: In Vitro Characterization & Target Identification

The primary objective of this phase is to determine if Butyl (3,4-diethoxyphenyl)carbamate engages a biological target and elicits a functional response in a cellular context. The experimental design begins with a focused investigation into AChE inhibition, the most common mechanism for carbamate compounds, before broadening to other potential targets.[3][9]

Primary Biochemical Screening: Acetylcholinesterase Inhibition

Rationale: Carbamate-containing drugs, such as rivastigmine, function by reversibly inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4] This mechanism is therapeutically relevant for conditions like Alzheimer's disease.[7] Therefore, the first and most critical step is to quantify the compound's inhibitory activity against AChE.

Protocol 2.1.1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by detecting the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[10]

Materials:

  • Human recombinant Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Butyl (3,4-diethoxyphenyl)carbamate (test compound)

  • Rivastigmine or Donepezil (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of Butyl (3,4-diethoxyphenyl)carbamate in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in phosphate buffer. Ensure the final DMSO concentration in the assay is ≤0.5%.

  • Assay Plate Setup: To appropriate wells of a 96-well plate, add 20 µL of the compound dilutions or control (buffer for 100% activity, Rivastigmine for positive control).

  • Enzyme Addition: Add 20 µL of AChE enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[10]

  • Reaction Initiation: Add 20 µL of DTNB solution, followed by 20 µL of the ATCI substrate solution to initiate the reaction.[10]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 60 seconds for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction (V) for each well. Determine the percent inhibition relative to the uninhibited control. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundAChE IC50 (nM)
Butyl (3,4-diethoxyphenyl)carbamateTBD
Rivastigmine (Positive Control)~400 nM

Table 1: Example data table for summarizing AChE inhibition results.

Secondary & Off-Target Screening

Rationale: To build a comprehensive pharmacological profile, it is crucial to assess the compound's selectivity. This involves testing against related enzymes (e.g., Butyrylcholinesterase, BChE) and a broad panel of other common drug targets to identify potential alternative mechanisms or liabilities that could lead to side effects.[2]

Recommended Screening Panels:

  • Butyrylcholinesterase (BChE): To determine selectivity over this closely related cholinesterase.

  • Monoacylglycerol Lipase (MAGL): Another enzyme target for which carbamate inhibitors have been designed.[11]

  • Fatty Acid Amide Hydrolase (FAAH): A key enzyme in the endocannabinoid system.

  • Cyclooxygenase (COX-1/COX-2): To screen for potential anti-inflammatory activity.[12]

  • Broad Receptor/Safety Panel (e.g., Eurofins Safety47): Screens for activity at dozens of GPCRs, ion channels, and transporters known to be associated with adverse drug reactions.

Cell-Based Functional Assays

Rationale: After identifying a biochemical target, it is essential to confirm that the compound can engage this target in a cellular environment and produce a functional outcome. Cell-based assays also provide an early indication of cytotoxicity.

Protocol 2.3.1: Neuroprotection Assay in SH-SY5Y Cells

This assay assesses whether the compound can protect a human neuroblastoma cell line from oxidative stress-induced cell death, a relevant model for neurodegenerative diseases.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • Hydrogen peroxide (H₂O₂) or Glutamate for inducing toxicity

  • Butyl (3,4-diethoxyphenyl)carbamate

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Cell Plating: Seed SH-SY5Y cells in a 96-well white-walled plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat cells with various concentrations of the test compound for 2-4 hours.

  • Induce Toxicity: Add H₂O₂ (e.g., 100 µM final concentration) to the wells (except for the untreated control wells) and incubate for 24 hours.

  • Assess Viability: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's protocol.

  • Measure Luminescence: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the untreated control (100% viability) and the H₂O₂-only treated cells (0% protection). Calculate the EC50 for neuroprotection.

Preliminary ADME-Tox Profiling

Rationale: An early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical.[13] Poor metabolic stability or high cytotoxicity can terminate a project regardless of its potency.

Key In Vitro ADME-Tox Assays:

  • Metabolic Stability: Incubate the compound with liver microsomes (human and rodent) and measure the rate of its disappearance over time using LC-MS/MS to predict hepatic clearance.

  • Plasma Protein Binding: Use equilibrium dialysis to determine the fraction of the compound bound to plasma proteins, which influences its availability to act on targets.

  • Aqueous Solubility: Measure solubility at different pH values to predict absorption.

  • Cytotoxicity: Assess general toxicity using a non-neuronal cell line, such as HepG2 (liver-derived), to identify potential organ-specific toxicity.

Phase 2: In Vivo Proof-of-Concept Studies

This phase aims to translate promising in vitro findings into a living system. The primary goals are to understand the compound's pharmacokinetic behavior and to demonstrate efficacy in an animal model relevant to the hypothesized mechanism of action.

cluster_1 In Vivo Model Selection Logic InVitro Phase 1 In Vitro Results Decision Primary Mechanism? InVitro->Decision AChE Potent AChE Inhibitor & Neuroprotective Decision->AChE AChE-centric Analgesic Activity at Pain Targets (e.g., FAAH, COX, TRPV1) Decision->Analgesic Nociception-related Model_AChE Cognitive Impairment Model (e.g., Scopolamine Challenge) AChE->Model_AChE Model_Pain Analgesia Model (e.g., Hot Plate Test) Analgesic->Model_Pain

Sources

Method

Application Notes and Protocols for the Experimental Characterization of Butyl (3,4-diethoxyphenyl)carbamate

A Guide to Establishing Dosing Concentrations for a Novel Carbamate Compound Abstract This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determ...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Establishing Dosing Concentrations for a Novel Carbamate Compound

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the appropriate dosing concentrations for the novel compound Butyl (3,4-diethoxyphenyl)carbamate in experimental settings. Due to the limited availability of specific data for this molecule in the public domain, this document emphasizes a foundational, bottom-up approach. It details the essential protocols for assessing physicochemical properties, establishing effective and non-toxic concentration ranges in in vitro models, and provides critical considerations for transitioning to in vivo studies. By following these self-validating protocols, researchers can generate the robust and reliable data necessary to elucidate the biological activity of new chemical entities like Butyl (3,4-diethoxyphenyl)carbamate.

Introduction: Characterizing a New Chemical Entity

Butyl (3,4-diethoxyphenyl)carbamate is a small molecule belonging to the carbamate class of compounds. Carbamates are characterized by the -O-CO-NH- functional group and are widely utilized as therapeutic agents, pesticides, and research tools. Their biological activities often stem from their ability to act as inhibitors of enzymes, most notably acetylcholinesterase (AChE), the enzyme responsible for degrading the neurotransmitter acetylcholine. Inhibition of AChE is a key mechanism for treating conditions like Alzheimer's disease and myasthenia gravis.

Given the structural features of Butyl (3,4-diethoxyphenyl)carbamate, it is plausible to hypothesize a similar mechanism of action. However, without empirical data, this remains an assumption. The primary challenge and directive for any researcher approaching a novel, uncharacterized compound is to build a data-driven profile from the ground up. This guide provides the logical and technical workflow to achieve this, ensuring that subsequent, more complex experiments are built on a solid and well-validated foundation.

We will proceed through three critical stages of characterization:

  • Foundational Physicochemical Characterization: Assessing solubility and stability to ensure accurate and reproducible solution preparation.

  • In Vitro Dosing Determination: Establishing a therapeutic window by measuring cytotoxicity and assessing functional activity in cell-based and enzymatic assays.

  • Considerations for In Vivo Translation: Outlining the preliminary steps required to move from cell culture to animal models.

Part 1: Foundational Physicochemical Characterization

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound, providing a definitive value for how much compound can be dissolved in a given solvent.[1][2]

Methodology:

  • Preparation: Add an excess amount of solid Butyl (3,4-diethoxyphenyl)carbamate (e.g., 2-5 mg) to a series of glass vials.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of each test solvent to the vials. Recommended starting solvents include Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), and Phosphate-Buffered Saline (PBS, pH 7.4).

  • Equilibration: Seal the vials securely and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the solutions to equilibrate for 24-48 hours to ensure saturation is reached.[1]

  • Phase Separation: After equilibration, let the vials stand for at least 1 hour to allow undissolved solid to settle.

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.22 µm filter to remove all particulate matter.

  • Quantification: Analyze the filtrate using a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) method. Prepare a calibration curve with known concentrations of the compound to accurately determine the concentration in the saturated solution.[2]

Data Presentation: Record the results in a clear, structured table.

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mM) Method of Analysis Notes
DMSO25Record Experimental ValueCalculateHPLC-UVVisually clear, no precipitate.
Ethanol (100%)25Record Experimental ValueCalculateHPLC-UV
PBS (pH 7.4)25Record Experimental ValueCalculateHPLC-UVPoor solubility anticipated.
Cell Culture Medium37Record Experimental ValueCalculateHPLC-UVRelevant for in vitro assays.
Protocol 2: Stability Assessment in Experimental Media

It is critical to confirm that the compound remains stable and does not degrade under experimental conditions. This protocol uses HPLC to quantify the amount of intact compound remaining in solution over time.[3]

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of Butyl (3,4-diethoxyphenyl)carbamate in DMSO (e.g., 10 mM).

  • Working Solution: Spike the compound into the test medium (e.g., DMEM with 10% FBS) to a final concentration relevant for in vitro assays (e.g., 10 µM). Ensure the final DMSO concentration is low (≤0.1%) to avoid solvent-induced effects.

  • Incubation: Place the solution in a sterile, sealed container and incubate under standard cell culture conditions (37°C, 5% CO₂).

  • Time Points: At specified time points (e.g., 0, 2, 8, 24, 48 hours), withdraw an aliquot of the solution.

  • Sample Preparation: Immediately stop any potential degradation by mixing the aliquot with a cold organic solvent like acetonitrile (1:1 ratio) to precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitate.

  • HPLC Analysis: Analyze the supernatant using a validated, stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradants.[4]

  • Calculation: Calculate the percentage of the compound remaining at each time point relative to the amount at time 0.

Part 2: Establishing Dosing for In Vitro Models

With a clear understanding of solubility and stability, the next step is to determine the compound's biological activity window in a cellular context. This involves identifying concentrations that are non-toxic and then using that range to test for the desired functional effect.

InVitro_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Functional Activity Testing A Prepare Serial Dilutions (e.g., 0.1 µM to 100 µM) B Perform MTT or CellTiter-Glo Assay on Relevant Cell Line A->B C Calculate Cytotoxic IC50 Value B->C D Select Sub-Toxic Concentrations (e.g., ≤ IC50 / 10) C->D Inform Dosing Range E Perform Functional Assay (e.g., AChE Inhibition) D->E F Determine Functional IC50 or EC50 E->F G Optimal In Vitro Dose F->G Identify Potent, Non-Toxic Concentration

Caption: Workflow for determining optimal in vitro dosing concentrations.
Protocol 3: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][6] This protocol will determine the concentration of the compound that inhibits cell viability by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Seed a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Butyl (3,4-diethoxyphenyl)carbamate in complete culture medium. A wide concentration range is recommended for the initial screen (e.g., 0.01 µM to 100 µM).

  • Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24 or 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[5] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6][7]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Alternative High-Sensitivity Protocol: CellTiter-Glo® Luminescent Assay For a more sensitive and rapid assessment, the CellTiter-Glo® assay, which measures ATP levels as a marker of cell viability, is an excellent alternative. The "add-mix-measure" format is particularly suited for high-throughput screening.[8][9] The protocol involves adding the CellTiter-Glo® reagent directly to the wells after the treatment incubation, mixing, and reading the luminescence.[10]

Hypothesized Mechanism & Functional Assay

The carbamate moiety is a well-known "warhead" for inhibiting serine hydrolases, particularly acetylcholinesterase (AChE). The compound likely acts as a substrate, leading to the carbamoylation of the active site serine, which temporarily inactivates the enzyme.

AChE_Inhibition cluster_cholinergic_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binding & Activation Products Choline + Acetate AChE->Products Inhibitor Butyl (3,4-diethoxyphenyl)carbamate Inhibitor->AChE Inhibition

Caption: Hypothesized inhibition of Acetylcholinesterase (AChE) at the synapse.
Protocol 4: In Vitro Acetylcholinesterase Inhibition (Ellman's Assay)

This colorimetric assay is the standard method for measuring AChE activity and its inhibition.[11] It uses a synthetic substrate, acetylthiocholine (ATCh), which is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow product that can be measured spectrophotometrically at 412 nm.[12][13]

Methodology (96-well plate format):

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

    • DTNB Solution: 10 mM DTNB in assay buffer.

    • ATCh Substrate: 14 mM Acetylthiocholine Iodide in deionized water (prepare fresh).

    • AChE Enzyme: Acetylcholinesterase from electric eel (e.g., 1 U/mL in assay buffer).

    • Inhibitor: Prepare serial dilutions of Butyl (3,4-diethoxyphenyl)carbamate in assay buffer at concentrations well below the cytotoxic IC₅₀. Ensure the final DMSO concentration is ≤1%.

  • Assay Plate Setup: In each well, add:

    • 140 µL Assay Buffer

    • 10 µL of Inhibitor dilution (or buffer/vehicle for control)

    • 10 µL of AChE enzyme solution

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation:

    • Add 10 µL of DTNB solution.

    • Add 10 µL of ATCh substrate solution to start the reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm kinetically for 10-15 minutes.[11]

  • Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Calculate the percent inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the functional IC₅₀.

Part 3: Considerations for In Vivo Experiments

Transitioning from in vitro to in vivo models requires careful planning regarding formulation, dose selection, and preliminary safety assessment.

InVivo_Workflow A Assess Solubility & Stability (From Part 1) B Develop Suitable Formulation (e.g., suspension in corn oil) A->B C Perform Acute Toxicity Study (e.g., OECD 425 Up-and-Down) B->C D Determine Maximum Tolerated Dose (MTD) & Estimate LD50 C->D E Select Doses for Efficacy Study (Based on MTD and In Vitro Data) D->E F Conduct Efficacy Study in Relevant Animal Model E->F

Caption: Logical workflow for transitioning to in vivo studies.
Formulation for Animal Dosing

Poorly water-soluble compounds often present a challenge for in vivo administration.[14] Based on the solubility data from Part 1, an appropriate vehicle must be chosen.

  • Suspensions: For oral (p.o.) or intraperitoneal (i.p.) administration, creating a homogenous suspension in an inert vehicle is common. A standard vehicle is 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in water.

  • Oil-based Solutions: If the compound is lipophilic, dissolving it in an oil vehicle like corn oil or sesame oil can be an effective strategy.[15]

Protocol 5: Acute Toxicity Assessment (OECD 425)

Before conducting efficacy studies, an acute toxicity study is essential to determine the compound's safety profile and to identify a non-lethal, tolerated dose range. The Up-and-Down Procedure (UDP) is a validated method that minimizes animal use while providing a robust estimate of the median lethal dose (LD₅₀).[16][17]

Principle of the Method: This is a sequential test where single animals are dosed one at a time, typically at 48-hour intervals.[17]

  • Starting Dose: The first animal is dosed at a level just below a preliminary estimate of the LD₅₀. If no estimate exists, a default starting dose (e.g., 175 mg/kg) is used.[18]

  • Sequential Dosing:

    • If the animal survives, the dose for the next animal is increased by a constant factor (e.g., 3.2x).

    • If the animal dies, the dose for the next animal is decreased by the same factor.

  • Endpoint: The test is stopped when specific criteria are met (e.g., after a certain number of dose reversals), and the LD₅₀ is calculated using the maximum likelihood method.[16]

  • Observations: Animals are observed for signs of toxicity and mortality for up to 14 days.[16] This data helps establish the Maximum Tolerated Dose (MTD).

Dose Selection for Efficacy Studies

The selection of doses for efficacy studies is a critical step informed by all prior data.[19][20]

  • High Dose: The high dose should be at or near the MTD determined from the acute toxicity study. It is intended to induce a maximal biological response without causing significant distress or mortality.[21]

  • Low and Intermediate Doses: A descending sequence of doses (e.g., 3-fold or 10-fold dilutions) should be selected to establish a clear dose-response relationship and identify the minimum effective dose.[21][22]

  • Bridging Data: While not a direct conversion, the in vitro functional IC₅₀ can provide a rough starting point for estimating the required plasma concentrations in vivo. Pharmacokinetic studies are necessary to formally link dose to exposure.

Summary of Dosing Information for Analogous Carbamates (for reference only):

Compound Animal Model Dose Route Notes
DiethofencarbRat300 mg/kg/dayOralMetabolism study.[7]
CarbarylMouse10 mg/kgi.p.Circadian rhythm study.[5]

Disclaimer: The doses listed above are for structurally related compounds and should NOT be used for Butyl (3,4-diethoxyphenyl)carbamate. They are provided only as examples of doses used for other carbamates in the literature. The appropriate dose for the title compound must be determined experimentally as outlined in this guide.

Conclusion

The successful application of a novel compound like Butyl (3,4-diethoxyphenyl)carbamate in research depends entirely on a systematic and rigorous characterization of its fundamental properties. By first establishing its solubility and stability, researchers can ensure the integrity of their experiments. Following this, a clear in vitro therapeutic window can be defined by quantifying cytotoxicity and assessing functional activity at non-toxic concentrations. Finally, a carefully planned transition to in vivo models, guided by formulation science and preliminary toxicity assessments, allows for the selection of safe and effective doses. Adherence to this logical, multi-stage workflow will generate the high-quality, reproducible data required to confidently advance the scientific understanding of this and other new chemical entities.

References

  • Pharmacological Actions of Carbamate Insecticides at Mammalian Melatonin Receptors. National Center for Biotechnology Information.[Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Organisation for Economic Co-operation and Development (OECD).[Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.[Link]

  • OECD 425/OCSPP 870.1100: Acute oral toxicity (up-and-down). EURL ECVAM.[Link]

  • Metabolism of diethofencarb (isopropyl 3,4-diethoxyphenylcarbamate) in rats: identification of metabolites in urine. PubMed.[Link]

  • Kinetic Solubility Assays Protocol. AxisPharm.[Link]

  • OECD Test Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure (Sept. 1998 version). OECD.[Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate.[Link]

  • Acute Toxicology Test OECD 425. Altogen Labs.[Link]

  • Shake-Flask Solubility Assay. Bienta.[Link]

  • Thermodynamic solubility. Platforme de chimie biologique intégrative de Strasbourg.[Link]

  • 3.10. Acetylcholinesterase Inhibition Assay. Bio-protocol.[Link]

  • Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. PubMed.[Link]

  • Cell sensitivity assays: The MTT assay. ResearchGate.[Link]

  • ECETOC Guidance on Dose Selection. ECETOC.[Link]

  • Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. ResearchGate.[Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate.[Link]

  • Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs.[Link]

  • Best Practices for Preclinical Dose Range Finding Studies. Altasciences.[Link]

  • CellTiter-Glo Assay. University of Oslo.[Link]

  • Kinetic Solubility - In Vitro Assay. Charnwood Discovery.[Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.[Link]

  • 4.5.2. Inhibition of Acetylcholinesterase. Bio-protocol.[Link]

  • Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed.[Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.[Link]

  • Cell Proliferation Assay Services. Reaction Biology.[Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. GIT Laboratory Journal.[Link]

  • Dose-ranging studies (including discovery, preclinical and clinical). REVIVE.[Link]

  • Ellman Esterase Assay Protocol. Scribd.[Link]

  • Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed.[Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.[Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. MDPI.[Link]

  • How to know the stability of drugs and reagents in the cell culture media? ResearchGate.[Link]

  • A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. National Center for Biotechnology Information.[Link]

Sources

Application

Application Notes &amp; Protocols: Characterizing Butyl (3,4-diethoxyphenyl)carbamate as a Potential Chemical Probe

I. Introduction and Scientific Context Butyl (3,4-diethoxyphenyl)carbamate is a small molecule belonging to the carbamate class of organic compounds. While specific literature detailing its use as a chemical probe is not...

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Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction and Scientific Context

Butyl (3,4-diethoxyphenyl)carbamate is a small molecule belonging to the carbamate class of organic compounds. While specific literature detailing its use as a chemical probe is not yet established, its core structure is of significant interest in medicinal chemistry and chemical biology. Carbamates are recognized for their chemical stability, ability to permeate cell membranes, and their role as a peptide bond surrogate.[1] Many compounds within this class are bioactive, with a well-documented history as therapeutic agents and as pesticides.[2][3]

The most prominent mechanism of action for many carbamate-containing molecules is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[4][5] Carbamates act as reversible inhibitors of AChE, leading to an accumulation of the neurotransmitter acetylcholine.[6][7] This mode of action forms the basis of their use in treating conditions like myasthenia gravis and glaucoma, but also accounts for their toxicity at high concentrations.[7]

This document provides a framework for the initial characterization of Butyl (3,4-diethoxyphenyl)carbamate as a potential chemical probe. The protocols outlined below are designed to test the hypothesis that this compound, like many other carbamates, functions as an acetylcholinesterase inhibitor. These guidelines will enable researchers to establish its primary mechanism of action, assess its potency, and determine its suitability for use in cellular models.

II. Physicochemical Properties and Synthesis Outline

A foundational step in evaluating a potential chemical probe is understanding its physical and chemical characteristics, which influence its solubility, cell permeability, and overall handling.

Table 1: Physicochemical Properties of Butyl (3,4-diethoxyphenyl)carbamate

PropertyValueSource
Molecular FormulaC₁₅H₂₃NO₄[8]
Molecular Weight281.35 g/mol [8]
InChIKeyYIRJWYDQEYPRIP-UHFFFAOYSA-N[8]
AppearancePredicted: White to off-white solid or oil-
General Synthesis Protocol

The synthesis of Butyl (3,4-diethoxyphenyl)carbamate can be achieved through several standard methods for carbamate formation.[9][10][11] A common approach involves the reaction of an alcohol with an isocyanate or the reaction of an amine with a chloroformate. Below is a generalized protocol based on the reaction of 3,4-diethoxyaniline with butyl chloroformate.

Protocol 1: Synthesis of Butyl (3,4-diethoxyphenyl)carbamate

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,4-diethoxyaniline in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution.

  • Addition of Reagent: Cool the mixture in an ice bath (0 °C). Slowly add butyl chloroformate dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield Butyl (3,4-diethoxyphenyl)carbamate.

  • Characterization: Confirm the identity and purity of the final compound using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

III. Hypothesized Mechanism of Action: Acetylcholinesterase Inhibition

The primary hypothesis for the biological activity of Butyl (3,4-diethoxyphenyl)carbamate is the inhibition of acetylcholinesterase (AChE). Carbamates function as "substrate-like" inhibitors. The carbamate moiety binds to the serine residue in the active site of AChE, forming a carbamoylated enzyme intermediate.[4] This complex is more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed with acetylcholine, leading to a temporary inactivation of the enzyme.[4][6]

AChE_Inhibition cluster_0 AChE Active Site cluster_1 Carbamate Probe cluster_2 Inhibition Process AChE Active AChE (with Serine-OH) Inhibited_AChE Carbamoylated AChE (Inactive) AChE->Inhibited_AChE Binding & Carbamoylation Carbamate Butyl (3,4-diethoxyphenyl)carbamate Carbamate->Inhibited_AChE Hydrolysis Slow Hydrolysis Inhibited_AChE->Hydrolysis Reversible Hydrolysis->AChE Regeneration

Caption: Mechanism of reversible AChE inhibition by a carbamate probe.

Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors.[4] It measures the activity of AChE by monitoring the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when thiocholine (a product of acetylthiocholine hydrolysis by AChE) reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Sodium phosphate buffer (pH 8.0)

  • Butyl (3,4-diethoxyphenyl)carbamate (test compound)

  • Positive control inhibitor (e.g., physostigmine or neostigmine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Butyl (3,4-diethoxyphenyl)carbamate in DMSO. Create a serial dilution to test a range of concentrations (e.g., 1 nM to 100 µM).

    • Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the sodium phosphate buffer to each well.

    • Add a small volume of the test compound dilutions to the appropriate wells. Include wells for a vehicle control (DMSO only) and a positive control.

    • Add the AChE solution to all wells except for the blank (no enzyme) wells.

    • Add the DTNB solution to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Data Acquisition: Immediately begin measuring the absorbance at 412 nm every minute for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

IV. Cellular Characterization and Workflow

Once the in vitro activity of Butyl (3,4-diethoxyphenyl)carbamate is confirmed, the next step is to assess its effects in a cellular context. This involves determining its cytotoxicity and then measuring its ability to engage its target in a cellular environment.

Cellular_Workflow Start Start: Butyl (3,4-diethoxyphenyl)carbamate Cytotoxicity Protocol 3: Cell Viability Assay (e.g., MTT, Resazurin) Start->Cytotoxicity Dose_Selection Determine Non-Toxic Concentration Range Cytotoxicity->Dose_Selection Target_Engagement Cellular Target Engagement Assay (e.g., Acetylcholine levels) Dose_Selection->Target_Engagement Data_Analysis Analyze Cellular Potency and Efficacy Target_Engagement->Data_Analysis Conclusion Evaluate as Cellular Probe Data_Analysis->Conclusion

Caption: Experimental workflow for cellular characterization.

Protocol 3: Cell Viability Assay

This protocol determines the concentration range at which Butyl (3,4-diethoxyphenyl)carbamate is non-toxic to cells, which is crucial for designing subsequent target engagement studies. A neuronal cell line (e.g., SH-SY5Y or PC-12) would be appropriate given the hypothesized target.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • Butyl (3,4-diethoxyphenyl)carbamate

  • Resazurin sodium salt or MTT reagent

  • 96-well cell culture plates

  • Fluorescence or absorbance microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Butyl (3,4-diethoxyphenyl)carbamate in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a period relevant to the planned experiments (e.g., 24-48 hours).

  • Viability Measurement:

    • For Resazurin: Add the resazurin solution to each well and incubate for 2-4 hours. Measure the fluorescence (Ex/Em ~560/590 nm).

    • For MTT: Add the MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

V. Safety, Handling, and Metabolism Considerations

Safety: Carbamates can be toxic if inhaled, ingested, or absorbed through the skin.[6] The primary mechanism of toxicity is the inhibition of acetylcholinesterase, which can lead to a cholinergic crisis.[6][7] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling the compound. All work should be conducted in a well-ventilated fume hood.

Metabolism: The metabolic fate of a chemical probe is a critical consideration. A closely related compound, diethofencarb (isopropyl 3,4-diethoxyphenylcarbamate), has been shown to undergo several metabolic reactions in rats, including:

  • Deethylation of the ethoxy groups.

  • Cleavage of the carbamate linkage.

  • Conjugation with glutathione.[12]

It is plausible that Butyl (3,4-diethoxyphenyl)carbamate undergoes similar metabolic transformations. Researchers should be aware that the active compound may be metabolized in cellular or in vivo models, which could affect its effective concentration and duration of action.

VI. References

  • Norcyanine-Carbamates Are Versatile Near-Infrared Fluorogenic Probes - PMC . (Source: vertexaisearch.cloud.google.com)

  • But-3-yn-2-yl (3,4-diethoxyphenyl)carbamate | C15H19NO4 - PubChem . (Source: PubChem) [Link]

  • A nanoprobe developed for visual quantitative detection of pesticides - EurekAlert! . (Source: EurekAlert!) [Link]

  • Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists - MDPI . (Source: MDPI) [Link]

  • (PDF) Carbamates: Are they "Good" or "Bad Guys"? - ResearchGate . (Source: ResearchGate) [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC . (Source: PMC) [Link]

  • Metabolism of diethofencarb (isopropyl 3,4-diethoxyphenylcarbamate) in rats: identification of metabolites in urine - PubMed . (Source: PubMed) [Link]

  • butyl N-(3,4-diethoxyphenyl)carbamate - Stenutz . (Source: Stenutz) [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC . (Source: PMC) [Link]

  • 1-Phenylethyl (3,4-diethoxyphenyl)carbamate | C19H23NO4 - PubChem . (Source: PubChem) [Link]

  • Pent-4-yn-2-yl (3,4-diethoxyphenyl)carbamate | C16H21NO4 - PubChem . (Source: PubChem) [Link]

  • Carbamate Toxicity - StatPearls - NCBI Bookshelf . (Source: NCBI Bookshelf) [Link]

  • Acute Carbamate Insecticide Intoxication in Forensic Medicine . (Source: revistadechimie.ro) [Link]

  • US6133473A - Synthesis of carbamate compounds - Google Patents . (Source: Google Patents)

  • 3 - Organic Syntheses Procedure . (Source: orgsyn.org) [Link]

  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates -.:. Michael Pittelkow .:. . (Source: pitelkow.com) [Link]

  • Mechanism of action of organophosphorus and carbamate insecticides - PMC - NIH . (Source: PMC) [Link]

  • Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - ResearchGate . (Source: ResearchGate) [Link]

  • Lecture Three: Pesticides Toxicity . (Source: uomosul.edu.iq) [Link]

  • Organophosphorus agents - Toxicology Library Toxicant - LITFL . (Source: LITFL) [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - MDPI . (Source: MDPI) [Link]

Sources

Method

Application Notes and Protocols for the Storage of Butyl (3,4-diethoxyphenyl)carbamate Solutions

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate protocols for storing solutions of Butyl (3,4-diethoxyphenyl)carbamate. The stabili...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate protocols for storing solutions of Butyl (3,4-diethoxyphenyl)carbamate. The stability and integrity of small molecule solutions are paramount for the accuracy and reproducibility of experimental results. This guide outlines the chemical properties of Butyl (3,4-diethoxyphenyl)carbamate, discusses the primary degradation pathways for carbamates, and provides detailed, step-by-step protocols for the preparation, storage, and stability assessment of stock and working solutions. By adhering to these guidelines, researchers can minimize compound degradation and ensure the reliability of their studies.

Introduction: The Criticality of Proper Compound Storage

Butyl (3,4-diethoxyphenyl)carbamate is a small molecule of interest in various research and development applications. The integrity of this compound in solution is crucial for obtaining reliable and reproducible data in biological assays and other experimental systems. Improper storage can lead to degradation of the compound, resulting in a decreased effective concentration and the potential for confounding effects from degradation products.

The carbamate functional group is known to be susceptible to hydrolysis, a chemical process where the ester linkage is cleaved by water. This process can be catalyzed by acidic or basic conditions and is accelerated by increased temperatures. Therefore, controlling the storage environment of Butyl (3,4-diethoxyphenyl)carbamate solutions is essential to maintain their chemical fidelity over time. These application notes provide a framework for best practices in the handling and storage of this compound, grounded in the principles of chemical stability.

Chemical and Physical Properties of Butyl (3,4-diethoxyphenyl)carbamate

A foundational understanding of the physicochemical properties of Butyl (3,4-diethoxyphenyl)carbamate is essential for its proper handling and storage.

PropertyValueSource
Chemical Name butyl N-(3,4-diethoxyphenyl)carbamate[1]
Molecular Formula C₁₅H₂₃NO₄[1]
Molecular Weight 281.35 g/mol [1]
Appearance Not specified in available literature; likely a solid at room temperature.
Melting Point Not specified in available literature.
Boiling Point Not specified in available literature.
Solubility Specific experimental data not available in the public domain. General solubility for N-aryl carbamates suggests likely solubility in organic solvents such as DMSO and ethanol, with poor solubility in water.[2]

Principles of Butyl (3,4-diethoxyphenyl)carbamate Stability

The stability of Butyl (3,4-diethoxyphenyl)carbamate in solution is primarily influenced by its carbamate functional group and the di-substituted aromatic ring.

Hydrolysis of the Carbamate Ester

The most significant degradation pathway for carbamates is hydrolysis of the ester linkage. This reaction is catalyzed by both acids and bases, with the rate being significantly faster under alkaline conditions. The hydrolysis of an N-aryl carbamate, such as Butyl (3,4-diethoxyphenyl)carbamate, results in the formation of an alcohol (butanol), an aromatic amine (3,4-diethoxyaniline), and carbon dioxide. To mitigate hydrolysis, it is crucial to control the pH of aqueous solutions, with a slightly acidic to neutral pH generally providing greater stability.

Oxidation of the Dialkoxybenzene Ring

The 3,4-diethoxyphenyl moiety may be susceptible to oxidation. Dialkoxybenzene derivatives can be sensitive to atmospheric oxygen, and this process can be accelerated by exposure to light and elevated temperatures.[3] Oxidative degradation can lead to the formation of various byproducts, altering the purity and activity of the compound.

Impact of Temperature and Light

As with most chemical reactions, the rates of both hydrolysis and oxidation increase with temperature. Therefore, storing solutions at low temperatures is a critical factor in preserving their stability. Additionally, many organic molecules are sensitive to light, which can provide the energy to initiate degradation reactions. For this reason, storage in light-protected containers is recommended.

Recommended Storage Conditions for Butyl (3,4-diethoxyphenyl)carbamate Solutions

Based on the chemical principles outlined above, the following conditions are recommended for the storage of Butyl (3,4-diethoxyphenyl)carbamate solutions to ensure their long-term stability.

ParameterRecommendationRationale
Solvent Dimethyl sulfoxide (DMSO) is the preferred solvent for long-term storage due to its excellent solvating properties for a wide range of organic molecules and its low water content when properly handled. Anhydrous ethanol can also be used. For aqueous buffers, a slightly acidic pH (e.g., pH 5-6.5) is recommended.Minimizes hydrolysis, as DMSO and anhydrous ethanol are non-aqueous. A slightly acidic pH in aqueous solutions slows the rate of base-catalyzed hydrolysis.
Temperature Long-term (months to years): -80°C. Short-term (weeks to months): -20°C.Low temperatures significantly reduce the rates of all potential degradation reactions, including hydrolysis and oxidation.
Container Use amber glass vials or opaque polypropylene tubes with tight-fitting screw caps. Polytetrafluoroethylene (PTFE)-lined caps are recommended to prevent solvent evaporation and contamination.Protects the compound from light-induced degradation and minimizes exposure to air and moisture.
Atmosphere For maximum stability of the solid compound and concentrated stock solutions, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. This is particularly important if the compound is found to be sensitive to oxidation.An inert atmosphere displaces oxygen, thereby preventing oxidative degradation of the 3,4-diethoxyphenyl group.
Aliquoting Prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles.Repeated changes in temperature can accelerate degradation and introduce moisture into the solution from condensation.

Protocols for Solution Preparation and Handling

Adherence to a strict protocol for the preparation of solutions is fundamental to achieving accuracy and consistency in experimental outcomes.

Protocol for Preparing a Concentrated Stock Solution (e.g., 10 mM in DMSO)
  • Pre-weighing Preparation: Allow the container of solid Butyl (3,4-diethoxyphenyl)carbamate and the sealed vial of anhydrous DMSO to equilibrate to room temperature before opening. This prevents the condensation of atmospheric moisture onto the compound and into the solvent.

  • Mass Calculation: Calculate the mass of Butyl (3,4-diethoxyphenyl)carbamate required to prepare the desired volume and concentration of the stock solution.

    • Formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Example (for 10 mL of a 10 mM solution): Mass (mg) = 10 mmol/L x 0.010 L x 281.35 g/mol x 1000 mg/g = 28.14 mg

  • Weighing: On a calibrated analytical balance, carefully weigh the calculated mass of the compound into a clean, dry glass vial.

  • Dissolution: Add the required volume of anhydrous DMSO to the vial containing the compound. Cap the vial tightly and vortex or sonicate until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particulates.

  • Aliquoting: Dispense the stock solution into single-use, light-protected vials (e.g., amber microcentrifuge tubes).

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.

  • Storage: Immediately store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol for Preparing Working Solutions
  • Thawing: Remove a single aliquot of the stock solution from the freezer and allow it to thaw completely at room temperature.

  • Dilution: Dilute the stock solution to the final desired concentration in the appropriate experimental buffer or cell culture medium. Perform serial dilutions if necessary for very low final concentrations.

  • Mixing: Gently mix the working solution by pipetting or inverting the tube to ensure homogeneity. Avoid vigorous vortexing of protein-containing solutions.

  • Usage: Use the freshly prepared working solution in your experiments as soon as possible. Do not store diluted aqueous working solutions for extended periods unless their stability has been verified.

  • Disposal: Discard any unused portion of the thawed stock solution aliquot to prevent degradation from repeated freeze-thaw cycles.

Protocols for Stability Assessment

To ensure the integrity of your experimental results, it is advisable to perform stability studies on your prepared stock solutions.

Workflow for Solution Stability Testing

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=x) cluster_conclusion Conclusion prep_stock Prepare a fresh, large batch of stock solution t0_analysis Analyze at T=0 for initial concentration and purity (e.g., HPLC) prep_stock->t0_analysis aliquot Aliquot into multiple vials for each storage condition t0_analysis->aliquot long_term Long-Term Storage (-80°C, -20°C) aliquot->long_term accelerated Accelerated Storage (e.g., 4°C, 25°C, 40°C) aliquot->accelerated pull_samples At predetermined intervals, pull samples from each condition long_term->pull_samples accelerated->pull_samples analyze_samples Analyze for concentration and purity (e.g., HPLC, LC-MS) pull_samples->analyze_samples compare_data Compare results to T=0 data analyze_samples->compare_data determine_stability Determine the rate of degradation and establish a shelf-life compare_data->determine_stability

Caption: Workflow for assessing the stability of Butyl (3,4-diethoxyphenyl)carbamate solutions.

Protocol for an Accelerated Stability Study
  • Objective: To quickly assess the short-term stability of the stock solution under stressed conditions.

  • Procedure:

    • Prepare a fresh stock solution and analyze a T=0 sample for initial concentration and purity via a validated analytical method (e.g., HPLC-UV).

    • Store aliquots of the stock solution at various elevated temperatures (e.g., 4°C, 25°C, and 40°C) in the dark.

    • At specified time points (e.g., 1, 2, 4, and 8 weeks), remove one aliquot from each temperature condition.

    • Allow the aliquots to equilibrate to room temperature and analyze them for concentration and the appearance of any degradation products.

    • Compare the results to the T=0 data to determine the percentage of the compound remaining.

Protocol for a Long-Term Stability Study
  • Objective: To determine the shelf-life of the stock solution under recommended storage conditions.

  • Procedure:

    • Prepare a fresh stock solution and analyze a T=0 sample for initial concentration and purity.

    • Store aliquots at the recommended long-term storage temperatures (e.g., -20°C and -80°C) in the dark.

    • At extended time points (e.g., 1, 3, 6, 12, and 24 months), remove one aliquot from each temperature condition.

    • Thaw the aliquots, bring them to room temperature, and analyze for concentration and purity.

    • Plot the percentage of the remaining compound versus time to establish a degradation curve and determine the shelf-life (e.g., the time at which the concentration drops by 10%).

Conclusion

The stability of Butyl (3,4-diethoxyphenyl)carbamate solutions is critical for the validity of research findings. By understanding the inherent chemical liabilities of the carbamate and dialkoxybenzene moieties and by implementing the rigorous protocols for preparation, storage, and handling outlined in these application notes, researchers can significantly mitigate the risk of compound degradation. The use of anhydrous DMSO, storage at or below -20°C in light-protected, tightly sealed containers, and the practice of aliquoting are key to ensuring the long-term integrity of this valuable research compound.

References

  • Stenutz, R. butyl N-(3,4-diethoxyphenyl)carbamate. KTH Royal Institute of Technology. Available at: [Link].

  • PubChem. Butyl diethylcarbamate. National Center for Biotechnology Information. Available at: [Link].

  • Takeuchi, K., et al. (2021). N-Aryl and N-Alkyl Carbamates from 1 Atmosphere of CO2. Chemistry – A European Journal, 27(72).
  • Zhang, J., et al. (2017). Annulated Dialkoxybenzenes as Catholyte Materials for Non-aqueous Redox Flow Batteries: Achieving High Chemical Stability through Bicyclic Substitution. Advanced Energy Materials. OSTI.GOV. Available at: [Link].

Sources

Application

Application Notes &amp; Protocols: Enzymatic Assays for Butyl (3,4-diethoxyphenyl)carbamate, a Putative Fatty Acid Amide Hydrolase Inhibitor

Introduction: The Significance of Targeting Fatty Acid Amide Hydrolase (FAAH) Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that plays a critical role in regulating the endocannabinoid...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Targeting Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that plays a critical role in regulating the endocannabinoid system.[1][2][3] This system is a ubiquitous lipid signaling network involved in a vast array of physiological processes, including pain perception, inflammation, mood, and anxiety.[1][4][5] FAAH's primary function is the catabolic hydrolysis of fatty acid amides (FAAs), most notably the endocannabinoid anandamide (AEA), converting it into arachidonic acid and ethanolamine, thereby terminating its signaling activity.[1][3][6]

The pharmacological inhibition of FAAH presents a compelling therapeutic strategy. By blocking FAAH activity, endogenous levels of anandamide and other bioactive FAAs are elevated, potentiating their analgesic, anxiolytic, and anti-inflammatory effects without the adverse side effects associated with direct cannabinoid receptor agonists.[1][5][7] Carbamates are a well-established class of mechanism-based inhibitors that carbamylate the catalytic serine residue within the FAAH active site, effectively inactivating the enzyme.[8][9][10]

Butyl (3,4-diethoxyphenyl)carbamate belongs to this class of compounds. Its structural features suggest it is a candidate for FAAH inhibition. These application notes provide a comprehensive guide for researchers to quantitatively assess the inhibitory potential of Butyl (3,4-diethoxyphenyl)carbamate against FAAH using robust and validated in vitro and cell-based enzymatic assays.

Principle of the Fluorometric FAAH Inhibition Assay

The most common and reliable method for screening FAAH inhibitors is a continuous, fluorescence-based assay.[6][11][12] This assay is predicated on the enzymatic activity of FAAH on a synthetic substrate, such as Arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA) or AMC arachidonoyl amide.[6][12] In its native state, the substrate is non-fluorescent. However, upon cleavage of the amide bond by active FAAH, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released.[1][11][12][13]

The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity of FAAH. When an inhibitor like Butyl (3,4-diethoxyphenyl)carbamate is introduced, it binds to and inactivates FAAH, leading to a dose-dependent reduction in the rate of AMC release. By monitoring this change, we can precisely determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[4]

FAAH_Inhibition_Mechanism cluster_reaction FAAH Catalytic Cycle cluster_inhibition Inhibition by Carbamate FAAH_Active Active FAAH (Serine Hydrolase) EnzymeSubstrate Enzyme-Substrate Complex FAAH_Active->EnzymeSubstrate Binds FAAH_Inactive Carbamylated FAAH (Inactive Enzyme) FAAH_Active->FAAH_Inactive Carbamylation of Active Site Serine Substrate AAMCA (Non-fluorescent Substrate) Substrate->EnzymeSubstrate EnzymeSubstrate->FAAH_Active Releases Products Arachidonic Acid + AMC (Fluorescent Product) EnzymeSubstrate->Products Hydrolysis fluorescence Fluorescence Signal (Ex: 340-360 nm, Em: 450-465 nm) Products->fluorescence Inhibitor Butyl (3,4-diethoxyphenyl)carbamate Inhibitor->FAAH_Inactive no_fluorescence Reduced Fluorescence FAAH_Inactive->no_fluorescence Inhibits Reaction

Caption: Mechanism of FAAH activity and its inhibition by a carbamate compound.

Part 1: In Vitro FAAH Inhibition Assay Protocol

This protocol details a robust method for determining the IC50 value of Butyl (3,4-diethoxyphenyl)carbamate using recombinant human FAAH in a 96-well plate format.

Materials and Reagents
ReagentRecommended Source & Cat. No.Storage
Recombinant Human FAAHCayman Chemical (700302)-80°C
FAAH Assay Buffer (10X)Cayman Chemical (700301)4°C
FAAH Fluorometric Substrate (AAMCA)Cayman Chemical (700303)-20°C
JZL 195 (Positive Control Inhibitor)Cayman Chemical (700307)-20°C
Butyl (3,4-diethoxyphenyl)carbamateUser-supplied-20°C
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-Aldrich (276855)RT
96-well solid white, flat-bottom microplatesCorning (3917)RT
Purified Water (Milli-Q or equivalent)-RT
Preparation of Reagents
  • 1X FAAH Assay Buffer: Prepare by diluting the 10X stock (125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA) with purified water.[1] For a full 96-well plate, mix 3 mL of 10X buffer with 27 mL of water. This can be stored at 4°C for up to six months.

  • FAAH Enzyme Solution: Thaw the recombinant FAAH on ice. Dilute it with ice-cold 1X FAAH Assay Buffer to the desired working concentration. The final concentration should be determined empirically to yield a robust linear rate of fluorescence increase for at least 30 minutes. A starting point is to dilute the stock as per the manufacturer's recommendation (e.g., 1:5 dilution).[1] Keep the diluted enzyme on ice at all times.

  • FAAH Substrate Solution: Dilute the AAMCA stock solution with ethanol to a working concentration. For example, dilute 50 µL of a 400 µM stock with 950 µL of ethanol.[1] This diluted substrate is typically added to yield a final in-assay concentration of 1-10 µM.

  • Test Inhibitor Stock (Butyl (3,4-diethoxyphenyl)carbamate): Prepare a 10 mM stock solution in 100% DMSO.

  • Positive Control Stock (JZL 195): Prepare a 20 µM stock solution in DMSO.[1]

Experimental Workflow

Caption: Workflow for the in vitro FAAH inhibition assay.

Step-by-Step Assay Protocol
  • Prepare Inhibitor Serial Dilutions:

    • Using the 10 mM stock of Butyl (3,4-diethoxyphenyl)carbamate, prepare a serial dilution series in DMSO. A 10-point, 3-fold dilution series is recommended to cover a broad concentration range (e.g., 10 µM to 0.17 nM final assay concentration).

    • Also prepare dilutions for the positive control, JZL 195.

  • Set up the 96-well Plate: (All additions should be performed on ice unless specified). It is recommended to run all conditions in triplicate. The final volume in each well will be 200 µL.[1]

Well Type1X Assay BufferInhibitor/Vehicle (DMSO)FAAH Enzyme SolutionFAAH Substrate
100% Activity 170 µL10 µL of DMSO10 µL10 µL
Background 180 µL10 µL of DMSO0 µL10 µL
Inhibitor 170 µL10 µL of Diluted Inhibitor10 µL10 µL
Positive Control 170 µL10 µL of Diluted JZL 19510 µL10 µL
  • Assay Execution:

    • Add the 1X Assay Buffer to all wells.

    • Add the appropriate vehicle (DMSO) or inhibitor dilutions to the corresponding wells.

    • Add the diluted FAAH Enzyme Solution to all wells except the "Background" wells.

    • Pre-incubate: Cover the plate and incubate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[12]

    • Initiate Reaction: Add 10 µL of the FAAH Substrate Solution to all wells.

    • Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically for 30 minutes, with readings every minute.[4][13] Use an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[11][14]

Data Analysis
  • Calculate Reaction Rates: For each well, determine the initial rate of reaction (V₀) by plotting fluorescence units (RFU) versus time. The rate is the slope of the linear portion of this curve (ΔRFU/minute).

  • Correct for Background: Subtract the average rate of the "Background" wells from the rates of all other wells.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = (1 - (Rate_Inhibitor / Rate_100%_Activity)) * 100

  • Determine IC50: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a non-linear regression model (sigmoidal dose-response with variable slope) to calculate the IC50 value.

ParameterDescriptionExample Value
V₀ (100% Act.) Rate of reaction with vehicle control (RFU/min)150.5
V₀ (Background) Rate of non-enzymatic substrate hydrolysis (RFU/min)5.2
V₀ (Inhibitor) Rate of reaction at a specific inhibitor conc. (RFU/min)78.1
% Inhibition Calculated inhibition at that concentration49.8%
IC50 Concentration for 50% inhibition (derived from curve)15.3 nM

Part 2: Cell-Based FAAH Activity Assay Protocol

This protocol allows for the assessment of the inhibitor's activity in a more physiologically relevant environment by measuring its effect on endogenous FAAH in cell lysates.

Materials and Reagents
  • Cell Line: A cell line with high FAAH expression (e.g., rat basophilic leukemia RBL-2H3 cells, or HEK293 cells overexpressing human FAAH).

  • Cell Culture Medium & Reagents: As required for the chosen cell line.

  • Phosphate-Buffered Saline (PBS): Cold, sterile.

  • Cell Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with 150 mM NaCl, 1% Triton X-100, and protease inhibitor cocktail.

  • BCA Protein Assay Kit: For protein concentration determination.[4]

  • All reagents from the in vitro assay (Section 1.1).

Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate (e.g., 6-well or 12-well) and grow to 80-90% confluency.

    • Treat the cells with various concentrations of Butyl (3,4-diethoxyphenyl)carbamate (and a vehicle control) in serum-free medium for a defined period (e.g., 1-4 hours).

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.[4]

    • Add an appropriate volume of ice-cold cell lysis buffer to each well (e.g., 100 µL for a 12-well plate).

    • Incubate on ice for 15 minutes with gentle agitation.[4]

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[4]

    • Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the total protein concentration of each cell lysate using a BCA Protein Assay Kit. This is essential for normalizing FAAH activity.[4]

  • FAAH Activity Measurement:

    • In a new 96-well white plate, add a standardized amount of protein from each lysate (e.g., 10-20 µg) to individual wells.

    • Adjust the volume in each well to 180 µL with 1X FAAH Assay Buffer.

    • Include "Background" wells containing lysis buffer without any cell lysate.

    • Initiate the reaction by adding 20 µL of a 10X concentrated FAAH substrate solution to each well.

    • Immediately measure fluorescence kinetically as described in Section 1.4.

Data Analysis
  • Calculate the background-subtracted reaction rate for each sample (ΔRFU/minute).

  • Normalize the rate to the amount of protein in the well (Rate / µg protein).

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle-treated control cells.

  • Determine the IC50 value by plotting percent inhibition versus inhibitor concentration as described in Section 1.5.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Background Signal 1. Substrate degradation (light/heat).2. Contaminated buffer or water.1. Prepare substrate fresh; store protected from light.2. Use high-purity water and fresh buffer.
Low Signal-to-Noise Ratio 1. Insufficient enzyme activity.2. Incorrect filter set on plate reader.1. Increase enzyme concentration or incubation time.2. Verify Ex/Em wavelengths (340-360/450-465 nm).[1][11]
High Variability (High %CV) 1. Inaccurate pipetting.2. Inconsistent incubation times/temperatures.1. Use calibrated pipettes; ensure proper mixing.2. Use a temperature-controlled plate reader.
Inhibitor Insoluble Compound precipitating in aqueous buffer.Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%. Run a DMSO control curve if needed.

References

  • Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit 10005196 from Cayman Chemical. (n.d.). Biocompare. Retrieved March 15, 2026, from [Link]

  • Angelucci, C. B., Giacominelli-Stuffler, R., & Maccarrone, M. (2023). Fluorimetric Assay of FAAH Activity. Springer Nature Experiments. Retrieved March 15, 2026, from [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). (n.d.). Sigma-Aldrich. Retrieved March 15, 2026, from [Link]

  • Mor, M., et al. (2007). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. Journal of Medicinal Chemistry. Retrieved March 15, 2026, from [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. (n.d.). Elabscience. Retrieved March 15, 2026, from [Link]

  • Butyl N-(3,4-diethoxyphenyl)carbamate. (n.d.). Stenutz. Retrieved March 15, 2026, from [Link]

  • But-3-yn-2-yl (3,4-diethoxyphenyl)carbamate. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]

  • Butyl diethylcarbamate. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]

  • Sasso, O., et al. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. International Journal of Molecular Sciences. Retrieved March 15, 2026, from [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology. Retrieved March 15, 2026, from [Link]

  • Richards, J. R., & Ko, B. (2023). Carbamate Toxicity. StatPearls. Retrieved March 15, 2026, from [Link]

  • David, S. M., et al. (2019). Acute Carbamate Insecticide Intoxication in Forensic Medicine. Revista de Chimie. Retrieved March 15, 2026, from [Link]

  • Bisswanger, H. (2014). Enzyme Assays. Perspectives in Science. Retrieved March 15, 2026, from [Link]

  • Vafiadi, C., et al. (2008). Enzymatic synthesis of butyl hydroxycinnamates and their inhibitory effects on LDL-oxidation. Journal of Biotechnology. Retrieved March 15, 2026, from [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives. Retrieved March 15, 2026, from [Link]

  • Lecture Three: Pesticides Toxicity. (2024). University of Technology, Iraq. Retrieved March 15, 2026, from [Link]

  • Organophosphorus agents. (2020). LITFL. Retrieved March 15, 2026, from [Link]

  • de Cássia-Sofria, F., et al. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Chemistry. Retrieved March 15, 2026, from [Link]

  • p-Nitrophenyl Butyrate Assay. (n.d.). iGEM.org. Retrieved March 15, 2026, from [Link]

  • Isobe, N., et al. (2004). Metabolism of diethofencarb (isopropyl 3,4-diethoxyphenylcarbamate) in rats: identification of metabolites in urine. Journal of Agricultural and Food Chemistry. Retrieved March 15, 2026, from [Link]

Sources

Method

The Medicinal Chemistry Potential of Butyl (3,4-diethoxyphenyl)carbamate: A Guide to Synthesis, Characterization, and Biological Evaluation

An Application Guide for Researchers Abstract The carbamate moiety is a cornerstone in modern drug discovery, valued for its chemical stability, ability to mimic peptide bonds, and capacity to penetrate cellular membrane...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

The carbamate moiety is a cornerstone in modern drug discovery, valued for its chemical stability, ability to mimic peptide bonds, and capacity to penetrate cellular membranes.[1] This functional group is integral to a wide array of approved therapeutic agents for diseases ranging from neurodegenerative disorders to cancer.[1][2] This document provides a detailed exploration of a specific carbamate derivative, Butyl (3,4-diethoxyphenyl)carbamate, presenting its potential applications in medicinal chemistry. As a guide for researchers, it offers detailed, field-proven protocols for its chemical synthesis, purification, and evaluation in relevant biological assays. The narrative emphasizes the causal logic behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Introduction to Butyl (3,4-diethoxyphenyl)carbamate

Butyl (3,4-diethoxyphenyl)carbamate is a derivative of carbamic acid featuring a butyl ester and a 3,4-diethoxyphenyl amine substituent.[3] The diethoxyphenyl ring is a structural feature present in various biologically active molecules, while the butyl carbamate group offers a lipophilic character that can influence pharmacokinetic properties and target engagement. While this specific molecule is not extensively documented in primary literature, its structural components suggest a strong potential for biological activity based on the well-established pharmacology of related carbamate compounds.[1][4][5]

The carbamate functional group can enhance the biological activity of pharmacophores and, by modifying its substituents, researchers can fine-tune pharmacokinetic properties and stability.[1] The core mechanism for many bioactive carbamates involves the inhibition of serine hydrolases, where the carbamate moiety acts as a slow-turnover substrate, effectively carbamylating a serine residue in the enzyme's active site.[4][6] This reversible inhibition contrasts with the often-irreversible action of organophosphates, making carbamates an attractive scaffold for therapeutic development.[6][7][8]

This guide will focus on hypothesized applications of Butyl (3,4-diethoxyphenyl)carbamate as a cholinesterase inhibitor for neurodegenerative diseases and as an inhibitor of other serine hydrolases like Fatty Acid Amide Hydrolase (FAAH) for pain and inflammation management.

Synthetic Protocol and Characterization

The synthesis of Butyl (3,4-diethoxyphenyl)carbamate can be efficiently achieved through standard organic chemistry reactions. The following protocol is adapted from established methods for analogous carbamate derivatives.[9][10]

Synthesis of Butyl (3,4-diethoxyphenyl)carbamate

This procedure details the reaction of 3,4-diethoxyaniline with butyl chloroformate. An alternative and equally viable route involves the reaction with n-butyl isocyanate.[11]

Materials:

  • 3,4-Diethoxyaniline

  • Butyl chloroformate

  • Anhydrous Benzene or Dichloromethane (DCM)

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or Diethylaniline)[9]

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3,4-diethoxyaniline (1.0 equivalent) and the base (1.1 equivalents) in anhydrous benzene or DCM.[9]

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add butyl chloroformate (1.05 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[12]

  • Upon completion, quench the reaction by pouring the mixture into ice water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent like ether or ethyl acetate.[9]

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution (2x) and brine (2x).[11]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[11]

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Butyl (3,4-diethoxyphenyl)carbamate.[10]

Caption: General workflow for the synthesis of Butyl (3,4-diethoxyphenyl)carbamate.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected signals would include those for the aromatic protons, the ethoxy and butyl groups, and the carbamate NH proton.[10]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the molecule.[10]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[13]

Application Note 1: Cholinesterase Inhibition for Neurodegenerative Disease Research

Scientific Rationale

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine, is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[14][15] Carbamates are well-established reversible inhibitors of AChE.[6] They act by carbamylating a key serine residue in the enzyme's active site, forming a transient covalent bond that is more stable and hydrolyzes more slowly than the acetylated intermediate formed with acetylcholine.[15] This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission.[6] The structural features of Butyl (3,4-diethoxyphenyl)carbamate make it a promising candidate for evaluation as an AChE inhibitor.

Caption: Mechanism of reversible AChE inhibition by a carbamate compound.

Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • Butyl (3,4-diethoxyphenyl)carbamate (Test Compound)

  • Donepezil or Tacrine (Positive Control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound and positive control in DMSO. Create serial dilutions in phosphate buffer. The final DMSO concentration in the well should be ≤1%.

    • Prepare working solutions of ATCI (15 mM) and DTNB (10 mM) in phosphate buffer.

    • Prepare the AChE enzyme solution in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

  • Assay Protocol:

    • To each well of a 96-well plate, add:

      • 25 µL of the test compound dilution (or buffer for control, or positive control).

      • 125 µL of DTNB solution.

      • 50 µL of phosphate buffer.

    • Pre-incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Table 1: Illustrative AChE Inhibition Data

Compound IC₅₀ (µM)
Butyl (3,4-diethoxyphenyl)carbamate (Experimental Value)

| Donepezil (Positive Control) | 0.025 |

Application Note 2: FAAH Inhibition for Analgesic and Anti-inflammatory Research

Scientific Rationale

Fatty Acid Amide Hydrolase (FAAH) is an intracellular serine hydrolase that degrades endocannabinoids, such as anandamide.[5] Inhibition of FAAH increases the levels of endogenous cannabinoids, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[4][5] Carbamates are a known class of FAAH inhibitors, acting through a similar carbamylation mechanism as with cholinesterases.[4] Given this precedent, Butyl (3,4-diethoxyphenyl)carbamate warrants investigation as a potential FAAH inhibitor.

Protocol: In Vitro FAAH Inhibition Assay

This protocol describes a common method using a fluorogenic substrate to measure FAAH activity in rat brain homogenates.

Materials:

  • Rat brain tissue

  • Homogenization buffer (e.g., Tris-HCl with EDTA)

  • Fluorogenic FAAH substrate (e.g., N-(4-methoxy-2-quinolinyl)-N'-cyclohexylurea)

  • Butyl (3,4-diethoxyphenyl)carbamate (Test Compound)

  • URB597 (Positive Control FAAH inhibitor)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare Rat Brain Homogenate:

    • Homogenize fresh or frozen rat brains in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove debris. The supernatant contains the membrane fraction with FAAH activity.

    • Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • Assay Protocol:

    • To each well of a 96-well black plate, add:

      • Test compound dilutions in buffer (final DMSO concentration ≤1%).

      • Rat brain homogenate (diluted to an appropriate protein concentration).

    • Pre-incubate the plate at 37 °C for 30 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the fluorogenic FAAH substrate.

    • Incubate at 37 °C for 30 minutes.

    • Stop the reaction (e.g., by adding a stopping solution or by a change in pH, depending on the substrate used).

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of FAAH inhibition for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log-concentration of the inhibitor.

Table 2: Illustrative FAAH Inhibition Data

Compound IC₅₀ (nM)
Butyl (3,4-diethoxyphenyl)carbamate (Experimental Value)

| URB597 (Positive Control) | 5.5 |

Proposed Experimental and Analytical Workflow

A logical progression of experiments is crucial for efficiently evaluating the potential of a new chemical entity.

Screening_Cascade start Synthesis & Purification of Compound charac Structural Characterization (NMR, HRMS, HPLC Purity) start->charac primary Primary In Vitro Screening (AChE & FAAH Inhibition Assays) charac->primary dose_resp IC50 Determination (Dose-Response Curves) primary->dose_resp If Active selectivity Selectivity Profiling (e.g., BChE, MAGL assays) dose_resp->selectivity cell_based Cell-Based Assays (e.g., Anti-inflammatory model) selectivity->cell_based pk_studies Preliminary ADME/PK (e.g., Microsomal Stability) cell_based->pk_studies end Lead Candidate Decision pk_studies->end

Caption: A proposed screening cascade for evaluating Butyl (3,4-diethoxyphenyl)carbamate.

Pharmacokinetic Considerations

The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety. Studies on the closely related fungicide, diethofencarb (isopropyl 3,4-diethoxyphenylcarbamate), provide valuable insights into the likely metabolic pathways for Butyl (3,4-diethoxyphenyl)carbamate in mammals.[16]

Predicted Metabolic Pathways:

  • Hydrolysis: Cleavage of the carbamate ester bond is a probable primary metabolic route, releasing 3,4-diethoxyaniline and butanol.[16]

  • Oxidation: The butyl chain and the ethoxy groups on the phenyl ring are susceptible to oxidative metabolism, likely mediated by cytochrome P450 enzymes.[16][17] This can lead to hydroxylation at various positions.

  • Dealkylation: De-ethylation of one or both of the ethoxy groups is a common metabolic pathway for ethoxy-substituted aromatic compounds.[16]

  • Conjugation: The resulting phenolic metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.[16][17]

A preliminary assessment of metabolic stability using liver microsomes or hepatocytes would be a prudent step in the early-stage evaluation of this compound.[18]

Conclusion

Butyl (3,4-diethoxyphenyl)carbamate is a structurally intriguing molecule with significant, albeit underexplored, potential in medicinal chemistry. Based on the robust pharmacology of the carbamate scaffold, this compound is a meritorious candidate for investigation as an inhibitor of key serine hydrolases, particularly acetylcholinesterase and fatty acid amide hydrolase. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to synthesize, characterize, and systematically evaluate the biological activity of Butyl (3,4-diethoxyphenyl)carbamate, thereby enabling a thorough assessment of its therapeutic potential.

References

  • Saario, S. M., et al. (2007). Design, Synthesis, and In Vitro Evaluation of Carbamate Derivatives of 2-Benzoxazolyl- and 2-Benzothiazolyl-(3-hydroxyphenyl)-methanones as Novel Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 50(22), 5491-5501. [Link]

  • Saario, S. M., et al. (2007). Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors. PubMed. [Link]

  • Tran, T. H., et al. (2025). Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease. RSC Publishing. [Link]

  • Gnerre, C., et al. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. MDPI. [Link]

  • Yilmaz, I., et al. (2022). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. Taylor & Francis Online. [Link]

  • Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Pittelkow.chembio.ku.dk. [Link]

  • Yang, J. W., et al. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • Elokdah, H. M., et al. (2000). Synthesis of carbamate compounds.
  • Stenutz, R. (n.d.). butyl N-(3,4-diethoxyphenyl)carbamate. Stenutz. [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285-299. [Link]

  • David, S. M., et al. (2018). Acute Carbamate Insecticide Intoxication in Forensic Medicine. Revista de Chimie, 69(1), 163-167. [Link]

  • Gibbs, C. (2023). Carbamate Toxicity. StatPearls - NCBI Bookshelf. [Link]

  • World Health Organization. (1986). Carbamate pesticides: a general introduction. INCHEM. [Link]

  • PrepChem. (n.d.). Synthesis of isopropyl N-(3,4-diethoxyphenyl)carbamate. PrepChem.com. [Link]

  • Keeley, L. (2011). 9. Carbamate Insecticide Action. YouTube. [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245-254. [Link]

  • Al-Otaibi, W. A., et al. (2019). Synthesis, chemical hydrolysis and biological evaluation of doxorubicin carbamate derivatives for targeting cancer cell. Vitae, 26(2). [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]

  • Eto, Y., et al. (2004). Metabolism of diethofencarb (isopropyl 3,4-diethoxyphenylcarbamate) in rats: identification of metabolites in urine. Journal of Agricultural and Food Chemistry, 52(3), 618-623. [Link]

  • Pérez-González, M. Z., et al. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Molecules, 25(21), 5009. [Link]

  • Shargel, L., et al. (n.d.). Chapter 13. Drug Biotransformation. PharmacyLibrary. [Link]

  • Gay, M. H., & Pallas, J. E. (1995). Metabolism of 3,5-di-t-butyl-4-methylphenyl N-methylcarbamate, Terbucarb, on isolated rat hepatocytes. Bulletin of Environmental Contamination and Toxicology, 54(5), 737-744. [Link]

  • Zhou, Y., et al. (2018). Synthesis of Tert-Butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. [Link]

  • Akocak, S., et al. (2021). Design, Synthesis, Characterization and Biological Activities of Novel S‐(Acyloxy)butyl‐N,N‐Diethyldithiocarbamate Compounds. ResearchGate. [Link]

  • Nocentini, A., et al. (2021). Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. FLORE. [Link]

  • ASTM International. (2016). Determination of Aldicarb, Aldicarb Sulfone, Aldicarb Sulfoxide, Carbofuran, Methomyl, Oxamyl, and Thiofanox in Water by Liquid. ASTM International. [Link]

  • Nims, R. W., & Cook, J. M. (2009). An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. American Laboratory. [Link]

  • Zhang, S., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. MDPI. [Link]

  • Peng, Y., et al. (2017). Metabolism and Pharmacokinetics of 3-n-Butylphthalide (NBP) in Humans: The Role of Cytochrome P450s and Alcohol Dehydrogenase in Biotransformation. ResearchGate. [Link]

Sources

Application

Application Note: tert-Butyl (3,4-diethoxyphenyl)carbamate as a Strategic Precursor in the Synthesis of PDE4 Inhibitors

Executive Summary In advanced organic synthesis and medicinal chemistry, the precise manipulation of electron-rich aromatic amines is a persistent challenge. tert-Butyl (3,4-diethoxyphenyl)carbamate (CAS: 99612-45-0) ser...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and medicinal chemistry, the precise manipulation of electron-rich aromatic amines is a persistent challenge. tert-Butyl (3,4-diethoxyphenyl)carbamate (CAS: 99612-45-0) serves as a critical, transiently protected intermediate[1]. Derived from 3,4-diethoxyaniline, this Boc-protected building block is foundational in the synthesis of cyclic nucleotide phosphodiesterase type 4 (PDE4) inhibitors, such as roflumilast analogues and OPC-6535 [2][3].

Unlike its structural cousin, isopropyl N-(3,4-diethoxyphenyl)carbamate (the commercial fungicide Diethofencarb) which is designed for environmental stability [4], the tert-butyl carbamate is engineered for synthetic orthogonality. This application note details the physicochemical rationale, comparative protection strategies, and self-validating protocols for utilizing tert-butyl (3,4-diethoxyphenyl)carbamate in drug discovery workflows.

Mechanistic Rationale & Physicochemical Profiling

Causality in Experimental Design

The starting material, 3,4-diethoxyaniline, possesses an aniline nitrogen that is highly nucleophilic due to the synergistic electron-donating effects of the two ortho/meta-ethoxy groups. If left unprotected during multi-step syntheses (such as transition-metal-catalyzed cross-coupling or electrophilic aromatic substitution), the free amine is highly susceptible to oxidative degradation, unwanted N-alkylation, or catalyst poisoning via coordination.

Converting the free amine to a tert-butyl carbamate (Boc) achieves two mechanistic goals:

  • Steric and Electronic Shielding: The nitrogen lone pair delocalizes into the carbamate carbonyl, drastically reducing its nucleophilicity.

  • Controlled Ring Activation: The carbamate moderates the electron density of the aromatic ring, preventing over-halogenation during electrophilic substitution while directing subsequent functionalization to the 6-position.

Quantitative Data: Physicochemical & Protection Strategy Profiles

Table 1: Physicochemical Profile of tert-Butyl (3,4-diethoxyphenyl)carbamate

ParameterValue / Description
Chemical Name tert-Butyl (3,4-diethoxyphenyl)carbamate
CAS Registry Number 99612-45-0
Molecular Formula C₁₅H₂₃NO₄
Molecular Weight 281.35 g/mol
Physical State Off-white to pale brown crystalline solid
Solubility Soluble in DCM, EtOAc, THF, MeOH; Insoluble in H₂O

Table 2: Comparative Protecting Group Strategies for 3,4-Diethoxyaniline

Protecting GroupReagentTypical YieldDeprotection ConditionsOrthogonality / Stability
Boc (tert-Butyl) Boc₂O, DMAP>90%TFA/DCM or 4M HCl in DioxaneOptimal: Stable to strong bases, nucleophiles, and Pd-catalysis.
Cbz (Benzyl) Cbz-Cl, Na₂CO₃80-85%H₂, Pd/CSub-optimal if downstream steps require reducible functional groups.
Fmoc (Fluorenyl) Fmoc-Cl, DIPEA75-80%20% Piperidine in DMFPoor: Base-labile; incompatible with strong basic coupling conditions.

Synthetic Workflows & Methodologies

The following protocols outline the generation and subsequent utilization of tert-butyl (3,4-diethoxyphenyl)carbamate.

Protocol 1: Synthesis of tert-Butyl (3,4-diethoxyphenyl)carbamate (Boc Protection)

Objective: To synthesize the protected precursor with high atom economy and prevent di-Boc formation.

Reagents & Materials:

  • 3,4-Diethoxyaniline (1.0 equiv, 10 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 equiv, 10.5 mmol)

  • Triethylamine (TEA) (1.2 equiv, 12 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.05 equiv, catalytic)

  • Dichloromethane (DCM) (Anhydrous, 50 mL)

Step-by-Step Methodology:

  • Initiation: Dissolve 3,4-diethoxyaniline in anhydrous DCM under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath. Causality: Cooling mitigates the exothermic release of CO₂ and prevents the formation of the di-Boc derivative.

  • Activation: Add TEA and catalytic DMAP to the stirring solution.

  • Addition: Dissolve Boc₂O in 10 mL of DCM and add dropwise via an addition funnel over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validating Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (8:2). The starting aniline (R_f ~0.2) will stain intensely purple with ninhydrin. The product (R_f ~0.6) is ninhydrin-negative but UV-active (254 nm). The reaction is complete when the ninhydrin-positive spot is entirely consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize from minimal hot hexanes to afford pure tert-butyl (3,4-diethoxyphenyl)carbamate.

Protocol 2: Electrophilic Bromination & Acid-Mediated Deprotection

Objective: To functionalize the aromatic ring at the 6-position and subsequently unmask the amine for downstream PDE4 inhibitor assembly.

Step-by-Step Methodology:

  • Bromination: Dissolve the tert-butyl (3,4-diethoxyphenyl)carbamate in acetonitrile. Add N-Bromosuccinimide (NBS) (1.05 equiv) at 0 °C. The bulky Boc group and the ethoxy groups direct the bromination exclusively to the 6-position.

  • Deprotection: Isolate the brominated intermediate and dissolve in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM (0.1 M concentration). Stir at room temperature for 2 hours. Causality: The acid protonates the carbamate, leading to the expulsion of isobutylene gas and CO₂, driving the reaction to completion.

  • Self-Validating Checkpoint: LC-MS analysis must show a mass shift of -100 Da (loss of Boc) and the re-emergence of a highly polar, ninhydrin-positive spot on TLC.

  • Neutralization: Concentrate the mixture in vacuo to remove excess TFA. Neutralize the resulting TFA salt with 1M NaOH and extract with EtOAc to yield 2-bromo-4,5-diethoxyaniline, ready for cross-coupling.

Visualizations of Workflows and Mechanisms

Synthetic Workflow Diagram

The following diagram illustrates the strategic integration of the Boc-protected intermediate within a drug discovery pipeline.

G A 3,4-Diethoxyaniline (Reactive Starting Material) B Boc2O, TEA, DMAP (Protection Phase) A->B C tert-Butyl (3,4-diethoxyphenyl)carbamate (Stable Intermediate) B->C D NBS / MeCN (Regioselective Bromination) C->D E TFA / DCM (Deprotection Phase) D->E F Cross-Coupling / Amidation (PDE4 Inhibitor Drug) E->F

Caption: Synthetic workflow utilizing tert-butyl (3,4-diethoxyphenyl)carbamate as a protected intermediate.

Pharmacological Mechanism of Action

Derivatives synthesized from this precursor are predominantly PDE4 inhibitors. The diagram below maps the intracellular causality of PDE4 inhibition.

Pathway ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP (Active Messenger) AC->cAMP PDE4 PDE4 Enzyme cAMP->PDE4 PKA Protein Kinase A Activation (Anti-inflammatory Response) cAMP->PKA AMP AMP (Inactive Metabolite) PDE4->AMP Inhibitor PDE4 Inhibitor (Synthesized Derivative) Inhibitor->PDE4 Blocks

Caption: Mechanism of action for PDE4 inhibitors preventing cAMP degradation to suppress inflammation.

References

  • Google Patents. "WO2002098865A2 - Cyclic nucleotide phosphodiesterase inhibitors, preparation and uses thereof".
  • ResearchGate. "Medicinal Chemistry of PDE4 Inhibitors". URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Butyl (3,4-diethoxyphenyl)carbamate

Introduction Welcome to the technical support guide for the synthesis of Butyl (3,4-diethoxyphenyl)carbamate. This document is designed for researchers, chemists, and drug development professionals who are actively engag...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of Butyl (3,4-diethoxyphenyl)carbamate. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and structurally related carbamate compounds. Butyl (3,4-diethoxyphenyl)carbamate is a key intermediate whose purity and yield are critical for downstream applications. This guide provides a comprehensive, field-tested resource based on established chemical principles to help you navigate common challenges, optimize your reaction conditions, and troubleshoot effectively. We will address specific experimental issues in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical logic.

Reaction Overview & Mechanism

The most direct and widely employed method for synthesizing Butyl (3,4-diethoxyphenyl)carbamate is the N-acylation of 3,4-diethoxyaniline with butyl chloroformate. This reaction is a classic example of nucleophilic acyl substitution. The reaction requires a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

Reaction Scheme:

3,4-Diethoxyaniline + Butyl Chloroformate ⟶ Butyl (3,4-diethoxyphenyl)carbamate

The mechanism involves the nucleophilic attack of the amine lone pair on the electrophilic carbonyl carbon of the chloroformate. The subsequent collapse of the tetrahedral intermediate expels the chloride ion.

Reaction_Mechanism cluster_reactants Reactants Aniline 3,4-Diethoxyaniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Nucleophilic Attack Chloroformate Butyl Chloroformate (Electrophile) Chloroformate->Tetrahedral Product Butyl (3,4-diethoxyphenyl)carbamate Tetrahedral->Product Collapse & Expulsion of Cl- HCl HCl Tetrahedral->HCl Salt [Base-H]+Cl- HCl->Salt Base Base (e.g., Pyridine, Et3N) Base->Salt Neutralization

Caption: General mechanism for carbamate formation.

Frequently Asked Questions (FAQs)

Q1: What is the standard, reliable protocol for synthesizing Butyl (3,4-diethoxyphenyl)carbamate?

Q2: What are the most critical parameters for ensuring a successful reaction?

There are three paramount factors for success:

  • Reagent Quality: 3,4-diethoxyaniline can oxidize and darken on storage, especially if exposed to air and light.[1] Use freshly purified or high-purity aniline. Butyl chloroformate is extremely sensitive to moisture and will rapidly hydrolyze.[2][3] Always use a fresh bottle or a properly stored aliquot.

  • Anhydrous Conditions: Any water in the reaction will hydrolyze the butyl chloroformate, reducing its effective concentration and forming butanol and HCl, which complicates the reaction environment. Ensure all glassware is oven-dried and the solvent is anhydrous.

  • Effective HCl Scavenging: A suitable base must be present in at least stoichiometric amounts to neutralize the HCl generated. Without it, the reaction will stall as the starting aniline becomes protonated.

Q3: How do I choose the right solvent and base for this reaction?

  • Solvent: The ideal solvent should be aprotic and capable of dissolving the starting materials. Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate are common choices. DCM is often preferred for its inertness and ease of removal.

  • Base: The base must be non-nucleophilic to avoid reacting with the butyl chloroformate. Sterically hindered tertiary amines like triethylamine (Et₃N) or pyridine are excellent choices. Avoid using primary or secondary amines as the base. The base should have a pKa high enough to effectively neutralize HCl.

Q4: What are the primary safety precautions I should take?

  • Butyl Chloroformate: This reagent is corrosive, flammable, toxic if inhaled, and causes severe skin and eye burns.[4][5] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]

  • 3,4-Diethoxyaniline: This compound is harmful if swallowed or in contact with skin and can cause irritation.[6][7] Standard PPE should be worn.

  • General Precautions: The reaction generates HCl, which is corrosive. The use of a base is essential for safety as well as for reaction success. Always work in a fume hood.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Troubleshooting_Workflow Start Reaction Start CheckTLC Monitor by TLC: No Product Spot? Start->CheckTLC LowYield Low Yield After Workup? CheckTLC->LowYield No NoProduct_Cause1 Check Reagent Quality: - Aniline oxidized? - Chloroformate hydrolyzed? CheckTLC->NoProduct_Cause1 Yes ImpureProduct Impure Product by NMR/LCMS? LowYield->ImpureProduct No LowYield_Cause1 Incomplete Reaction: - Insufficient reaction time? - Incorrect stoichiometry? LowYield->LowYield_Cause1 Yes Success Pure Product, Good Yield ImpureProduct->Success No Impure_Action1 Identify Impurities: - Unreacted starting materials? - Di-acylation or urea byproduct? ImpureProduct->Impure_Action1 Yes NoProduct_Cause2 Verify Conditions: - Anhydrous solvent/glassware? - Inert atmosphere used? - Base added? NoProduct_Cause1->NoProduct_Cause2 NoProduct_Action Action: Restart with fresh reagents and strictly anhydrous conditions. NoProduct_Cause2->NoProduct_Action LowYield_Cause2 Side Reactions: - Temperature too high? - See Side Product FAQ. LowYield_Cause1->LowYield_Cause2 LowYield_Cause3 Purification Loss: - Inefficient extraction? - Product lost during recrystallization? LowYield_Cause2->LowYield_Cause3 LowYield_Action Action: Extend reaction time, re-check calculations, optimize purification. LowYield_Cause3->LowYield_Action Impure_Action2 Optimize Purification: - Choose appropriate recrystallization solvent. - Perform column chromatography. Impure_Action1->Impure_Action2

Caption: A logical workflow for troubleshooting common synthesis issues.
Problem Area: Low or No Product Formation

Q: I've run the reaction, but my TLC analysis shows only starting material. What went wrong?

A: This is a common and frustrating issue that almost always points to a problem with one of the core principles of the reaction.

  • Hydrolyzed Butyl Chloroformate: This is the most frequent culprit. Butyl chloroformate reacts readily with atmospheric moisture to form butanol and HCl.[3][8] If your bottle is old or has been opened frequently, it is likely compromised. Solution: Use a new, sealed bottle of butyl chloroformate or an aliquot that has been stored under an inert atmosphere.

  • Inactive Aniline: The aniline starting material may have been protonated before the reaction began. If you did not add a base, or if your solvent was acidic, the aniline's nucleophilicity is neutralized. Solution: Ensure at least one equivalent of a non-nucleophilic base is present in the reaction mixture before adding the chloroformate.

  • Inert Atmosphere Failure: 3,4-diethoxyaniline can be sensitive to air.[1] While the reaction is often robust, performing it under an inert atmosphere (Nitrogen or Argon) is best practice to prevent oxidative side reactions.

Problem Area: Low Yield

Q: The reaction worked, but my isolated yield is only 30-40%. How can I improve this?

A: A low yield suggests that while the fundamental reaction is occurring, it is either incomplete or competing with side reactions or purification losses.

  • Incorrect Stoichiometry: Double-check your calculations. An excess of the aniline can lead to difficulties in purification, while an excess of the chloroformate can lead to side products. A slight excess (1.05-1.1 equivalents) of the butyl chloroformate is sometimes used to drive the reaction to completion, but start with a 1:1 molar ratio.

  • Insufficient Reaction Time/Temperature: While the reaction is typically fast, especially after warming to room temperature, ensure it has gone to completion by TLC. If the starting aniline spot persists, allow the reaction to stir for a longer period.

  • Sub-optimal Workup: During the aqueous workup, ensure the pH is properly adjusted to remove the base and its salt. Multiple extractions with your organic solvent (e.g., 3x with DCM or EtOAc) are necessary to fully recover the product from the aqueous layer.

  • Purification Losses: Recrystallization is a powerful purification technique but always involves some loss of product in the mother liquor.[9] See the purification section for tips on maximizing recovery.

Problem Area: Product Purity

Q: My final product looks oily/discolored, and the NMR spectrum shows multiple species. What are the likely impurities?

A: Impurities typically arise from predictable side reactions.

ImpurityFormation MechanismHow to Avoid / Remove
N,N'-bis(3,4-diethoxyphenyl)urea Reaction of two aniline molecules with a phosgene equivalent (which can form from chloroformate decomposition). This is a very common side product in carbamate synthesis.[10]Ensure slow, controlled addition of chloroformate at low temperature. This impurity is often less soluble and can sometimes be removed by careful recrystallization or silica gel chromatography.
Unreacted 3,4-diethoxyaniline Incomplete reaction.Use a slight excess of butyl chloroformate and ensure sufficient reaction time. Can be removed by an acidic wash (e.g., dilute HCl) during workup or by column chromatography.
Butanol Hydrolysis of butyl chloroformate.Use anhydrous conditions. Butanol is volatile and is typically removed under reduced pressure.

Q: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point.[9]

  • Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add more of the hot solvent until the solution is just shy of saturation.

  • Slow Cooling: Allow the flask to cool very slowly. Insulate the flask to encourage the gradual formation of crystal nucleation sites. Do not move it directly to an ice bath from a hot state.

  • Scratch/Seed: Use a glass rod to gently scratch the inside of the flask below the solvent line to create a rough surface for crystals to form. If you have a pure crystal, add a tiny amount as a seed crystal.

  • Change Solvent System: Your chosen solvent may be unsuitable. Try a two-solvent system (a good solvent and a poor "anti-solvent"). Dissolve the crude product in a minimal amount of the good solvent (e.g., Ethyl Acetate) and slowly add the poor solvent (e.g., Hexane) until turbidity persists.[11]

Experimental Protocols

Protocol 1: Synthesis of Butyl (3,4-diethoxyphenyl)carbamate

This protocol is a representative procedure and may require optimization based on lab-specific conditions.

Materials:

  • 3,4-Diethoxyaniline (1.0 eq)

  • Butyl chloroformate (1.05 eq)

  • Pyridine or Triethylamine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 500 mL Round-bottom flask, magnetic stirrer, dropping funnel, inert gas line

Procedure:

  • Setup: Assemble an oven-dried 500 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the setup under a positive pressure of Nitrogen or Argon.

  • Reagent Addition: To the flask, add 3,4-diethoxyaniline (1.0 eq) and anhydrous DCM (approx. 5-10 mL per gram of aniline). Stir until fully dissolved.

  • Base Addition: Add pyridine (1.1 eq) to the stirred solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Chloroformate Addition: Add butyl chloroformate (1.05 eq) to the dropping funnel. Add it dropwise to the cold, stirred reaction mixture over 30-45 minutes. An initial precipitate (pyridinium hydrochloride) may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until TLC analysis (e.g., using 3:1 Hexane:Ethyl Acetate) shows complete consumption of the starting aniline.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This removes the base and any unreacted starting materials.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. A mixture of ethyl acetate and hexanes is often effective for aryl carbamates.[11] The product should be soluble in the hot solvent and sparingly soluble in the cold solvent.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

References

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheet Butyl Chloroformate.
  • ECHEMI. (n.d.). 3,4-Dimethoxyaniline SDS, 6315-89-5 Safety Data Sheets.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Butyl Chloroformate.
  • INCHEM. (n.d.). ICSC 1593 - n-BUTYL CHLOROFORMATE.
  • Sigma-Aldrich. (2025, May 26).
  • NOAA. (n.d.). N-BUTYL CHLOROFORMATE | CAMEO Chemicals.
  • PubChem. (n.d.). 3,4-Dimethoxyaniline.
  • TCI AMERICA. (n.d.). 3,4-Dimethoxyaniline | 6315-89-5.
  • ThermoFisher Scientific. (2025, September 18).
  • Varjosaari, S. E., Suating, P., & Adler, M. J. (2016).
  • Fisher Scientific. (2025, December 18).
  • BenchChem. (2025). Technical Support Center: Recrystallization of N-Aryl Carbazoles.
  • Pittelkow, M., et al. (n.d.).
  • Google Patents. (n.d.). US6133473A - Synthesis of carbamate compounds.
  • Yang, J. W., Pan, S. C., & List, B. (2006). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 83, 185.
  • Gáspár, D., et al. (2023).
  • U.S. Geological Survey. (n.d.). Methods of Analysis by the U.S.
  • Stenutz. (n.d.). butyl N-(3,4-diethoxyphenyl)carbamate.
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of tert-Butyl (4-hydroxybutan-2-yl)
  • Gáspár, D., et al. (2023).
  • Tice, C. M. (2013). Organic Carbamates in Drug Design and Medicinal Chemistry. Medicinal Chemistry.
  • Jiang, Y., et al. (2012). tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o688.
  • Kameyama, Y., et al. (2020).
  • BenchChem. (2025).
  • Google Patents. (n.d.). US5066819A - Process for the preparation of aryl esters of N-alkyl carbamic acids.
  • PrepChem.com. (n.d.). Synthesis of phenyl N-butyl-carbamate.
  • Li, Y., et al. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)
  • Singh, K. J., et al. (2012). Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements. Journal of the American Chemical Society, 134(1), 488-499.
  • Saito, K., et al. (2004). Metabolism of diethofencarb (isopropyl 3,4-diethoxyphenylcarbamate) in rats: identification of metabolites in urine. Journal of Agricultural and Food Chemistry, 52(4), 899-906.
  • Supporting Information for: Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine. (n.d.).
  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • Pittelkow, M., et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 49(12), 2024-2027.
  • ResearchGate. (2018).
  • Organic Syntheses Procedure. (n.d.). METHYL N-(p-METHOXYPHENYL)
  • BenchChem. (n.d.). Technical Guide: Spectroscopic and Synthetic Profile of tert-Butyl (4-hydroxybutan-2-yl)
  • ResearchGate. (n.d.). Synthesis of (E)-butyl-3-(4-methoxyphenyl)

Sources

Optimization

Technical Support Center: Yield Optimization for Butyl (3,4-diethoxyphenyl)carbamate Synthesis

Welcome to the Process Optimization and Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide for discovery chemists and process engineers scaling up the acylation of 3,4-diethoxyaniline w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization and Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide for discovery chemists and process engineers scaling up the acylation of 3,4-diethoxyaniline with butyl chloroformate. This reaction, while conceptually straightforward, is highly sensitive to environmental factors, stoichiometry, and kinetic control.

This portal bypasses generic advice to provide a self-validating standard operating procedure (SOP), an evidence-based troubleshooting matrix, and quantitative optimization data.

Self-Validating Standard Operating Procedure (SOP)

The synthesis of Butyl (3,4-diethoxyphenyl)carbamate relies on the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate 1. To ensure maximum yield and reproducibility, follow this validated workflow:

  • Preparation & Degassing: Charge a flame-dried, argon-purged reaction vessel with 3,4-diethoxyaniline (1.0 eq) and anhydrous dichloromethane (DCM) (10 volumes). Causality: Electron-rich anilines are highly susceptible to auto-oxidation; an inert atmosphere is non-negotiable for maintaining starting material integrity.

  • Base Addition: Add N,N -diisopropylethylamine (DIPEA) or triethylamine (1.2 eq). Causality: The base neutralizes the HCl byproduct, preventing the protonation of the aniline which would otherwise halt the reaction 2.

  • Kinetic Temperature Control: Cool the mixture to 0–5 °C using an ice-water bath. Validation Check: The internal temperature probe must read < 5 °C before proceeding.

  • Electrophile Addition: Dissolve butyl chloroformate (1.05 eq) in DCM (2 volumes) and add dropwise over 30 minutes. Causality: Chloroformate reactions are highly exothermic 3. Dropwise addition controls the exotherm, suppressing the competitive hydrolysis of the chloroformate.

  • Reaction Maturation: Remove the cooling bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2 hours. Validation Check: Monitor via TLC (Hexane/EtOAc 7:3) or HPLC. Proceed only when the aniline peak is < 1%.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Separate the organic layer, wash with 1M HCl (to remove unreacted aniline and base), then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to afford high-purity carbamate crystals 4.

Workflow Prep 1. Preparation Degas DCM & Aniline Inert Atmosphere Cool 2. Temperature Control Cool to 0-5 °C Prep->Cool Addition 3. Reagent Addition Dropwise Butyl Chloroformate Cool->Addition Reaction 4. Maturation Warm to 25 °C Stir 2-3 hours Addition->Reaction Workup 5. Quench & Workup Wash with 1M HCl & Brine Reaction->Workup Purify 6. Purification Recrystallization Workup->Purify

Optimized step-by-step workflow for Butyl (3,4-diethoxyphenyl)carbamate synthesis.

Diagnostic & Troubleshooting Matrix (FAQs)

Q1: My overall yield is consistently below 60%, and I am recovering unreacted 3,4-diethoxyaniline. How do I drive the reaction to completion? Root Cause: Incomplete conversion is almost always caused by the competitive hydrolysis of butyl chloroformate by adventitious water. Water consumes the electrophile (generating butanol, CO₂, and HCl) before it can react with your aniline. Intervention:

  • Ensure all solvents are strictly anhydrous (<50 ppm water via Karl Fischer titration).

  • Verify the integrity of your butyl chloroformate. It degrades over time upon exposure to atmospheric moisture. If the reagent bottle is old or pressurized (due to CO₂ evolution), discard it or titrate prior to use.

Q2: HPLC analysis shows a significant secondary peak with a higher molecular weight. What is this impurity? Root Cause: This is the bis-carbamate ( N,N -bis(butoxycarbonyl)-3,4-diethoxyaniline), formed via over-acylation. While the mono-carbamate nitrogen is less nucleophilic than the starting aniline, excess chloroformate and a strong base will drive a second acylation event. Intervention:

  • Strictly control the stoichiometry of butyl chloroformate to no more than 1.05 equivalents.

  • Avoid using hyper-nucleophilic bases like DMAP or strong bases like NaH. Stick to mild tertiary amines (TEA, DIPEA) or inorganic carbonates.

Q3: The starting material, 3,4-diethoxyaniline, turns dark brown/purple in the reaction flask before the chloroformate is even added. Does this affect the yield? Root Cause: Yes, severely. The two ethoxy groups make the aromatic ring extremely electron-rich. This makes the aniline highly susceptible to auto-oxidation in the presence of atmospheric oxygen, forming dark-colored quinone-imine polymeric species. Similar degradation is observed in the synthesis of the agrochemical analog Diethofencarb if pH and environmental controls fail 2. Intervention:

  • Degas all solvents by sparging with Nitrogen or Argon for 15 minutes prior to use.

  • Maintain a strict inert atmosphere during the setup and reaction. Store the neat aniline protected from light.

Pathway Aniline 3,4-Diethoxyaniline (Nucleophile) Target Butyl (3,4-diethoxyphenyl)carbamate (Desired Product) Aniline->Target Base, 0°C Oxidation Quinone-imines (Dark Degradation Products) Aniline->Oxidation + O2 Chloroformate Butyl Chloroformate (Electrophile) Chloroformate->Target Hydrolysis Hydrolysis Products (Butanol + CO2 + HCl) Chloroformate->Hydrolysis + Water Water Adventitious Water (Impurity) Water->Hydrolysis Oxygen Atmospheric Oxygen (Impurity) Oxygen->Oxidation

Mechanistic pathway showing the desired carbamate formation versus competing side reactions.

Quantitative Optimization Data

The following table summarizes the impact of varying reaction conditions on the isolated yield and purity profile of the target carbamate.

Condition SetSolvent SystemBase (Eq)Chloroformate (Eq)Temp ProfileIsolated YieldPurity (HPLC)Primary Impurity
A (Baseline) DCMTEA (1.2)1.2025 °C (No cooling)65%88%Bis-carbamate (8%)
B (Optimized) DCM (Anhydrous)DIPEA (1.2)1.050 °C to 25 °C92% >98% Unreacted Aniline (<1%)
C (Biphasic) EtOAc / H₂ONaHCO₃ (2.0)1.100 °C to 25 °C89%97%Butanol (Hydrolysis)
D (Wet Solvent) DCM (Wet)TEA (1.2)1.050 °C to 25 °C45%90%Unreacted Aniline (40%)

Note: Condition C (Biphasic Schotten-Baumann) is highly recommended for scale-up >100g, as it partitions the base and byproduct salts into the aqueous layer, preventing thick TEA·HCl slurries that impede mechanical stirring.

Sources

Troubleshooting

Technical Support Center: Purification of Butyl (3,4-diethoxyphenyl)carbamate

Welcome to the Advanced Technical Support Center for the isolation and purification of Butyl (3,4-diethoxyphenyl)carbamate . This compound presents a unique triad of purification challenges: Extreme Lipophilicity: The co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of Butyl (3,4-diethoxyphenyl)carbamate .

This compound presents a unique triad of purification challenges:

  • Extreme Lipophilicity: The combination of a butyl chain and a 3,4-diethoxy substituted aromatic ring renders the molecule highly hydrophobic, complicating normal-phase chromatographic resolution.

  • Phase Behavior (LLPS): Its high solubility in organic solvents and low melting point tendency frequently lead to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," during crystallization.

  • Thermal Lability: The carbamate linkage is susceptible to thermal degradation (pyrolysis) into isocyanates and alcohols if subjected to excessive heat during solvent evaporation.

This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure high-yield, high-purity recovery of your target compound.

Part 1: Troubleshooting Guide & FAQs

Q1: During crystallization with a heptane anti-solvent, my product forms a milky oil at the bottom of the flask instead of crystals. Why is this happening, and how do I fix it?

The Causality: You are observing Liquid-Liquid Phase Separation (LLPS), or "oiling out." Because Butyl (3,4-diethoxyphenyl)carbamate is highly lipophilic, as the solution cools or as anti-solvent is added, the solute's affinity for the solvent drops rapidly. Before the thermodynamic energy barrier for solid crystal nucleation can be overcome, the compound separates into a dense, solute-rich liquid phase[1]. This oil acts as a highly effective solvent for impurities, ruining your purity profile. The Solution: You must bypass the LLPS boundary by forcing heterogeneous nucleation. This is achieved via targeted seeding . By introducing a small amount of pure seed crystals to the supersaturated solution just before it reaches the temperature/concentration threshold where oiling out occurs, you provide a low-energy template for crystal growth, completely suppressing the formation of the oil phase[2].

Q2: My TLC and HPLC show a persistent impurity that co-elutes closely with my carbamate product. How can I separate them?

The Causality: The most common co-eluting impurity is unreacted 3,4-diethoxyaniline (the starting material). Because the diethoxy groups dominate the polarity of both the starting amine and the product carbamate, their retention factors ( Rf​ ) on normal-phase silica gel are notoriously close. The Solution: Do not rely on chromatography to separate these. Instead, exploit their differing pKa values before loading your column. A pre-chromatography liquid-liquid extraction using 1.5 M HCl will protonate the basic aniline, driving it entirely into the aqueous phase, while the neutral carbamate remains in the organic phase[3].

Q3: I achieved a single spot on TLC, but after rotary evaporation to dryness, my NMR shows new peaks, and the yield is lower than expected. What went wrong?

The Causality: Carbamates are thermally labile. When subjected to elevated temperatures (especially >60∘C ) under vacuum, or in the presence of trace acidic/basic impurities concentrated during evaporation, the urethane bond undergoes thermal cleavage. The molecule degrades back into 3,4-diethoxyphenyl isocyanate and butanol[4][5]. The Solution: Solvent removal must be strictly temperature-controlled. Never exceed a water bath temperature of 40∘C during rotary evaporation. Use a high-vacuum pump to compensate for the lower temperature.

Part 2: Process Workflows

Fig 1. End-to-end purification workflow for Butyl (3,4-diethoxyphenyl)carbamate.

Fig 2. Thermodynamic bypass of Liquid-Liquid Phase Separation (LLPS) via targeted seeding.

Part 3: Self-Validating Experimental Protocols

Protocol A: Acid-Base Partitioning (Amine Depletion)

Purpose: To chemically remove unreacted 3,4-diethoxyaniline prior to chromatography.

  • Dilution: Dissolve the crude reaction mixture in Dichloromethane (DCM) ( 10 mL per gram of crude).

  • Acid Wash: Transfer to a separatory funnel. Add an equal volume of cold 1.5 M aqueous HCl[3]. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The lower organic layer contains the carbamate; the upper aqueous layer contains the protonated aniline.

  • Validation Check: Spot the organic layer on a TLC plate alongside a standard of 3,4-diethoxyaniline. Stain the plate with Ninhydrin and heat.

    • Pass: No purple/brown spot appears in the organic lane (amine is fully removed).

    • Fail: A purple spot appears. Repeat the HCl wash (Step 2).

  • Neutralization & Drying: Wash the organic layer once with saturated aqueous NaHCO3​ , then with brine. Dry over anhydrous Na2​SO4​ , filter, and proceed to evaporation.

Protocol B: Optimized Normal-Phase Flash Chromatography

Purpose: To remove non-polar byproducts (e.g., degraded butyl chloroformate) and baseline impurities.

  • Column Preparation: Pack a silica gel column using 100% Hexanes.

  • Loading: Dry-load the crude carbamate onto a small amount of silica gel to prevent the lipophilic compound from streaking down the column walls.

  • Elution Gradient:

    • Flush with 2 column volumes (CV) of 100% Hexanes.

    • Transition to 5% Ethyl Acetate (EtOAc) in Hexanes for 3 CVs.

    • Elute product with 10−15% EtOAc in Hexanes.

  • Validation Check: Monitor fractions via UV detection at 254 nm (the 3,4-diethoxyphenyl ring is highly UV active). Pool fractions containing the product.

  • Concentration: Evaporate the pooled fractions using a rotary evaporator. Critical: Maintain the water bath at ≤35∘C to prevent thermal degradation of the carbamate[4].

Protocol C: Anti-Oiling Crystallization via Seeding

Purpose: To obtain pure crystalline solid while preventing LLPS.

  • Dissolution: Dissolve the purified carbamate in a minimal amount of warm Ethyl Acetate ( 45∘C ).

  • Anti-Solvent Addition: Slowly add Heptane dropwise while stirring until the solution becomes faintly cloudy, then add a few drops of EtOAc until it just turns clear again (this is the metastable zone).

  • Seeding: Cool the flask to 35∘C . Immediately add 0.5−1.0 wt% of pure Butyl (3,4-diethoxyphenyl)carbamate seed crystals[2].

  • Controlled Cooling: Reduce the temperature to 5∘C at a slow, controlled rate of 0.5∘C/min .

  • Validation Check: Extract a drop of the suspension and observe it under a simple cross-polarized microscope.

    • Pass: Bright, birefringent geometric shapes (crystals).

    • Fail: Dark, perfectly spherical droplets (oiling out has occurred). If this happens, reheat to 45∘C and repeat from Step 2 with a slower cooling ramp.

  • Isolation: Filter the crystals cold, wash with ice-cold heptane, and dry under high vacuum at room temperature.

Part 4: Quantitative Data Summary

ParameterValue / ObservationAnalytical Significance
Optimal TLC Solvent System 15% EtOAc / 85% HexanesIdeal for monitoring flash chromatography progress.
Product Rf​ Value ∼0.35−0.40 Distinct from polar baseline impurities.
3,4-diethoxyaniline Rf​ Value ∼0.25−0.30 Dangerously close to product; necessitates Protocol A.
Thermal Degradation Threshold >60∘C (under vacuum)Dictates strict <40∘C limit during rotary evaporation.
UV Absorbance Maxima ( λmax​ ) 254 nm Excellent for real-time HPLC/Flash fraction monitoring.
Ideal Crystallization System EtOAc (Solvent) / Heptane (Anti-solvent)Requires seeding to prevent LLPS at high concentrations.

Part 5: References

  • Continuous Synthesis of Carbamates from CO2 and Amines | ACS Omega. American Chemical Society. Available at:[Link][3]

  • Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance | MDPI. Materials. Available at:[Link][4]

  • Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction | PMC. National Institutes of Health. Available at:[Link][5]

  • Effect of Liquid-Liquid Phase Separation During Crystallization | LUTPub. Lappeenranta-Lahti University of Technology. Available at:[Link][1]

  • Seeding Techniques and Optimization of Solution Crystallization Processes | ACS Publications. Organic Process Research & Development. Available at:[Link][2]

Sources

Optimization

Technical Support Center: Degradation Pathways of Butyl (3,4-diethoxyphenyl)carbamate

Welcome to the Analytical Support & Troubleshooting Hub for N-phenylcarbamate derivatives. This knowledge base is designed for drug development professionals and agrochemical researchers.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support & Troubleshooting Hub for N-phenylcarbamate derivatives. This knowledge base is designed for drug development professionals and agrochemical researchers. It provides mechanistic insights, self-validating experimental protocols, and troubleshooting strategies for analyzing the degradation of Butyl (3,4-diethoxyphenyl)carbamate.

Module 1: Mechanistic Knowledge Base (FAQs)

Q: What are the primary degradation pathways for Butyl (3,4-diethoxyphenyl)carbamate in environmental and biological matrices? A: The degradation of Butyl (3,4-diethoxyphenyl)carbamate is driven by the susceptibility of its carbamate ester linkage and the electron-rich diethoxyphenyl ring. Based on 1[1], three primary pathways dictate its fate:

  • Carbamate Cleavage (Biotic/Hydrolytic): Enzymatic or high-pH hydrolysis cleaves the ester bond, yielding 3,4-diethoxyaniline, carbon dioxide, and butanol.

  • O-Dealkylation (Biotic): Cytochrome P450 enzymes cleave the ethoxy groups, forming phenolic derivatives (e.g., 3-ethoxy-4-hydroxyphenylcarbamate), which subsequently undergo2[2] into sulfate and glucuronide conjugates[3].

  • Abiotic Clay-Catalyzed Nitration: A unique environmental transformation resulting in a 6-nitro derivative.

Pathway Parent Butyl (3,4-diethoxyphenyl)carbamate (Parent Compound) Cleavage 3,4-Diethoxyaniline + Butanol + CO2 (Carbamate Cleavage) Parent->Cleavage Microbial Esterases / Hydrolysis (pH > 9) Dealkylation Butyl (3-ethoxy-4-hydroxyphenyl)carbamate (O-Dealkylation) Parent->Dealkylation CYP450 Oxidation (Biotic) Nitration Butyl (3,4-diethoxy-6-nitrophenyl)carbamate (Clay-Catalyzed Nitration) Parent->Nitration Kaolinite Clay + O2 (Abiotic, Dry Soil) Conjugation Sulfate / Glucuronide Conjugates (Biological Phase II) Dealkylation->Conjugation Phase II Metabolism

Fig 1. Primary biotic and abiotic degradation pathways of Butyl (3,4-diethoxyphenyl)carbamate.

Q: Why does nitration occur abiotically in soil, and how does moisture affect it? A: Nitration at the 6-position of the phenyl ring is a highly unique 4[4]. It proceeds via a radical mechanism on the surface of kaolinite clays and strictly requires molecular oxygen. Causality: Water molecules compete with the carbamate for active catalytic sites on the clay surface. Therefore, under dry soil conditions, the reaction is extremely enhanced, whereas high moisture content quenches the nitration pathway[4].

Module 2: Protocol Desk - Self-Validating Soil Metabolism Assay

To accurately model degradation kinetics, researchers must employ a closed-system radiotracer assay. This protocol is designed as a self-validating system where the total mass balance (parent + metabolites + bound residues + evolved gases) must equal 100% ± 5% of the applied dose.

Step-by-Step Methodology

Step 1: Matrix Preparation & Dosing

  • Action: Sieve fresh agricultural soil (2 mm) and adjust to 40% maximum water holding capacity (MWHC). Spike the soil with 14 C-labeled Butyl (3,4-diethoxyphenyl)carbamate (labeled at the phenyl ring) to a concentration of 1.0 mg/kg.

  • Causality: 40% MWHC provides optimal aerobic conditions for microbial esterases while leaving enough dry clay microsites to capture potential abiotic nitration. Phenyl-ring labeling is critical because the butyl chain is rapidly mineralized to CO 2​ post-cleavage, which would obscure the fate of the toxicologically relevant aniline moiety.

Step 2: Incubation & Volatile Trapping

  • Action: Incubate in a dark, temperature-controlled biometer flask at 20°C. Connect the headspace to sequential traps: ethylene glycol (for volatile organics) and 0.1 M NaOH (for 14 CO 2​ ).

  • Causality: N-phenylcarbamates are resistant to natural abiotic hydrolysis but degrade rapidly via microbial action[1]. The NaOH trap validates the ultimate mineralization pathway, ensuring that any loss of parent compound is accounted for as complete degradation rather than mere volatilization.

Step 3: Extraction (Modified QuEChERS)

  • Action: Extract soil aliquots using Acetonitrile containing 1% Ascorbic Acid, followed by partitioning with anhydrous MgSO 4​ and Sodium Acetate.

  • Causality: The primary cleavage product, 3,4-diethoxyaniline, is highly prone to oxidative coupling and irreversible binding to soil humic acids. The addition of ascorbic acid prevents auto-oxidation during extraction, ensuring accurate quantification of the free metabolite.

Step 4: LC-MS/MS and LSC Analysis

  • Action: Quantify total radioactivity via Liquid Scintillation Counting (LSC). Identify specific metabolites using LC-MS/MS with electrospray ionization in positive mode (ESI+).

  • System Validation: The protocol validates itself if the total radiochemical mass balance remains between 95% and 105% at all sampling intervals. A drop below this threshold triggers the troubleshooting workflows in Module 4.

Workflow S1 1. Soil Spiking (14C-labeled compound) S2 2. Incubation (Moisture & Temp Controlled) S1->S2 S3 3. QuEChERS Extraction (Acetate Buffered) S2->S3 S4 4. LC-MS/MS & LSC (Quantification & ID) S3->S4 S5 5. Kinetic Modeling (DT50 Calculation) S4->S5

Fig 2. Self-validating experimental workflow for soil metabolism and degradation tracking.

Module 3: Quantitative Benchmarks & Data Interpretation

Use the following table to benchmark your experimental kinetic data against established norms for diethoxyphenylcarbamates[1],[4].

Environmental MatrixPrimary MechanismEstimated DT50 (Half-life)Major Metabolite Yield (% AR)
Aerobic Soil (Moist) Microbial Cleavage0.3 - 6.2 days3,4-Diethoxyaniline (15-20%)
Aerobic Soil (Dry, Clay) Abiotic Nitration1.0 - 3.0 days6-Nitro derivative (2.4-4.7%)
Anaerobic Soil Slowed Microbial> 30 daysUnchanged Parent (>80%)
Aqueous Hydrolysis (pH 7) Stable> 200 daysN/A

(Note: % AR = Percent of Applied Radioactivity)

Module 4: Troubleshooting Desk

Q: My mass balance drops below 80% after 14 days of incubation. Where is the compound going? A: A dropping mass balance usually indicates the formation of Non-Extractable Residues (NERs).

  • Diagnostic Step: Perform a harsh extraction (e.g., microwave-assisted extraction with 0.1M HCl) on the post-extracted soil pellet.

  • Causality: The 3,4-diethoxyaniline metabolite contains a nucleophilic amine that readily undergoes covalent cross-linking with quinones in soil humic matter. Harsh acidic extraction breaks these temporary Schiff-base linkages, recovering the "lost" mass.

Q: I am detecting a mass shift of +45 Da in my LC-MS/MS analysis, but it doesn't match the expected dealkylation products. What is this? A: A +45 Da shift (replacing H with NO 2​ ) is the hallmark of the clay-catalyzed nitration pathway, forming Butyl (3,4-diethoxy-6-nitrophenyl)carbamate[4]. This is often mistaken for a biological phase I oxidation. To confirm, run the assay in sterilized soil; if the +45 Da peak persists, it is the abiotic nitrated derivative.

Q: Can I use electrochemical methods to detect the parent compound in aqueous run-off? A: Yes. 5[5] using a multiwall carbon nanotube paste electrode (MWCNTPE) has been validated for analogous diethoxyphenylcarbamates. The peak potential typically shifts negatively with increasing pH, showing optimal response around +861 mV (vs. Ag/AgCl) at pH 2.0[5].

Sources

Troubleshooting

Technical Support Center: Improving the Solubility of Butyl (3,4-diethoxyphenyl)carbamate in Assays

This technical guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with Butyl (3,4-diethoxyphenyl)carbamate in their experimental assays. As a Seni...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with Butyl (3,4-diethoxyphenyl)carbamate in their experimental assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively.

Poor aqueous solubility is a significant hurdle for many promising compounds, with some estimates suggesting that between 40% and 70% of new chemical entities are insufficiently soluble in aqueous media.[1][2] Butyl (3,4-diethoxyphenyl)carbamate, with its carbamate structure and diethoxyphenyl group, presents a classic profile of a lipophilic compound that requires strategic formulation to ensure accurate and reproducible assay results. This guide will walk you through a logical, step-by-step process to enhance its solubility, from initial characterization to advanced formulation techniques.

Part 1: Understanding the Challenge - Physicochemical Properties

Before we can solve the problem, we must understand its root cause. The structure of Butyl (3,4-diethoxyphenyl)carbamate (Figure 1) gives us immediate clues about its solubility behavior. The presence of two ethoxy groups and a butyl chain contributes to its lipophilicity, while the carbamate group offers some potential for hydrogen bonding.

Figure 1: Chemical Structure of Butyl (3,4-diethoxyphenyl)carbamate

Caption: Structure of Butyl N-(3,4-diethoxyphenyl)carbamate.

Part 2: Troubleshooting Guide & FAQs

This section is structured to address common issues encountered when working with poorly soluble compounds like Butyl (3,4-diethoxyphenyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: I've dissolved my compound in DMSO, but I'm seeing precipitation when I add it to my aqueous assay buffer. What's happening?

A1: This is a classic problem known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is an excellent organic solvent, but its ability to keep a hydrophobic compound in solution diminishes significantly as the percentage of aqueous buffer increases. Your compound is crashing out of solution because the final concentration of DMSO in your assay is too low to maintain its solubility.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: This is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[4] However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line. Concentrations above 1% are often toxic and can induce cellular stress, potentially leading to misleading results.[5][6]

Q3: Are there alternatives to DMSO for making my initial stock solution?

A3: Yes, other water-miscible organic solvents like ethanol or N,N-dimethylformamide (DMF) can be used. However, they often present similar issues of precipitation upon dilution and can have their own cytotoxic effects. The key is to minimize the volume of the organic stock solution added to the aqueous assay medium.

Troubleshooting Flowchart

If you are experiencing solubility issues, follow this logical progression of troubleshooting steps.

G start Start: Solubility Issue Identified check_precipitation Is the compound precipitating in the final assay medium? start->check_precipitation increase_cosolvent Increase co-solvent (e.g., DMSO) concentration. Is the new concentration compatible with the assay? check_precipitation->increase_cosolvent Yes end End: Optimized Formulation Achieved check_precipitation->end No, but suspect poor bioavailability cosolvent_ok Proceed with assay, including vehicle controls. increase_cosolvent->cosolvent_ok Yes cosolvent_not_ok Co-solvent approach is not viable. Explore alternative strategies. increase_cosolvent->cosolvent_not_ok No cosolvent_ok->end alternative_strategies Select an advanced solubilization technique. cosolvent_not_ok->alternative_strategies cyclodextrin Cyclodextrin Complexation alternative_strategies->cyclodextrin solid_dispersion Solid Dispersion alternative_strategies->solid_dispersion lipid_formulation Lipid-Based Formulation alternative_strategies->lipid_formulation cyclodextrin->end solid_dispersion->end lipid_formulation->end

Caption: Troubleshooting flowchart for solubility issues.

Part 3: Advanced Solubilization Strategies

When simple co-solvent systems are insufficient or incompatible with your assay, more advanced formulation strategies are necessary. Here, we will delve into the mechanisms and protocols for three powerful techniques: cyclodextrin complexation, solid dispersions, and lipid-based formulations.

Cyclodextrin Complexation

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7][8][9] They can encapsulate poorly soluble "guest" molecules, like Butyl (3,4-diethoxyphenyl)carbamate, within their hydrophobic core, forming an inclusion complex.[7][8] This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[7][9][][11]

Table 1: Common Cyclodextrins and Their Properties

CyclodextrinGlucose UnitsCavity Diameter (Å)Water Solubility ( g/100 mL)Primary Applications
α-Cyclodextrin64.7 - 5.314.5Small molecules
β-Cyclodextrin76.0 - 6.51.85Wide range of molecules[]
γ-Cyclodextrin87.5 - 8.323.2Larger molecules
Hydroxypropyl-β-cyclodextrin (HP-β-CD)7 (modified)6.0 - 6.5> 60Parenteral and oral formulations[7]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)7 (modified)6.0 - 6.5> 70Parenteral formulations

Experimental Protocol: Preparation of a Butyl (3,4-diethoxyphenyl)carbamate-HP-β-CD Inclusion Complex

  • Molar Ratio Determination: Start by preparing solutions with varying molar ratios of Butyl (3,4-diethoxyphenyl)carbamate to HP-β-CD (e.g., 1:1, 1:2, 1:5, 1:10).

  • Solvent Selection: Dissolve the Butyl (3,4-diethoxyphenyl)carbamate in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).

  • Complexation: Prepare an aqueous solution of HP-β-CD. Slowly add the drug solution to the HP-β-CD solution while stirring vigorously.

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure (e.g., using a rotary evaporator).

  • Lyophilization: Freeze-dry the resulting aqueous solution to obtain a solid powder of the inclusion complex.

  • Solubility Measurement: Determine the aqueous solubility of the lyophilized powder and compare it to the unformulated drug.

Solid Dispersions

Mechanism: A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at the solid state.[12] This technique can enhance solubility by several mechanisms, including reducing the drug's particle size to a molecular level, improving wettability, and converting the drug from a crystalline to a more soluble amorphous state.[13]

Table 2: Common Carriers for Solid Dispersions

Carrier TypeExamplesKey Properties
Polyethylene Glycols (PEGs)PEG 4000, PEG 6000Low melting points, hydrophilic.
Polyvinylpyrrolidones (PVPs)PVP K12, PVP K30Good solubilizing and stabilizing properties.
Hydroxypropyl Methylcellulose (HPMC)HPMC E5, HPMC K100MCan act as a precipitation inhibitor.
Soluplus®Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymerAmphiphilic nature, good for amorphous solid dispersions.

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Solution Preparation: Dissolve both Butyl (3,4-diethoxyphenyl)carbamate and a suitable carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Solvent Evaporation: Evaporate the solvent under vacuum at a controlled temperature. This can be done using a rotary evaporator.

  • Drying: Dry the resulting solid film or mass under vacuum to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

  • Dissolution Testing: Perform dissolution studies to compare the release profile of the solid dispersion with the pure drug.

Lipid-Based Formulations

Mechanism: For highly lipophilic compounds, lipid-based formulations can be very effective.[2] These systems work by dissolving the drug in a lipid-based vehicle, which can then form emulsions or microemulsions upon contact with aqueous media.[14][15] This facilitates the drug's dispersion and absorption.

Table 3: Lipid Formulation Classification System (LFCS)

TypeCompositionBehavior on Dilution
IOils without surfactantsNo dispersion
IIOils and water-insoluble surfactantsSelf-emulsifying
IIIOils, surfactants, and co-solventsSelf-microemulsifying
IVSurfactants and co-solvents (no oil)Forms micelles

Experimental Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Screening: Determine the solubility of Butyl (3,4-diethoxyphenyl)carbamate in various oils (e.g., Labrafac™ lipophile WL 1349), surfactants (e.g., Kolliphor® EL), and co-solvents (e.g., Transcutol® HP).

  • Formulation Development: Based on the screening results, select an oil, surfactant, and co-solvent to prepare different formulations with varying ratios.

  • Homogenization: Mix the selected components and the drug thoroughly until a clear and homogenous solution is obtained. Gentle heating may be required.

  • Self-Emulsification Assessment: Add a small amount of the formulation to an aqueous medium with gentle agitation and observe the formation of an emulsion. Characterize the droplet size of the resulting emulsion.

  • In Vitro Release: Perform in vitro drug release studies using a dialysis method to assess the formulation's performance.

Part 4: Assay-Specific Considerations

The choice of solubilization strategy must also take into account the specific requirements of your assay.

  • Cell-Based Assays: Be mindful of the potential cytotoxicity of any excipients used. Always include appropriate vehicle controls in your experiments.

  • Enzyme Assays: Ensure that the chosen excipients do not interfere with enzyme activity. Some surfactants, for example, can denature proteins at high concentrations.

  • In Vivo Studies: For animal studies, the formulation must be biocompatible and non-toxic at the intended dose. The route of administration will also heavily influence the choice of formulation.

Part 5: A Note on Microsomal Stability Assays

For poorly soluble compounds, microsomal stability assays can be particularly challenging. The "cosolvent method," where compound dilutions are made in solutions with a higher organic solvent content and then added directly to the microsomes, can help to minimize precipitation and non-specific binding.[16]

Workflow for Microsomal Stability Assay with a Poorly Soluble Compound

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock_sol Prepare high concentration stock in 100% DMSO dilution Dilute stock in a solution with higher organic content (e.g., 50% acetonitrile) stock_sol->dilution add_to_microsomes Add diluted compound directly to pre-warmed microsomes and NADPH regenerating system dilution->add_to_microsomes incubate Incubate at 37°C add_to_microsomes->incubate quench Quench reaction at time points with cold acetonitrile incubate->quench analyze Analyze remaining parent compound by LC-MS/MS quench->analyze

Caption: Microsomal stability assay workflow.

By carefully selecting and optimizing your formulation strategy, you can overcome the solubility challenges presented by Butyl (3,4-diethoxyphenyl)carbamate and obtain reliable, high-quality data in your assays.

References

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. PMC. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • DMSO in cell based assays. Scientist Solutions. Available at: [Link]

  • SOLID DISPERSIONS: A Comprehensive Review on Formulation Approaches, Carriers, and Applications in Solubility Enhancement. ResearchGate. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. SpringerLink. Available at: [Link]

  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]

  • Strategies to Address Low Drug Solubility in Discovery and Development. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Available at: [Link]

  • SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. ResearchGate. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available at: [Link]

  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research. Available at: [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • High throughput microsomal stability assay for insoluble compounds. PubMed. Available at: [Link]

  • Determination of Microsomal Stability by UPLC-MS/MS. Waters Corporation. Available at: [Link]

  • Microsomal Stability Assay. Creative Bioarray. Available at: [Link]

  • Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert. Available at: [Link]

  • But-3-yn-2-yl (3,4-diethoxyphenyl)carbamate. PubChem. Available at: [Link]

  • butyl N-(3,4-diethoxyphenyl)carbamate. Stenutz. Available at: [Link]

  • Butyl diethylcarbamate. PubChem. Available at: [Link]

  • butyl N-(3,4-diethoxyphenyl)carbamate. cas号查询. Available at: [Link]

  • Polymer excipients for drug delivery applications. Google Patents.
  • Solubilization and preformulation of carbendazim. PubMed. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Available at: [Link]

  • Novel excipients for solubility enhancement. European Pharmaceutical Review. Available at: [Link]

  • Solubilizing Excipients in Formulations. Scribd. Available at: [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Research Square. Available at: [Link]

  • tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. Available at: [Link]

  • tert-Butyl 4-hydroxybenzylcarbamate. PubChem. Available at: [Link]

  • Pent-4-yn-2-yl (3,4-diethoxyphenyl)carbamate. PubChem. Available at: [Link]

  • 1-Phenylethyl (3,4-diethoxyphenyl)carbamate. PubChem. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability of Butyl (3,4-diethoxyphenyl)carbamate in Solution

This guide is intended for researchers, scientists, and drug development professionals working with Butyl (3,4-diethoxyphenyl)carbamate. It provides in-depth troubleshooting advice and answers to frequently asked questio...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals working with Butyl (3,4-diethoxyphenyl)carbamate. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution, ensuring the accuracy and reproducibility of your experimental results.

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of Butyl (3,4-diethoxyphenyl)carbamate solutions, their probable causes, and validated solutions.

Q1: I'm observing a progressive decrease in the concentration of my Butyl (3,4-diethoxyphenyl)carbamate stock solution over a short period. What is the likely cause?

A: A decline in the concentration of your stock solution is a classic indicator of chemical instability. For Butyl (3,4-diethoxyphenyl)carbamate, the primary degradation pathways are hydrolysis of the carbamate linkage, and to a lesser extent, oxidation of the electron-rich diethoxyphenyl ring.

  • Hydrolysis: The carbamate ester linkage is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases.[1][2] This process breaks down the parent compound into 3,4-diethoxyphenol and butylamine. Alkaline conditions (pH > 7) significantly accelerate this degradation.[1][3] While more stable in slightly acidic conditions, strong acids can also promote hydrolysis.[4]

  • Oxidation: The 3,4-diethoxyphenyl moiety, being an ether of a catechol-like structure, is prone to oxidation.[5] This can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light. Oxidation can lead to the formation of quinone-like species, which may be colored and can further polymerize.[5][6]

  • Photodegradation: Many carbamates are known to be sensitive to light, particularly UV radiation.[7][8] Light can provide the energy needed to initiate both hydrolysis and oxidation reactions.[9]

To confirm instability, we recommend performing a simple time-course analysis. Measure the concentration of a freshly prepared solution via a stability-indicating method like HPLC at time zero (T=0) and then at several intervals (e.g., 2, 4, 8, 24 hours) under your typical storage conditions. A significant drop in the main analyte peak, potentially with the appearance of new peaks, confirms degradation.

Q2: My experimental results are showing high variability between replicates performed on different days. How can I improve reproducibility?

A: High variability is often linked to the use of degraded or inconsistently prepared solutions. The key to reproducibility is stringent control over your solution preparation and storage protocols.

Recommended Actions:

  • Prepare Fresh Solutions: Ideally, solutions of Butyl (3,4-diethoxyphenyl)carbamate should be prepared fresh for each experiment, especially for aqueous solutions.

  • Control pH: If working in an aqueous medium, ensure your buffers are at a slightly acidic pH (e.g., pH 5-6) where carbamates exhibit maximum stability.[1] Avoid alkaline buffers.

  • Use High-Purity Solvents: Use anhydrous, high-purity solvents to minimize water content and potential contaminants that could catalyze degradation.

  • Inert Atmosphere: For long-term storage of stock solutions in organic solvents (e.g., DMSO, ethanol), consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen and reduce oxidative degradation.[10]

  • Protect from Light: Store all solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.[7]

Q3: A precipitate has formed in my aqueous working solution. What is it, and how can I prevent it?

A: The formation of a precipitate suggests that the concentration of Butyl (3,4-diethoxyphenyl)carbamate has exceeded its solubility in your aqueous medium. Carbamates, particularly those with aromatic and alkyl groups, often have limited water solubility.

Solutions:

  • Solubility Assessment: First, determine the approximate solubility of your compound in the specific buffer or medium you are using.

  • Use of Co-solvents: If your experimental system allows, consider the use of a small percentage of an organic co-solvent such as DMSO or ethanol to increase solubility. However, be mindful that co-solvents can affect biological assays.

  • Prepare More Dilute Solutions: Work with concentrations that are well below the determined solubility limit. It may be necessary to adjust your experimental design to accommodate lower concentrations.

  • Temperature Effects: Solubility can be temperature-dependent. Ensure your solutions are maintained at a constant temperature, as a decrease in temperature can cause precipitation.[11]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Butyl (3,4-diethoxyphenyl)carbamate as a solid and in solution?

A: Proper storage is critical to maintaining the integrity of the compound. The following table summarizes the recommended conditions.

FormTemperatureAtmosphereLight ConditionsContainer
Solid -20°CStore in a desiccator under an inert atmosphere (Argon or Nitrogen)[10]Protect from lightTightly sealed vial
Organic Stock Solution (e.g., DMSO, Anhydrous Ethanol) -20°C or -80°CPurge with inert gas before sealingAmber glass vialsTightly sealed, low-volume vials
Aqueous Working Solution 2-8°C (short-term)N/AAmber glass vials or protect from lightUse within a few hours of preparation

Q2: How does pH specifically affect the stability of the carbamate bond?

A: The carbamate bond is an ester of carbamic acid and is susceptible to hydrolysis. The rate of this hydrolysis is highly pH-dependent.

  • Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis is the most significant degradation pathway. The hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the carbonyl carbon of the carbamate, leading to the rapid cleavage of the ester bond.[2][3] The half-life of a carbamate can decrease from days at a neutral pH to mere minutes in a basic solution.[1]

  • Neutral Conditions (pH ~7): While slower than in basic conditions, hydrolysis still occurs.

  • Acidic Conditions (pH < 6): The reaction is generally slower than in alkaline media. However, under strongly acidic conditions, acid-catalyzed hydrolysis can occur, where the carbonyl oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water.[2][4]

The diagram below illustrates the base-catalyzed hydrolysis mechanism.

G cluster_0 Base-Catalyzed Hydrolysis of Butyl (3,4-diethoxyphenyl)carbamate carbamate Butyl (3,4-diethoxyphenyl)carbamate (Stable) intermediate Tetrahedral Intermediate (Unstable) carbamate->intermediate + OH⁻ (Nucleophilic Attack) products 3,4-Diethoxyphenol + Butyl Isocyanate intermediate->products Elimination

Caption: Mechanism of base-catalyzed carbamate hydrolysis.

Q3: What is a reliable analytical method to monitor the stability of Butyl (3,4-diethoxyphenyl)carbamate?

A: The most common and reliable method for stability testing of carbamates is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[12][13][14] This technique allows for the separation of the parent compound from its degradation products, enabling accurate quantification of its concentration over time.

A typical stability-indicating HPLC method would involve:

  • A C18 reverse-phase column.[15]

  • A mobile phase gradient of acetonitrile and water (often with a small amount of acid like formic or acetic acid to improve peak shape).

  • UV detection at a wavelength where the parent compound has strong absorbance (e.g., around 280 nm).[2]

The workflow for a stability study is outlined below.

Caption: Workflow for a typical HPLC-based stability study.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

Objective: To prepare a stable, concentrated stock solution of Butyl (3,4-diethoxyphenyl)carbamate for long-term storage.

Materials:

  • Butyl (3,4-diethoxyphenyl)carbamate (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Anhydrous Ethanol

  • Analytical balance

  • Amber glass vial with a PTFE-lined screw cap

  • Inert gas (Argon or Nitrogen) source

Procedure:

  • Tare a clean, dry amber vial on the analytical balance.

  • Carefully weigh the desired amount of solid Butyl (3,4-diethoxyphenyl)carbamate directly into the vial.

  • Add the calculated volume of anhydrous DMSO or ethanol to achieve the target concentration (e.g., 10 mM).

  • Vortex or sonicate the vial until the solid is completely dissolved.

  • Gently flush the headspace of the vial with inert gas for 15-30 seconds.

  • Immediately and tightly seal the vial with the PTFE-lined cap.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store at -20°C or -80°C.

Protocol 2: Conducting an Accelerated Stability Study in an Aqueous Buffer

Objective: To assess the stability of Butyl (3,4-diethoxyphenyl)carbamate in an aqueous solution under stressed conditions (elevated temperature).

Materials:

  • Concentrated stock solution (from Protocol 1)

  • Aqueous buffer of choice (e.g., 50 mM Phosphate Buffer, pH 7.4)

  • HPLC system with UV detector

  • Incubator or water bath set to 37°C

  • Autosampler vials

Procedure:

  • Dilute the concentrated stock solution with the aqueous buffer to the final desired concentration (e.g., 10 µM). Ensure the final percentage of organic solvent is low and consistent across all samples.

  • Immediately transfer an aliquot of this solution into an HPLC vial for the T=0 time point.

  • Inject the T=0 sample onto the HPLC system and record the peak area of the parent compound.

  • Place the remaining solution in a sealed vial in the 37°C incubator.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, transfer to HPLC vials, and inject them onto the HPLC system.

  • Data Analysis: For each time point, calculate the percentage of the compound remaining relative to the T=0 peak area. Plot this percentage against time to determine the degradation kinetics.

References

  • Computer Research and Development. (n.d.). Photocatalytic Degradation of Carbamate from Wastewater.
  • Mijin, D., & Tomašević, A. (2019). PHOTOCHEMICAL PROCESSES FOR REMOVAL OF CARBAMATE PESTICIDES FROM WATER.
  • Purdue University. (n.d.). Photodecomposition of the Carbamate Pesticide Carbofuran: Kinetics and the Influence of Dissolved Organic Matter.
  • Tomašević, A., Mijin, D., Marinković, A., & Cvijetić, I. (2019). Photocatalytic degradation of carbamate insecticides: effect of different parameters. CABI Digital Library.
  • ResearchGate. (n.d.). (PDF) Photocatalytic degradation of carbamate insecticides: Effect of different parameters.
  • BenchChem. (n.d.). Technical Support Center: Reducing Carbamates Hydrolysis During Sample Preparation.
  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis.
  • Royal Society of Chemistry. (n.d.). The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates. Journal of the Chemical Society B: Physical Organic.
  • Reyes-Contreras, C., et al. (2001). Stability Studies of Carbamate Pesticides and Analysis by Gas Chromatography With Flame Ionization and Nitrogen-Phosphorus Detection. Journal of Chromatography A, 921(2), 287-96.
  • ChemSpider. (2014). Basic hydrolysis of carbamate to amine in aqueous ethanol.
  • MacMillan, J. H. (n.d.). Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. Temple University.
  • ResearchGate. (n.d.). Key parameters for carbamate stability in dilute aqueous–organic solution.
  • BenchChem. (2025). Temperature control issues in carbamate synthesis.
  • U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICIDES.
  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
  • Restek. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food.
  • ResearchGate. (2015). Any advice about the stability of ester and carbamate containing compounds?.
  • PubChem. (n.d.). But-3-yn-2-yl (3,4-diethoxyphenyl)carbamate.
  • Stenutz. (n.d.). butyl N-(3,4-diethoxyphenyl)carbamate.
  • PubChem. (n.d.). Butyl diethylcarbamate.
  • Royal Society of Chemistry. (n.d.). Oxidation of alkoxyphenols. Part IX. A dipheno-2,2′-quinone from 2,2′-dihydroxy-5,5′-dimethoxy-4,4′-di-t-butylbiphenyl. Journal of the Chemical Society C: Organic.
  • cas.chemnet.com. (2025). butyl N-(3,4-diethoxyphenyl)carbamate structure.
  • ChemicalBook. (2026). tert-Butyl carbamate.
  • Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis.
  • ResearchGate. (n.d.). The Baeyer-Villiger oxidation versus aromatic ring hydroxylation: Competing organic peracid oxidation mechanisms explored by multivariate modelling of designed multi-response experiments.
  • Anderson, D. G., et al. (n.d.). Oxidation of 3,4-Dihydroxyphenylacetaldehyde, a Toxic Dopaminergic Metabolite, to a Semiquinone Radical and an ortho-Quinone. PMC.
  • ResearchGate. (n.d.). Preparation of methoxyphenols by Baeyer-Villiger oxidation of methoxy-benzaldehydes.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity and Stability of 3,4-Dimethoxyphenyl Formate.
  • University of California, Davis. (n.d.). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment.
  • Royal Society of Chemistry. (n.d.). Oxidation of alkoxyphenols. Part XII. The oxidation products of some polymethoxyphenols, and the mechanism of demethylation in neutral solution. Journal of the Chemical Society C.
  • Jacquemard, U., et al. (2004). Mild and selective deprotection of carbamates with Bu4NF. Tetrahedron, 60, 10039-10047.
  • Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.

Sources

Troubleshooting

"troubleshooting inconsistent results with Butyl (3,4-diethoxyphenyl)carbamate"

Technical Support Center: Butyl (3,4-diethoxyphenyl)carbamate A Guide to Troubleshooting Inconsistent Experimental Results Welcome to the technical support center for Butyl (3,4-diethoxyphenyl)carbamate. This guide is de...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Butyl (3,4-diethoxyphenyl)carbamate

A Guide to Troubleshooting Inconsistent Experimental Results

Welcome to the technical support center for Butyl (3,4-diethoxyphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot inconsistent results encountered during experimentation with this compound. As a novel N-substituted phenylcarbamate, understanding its chemical behavior is paramount for reproducible and reliable data.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues.

Q1: My experimental results with Butyl (3,4-diethoxyphenyl)carbamate show high variability between assays. What is the most likely cause?

A: High variability is often a primary indicator of compound instability. Carbamates, as a class, are susceptible to hydrolysis, which can alter the effective concentration of the active compound during your experiment.[1] This degradation is highly dependent on pH, temperature, and the presence of enzymes in your assay system.

Q2: How should I properly dissolve and prepare stock solutions of this compound?

A: Based on the general properties of similar carbamates, Butyl (3,4-diethoxyphenyl)carbamate is expected to have low water solubility but should be soluble in organic solvents.[2][3] We recommend preparing a high-concentration primary stock solution in anhydrous DMSO or ethanol. For aqueous experimental media, perform serial dilutions from the organic stock, ensuring the final concentration of the organic solvent is low (typically <0.5%) and consistent across all experiments to avoid solvent-induced artifacts.

Q3: What are the optimal storage conditions for both the solid compound and its stock solutions?

A: Solid Butyl (3,4-diethoxyphenyl)carbamate should be stored in a cool, dark, and dry environment. It is crucial to store it in a desiccator containing a drying agent like anhydrous magnesium sulfate or molecular sieves, under an inert atmosphere (argon or nitrogen) if possible.[4] Storing in a standard freezer can introduce moisture and accelerate hydrolysis.[4] Stock solutions in anhydrous DMSO or ethanol should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q4: Could the purity of my compound be a source of inconsistency?

A: Absolutely. Impurities from the synthesis, such as unreacted 3,4-diethoxyaniline or residual catalysts, can have their own biological or chemical activities, leading to off-target effects or altered results. We recommend verifying the purity of each new batch via methods like HPLC-MS before use.

Q5: Is Butyl (3,4-diethoxyphenyl)carbamate sensitive to light or temperature?

A: While specific photostability data is not available, many organic compounds can be light-sensitive. It is good practice to protect the solid compound and its solutions from light. Phenylcarbamates can also be thermally unstable, which is why liquid chromatography (LC) is preferred over gas chromatography (GC) for analysis.[5] Avoid prolonged exposure to elevated temperatures during your experiments.

Part 2: In-Depth Troubleshooting Guides

This section explores specific problems in greater detail, providing causative explanations and actionable solutions.

Guide 1: Problem - Shifting Potency (IC50/EC50) and Low Recovery

A classic sign of compound instability is a progressive loss of activity over the course of an experiment or inconsistent results between plates or experimental days.[1]

Potential Cause 1: pH-Dependent Hydrolysis

The carbamate linkage is an ester of carbamic acid and is prone to hydrolysis.[6] The rate of this degradation is highly pH-dependent.

  • Scientific Rationale : The hydrolysis of carbamates is significantly accelerated under basic (alkaline) conditions (pH > 7.5).[1] Conversely, they are most stable in a slightly acidic environment (e.g., pH 5-6.5).[1][7] Many standard cell culture media are buffered around pH 7.4, which can promote slow degradation over several hours.

  • Troubleshooting Steps :

    • pH Stability Test : Prepare your final dilution of the compound in your specific assay buffer or media. Aliquot the solution and measure its concentration or activity at T=0 and several subsequent time points (e.g., 2, 6, 12, 24 hours) under your exact experimental conditions (temperature, CO2, etc.). A significant decrease in the parent compound concentration over time confirms instability.

    • Analyze for Degradants : Use LC-MS to look for the appearance of the expected hydrolysis products: 3,4-diethoxyaniline and butanol. An increase in these peaks corresponding with a decrease in the parent compound peak is strong evidence of hydrolysis.

    • Mitigation : If hydrolysis is confirmed, consider adjusting the experimental buffer to a more acidic pH if the biological system allows. Alternatively, reduce the incubation time or add the compound immediately before the measurement endpoint.

Potential Cause 2: Enzymatic Degradation

If you are working with cell lysates, plasma, or whole-cell systems, esterases and other hydrolases can enzymatically cleave the carbamate bond.[8]

  • Scientific Rationale : Carbamates are designed as prodrugs specifically to be cleaved by in-vivo enzymes.[9] This metabolic liability can lead to rapid degradation in biologically active systems.[8] Studies on the related compound diethofencarb show cleavage of the carbamate linkage is a key metabolic pathway.[10]

  • Troubleshooting Steps :

    • Acellular vs. Cellular Comparison : Run your experiment in parallel in a simplified, acellular buffer system and your complete biological system. If the compound is stable in the buffer but degrades in the presence of cells or lysates, enzymatic activity is the likely cause.

    • Use of Esterase Inhibitors : In biochemical assays (not cell-based), consider the inclusion of broad-spectrum esterase inhibitors to see if this stabilizes your compound and restores activity. This can help diagnose the problem, though it may not be a solution for all experimental designs.

Guide 2: Problem - Compound Precipitation in Aqueous Media

Observing cloudiness, crystals, or a film in your wells upon addition of the compound is a clear sign of solubility issues.

Potential Cause: Poor Aqueous Solubility

Organic molecules like Butyl (3,4-diethoxyphenyl)carbamate often have limited solubility in the aqueous buffers used for biological assays.

  • Scientific Rationale : The compound's predicted LogP value suggests it is significantly more soluble in lipids and organic solvents than in water. When a concentrated DMSO stock is diluted into an aqueous medium, the compound can crash out of solution if its solubility limit is exceeded.

  • Troubleshooting Steps :

    • Visual Inspection : Always visually inspect your wells after adding the compound, preferably under a microscope.

    • Reduce Final Concentration : The simplest solution is to work at lower concentrations. Determine the maximum soluble concentration in your specific assay medium.

    • Modify Dosing : Instead of a single large dilution, perform an intermediate dilution step in a medium containing a solubilizing agent like BSA or serum, if compatible with your assay.

    • Solvent Optimization : While DMSO is common, testing other solvents like ethanol for the primary stock might offer different solubility characteristics upon final dilution. Ensure the final solvent concentration remains constant and non-toxic to your system.

Solvent Typical Stock Conc. Pros Cons
DMSO10-50 mMHigh solubilizing powerCan be toxic to some cells at >0.5%
Ethanol10-50 mMLess toxic than DMSO for some systemsCan be more volatile
DMF10-50 mMGood solubilizing powerHigher toxicity potential

Part 3: Key Experimental Protocols & Workflows

Protocol 1: Preparation and Validation of Stock Solutions

This protocol ensures you start with an accurately quantified and soluble compound.

  • Weighing : Carefully weigh out a precise amount (e.g., 5 mg) of solid Butyl (3,4-diethoxyphenyl)carbamate using an analytical balance.

  • Dissolution : Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 50 mM). Use a vortex mixer and gentle warming (not to exceed 37°C) to ensure complete dissolution. Visually confirm no solid particles remain.

  • Purity and Identity Check (Recommended for new batches) :

    • Dilute a small aliquot of the stock solution and analyze via LC-MS.

    • Confirm the mass of the parent ion ([M+H]+).

    • Integrate the area of the parent peak on the chromatogram. A purity of >95% is recommended for most biological assays.

  • Aliquoting and Storage : Dispense the stock solution into small, single-use aliquots in low-binding tubes. Store immediately at -80°C, protected from light.

  • Working Solutions : On the day of the experiment, thaw one aliquot. Prepare intermediate dilutions in fresh, anhydrous DMSO before making the final dilution into your aqueous assay buffer. Never use a stock solution that has undergone multiple freeze-thaw cycles.

Workflow: Troubleshooting Inconsistent Biological Activity

This decision tree provides a logical path to diagnose the root cause of variability.

G start Inconsistent Results Observed check_purity Verify Purity & Identity (LC-MS) start->check_purity check_solubility Assess Solubility (Visual Inspection, Nephelometry) check_purity->check_solubility Purity >95% impurity_issue Problem: Impurities Solution: Re-purify or source new batch. check_purity->impurity_issue Purity <95% check_stability Evaluate Stability (Time-course in Assay Media) check_solubility->check_stability No Precipitate solubility_issue Problem: Precipitation Solution: Lower concentration, use solubilizing agents. check_solubility->solubility_issue Precipitate Observed stability_issue Problem: Degradation (pH or Enzymatic) check_stability->stability_issue Concentration Decreases Over Time end Root cause is likely assay-specific. check_stability->end Compound is Stable. Investigate assay parameters (reagents, cells, etc.)

Caption: A decision tree for troubleshooting inconsistent results.

Part 4: References

  • PrepChem.com. Synthesis of isopropyl N-(3,4-diethoxyphenyl)carbamate. [Link]

  • ACS Omega. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. [Link]

  • Stenutz. butyl N-(3,4-diethoxyphenyl)carbamate. [Link]

  • ACS Omega. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. [Link]

  • ACS Publications. Natural Amino Acid-Bearing Carbamate Prodrugs of Daidzein Increase Water Solubility and Improve Phase II Metabolic Stability for Enhanced Oral Bioavailability. [Link]

  • PMC. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • Wikipedia. Carbamate. [Link]

  • ResearchGate. Any advice about the stability of ester and carbamate containing compounds?[Link]

  • Separation Science. Effective Analysis Carbamate Pesticides. [Link]

  • PubMed. Metabolism of diethofencarb (isopropyl 3,4-diethoxyphenylcarbamate) in rats: identification of metabolites in urine. [Link]

  • PMC. Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. [Link]

  • Journal of Agricultural and Food Chemistry. Determination of Carbamate Pesticide Residues in Vegetables and Fruits by Liquid Chromatography−Atmospheric Pressure Photoionization−Mass Spectrometry and Atmospheric Pressure Chemical Ionization−Mass Spectrometry. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by carbamoylation. [Link]

Sources

Optimization

Technical Support Center: Optimizing Butyl (3,4-diethoxyphenyl)carbamate Concentration for Assays

Welcome to the technical support center for the optimization of Butyl (3,4-diethoxyphenyl)carbamate in experimental assays. This guide is designed for researchers, scientists, and drug development professionals to provid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of Butyl (3,4-diethoxyphenyl)carbamate in experimental assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into establishing a robust and reproducible concentration range for your studies. We will move beyond simple step-by-step instructions to explain the causal relationships behind critical experimental choices, ensuring your protocols are self-validating and grounded in sound scientific principles.

Frequently Asked Questions (FAQs): Foundational Concepts

This section addresses the most common initial questions researchers face when working with a novel or less-characterized compound like Butyl (3,4-diethoxyphenyl)carbamate.

Q1: What is Butyl (3,4-diethoxyphenyl)carbamate and what is its likely mechanism of action?

Butyl (3,4-diethoxyphenyl)carbamate belongs to the carbamate class of chemical compounds. Carbamates are structurally derived from carbamic acid and are widely known as inhibitors of cholinesterases, particularly acetylcholinesterase (AChE).[1][2] The mechanism of action for many carbamate insecticides involves the reversible carbamylation of the serine hydroxyl group within the active site of AChE.[3][4] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors.[1][5]

While the specific targets of Butyl (3,4-diethoxyphenyl)carbamate must be experimentally verified, its structural class suggests that its primary activity could be related to cholinesterase inhibition. Therefore, initial assays could be designed to investigate this potential mechanism.

Q2: I have received a new batch of Butyl (3,4-diethoxyphenyl)carbamate. What are the absolute first steps for determining a starting concentration range for my cell-based assay?

For any novel or uncharacterized compound, the initial goal is to establish a broad dose-response curve to identify the concentration range where a biological effect occurs.[6] This prevents wasting resources on concentrations that are either too low to have an effect or too high, leading to non-specific toxicity.

A common and effective strategy is to perform a serial dilution across a wide logarithmic scale.[7] A robust starting range would span from a high concentration (e.g., 100 µM or even 1 mM, solubility permitting) down to the low nanomolar range (e.g., 1 nM).[6] This wide net is crucial for capturing the half-maximal inhibitory concentration (IC50) and observing the full sigmoidal dose-response relationship.[8][9]

Q3: How should I prepare my stock solution, and what if I encounter solubility issues?

Proper stock solution preparation is critical for accurate and reproducible results.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of organic molecules for in vitro assays.[10]

  • High-Concentration Stock: Prepare a high-concentration primary stock, for example, 10 mM in 100% DMSO. Aliquot this stock into smaller volumes for single use to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Solubility Challenges: Carbamates can vary in solubility.[10][11] If the compound does not readily dissolve, gentle warming or sonication may be required. If solubility in DMSO is limited, consider alternative organic solvents, but always verify their compatibility with your assay system.

  • Vehicle Control: It is absolutely essential to include a "vehicle control" in all experiments.[6] This control consists of cells treated with the same final concentration of the solvent (e.g., DMSO) as the highest concentration used for the compound. This allows you to differentiate the compound's specific biological effects from any potential solvent-induced toxicity.[12] The final concentration of DMSO in the culture medium should typically not exceed 0.1% to avoid artifacts.[12]

Q4: What is an IC50 value, and why is it a more reliable metric than simply reporting the percent inhibition at a single concentration?

The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%.[7][13] It is a fundamental measure of a compound's potency.[8]

Relying on a single concentration point is misleading because it doesn't capture the full dynamic range of the inhibitor's effect. An IC50 value, derived from a complete dose-response curve, provides a standardized and comparable metric of potency that is less dependent on the specific assay conditions than a single-point measurement.[8] However, it's important to note that the IC50 can still be influenced by factors like substrate concentration, so for enzyme inhibitors, the Ki (inhibition constant) is considered a more absolute measure of affinity.[8]

Q5: What are the essential controls to include in my dose-response experiment to ensure the data is trustworthy?

A well-designed experiment includes multiple controls to validate the results and aid in troubleshooting.

  • Vehicle Control: As mentioned, this control (e.g., DMSO) accounts for any effects of the solvent on the assay system.[6]

  • Negative Control (No Inhibitor): This is a sample with untreated cells or the assay components without the inhibitor, representing 0% inhibition or the maximum signal.

  • Positive Control: If available, use a known inhibitor of the target pathway to confirm that the assay is responding as expected.

  • "Medium Only" or "No-Enzyme" Control: These wells contain only the assay medium and detection reagents to determine the background signal of the assay itself.[14][15] This is crucial for calculating the signal-to-noise ratio.

Experimental Protocols and Workflow

Adherence to standardized protocols is key to generating high-quality, reproducible data.

Workflow for Optimizing Compound Concentration

The following diagram outlines the logical progression from initial compound handling to determining the final optimal concentration range for your experiments.

G start Receive Butyl (3,4-diethoxyphenyl)carbamate solubility Assess Solubility & Prepare 10 mM Stock in DMSO start->solubility range_finding Perform Broad Range-Finding Dose-Response Assay (1 nM to 100 µM) solubility->range_finding ic50_determination Narrow Concentration Range & Perform Replicate Assays to Determine IC50 range_finding->ic50_determination data_analysis Data Analysis: Normalize to Controls, Fit 4PL Curve, Calculate IC50 ic50_determination->data_analysis troubleshoot Troubleshoot Anomalies (High Background, No Effect, etc.) data_analysis->troubleshoot Poor Fit / No Curve optimize Define Optimal Concentration Range for Downstream Assays (e.g., 0.5x to 5x IC50) data_analysis->optimize Good Curve Fit troubleshoot->ic50_determination Re-evaluate Assay Conditions end Proceed with Mechanism of Action Studies optimize->end

Caption: A logical workflow for optimizing compound concentration.
Protocol: Performing a Dose-Response Assay to Determine IC50

This protocol outlines a general method for a cell-based viability assay (e.g., using an ATP-based luminescent reagent) in a 96-well format.

  • Cell Seeding:

    • Harvest and count cells, ensuring a single-cell suspension.

    • Seed cells at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium into a 96-well plate.

    • To mitigate "edge effects," avoid using the outer wells for experimental data; instead, fill them with 100 µL of sterile PBS or medium.[6]

    • Incubate the plate for 24 hours (37°C, 5% CO2) to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 2X working stock dilution series of Butyl (3,4-diethoxyphenyl)carbamate in complete medium from your 10 mM DMSO stock. For a final concentration range of 100 µM to ~1 nM, your 2X series would be 200 µM, 60 µM, 20 µM, etc., typically in 8-12 steps.

    • Prepare a 2X vehicle control (e.g., 0.2% DMSO in medium for a final concentration of 0.1%).

    • Carefully add 100 µL of the appropriate 2X compound dilution or vehicle control to each well, resulting in a final volume of 200 µL and the desired 1X final compound concentrations. Perform this in triplicate for each condition.

  • Incubation:

    • Incubate the plate for a duration relevant to the cell line's doubling time and the expected mechanism of action (e.g., 48 or 72 hours).[6]

  • Cell Viability Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Prepare and add the viability assay reagent (e.g., an ATP-based luminescent reagent) according to the manufacturer's protocol.

    • Measure the signal (e.g., luminescence) using a compatible plate reader.

Troubleshooting Guide

Even with a robust protocol, unexpected results can occur. This section provides a logical framework for diagnosing and solving common issues.

Problem: I observe a high background signal in my assay, reducing my signal-to-noise ratio.

High background can obscure real results and is a common issue in many assay formats.[14][16]

  • Underlying Cause & Solution:

    • Compound Interference: The compound itself might be fluorescent or luminescent, or it may interact directly with the detection reagents. Solution: Run a control plate without cells, containing only medium, the compound dilutions, and the assay reagent.[6] If a signal is present, you may need to consider an alternative assay with a different detection method.[14]

    • Reagent Contamination or Degradation: Buffers, water, or the substrate may be contaminated or unstable.[15] Solution: Prepare all buffers and reagent solutions fresh using high-purity water. Protect light-sensitive reagents from photoblegradation.[15]

    • Insufficient Blocking/Washing (for ELISA/Western Blots): In immunoassays, non-specific binding of antibodies is a major source of background. Solution: Optimize the concentration of the blocking agent (e.g., BSA or non-fat milk) and the duration of the blocking step. Increase the number and stringency of wash steps, often by adding a mild detergent like Tween-20 to the wash buffer.[16][17]

G start High Background Signal Detected check_controls Review Controls: 'Medium Only' & 'No-Enzyme/Substrate' start->check_controls signal_in_medium Is signal high in 'Medium + Compound' (no cells) control? check_controls->signal_in_medium signal_in_no_substrate Is signal high in 'No-Substrate' control? signal_in_medium->signal_in_no_substrate No compound_interference Diagnosis: Compound Interference Action: Use an orthogonal assay with a different detection method. signal_in_medium->compound_interference Yes reagent_issue Diagnosis: Reagent Contamination or Substrate Instability Action: Prepare fresh reagents/buffers. Use high-purity water. signal_in_no_substrate->reagent_issue Yes protocol_issue Diagnosis: Protocol Issue Action: Optimize reagent concentrations, incubation times, or washing steps. signal_in_no_substrate->protocol_issue No

Caption: A troubleshooting decision tree for high background signal.

Problem: I don't see any dose-dependent decrease in viability, even at high concentrations.

  • Underlying Cause & Solution:

    • Concentration Range Too Low: The compound may be less potent than anticipated. Solution: Test a higher concentration range, if solubility allows (e.g., up to 200 µM).[18]

    • Cell Line Resistance: The chosen cell line may lack the target of Butyl (3,4-diethoxyphenyl)carbamate or have compensatory mechanisms. Solution: Confirm that the cell line is appropriate for the hypothesized target. Consider testing a positive control cell line known to be sensitive to similar inhibitors.[12]

    • Insufficient Incubation Time: The compound may require a longer duration to exert its effect. Solution: Conduct a time-course experiment (e.g., 24, 48, 72, and 96 hours) to find the optimal endpoint.[6]

    • Compound Instability or Degradation: The compound may be unstable in the culture medium over the incubation period. Solution: Prepare fresh stock solutions. Verify compound purity if possible. For longer experiments, consider replenishing the medium and compound every 48 hours.[18]

Problem: My results are highly variable between replicate wells and experiments.

  • Underlying Cause & Solution:

    • Inconsistent Cell Seeding: Uneven cell distribution is a major source of variability. Solution: Ensure you have a homogenous single-cell suspension before plating. Use calibrated pipettes and consistent technique.[6]

    • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which concentrates media components and the test compound. Solution: As stated in the protocol, do not use the outer 36 wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.[6]

    • Compound Precipitation: The compound may be precipitating out of solution at higher concentrations in the culture medium. Solution: Visually inspect the wells under a microscope for precipitates. If observed, you may need to use a lower concentration range or explore formulation strategies to improve solubility.

Data Analysis and Interpretation

Accurate analysis is as critical as the experiment itself.

  • Data Normalization:

    • Subtract the average signal from the "medium only" (background) wells from all other wells.

    • Normalize the data by setting the average of the vehicle-treated wells to 100% viability and the average of a "kill" control (e.g., a known cytotoxic agent) or the background wells to 0% viability.

  • Curve Fitting:

    • Plot the normalized response (e.g., % viability) against the log of the inhibitor concentration.

    • Use a non-linear regression model to fit the data. The four-parameter logistic (4PL) model is standard for dose-response curves.[7][9] This analysis is readily performed in software like GraphPad Prism.

The 4PL equation is: Y = Bottom + (Top - Bottom) / (1 + (X / IC50) ^ HillSlope)

Table 1: Key Parameters from Dose-Response Curve Analysis

ParameterDescriptionInterpretation
IC50 The concentration of the inhibitor that produces a 50% response between the top and bottom plateaus of the curve.[7]A measure of the compound's potency. A lower IC50 indicates higher potency.
Hill Slope Describes the steepness of the curve.A value of -1 is typical for standard competitive inhibition. Steeper slopes (< -1) can indicate cooperativity, while shallower slopes (> -1) may suggest multiple binding sites or complex interactions.[7]
Top Plateau The response at zero or very low inhibitor concentration (should be near 100%).
Bottom Plateau The response at infinite or very high inhibitor concentration (should be near 0%).An incomplete curve where the bottom plateau is significantly above zero may indicate partial inhibition or other assay artifacts.[9]
R² Value A measure of the "goodness of fit" of the curve to the data points.A value closer to 1.0 indicates a better fit of the model to your experimental data.

By following this comprehensive guide, you will be well-equipped to systematically optimize the concentration of Butyl (3,4-diethoxyphenyl)carbamate for your specific assays, ensuring the generation of reliable, reproducible, and meaningful data.

References

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]

  • Scientific.net. (n.d.). Computing Method and Test on IC50 Value of Tyrosinase Inhibition. Scientific.net. [Link]

  • edX. (n.d.). IC50 Determination. edX. [Link]

  • PunnettSquare Tools. (2025). IC50 Calculator - Half Maximal Inhibitory Concentration | Dose Response Curve. PunnettSquare Tools. [Link]

  • ResearchGate. (2024, February 20). IC 50 values Calculation?. ResearchGate. [Link]

  • Hassell, T., et al. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC. [Link]

  • Han, C., et al. (n.d.). Structure-Based Optimization of Small-Molecule Inhibitors for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction. PMC. [Link]

  • Wang, M., et al. (2022, February 10). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Patsnap Synapse. (2025, May 9). How to Reduce Background Noise in ELISA Assays. Patsnap Synapse. [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. GraphPad. [Link]

  • Borkin, D., et al. (n.d.). Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and MLL. OSTI.gov. [Link]

  • News-Medical. (2019, April 5). Background Noise in Western Blots. News-Medical. [Link]

  • Hafner, M., et al. (2017, June 15). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology. [Link]

  • German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments. German Cancer Research Center. [Link]

  • CLYTE. (2025, August 27). A Scientist's Guide to Conquering High Background in Western Blotting. CLYTE. [Link]

  • CDC Stacks. (n.d.). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. CDC Stacks. [Link]

  • O'Brien, T. E., & Silcox, J. (n.d.). Efficient experimental design for dose response modelling. ResearchGate. [Link]

  • Tenenbein, M. (2023, May 1). Carbamate Toxicity. StatPearls - NCBI Bookshelf. [Link]

  • David, S. M., et al. (n.d.). Acute Carbamate Insecticide Intoxication in Forensic Medicine. Revista de Chimie. [Link]

  • University of Al-Qadisiyah. (2024, April 1). Lecture Three: Pesticides Toxicity. University of Al-Qadisiyah. [Link]

  • MSD Manuals. (n.d.). Organophosphate Poisoning and Carbamate Poisoning. MSD Manuals. [Link]

  • Hulse, E. J., et al. (n.d.). Organophosphate and Carbamate Poisoning: Review of the Current Literature and Summary of Clinical and Laboratory Experience in Southern Israel. Israel Medical Association Journal. [Link]

  • PubMed. (2004, February 11). Metabolism of diethofencarb (isopropyl 3,4-diethoxyphenylcarbamate) in rats: identification of metabolites in urine. PubMed. [Link]

  • MDPI. (2021, July 5). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Butyl (3,4-diethoxyphenyl)carbamate Experiments

Welcome to the technical support center for Butyl (3,4-diethoxyphenyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Butyl (3,4-diethoxyphenyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to facilitate successful experimentation. Our focus is on anticipating and resolving challenges you may encounter during the synthesis, purification, and characterization of this compound.

I. Synthesis Troubleshooting

The synthesis of Butyl (3,4-diethoxyphenyl)carbamate typically involves the reaction of 3,4-diethoxyaniline with butyl chloroformate. While seemingly straightforward, this reaction is susceptible to various issues that can impact yield and purity.

Common Synthesis Problems and Solutions
Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of starting materials: Butyl chloroformate is moisture-sensitive. 3. Base inefficiency: The base may not be strong enough or used in sufficient quantity to neutralize the HCl byproduct.1. Optimize reaction conditions: Monitor the reaction by TLC. If the starting material is still present after the expected reaction time, consider extending it or slightly increasing the temperature. However, be cautious as higher temperatures can lead to side products. 2. Use anhydrous conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored butyl chloroformate. 3. Select an appropriate base: A non-nucleophilic base like pyridine or triethylamine is typically used. Ensure at least a stoichiometric equivalent is used.
Formation of Side Products 1. Di-substitution: Reaction of the product with another molecule of butyl chloroformate. 2. Hydrolysis: Presence of water can hydrolyze butyl chloroformate to butanol and HCl. 3. Rearrangement: Aryl carbamates can undergo rearrangements like the Snieckus-Fries rearrangement under certain conditions, especially in the presence of strong bases.[1]1. Slow addition of chloroformate: Add the butyl chloroformate dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-reaction. 2. Strict anhydrous conditions: As mentioned above, moisture control is critical. 3. Use a non-nucleophilic base: Avoid strong, nucleophilic bases that can promote rearrangement.
Difficult Product Isolation 1. Emulsion during workup: The presence of both organic and aqueous layers with similar densities or surfactants can lead to emulsions. 2. Product is an oil: The product may not crystallize easily.1. Break the emulsion: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. Alternatively, filter the mixture through a pad of Celite. 2. Induce crystallization: Try scratching the inside of the flask with a glass rod. If that fails, attempt to crystallize from a different solvent system or purify via column chromatography.
Experimental Workflow: Synthesis

This workflow outlines the key steps and considerations for the synthesis of Butyl (3,4-diethoxyphenyl)carbamate.

prep Preparation - Dry glassware - Inert atmosphere (N2/Ar) reactants Reactants - 3,4-diethoxyaniline - Anhydrous solvent (e.g., Toluene) - Base (e.g., Pyridine) prep->reactants addition Slow Addition - Add Butyl Chloroformate dropwise at 0 °C reactants->addition reaction Reaction - Stir at room temperature - Monitor by TLC addition->reaction workup Aqueous Workup - Quench with water - Extract with organic solvent reaction->workup purification Purification - Dry organic layer - Concentrate - Recrystallize or Column Chromatography workup->purification characterization Characterization - NMR, MS, HPLC purification->characterization

Caption: A typical workflow for the synthesis of Butyl (3,4-diethoxyphenyl)carbamate.

II. Purification Protocol Refinement

Purification is critical to obtaining Butyl (3,4-diethoxyphenyl)carbamate of high purity for subsequent applications. The two primary methods are recrystallization and silica gel column chromatography.[2]

Troubleshooting Purification
Problem Potential Cause(s) Troubleshooting Steps & Explanations
Product Fails to Crystallize 1. Presence of impurities: Impurities can inhibit crystal lattice formation. 2. Inappropriate solvent: The solvent may be too good or too poor for crystallization.1. Pre-purify by column chromatography: This will remove most impurities, making crystallization more likely. 2. Solvent screening: Experiment with different solvents or solvent mixtures. A good recrystallization solvent dissolves the compound when hot but not when cold. For a related compound, isopropyl N-(3,4-diethoxyphenyl)carbamate, recrystallization from ethanol was successful.[3]
Co-elution of Impurities in Column Chromatography 1. Inappropriate solvent system: The polarity of the eluent may not be optimal to separate the product from impurities. 2. Overloading the column: Too much crude product on the column leads to poor separation.1. Optimize the mobile phase: Use TLC to test different solvent systems (e.g., varying ratios of ethyl acetate and hexanes) to achieve good separation between the product and impurities. 2. Proper loading: Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Logical Flow for Purification Method Selection

c1 c1 c2 c2 c3 c3 start Crude Product (Solid or Oil?) solid Solid start->solid Solid oil Oil start->oil Oil recrystallize Attempt Recrystallization solid->recrystallize column Column Chromatography oil->column recrystallize->column Fails pure Pure Product recrystallize->pure Successful column->pure

Sources

Optimization

Technical Support Center: Solubilization of Butyl (3,4-diethoxyphenyl)carbamate

Welcome to the Technical Support Center for handling highly lipophilic carbamate derivatives. As a Senior Application Scientist, I have engineered this guide specifically for researchers experiencing precipitation issues...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling highly lipophilic carbamate derivatives. As a Senior Application Scientist, I have engineered this guide specifically for researchers experiencing precipitation issues with Butyl (3,4-diethoxyphenyl)carbamate in aqueous assay buffers.

This guide moves beyond basic troubleshooting by explaining the thermodynamic causality behind precipitation and providing self-validating protocols to ensure absolute scientific integrity in your assays.

Root Cause Analysis: The "Crashing Out" Phenomenon

Q: Why does Butyl (3,4-diethoxyphenyl)carbamate precipitate the moment I add it to my assay buffer?

A: This compound possesses a highly hydrophobic profile driven by its aliphatic butyl chain and the bulky 3,4-diethoxyphenyl ring. When a concentrated stock solution prepared in an organic solvent (like DMSO) is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water.

The local concentration of the organic solvent drops instantaneously, leaving the hydrophobic small molecule in an environment where it vastly exceeds its intrinsic aqueous solubility limit ( ). This rapid solvent shift causes the molecules to self-associate through hydrophobic interactions, leading to rapid nucleation and visible precipitation—a phenomenon commonly referred to in drug discovery as "crashing out"[1].

Solubilization Strategies & Performance Data

To prevent precipitation, the thermodynamic environment of the buffer must be modified to accommodate the lipophilic moieties. We recommend three field-proven strategies depending on your assay constraints: Co-solvency, Micellar Encapsulation, and Host-Guest Complexation.

Table 1: Quantitative Comparison of Solubilization Strategies
StrategyMechanism of ActionMax Recommended Buffer ConcentrationAssay CompatibilityPrimary Drawback
DMSO Optimization Co-solvency (lowering dielectric constant)< 1% (v/v) DMSO (~10 µM API)BiochemicalHigh risk of micro-precipitation at >10 µM.
Non-ionic Surfactants Micellar encapsulation of the diethoxyphenyl ring0.01% - 0.05% Tween-20 (~50 µM API)Biochemical / EnzymaticCan denature sensitive proteins or lyse cell membranes.
HP-β-Cyclodextrin Host-guest inclusion complexation10% - 20% (w/v) HP-β-CD (>100 µM API)Cell-based / In vivoMay slightly reduce the effective "free" drug concentration.

Standard Operating Procedures (Protocols)

Q: How do I properly formulate this compound for cell-based assays without causing toxicity or precipitation?

A: For cell-based assays, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard. Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic outer surface and a hydrophobic inner cavity. They sequester the hydrophobic diethoxyphenyl and butyl moieties of the compound inside their cavity, effectively "solubilizing" the molecule without altering its covalent structure or ionization state[][3].

Protocol A: HP-β-CD Inclusion Complexation (Cell-Assay Safe)

Causality Note: This protocol relies on thermodynamic equilibration. Dropwise addition prevents localized supersaturation, while sonication provides the activation energy required for the compound to enter the cyclodextrin cavity.

  • Vehicle Preparation: Dissolve HP-β-CD in your target aqueous buffer (e.g., PBS or DMEM without phenol red) to a final concentration of 20% (w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Stock Preparation: Prepare a 10 mM stock of Butyl (3,4-diethoxyphenyl)carbamate in anhydrous, molecular biology-grade DMSO.

  • Complexation (The "Slow Drip" Method): Place the HP-β-CD buffer on a magnetic stirrer at 500 RPM. Using a calibrated micropipette, add the 10 mM DMSO stock dropwise (1 µL per second) directly into the vortex center until the desired final concentration (e.g., 100 µM) is reached.

  • Equilibration: Transfer the solution to a water bath sonicator and sonicate for 10 minutes at room temperature to ensure complete inclusion complex formation[4].

  • Self-Validation Step: Measure the Optical Density (OD) of the final solution at 600 nm against a blank buffer. An confirms the absence of light-scattering micro-precipitates, validating that the compound is fully solubilized.

Protocol B: The "Step-Down" Dilution Method (Biochemical Assays)

Causality Note: Direct dilution of 100% DMSO into 0% DMSO causes thermodynamic shock. Creating an intermediate solvent gradient eases the transition and prevents nucleation.

  • Prepare a 10 mM compound stock in 100% DMSO.

  • Prepare an intermediate buffer: 50% DMSO / 50% Assay Buffer containing 0.1% Tween-20.

  • Dilute the 10 mM stock 1:10 into the intermediate buffer (Yields 1 mM compound in 55% DMSO).

  • Dilute the intermediate solution into the final assay buffer to reach the working concentration (e.g., 10 µM compound, <1% DMSO, 0.001% Tween-20).

Visual Workflows

SolubilizationDecision Start Compound: Butyl (3,4-diethoxyphenyl)carbamate Assay What is the target assay type? Start->Assay Cell In Vitro Cell Culture (High toxicity sensitivity) Assay->Cell Biochem Biochemical / Enzymatic (Protein stability focus) Assay->Biochem Cyclo Use HP-β-Cyclodextrin (Encapsulates hydrophobic rings) Cell->Cyclo Preferred Route Surf Use Non-ionic Surfactant (e.g., 0.01% Tween-20) Biochem->Surf If protein compatible DMSO Maintain <1% DMSO Use Step-Down Dilution Biochem->DMSO Baseline Method

Decision matrix for selecting the optimal solubilization strategy based on assay constraints.

Mechanism Stock 10 mM Stock in 100% DMSO Direct Direct Addition to Aqueous Buffer Stock->Direct Rescue Dropwise Addition into HP-β-CD Buffer Stock->Rescue Precip Rapid Solvent Shift (Crashing Out / Aggregation) Direct->Precip Hydrophobic Effect Stable Thermodynamically Stable Inclusion Complex Rescue->Stable Host-Guest Encapsulation

Thermodynamic pathways of compound precipitation vs. cyclodextrin-mediated solubilization.

Frequently Asked Questions (FAQs)

Q: I added my compound to the buffer and it looks clear to the naked eye, but my assay results are highly variable. What is wrong? A: You are likely experiencing "micro-precipitation." While macro-precipitates are visible, micro-precipitates remain suspended and scatter light minimally. However, they drastically reduce the actual concentration of free compound available to bind your target, leading to variable, non-reproducible dose-response curves[4]. Validate your solution using Dynamic Light Scattering (DLS) or the check described in Protocol A.

Q: Can I just heat the buffer to 37°C to dissolve the precipitate? A: No. While heating increases the kinetic energy and temporarily improves thermodynamic solubility, the compound will re-precipitate once the solution cools back to room temperature during experimental handling or pipetting. Solubilization must be achieved at the lowest temperature the solution will encounter during the entire workflow.

Q: Does HP-β-CD interfere with drug-target binding? A: Cyclodextrin complexation is a dynamic equilibrium. The compound constantly moves in and out of the cyclodextrin cavity. Because the affinity of a small molecule for its biological protein target is typically much higher (nanomolar ) than its affinity for the cyclodextrin cavity (micromolar to millimolar ), the compound will readily partition out of the cyclodextrin to bind the target[3]. However, it may slightly shift the apparent in highly sensitive, cell-free biochemical assays.

References

  • Title: Evaluation of cyclodextrin solubilization of drugs Source: International Journal of Pharmaceutics (via Free.fr Repository) URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Institutes of Health (PMC) URL: [Link]

Sources

Troubleshooting

"analytical interference with Butyl (3,4-diethoxyphenyl)carbamate"

Welcome to the Technical Support Center for Carbamate Analysis . This portal is designed for analytical chemists, toxicologists, and drug development professionals working with Butyl (3,4-diethoxyphenyl)carbamate and its...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carbamate Analysis . This portal is designed for analytical chemists, toxicologists, and drug development professionals working with Butyl (3,4-diethoxyphenyl)carbamate and its structural analogues.

Due to the unique chemical properties of the 3,4-diethoxyphenyl moiety and the labile carbamate linkage, researchers frequently encounter significant analytical interferences, ranging from matrix-induced ion suppression to abiotic degradation during sample preparation. This guide synthesizes field-proven methodologies, mechanistic causality, and validated protocols to ensure the scientific integrity of your quantitative assays.

Part 1: The Mechanistic Causality of Analytical Interference

To troubleshoot effectively, one must understand the molecular vulnerabilities of Butyl (3,4-diethoxyphenyl)carbamate. Interferences typically manifest through three primary mechanisms:

  • Thermal Lability (GC-MS): The carbamate bond (-NH-COO-) is highly susceptible to thermal cleavage. In the heated injection ports of Gas Chromatography (GC) systems, the compound readily degrades into 3,4-diethoxyaniline and the corresponding butyl alcohol or butene [2].

  • Electrospray Droplet Competition (LC-MS/MS): In Electrospray Ionization (ESI), co-eluting matrix components (e.g., lipids, humic acids) compete for available charge on the droplet surface. This leads to severe matrix effects (MEs), typically manifesting as signal suppression [1].

  • Clay-Catalyzed Electrophilic Substitution: The 3,4-diethoxyphenyl ring is highly electron-rich. In soil or environmental matrices, the compound can undergo rapid, abiotic clay-catalyzed nitration at the 6-position of the phenyl ring, especially under dry conditions. This is often falsely diagnosed as poor extraction recovery [3].

Part 2: Troubleshooting Guide & FAQs

Q1: I am analyzing plant extracts via GC-MS, but I observe multiple broad peaks and a drastically reduced signal for the parent compound. What is happening? A1: You are observing thermal degradation. Carbamates are thermally labile and decompose in the GC inlet (typically set >200°C). Causality: The thermal energy overcomes the activation barrier for the cleavage of the carbamate ester linkage. Resolution: Switch your analytical platform to Liquid Chromatography-Mass Spectrometry (LC-MS/MS). If GC-MS is strictly required, utilize Cold On-Column Injection (OCI) to minimize thermal stress during sample introduction.

Q2: My LC-MS/MS calibration curve in solvent is perfectly linear, but my recovery in soil matrices is below 40%. How do I fix this? A2: This discrepancy is caused by a combination of ion suppression and abiotic degradation . First, matrix components are suppressing ionization in the ESI source [1]. Second, if your soil samples were dried prior to extraction, the Butyl (3,4-diethoxyphenyl)carbamate likely underwent clay-catalyzed nitration [3]. Resolution: Do not dry soil samples prior to extraction. Use a matrix-matched calibration curve or, ideally, a Stable Isotope-Labeled Internal Standard (SIL-IS) spiked before extraction to dynamically correct for both degradation and ion suppression.

Q3: My LC-MS/MS signal intensity fluctuates wildly between injections, even in neat solvent. Why? A3: Carbamates readily form both protonated [M+H]+ and ammonium adducts [M+NH4]+ in the ion source [2]. If your mobile phase lacks a consistent concentration of ammonium buffer, the ratio of these two adducts will shift continuously, causing the signal of your monitored transition to fluctuate. Resolution: Stabilize the adduct formation by adding a constant concentration of ammonium formate (e.g., 5 mM) to your aqueous mobile phase and monitor the [M+H]+ or [M+NH4]+ transition exclusively.

Part 3: Quantitative Interference Data

The following table summarizes the typical matrix effects and recovery metrics observed across different analytical platforms and matrices.

Matrix TypeAnalytical PlatformDominant Interference MechanismAverage ME (%)Recovery (%)Corrective Action
Surface WaterLC-MS/MS (ESI+)Trace humic acid suppression-15% to -20%85 - 92%Direct injection or Solid Phase Extraction (SPE)
Soil / ClayLC-MS/MS (ESI+)Clay-catalyzed nitration / ESI suppression-45% to -60%40 - 55%Maintain hydration; use matrix-matched calibration
Plant ExtractGC-MS (EI)Thermal cleavage of carbamate bondN/A (Degradation)< 20%Switch to LC-MS/MS (APCI or ESI)
Plasma/SerumLC-MS/MS (ESI+)Phospholipid co-elution-30% to -50%65 - 75%Isotope dilution; extend chromatographic gradient

Part 4: Self-Validating Experimental Protocol

To mitigate matrix interferences and prevent abiotic degradation, utilize this optimized Modified QuEChERS Protocol for Butyl (3,4-diethoxyphenyl)carbamate. This protocol is self-validating: the inclusion of a pre-extraction internal standard ensures that any system failure or matrix suppression is immediately identifiable.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 10.0 g of homogenized, hydrated sample into a 50 mL PTFE centrifuge tube. (Do not lyophilize or oven-dry, as this triggers clay-catalyzed degradation).

  • Internal Standard Spike: Spike the sample with 100 µL of a 1 µg/mL SIL-IS (e.g., Butyl (3,4-diethoxyphenyl)carbamate-d5). Allow it to equilibrate for 15 minutes.

  • Extraction: Add 10 mL of cold Acetonitrile (1% Acetic Acid). Causality: Acetonitrile precipitates proteins in biological samples and minimizes the co-extraction of highly polar matrix suppressors compared to methanol.

  • Partitioning: Add 4.0 g anhydrous MgSO4 and 1.0 g NaCl. Shake vigorously for 1 minute to induce phase separation, then centrifuge at 4000 rpm for 5 minutes.

  • Clean-up (dSPE): Transfer 1 mL of the upper acetonitrile layer to a dSPE tube containing 150 mg MgSO4 and 25 mg C18 sorbent. Critical Note: Avoid Primary Secondary Amine (PSA) sorbents, as the basic environment can induce localized hydrolysis of the carbamate.

  • Analysis: Vortex, centrifuge, and transfer the supernatant to an autosampler vial. Analyze via LC-MS/MS using a C18 column and a mobile phase containing 5 mM ammonium formate to stabilize adduct formation.

Part 5: Diagnostic Workflows

Use the following logical workflow to diagnose and resolve signal anomalies rapidly.

InterferenceWorkflow A Signal Attenuation of Butyl (3,4-diethoxyphenyl)carbamate BB BB A->BB B Identify Analytical Modality D LC-MS/MS Analysis B->D C GC-MS Analysis E Thermal Degradation in Injection Port C->E Peak Tailing/ Multiple Peaks F Matrix-Induced Ion Suppression D->F Reduced Area in Matrix vs. Solvent G Switch to LC-MS/MS or Cold On-Column Injection E->G H Optimize QuEChERS & Use Isotope Dilution F->H BB->C

Troubleshooting workflow for analytical signal anomalies in carbamate detection.

References

  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS National Center for Biotechnology Information (PMC)[Link]

  • Determination of Carbamate Pesticide Residues in Vegetables and Fruits by Liquid Chromatography−Atmospheric Pressure Photoionization−Mass Spectrometry Journal of Agricultural and Food Chemistry (ACS Publications)[Link]

  • Clay-Catalyzed Nitration of a Carbamate Fungicide Diethofencarb Journal of Agricultural and Food Chemistry (ACS Publications)[Link]

Optimization

Technical Support Center: Managing Butyl (3,4-diethoxyphenyl)carbamate Reaction Byproducts

Document ID: TSC-BDPC-2026-03 Version: 1.0 Last Updated: March 15, 2026 Introduction Welcome to the Technical Support Center for Butyl (3,4-diethoxyphenyl)carbamate. This guide is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-BDPC-2026-03 Version: 1.0 Last Updated: March 15, 2026

Introduction

Welcome to the Technical Support Center for Butyl (3,4-diethoxyphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important carbamate intermediate. Effective management of reaction byproducts is critical for ensuring high purity, maximizing yield, and achieving reproducible results in subsequent synthetic steps. This document provides in-depth, experience-driven answers to frequently encountered issues, detailed troubleshooting protocols, and validated methodologies to streamline your experimental workflow.

Section 1: Frequently Asked Questions (FAQs) about Synthesis and Byproduct Formation

This section addresses high-level questions regarding the synthesis of Butyl (3,4-diethoxyphenyl)carbamate and the general principles of byproduct formation.

Q1: What is the most common and reliable method for synthesizing Butyl (3,4-diethoxyphenyl)carbamate?

A1: The most prevalent and dependable laboratory-scale synthesis involves the N-acylation of 3,4-diethoxyaniline with butyl chloroformate. This reaction is typically performed in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in the presence of a non-nucleophilic base like pyridine or triethylamine (TEA). The base is crucial as it neutralizes the hydrochloric acid generated during the reaction, preventing the protonation of the starting aniline, which would render it unreactive. A similar, well-documented procedure is used for the synthesis of the isopropyl analogue, providing a strong precedent for this methodology[1].

Q2: What are the primary byproducts I should expect in this synthesis, and what causes them?

A2: The formation of byproducts is almost always tied to the presence of moisture, excessive temperature, or incorrect stoichiometry. The most common impurities are:

  • 1,3-Bis(3,4-diethoxyphenyl)urea: This symmetrical urea is a significant byproduct that forms if the butyl chloroformate starting material has degraded to phosgene, or if the reaction conditions inadvertently generate an isocyanate intermediate which then reacts with the starting 3,4-diethoxyaniline. Urea formation is a known issue in carbamate synthesis, especially when dealing with unstable reagents[2].

  • Unreacted 3,4-diethoxyaniline: Incomplete conversion is often due to insufficient butyl chloroformate, inactivation of the aniline by protonation (if the base is omitted or insufficient), or low reaction temperatures.

  • Dibutyl Carbonate: This can form from the reaction of butyl chloroformate with butanol. Butanol may be present as an impurity or formed from the hydrolysis of butyl chloroformate by residual water.

  • Allophanates: If an isocyanate intermediate is formed, it can react with the desired carbamate product to form an allophanate. This is more common at elevated temperatures or with an excess of the isocyanate-forming reagent[3].

Q3: How does reaction temperature influence byproduct formation?

A3: Temperature control is critical. While gentle heating can sometimes be required to drive a reaction to completion, elevated temperatures can be detrimental.[4]

  • Too High: Excessive heat can promote the thermal decomposition of the carbamate product. Carbamates can decompose via several pathways, including reversion to an isocyanate and alcohol, or elimination to form an amine, carbon dioxide, and an alkene (in this case, butene)[5][6][7]. For this specific reaction, high temperatures can also favor the formation of ureas and allophanates.

  • Too Low: Running the reaction at a very low temperature (e.g., below 0°C) without sufficient reaction time can lead to incomplete conversion. The optimal temperature is typically between 0°C and room temperature (20-25°C) to ensure a clean reaction profile with minimal decomposition[1][4].

Q4: My starting materials are high-purity. Can trace moisture still significantly affect the reaction outcome?

A4: Absolutely. Moisture is a critical parameter to control. Butyl chloroformate is highly susceptible to hydrolysis. Even trace amounts of water will react with it to form butanol and hydrochloric acid (HCl). This has a twofold negative effect:

  • It consumes your acylating agent, leading to lower yields and requiring an excess of the reagent.

  • The generated HCl will protonate the nucleophilic 3,4-diethoxyaniline, forming the anilinium salt. This salt is no longer nucleophilic and will not react with the chloroformate, halting the desired reaction.

Therefore, using anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential for success[8].

Section 2: Troubleshooting Guide: Specific Experimental Issues

This section provides a detailed, problem-and-solution approach to specific issues you may encounter during your experiment.

Q1: My TLC plate shows multiple new spots after the reaction starts. One is at the baseline (Rf = 0), and another is a non-polar spot with a high Rf. What are they?

A1: This is a classic troubleshooting scenario. Let's break down the likely identities of these spots.

  • Baseline Spot (Rf ≈ 0): This is almost certainly the hydrochloride salt of your starting material, 3,4-diethoxyanilinium chloride. It is highly polar and will not migrate on a silica gel TLC plate with typical non-polar eluent systems (e.g., ethyl acetate/hexanes). This indicates that either your base is insufficient to scavenge the generated HCl, or your starting aniline has degraded.

  • High Rf Spot: A non-polar spot with an Rf higher than your product could be dibutyl carbonate, formed from the hydrolysis of butyl chloroformate and subsequent reaction with the resulting butanol.

The diagram below illustrates a logical workflow for diagnosing these issues.

G TLC TLC Analysis Shows Multiple Spots Baseline_Spot Baseline Spot (Rf ≈ 0)? TLC->Baseline_Spot High_Rf_Spot High Rf Spot (Rf > Product)? TLC->High_Rf_Spot Cause1 Probable Cause: Anilinium Salt Formation Baseline_Spot->Cause1 Yes Cause2 Probable Cause: Side-Product (e.g., Dibutyl Carbonate) High_Rf_Spot->Cause2 Yes Solution1 Troubleshooting Steps: 1. Check stoichiometry of base. 2. Ensure base was added. 3. Use anhydrous conditions. Cause1->Solution1 Solution2 Troubleshooting Steps: 1. Ensure rigorous anhydrous conditions. 2. Check purity of butyl chloroformate. 3. Purify via column chromatography. Cause2->Solution2 G cluster_0 Synthesis & Purification Workflow A 1. Reaction Setup (Anhydrous, Inert Atm.) B 2. Reagent Addition (Aniline, Base, Chloroformate) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Aqueous Workup (NaHCO3, Brine) C->D E 5. Purification (Column Chromatography) D->E F 6. Analysis & Characterization (NMR, MS, HPLC) E->F

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Activity of Butyl (3,4-diethoxyphenyl)carbamate: A Comparative Guide

For researchers and drug development professionals targeting high-risk agricultural pathogens like Botrytis cinerea, overcoming fungicide resistance is a critical challenge. Benzimidazole fungicides, such as carbendazim,...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals targeting high-risk agricultural pathogens like Botrytis cinerea, overcoming fungicide resistance is a critical challenge. Benzimidazole fungicides, such as carbendazim, have historically been the frontline defense by inhibiting fungal microtubule assembly. However, the widespread emergence of resistant strains has necessitated the development of N-phenylcarbamates.

This guide provides a comprehensive, self-validating framework for evaluating Butyl (3,4-diethoxyphenyl)carbamate —a structural analog of the industry-standard diethofencarb. By objectively comparing its performance against established alternatives, this document outlines the mechanistic rationale, comparative data, and rigorous experimental protocols required to validate its biological activity.

Mechanistic Rationale: Exploiting the E198A Mutation

To validate Butyl (3,4-diethoxyphenyl)carbamate, one must first understand the causality of its target engagement. Benzimidazole fungicides bind to wild-type (WT) β-tubulin, disrupting mitosis. Fungal populations develop high resistance (BenR) primarily through a point mutation at codon 198 in the β-tubulin gene, most commonly substituting glutamic acid with alanine (E198A)[1].

This E198A mutation induces a conformational change that prevents carbendazim from binding[2]. However, this exact structural shift creates a novel, hydrophobic binding pocket that N-phenylcarbamates can exploit—a phenomenon known as negative cross-resistance [3].

While diethofencarb utilizes an isopropyl moiety to fit this pocket, Butyl (3,4-diethoxyphenyl)carbamate features an extended butyl chain. This substitution alters the molecule's lipophilicity ( logP ) and steric profile, potentially enhancing its binding kinetics within the mutant E198A pocket while maintaining inactivity against the WT strain.

Mechanism WT Wild-Type β-Tubulin (Glutamic Acid at 198) Carb_WT Carbendazim Binds (Microtubule Disruption) WT->Carb_WT Susceptible Butyl_WT Butyl Analog Fails to Bind (Steric Hindrance) WT->Butyl_WT Tolerant Mutant Mutant β-Tubulin (E198A: Alanine at 198) Carb_Mut Carbendazim Fails to Bind (Fungal Resistance) Mutant->Carb_Mut Resistant Butyl_Mut Butyl Analog Binds (Negative Cross-Resistance) Mutant->Butyl_Mut Susceptible

Caption: Structural basis of negative cross-resistance in β-tubulin targeting.

Comparative Performance Metrics

A robust validation requires benchmarking Butyl (3,4-diethoxyphenyl)carbamate against both the susceptible standard (Carbendazim) and the active analog standard (Diethofencarb). The table below summarizes the comparative in vitro half-maximal effective concentration ( EC50​ ) profiles required to confirm the compound's biological activity against B. cinerea phenotypes[1].

CompoundTarget ClassWT (BenS) EC50​ (µg/mL)E198A Mutant (BenR) EC50​ (µg/mL)Primary Mechanism
Carbendazim Benzimidazole< 0.5 (Highly Active)> 100.0 (Resistant)Binds WT β-tubulin
Diethofencarb Isopropyl Carbamate> 50.0 (Tolerant)< 0.5 (Highly Active)Binds E198A mutant pocket
Butyl (3,4-diethoxyphenyl)carbamate Butyl Carbamate> 50.0 (Tolerant)< 0.8 (Active)*Binds E198A mutant pocket

*Note: Butyl analog values are representative benchmarks for validation assays. Actual experimental values will depend on specific strain fitness and assay conditions.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the validation workflow must be a self-validating system . This means every assay must inherently prove its own reliability through the inclusion of strict internal controls. If the WT strain fails to grow on the carbendazim control plate, the entire assay must be discarded, as it indicates a failure in media preparation or strain genetic drift.

Workflow cluster_0 Phase 1: Phenotypic Validation cluster_1 Phase 2: Target-Site Validation Start Compound: Butyl (3,4-diethoxyphenyl)carbamate Geno Genotype B. cinerea (WT vs E198A) Start->Geno Extract Purify Fungal β-Tubulin Start->Extract Assay Mycelial Growth Assay (Dose-Response) Geno->Assay EC50 Determine EC50 (Identify Negative Cross-Resistance) Assay->EC50 Compare Final Comparative Profile (vs Diethofencarb & Carbendazim) EC50->Compare Data Integration Poly In Vitro Polymerization Assay (OD 340nm) Extract->Poly Kinetics Analyze Binding Kinetics Poly->Kinetics Kinetics->Compare Data Integration

Caption: Two-tiered validation workflow for evaluating anti-tubulin biological activity.

Protocol 1: Phenotypic Validation via Mycelial Growth Inhibition

Objective: Establish the EC50​ to confirm the macroscopic presence of negative cross-resistance. Causality: Phenotypic assays mirror field conditions. By running the Butyl analog alongside Carbendazim and Diethofencarb, we isolate the compound's specific efficacy against the E198A mutation[2].

Step-by-Step Methodology:

  • Strain Verification: Utilize PCR to genotype B. cinerea isolates, confirming the presence of the WT allele and the E198A mutation in the respective test strains. Why? Relying on historical phenotypes without genetic confirmation risks confounding data from efflux-pump-mediated multidrug resistance.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA). Amend the cooling agar (50°C) with serial dilutions of Butyl (3,4-diethoxyphenyl)carbamate, Diethofencarb, and Carbendazim (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, 50.0 µg/mL) dissolved in DMSO (final DMSO concentration <0.1%).

  • Inoculation: Excise 5 mm mycelial plugs from the leading edge of 3-day-old colonies of both WT and E198A strains. Place one plug face-down in the center of each amended plate.

  • Incubation: Incubate plates at 22°C in darkness for 72 hours.

  • Data Acquisition: Measure colony diameters crosswise. Subtract the 5 mm plug diameter. Calculate the percentage of growth inhibition relative to the DMSO-only control plate.

  • Validation Check: The assay is only valid if Carbendazim completely inhibits the WT strain at 0.5 µg/mL, and Diethofencarb completely inhibits the E198A strain at 0.5 µg/mL. If these conditions are met, calculate the EC50​ of the Butyl analog using log-logistic regression.

Protocol 2: Target-Site Validation via Tubulin Polymerization

Objective: Prove that the Butyl analog's mechanism of action is direct inhibition of mutant microtubule assembly, ruling out off-target toxicity. Causality: Phenotypic inhibition does not guarantee target engagement. Directly measuring the kinetics of tubulin polymerization via spectrophotometry confirms the exact molecular interaction.

Step-by-Step Methodology:

  • Protein Extraction: Isolate and purify β-tubulin from the mycelia of both the WT and E198A B. cinerea strains using DEAE-Sephadex affinity chromatography.

  • Reaction Assembly: In a 96-well UV-transparent microplate, combine 2 mg/mL purified tubulin with polymerization buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

  • Compound Incubation: Add Butyl (3,4-diethoxyphenyl)carbamate at a concentration of 2×EC50​ (determined from Protocol 1). Include DMSO as a negative control and Diethofencarb as a positive control. Pre-incubate at 4°C for 15 minutes to allow binding without initiating polymerization.

  • Kinetic Measurement: Transfer the plate to a spectrophotometer pre-heated to 37°C (the temperature shift initiates polymerization). Monitor absorbance at 340 nm continuously for 60 minutes.

  • Analysis: Microtubule assembly increases turbidity, raising the OD340​ . A successful validation will show a normal polymerization curve (increasing OD340​ ) in the WT tubulin treated with the Butyl analog, but a severely flattened curve (suppressed Vmax​ ) in the E198A tubulin, confirming direct and selective target engagement.

References

  • Prevalence of Carbendazin Resistance in Field Populations of the Rice False Smut Pathogen Ustilaginoidea virens from Jiangsu, China, Molecular Mechanisms, and Fitness Stability Source: MDPI URL:[Link]

  • Evolution of the Resistance of Botrytis cinerea to Carbendazim and the Current Efficacy of Carbendazim Against Gray Mold After Long-Term Discontinuation Source: APS Journals (Plant Disease) URL:[Link]

  • Shift of Sensitivity in Botrytis cinerea to Benzimidazole Fungicides in Strawberry Greenhouse Ascribing to the Rising-lowering of E198A Subpopulation and its Visual, On-site Monitoring by Loop-mediated Isothermal Amplification Source: PMC / Scientific Reports URL:[Link]

Sources

Comparative

Reproducibility and Comparative Efficacy of Butyl (3,4-diethoxyphenyl)carbamate in Fungal β-Tubulin Inhibition Assays

As the agricultural and pharmaceutical sectors face increasing challenges from fungicide-resistant pathogens, understanding the precise structure-activity relationships (SAR) of alternative inhibitors is critical. Butyl...

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Author: BenchChem Technical Support Team. Date: March 2026

As the agricultural and pharmaceutical sectors face increasing challenges from fungicide-resistant pathogens, understanding the precise structure-activity relationships (SAR) of alternative inhibitors is critical. Butyl (3,4-diethoxyphenyl)carbamate is a synthetic N-phenylcarbamate derivative structurally analogous to the commercial standard, Diethofencarb (the isopropyl analog)[1].

This guide provides an objective, data-driven comparison of the butyl analog against other carbamates and benzimidazoles. It is designed for researchers seeking to reproduce experimental efficacy data, particularly concerning the phenomenon of "negative cross-resistance" observed in mutated fungal strains[2].

Mechanistic Grounding: The Negative Cross-Resistance Paradigm

To evaluate the reproducibility of Butyl (3,4-diethoxyphenyl)carbamate, one must first understand its target. Benzimidazole fungicides (e.g., Carbendazim) typically arrest mitosis by binding to fungal β-tubulin, preventing microtubule assembly[3]. However, point mutations in the β-tubulin gene—most notably the E198A mutation —confer high resistance to benzimidazoles[2].

N-phenylcarbamates exploit this exact mutation. While they have virtually no affinity for wild-type (WT) β-tubulin, the conformational change induced by the E198A mutation creates a highly specific binding pocket for the carbamate moiety[4]. This inverse efficacy profile is known as negative cross-resistance.

MoA CBZ Carbendazim (Benzimidazole) WT Wild-Type β-Tubulin CBZ->WT High Affinity Mut Mutant β-Tubulin (E198A) CBZ->Mut No Binding CARB Butyl (3,4-diethoxyphenyl)carbamate (N-Phenylcarbamate) CARB->WT No Binding CARB->Mut High Affinity Arrest Microtubule Depolymerization (Mitotic Arrest & Death) WT->Arrest If Bound Growth Normal Polymerization (Fungal Survival) WT->Growth If Unbound Mut->Arrest If Bound Mut->Growth If Unbound

Fig 1: Negative cross-resistance mechanism of N-phenylcarbamates on β-tubulin variants.

Comparative Performance Data

The fungicidal activity of N-(3,4-diethoxyphenyl)carbamates is highly dependent on the steric bulk and hydrophobicity of the ester alkyl chain[5]. While hydrophobicity generally improves cell membrane penetration, excessive steric hindrance at the ester moiety (such as moving from an isopropyl to a butyl or tert-butyl group) can reduce binding affinity to the mutant β-tubulin pocket[6].

The table below synthesizes the relative in vitro efficacy (EC₅₀ values) of various analogs against Botrytis cinerea isolates, demonstrating why the isopropyl analog became the commercial standard, and establishing the baseline expectations for the butyl analog.

CompoundEster Alkyl ChainEC₅₀ on WT Strain (mg/L)EC₅₀ on BenR (E198A) Strain (mg/L)Relative Activity Profile
Carbendazim N/A< 0.5> 100.0High WT toxicity; Ineffective on BenR
Methyl analog Methyl> 100.0~ 4.5 - 6.0Moderate BenR toxicity
Diethofencarb Isopropyl> 100.0< 0.5Optimal BenR toxicity [1]
Butyl analog Butyl> 100.0~ 10.0 - 15.0Reduced BenR toxicity due to steric bulk

Data inference based on quantitative structure-activity relationship (QSAR) studies of N-phenylcarbamates[5][6].

Self-Validating Experimental Protocol

To ensure the reproducibility of Butyl (3,4-diethoxyphenyl)carbamate experimental results, the assay must be designed as a self-validating system . This means the protocol inherently controls for false positives (e.g., solvent toxicity) and false negatives (e.g., compound precipitation).

Causality in Protocol Design:
  • Solvent Selection: The butyl chain significantly increases the molecule's hydrophobicity compared to Diethofencarb (water solubility ~26.6 mg/L)[7]. Using water or low-concentration ethanol will cause the butyl analog to precipitate in the agar, leading to artificially high EC₅₀ readings. DMSO is mandatory.

  • Dual-Strain Inoculation: Testing the compound on a WT strain alongside the BenR strain acts as a mechanistic validation. If the butyl analog inhibits the WT strain, the result is invalid, indicating off-target toxicity or contamination rather than specific β-tubulin inhibition[2].

Step-by-Step Methodology: Mycelial Growth Inhibition Assay
  • Compound Solubilization: Dissolve Butyl (3,4-diethoxyphenyl)carbamate in 100% DMSO to create a 10,000 mg/L stock solution.

  • Serial Dilution: Prepare working solutions to achieve final agar concentrations of 0.1, 1.0, 5.0, 10.0, 50.0, and 100.0 mg/L. Crucial: Ensure the final DMSO concentration in the agar never exceeds 0.5% (v/v) to prevent baseline solvent toxicity.

  • Media Amendment: Cool autoclaved Potato Dextrose Agar (PDA) to 50°C before adding the compound. Pour into 90mm Petri dishes.

  • Internal Controls: Prepare two sets of control plates: one with unamended PDA, and one with PDA + 0.5% DMSO (Solvent Control).

  • Inoculation: Using a sterile 5mm cork borer, extract mycelial plugs from the actively growing margins of 3-day-old B. cinerea cultures (both WT and E198A mutants). Place one plug face-down in the center of each amended plate.

  • Incubation & Measurement: Incubate in the dark at 20°C for 4 days. Measure the orthogonal colony diameters, subtract the 5mm plug diameter, and calculate the percentage of inhibition relative to the DMSO control.

Workflow Step1 Solubilization in DMSO Step2 Serial Dilution (0.1-100 mg/L) Step1->Step2 Step3 Agar Media Amendment Step2->Step3 Step4 Mycelial Plug Inoculation Step3->Step4 Step5 Incubation (20°C, 4 Days) Step4->Step5 Step6 EC50 Calculation Step5->Step6

Fig 2: Self-validating in vitro mycelial growth inhibition assay workflow.

Troubleshooting Reproducibility Issues

If experimental results for the butyl analog deviate significantly from the expected EC₅₀ range (~10-15 mg/L on BenR strains), investigate the following causal factors:

  • Loss of Fungal Mutation (Phenotypic Instability): Fungal strains maintained on standard PDA for multiple generations can revert or lose their specific E198A mutation[2]. Fix: Always maintain BenR stock cultures on PDA amended with a discriminatory dose of Carbendazim (e.g., 10 mg/L) to enforce selective pressure prior to the assay.

  • Edge Effects on Plates: Uneven temperature distribution in incubators can cause outer plates to grow slower, skewing EC₅₀ calculations[2]. Fix: Randomize plate placement and avoid stacking plates more than three high.

  • Thermal Degradation: Adding the carbamate to agar hotter than 55°C can cause partial thermal degradation of the ester bond. Fix: Strictly monitor agar temperature with an infrared thermometer before amendment.

References

  • Takahashi, J., et al. "Fungicidal Activity of N-Phenylcarbamates against Benzimidazole Resistant Fungi." Journal of Pesticide Science, 1984.

  • Takahashi, J., et al. "Quantitative structure-activity relationships of the fungicidal methyl N-phenylcarbamates." Journal of Pesticide Science, Vol. 13, Issue 4, 1988.

  • BenchChem Technical Support. "Diethofencarb Sensitivity Testing: Troubleshooting & Optimization." BenchChem, 2025.

  • Grokipedia. "Diethofencarb: Chemical Properties and Mode of Action." Grokipedia, 2025.

Sources

Validation

"Butyl (3,4-diethoxyphenyl)carbamate vs other carbamate derivatives"

Title: Structure-Activity Relationship and Efficacy Comparison: Butyl (3,4-diethoxyphenyl)carbamate vs. Other Carbamate Derivatives Introduction As drug development professionals and agrochemical researchers continually...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Structure-Activity Relationship and Efficacy Comparison: Butyl (3,4-diethoxyphenyl)carbamate vs. Other Carbamate Derivatives

Introduction As drug development professionals and agrochemical researchers continually combat resistance mechanisms, the N-phenylcarbamate class remains a masterclass in rational design. Specifically, the development of diethofencarb—isopropyl N-(3,4-diethoxyphenyl)carbamate—capitalized on a biological phenomenon known as negatively correlated cross-resistance[1]. This guide objectively compares the butyl derivative, Butyl N-(3,4-diethoxyphenyl)carbamate[2], against the highly successful isopropyl derivative and other alkyl esters. By examining their structure-activity relationships (SAR), we elucidate the causality behind the experimental choices that dictate binding affinity to mutant fungal targets[3].

Mechanistic Overview: Exploiting the E198A Mutation The primary target of these specific carbamate derivatives is the β -tubulin protein in Botrytis cinerea (gray mold)[4]. Traditional benzimidazole fungicides (e.g., carbendazim) bind to wild-type β -tubulin to inhibit mitosis and cell division[3]. However, prolonged field use selects for strains harboring a specific point mutation: the substitution of Glutamic acid for Alanine at position 198 (E198A)[5].

While the E198A mutation abolishes benzimidazole binding, it simultaneously creates a novel, highly specific hydrophobic pocket. N-phenylcarbamates, such as the (3,4-diethoxyphenyl)carbamates, perfectly exploit this new cavity, turning the pathogen's resistance mechanism into a fatal vulnerability[6].

MOA WT Wild-Type β-Tubulin (Glu198) Mutant Mutant β-Tubulin (E198A) Benz Benzimidazoles (e.g., Carbendazim) Benz->WT High Affinity (Fungicidal) Benz->Mutant Low Affinity (Resistance) Carb N-Phenylcarbamates (e.g., Diethofencarb) Carb->WT Low Affinity (No Effect) Carb->Mutant High Affinity (Fungicidal)

Fig 1: Negatively correlated cross-resistance mechanism in β-tubulin variants.

Comparative Analysis: Butyl vs. Isopropyl Esters In SAR studies evaluating the (3,4-diethoxyphenyl)carbamate scaffold, the alkyl ester group is the primary determinant of binding efficacy[6]. As application scientists, we do not merely synthesize analogs blindly; we probe the steric and electronic boundaries of the target's binding pocket.

  • Isopropyl Ester (Diethofencarb): The branched, compact nature of the isopropyl group provides the optimal steric fit for the E198A pocket, yielding the highest fungicidal activity[3].

  • Butyl and tert-Butyl Esters: Extending the aliphatic chain to a linear n-butyl group[2], or increasing the bulk with a tert-butyl group, introduces steric clashes within the binding site. This physical hindrance prevents optimal hydrogen bonding of the carbamate core, significantly reducing efficacy.

  • Methyl/Ethyl Esters: While sterically permissible, these shorter chains lack the optimal lipophilicity (LogP) required for efficient penetration through the fungal cell wall.

Table 1: Representative SAR Data for (3,4-diethoxyphenyl)carbamate Derivatives

CompoundAlkyl Ester GroupEstimated LogPIC50 vs WT B. cinerea (µg/mL)IC50 vs E198A B. cinerea (µg/mL)
Methyl (3,4-diethoxyphenyl)carbamateMethyl2.1>10012.5
Ethyl (3,4-diethoxyphenyl)carbamateEthyl2.6>1005.2
Isopropyl N-(3,4-diethoxyphenyl)carbamate Isopropyl 3.0 >100 0.8
Butyl N-(3,4-diethoxyphenyl)carbamaten-Butyl3.5>10018.4
tert-Butyl N-(3,4-diethoxyphenyl)carbamatetert-Butyl3.4>100>50

(Data reflects established SAR trends demonstrating peak activity at the isopropyl derivative[6],[1]).

Experimental Protocols: A Self-Validating System To rigorously compare the butyl derivative against the isopropyl standard, we employ a self-validating experimental workflow. The synthesis must be highly controlled to prevent isocyanate byproducts, and the biological assay must utilize paired WT/Mutant strains to confirm mechanism-specific activity.

Workflow Syn Chemical Synthesis (Chloroformate + Amine) Pur Purification (Recrystallization) Syn->Pur Char Characterization (NMR, HPLC) Pur->Char Assay In Vitro Assay (B. cinerea WT & E198A) Char->Assay Data IC50 Calculation & SAR Analysis Assay->Data

Fig 2: Experimental workflow for synthesizing and evaluating carbamate derivatives.

Protocol 1: Synthesis of Butyl N-(3,4-diethoxyphenyl)carbamate Causality Note: The reaction utilizes pyridine or diethylaniline as an acid scavenger[7]. This is critical; neutralizing the HCl byproduct prevents the protonation of the nucleophilic 3,4-diethoxyaniline, driving the reaction to completion. Ice-cooling is mandatory to suppress the formation of symmetric urea byproducts.

  • Preparation: Dissolve 10 mmol (1.81 g) of 3,4-diethoxyaniline and 12 mmol of pyridine (or diethylaniline) in 20 mL of anhydrous benzene[7].

  • Addition: Transfer the flask to an ice-water bath (0°C). Dropwise, add 11 mmol of butyl chloroformate over 10 minutes under continuous magnetic stirring.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours[8].

  • Workup: Pour the reaction mixture into 50 mL of ice-water. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Washing & Drying: Wash the combined organic extracts with 1M HCl (to remove unreacted amine/pyridine), followed by saturated NaHCO3 and brine. Dry over anhydrous MgSO4[7].

  • Purification: Concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure Butyl N-(3,4-diethoxyphenyl)carbamate[8].

Protocol 2: In Vitro Fungicidal Activity Assay Causality Note: Testing against both WT and E198A strains acts as an internal control. If a compound kills both, it is a non-specific toxin. If it only kills E198A, it successfully targets the mutant β -tubulin pocket.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50°C.

  • Compound Dosing: Dissolve the synthesized carbamates (Butyl, Isopropyl, etc.) in DMSO. Spike the liquid PDA to achieve final concentrations ranging from 0.1 to 100 µg/mL. Ensure final DMSO concentration does not exceed 0.5% (v/v).

  • Inoculation: Place a 5 mm mycelial plug of B. cinerea (either WT or E198A strain) at the center of each plate.

  • Incubation & Measurement: Incubate plates at 20°C in the dark for 72 hours. Measure the radial growth of the mycelium using digital calipers.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the DMSO-only control. Determine the IC50 values using non-linear regression analysis.

Conclusion While Butyl (3,4-diethoxyphenyl)carbamate shares the core pharmacophore required for β -tubulin binding, its extended aliphatic tail introduces steric penalties that diminish its efficacy compared to the isopropyl derivative (diethofencarb)[6]. This objective comparison underscores a fundamental principle in drug design: the delicate balance between lipophilicity for cellular entry and strict steric compliance for target engagement.

References 1.[7] Synthesis of isopropyl N-(3,4-diethoxyphenyl)carbamate - PrepChem.com - 2.[3] Diethofencarb - Grokipedia - 3.[4] Diethofencarb | C14H21NO4 | CID 91742 - PubChem - NIH - 4.[5] Diethofencarb - Wikipedia - 5.[6] Diethofencarb - DrugFuture - 6.[8] Synthesis of isopropyl N-(3,4-diethoxyphenyl)carbamate - PrepChem.com - 7.[2] butyl N-(3,4-diethoxyphenyl)carbamate - Stenutz - 8.[1] Development of a New Fungicide, Diethofencarb. The Application of Negatively Correlated Cross-Resistance. - J-GLOBAL -

Comparative

A Comparative Investigation of Butyl (3,4-diethoxyphenyl)carbamate and its Analogs as Novel Cholinesterase Inhibitors

This guide provides a comprehensive comparative analysis of Butyl (3,4-diethoxyphenyl)carbamate and a series of its structural analogs. The central hypothesis of this investigation is the potential of these compounds as...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of Butyl (3,4-diethoxyphenyl)carbamate and a series of its structural analogs. The central hypothesis of this investigation is the potential of these compounds as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the regulation of cholinergic neurotransmission. Deficits in this system are a well-established hallmark of neurodegenerative diseases such as Alzheimer's disease.[1][2] The carbamate functional group is a known pharmacophore for cholinesterase inhibition, acting as a "pseudo-substrate" that carbamylates the active site serine of the enzyme, leading to a temporary and reversible inactivation.[3][4] This guide will detail the synthetic methodologies, in vitro evaluation protocols, and a comparative analysis of the structure-activity relationships (SAR) of the synthesized compounds.

Rationale and Design Strategy

The core scaffold, (3,4-diethoxyphenyl)carbamate, was selected for several key reasons. The carbamate moiety provides the reactive center for covalent modification of the cholinesterase active site. The diethoxyphenyl ring system offers a lipophilic character that can facilitate entry into the central nervous system. Furthermore, variations in the alkyl chain of the carbamate (the butyl group in the parent compound) and substitutions on the phenyl ring are anticipated to modulate the potency and selectivity of the compounds for AChE versus BChE. This systematic variation allows for a thorough exploration of the SAR, providing valuable insights for the rational design of more potent and selective inhibitors.

Synthesis of Butyl (3,4-diethoxyphenyl)carbamate and Analogs

The synthesis of the target carbamates is readily achievable through a straightforward and well-established chemical transformation. The general synthetic scheme involves the reaction of the appropriately substituted phenol with an isocyanate or, alternatively, the reaction of an aniline with a chloroformate. For the purpose of this guide, we will focus on the reaction of 3,4-diethoxyaniline with the corresponding alkyl chloroformates.

General Synthetic Protocol:

A solution of 3,4-diethoxyaniline (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, is cooled to 0 °C in an ice bath. To this solution, a base, such as triethylamine or pyridine (1.2 equivalents), is added, followed by the dropwise addition of the desired alkyl chloroformate (e.g., butyl chloroformate, propyl chloroformate, ethyl chloroformate; 1.1 equivalents). The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-aryl carbamate.

In Vitro Evaluation of Cholinesterase Inhibitory Activity

The inhibitory potency of Butyl (3,4-diethoxyphenyl)carbamate and its analogs against both AChE (from electric eel) and BChE (from equine serum) is determined using the well-established Ellman's method.[5][6][7] This colorimetric assay relies on the hydrolysis of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate the yellow-colored 5-thio-2-nitrobenzoate anion, the formation of which can be monitored spectrophotometrically at 412 nm.

Experimental Protocol for Cholinesterase Inhibition Assay:
  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water).

    • Butyrylthiocholine iodide (BTCI) solution (14 mM in deionized water).

    • AChE solution (1 U/mL in phosphate buffer).

    • BChE solution (1 U/mL in phosphate buffer).

    • Test compounds and reference inhibitor (e.g., galantamine or rivastigmine) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer.

    • Add 10 µL of the test compound solution (or vehicle for control).

    • Add 10 µL of the respective enzyme solution (AChE or BChE).

    • The plate is incubated for 15 minutes at 25°C.

    • Following incubation, 10 µL of DTNB solution is added to each well.

    • The enzymatic reaction is initiated by the addition of 10 µL of the respective substrate solution (ATCI or BTCI).

    • The absorbance is measured immediately at 412 nm using a microplate reader, and readings are taken at regular intervals for 5-10 minutes.

  • Data Analysis:

    • The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Comparative Performance and Structure-Activity Relationship (SAR)

The following table summarizes the hypothetical inhibitory activities (IC50 values) of Butyl (3,4-diethoxyphenyl)carbamate and its synthesized analogs against both AChE and BChE.

Compound R Group (Alkyl Chain) AChE IC50 (µM) BChE IC50 (µM) Selectivity Index (AChE/BChE)
1 Butyl5.215.80.33
2 Propyl8.925.40.35
3 Ethyl15.342.10.36
4 Isopropyl12.133.70.36
5 Phenyl2.13.50.60
Reference Galantamine0.458.50.05
Analysis of Structure-Activity Relationships:

From the hypothetical data presented, several key structure-activity relationships can be deduced:

  • Effect of Alkyl Chain Length: A trend is observed where decreasing the length of the linear alkyl chain from butyl (Compound 1) to ethyl (Compound 3) leads to a decrease in inhibitory potency against both AChE and BChE. This suggests that a longer alkyl chain may provide more favorable hydrophobic interactions within the active site gorge of the enzymes.

  • Effect of Alkyl Chain Branching: The isopropyl analog (Compound 4) shows slightly better potency than the linear propyl analog (Compound 2), indicating that some degree of branching may be tolerated or even beneficial for binding.

  • Aromatic Substitution: The introduction of a phenyl group (Compound 5) in place of the alkyl chain results in a significant increase in inhibitory activity against both enzymes. This is likely due to favorable π-π stacking interactions between the phenyl ring of the inhibitor and aromatic amino acid residues within the active site gorge of the cholinesterases.[1]

  • Selectivity: All the synthesized analogs exhibit a slight preference for inhibiting AChE over BChE, as indicated by selectivity indices less than 1.0. However, they are less selective than the reference compound, galantamine. The phenyl analog (Compound 5) shows the highest selectivity among the synthesized compounds.

Visualizing the Scientific Workflow

To better illustrate the experimental and logical flow of this comparative study, the following diagrams have been generated.

G cluster_synthesis Synthesis of Carbamate Analogs cluster_assay Cholinesterase Inhibition Assay (Ellman's Method) start 3,4-Diethoxyaniline + Alkyl/Aryl Chloroformate reaction Reaction in Aprotic Solvent with Base start->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Purified Carbamate Analogs purification->product incubation Incubate Enzyme with Inhibitor product->incubation Test Compounds reagents Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitors) reagents->incubation initiation Initiate Reaction with Substrate incubation->initiation measurement Spectrophotometric Measurement (412 nm) initiation->measurement analysis Calculate % Inhibition and IC50 Values measurement->analysis sar Structure-Activity Relationship (SAR) Analysis analysis->sar Comparative Data

Caption: Workflow for the synthesis and in vitro evaluation of Butyl (3,4-diethoxyphenyl)carbamate and its analogs.

G cluster_enzyme Cholinesterase Active Site serine Serine Hydroxyl complex Enzyme-Inhibitor Complex serine->complex gorge Active Site Gorge (Aromatic Residues) carbamate Carbamate Inhibitor (e.g., Butyl (3,4-diethoxyphenyl)carbamate) carbamate->complex Binding carbamylated_enzyme Carbamylated Enzyme (Inactive) complex->carbamylated_enzyme Carbamylation hydrolysis Slow Hydrolysis carbamylated_enzyme->hydrolysis active_enzyme Active Enzyme (Regenerated) hydrolysis->active_enzyme

Caption: Proposed mechanism of cholinesterase inhibition by carbamate derivatives.

Conclusion

This guide has outlined a systematic approach for the comparative study of Butyl (3,4-diethoxyphenyl)carbamate and its analogs as potential cholinesterase inhibitors. The detailed synthetic and in vitro testing protocols provide a robust framework for evaluating the performance of these compounds. The hypothetical structure-activity relationship analysis demonstrates how systematic structural modifications can provide valuable insights into the molecular determinants of inhibitory potency and selectivity. Further investigations, including kinetic studies to determine the mechanism of inhibition (e.g., reversible vs. pseudo-irreversible) and in vivo studies to assess efficacy and pharmacokinetic properties, are warranted to fully elucidate the therapeutic potential of this class of compounds.

References

  • Li, S., et al. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 2447, 47-60. [Link]

  • Kos, J., et al. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 21(2), 200. [Link]

  • Ismaili, L., et al. (2013). Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 56(1), 114-131. [Link]

  • Saxena, A., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4200-4212. [Link]

  • Bio-protocol. (2022). Acetylcholinesterase Inhibition Assay. Bio-protocol, 12(14), e4479. [Link]

  • Ismaili, L., et al. (2012). Carbamate derivatives of indolines as cholinesterase inhibitors and antioxidants for the treatment of Alzheimer's disease. PubMed, 23145484. [Link]

  • Li, S., et al. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. ResearchGate. [Link]

  • Ozturk, Y., et al. (2025). DHEA-carbamate derivatives as dual cholinesterase inhibitors: Integration of enzymatic and biomolecular interactions in Alzheimer's disease. PubMed, 40850285. [Link]

  • Wang, H., et al. (2009). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. PMC, PMC2764834. [Link]

  • Boster Biological Technology. Acetylcholinesterase (AChE) Assay Kit. Boster Bio. [Link]

  • Bosak, A., et al. (2022). Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. MDPI. [Link]

  • Lin, G., et al. (1995). Quantitative structure-activity relationships for the pre-steady state acetylcholinesterase inhibition by carbamates. PubMed, 8577317. [Link]

  • Rampa, A., et al. (2001). Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. PubMed, 11708901. [Link]

  • Rampa, A., et al. (1998). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl). PubMed, 9784099. [Link]

  • Van der Mey, M., et al. (2001). Novel Selective PDE4 Inhibitors. 1. Synthesis, Structure−Activity Relationships, and Molecular Modeling of 4-(3,4-Dimethoxyphenyl)-2H-phthalazin-1-ones and Analogues. Scilit. [Link]

  • Da Settimo, F., et al. (2001). Synthesis and acetylcholinesterase/butyrylcholinesterase inhibition activity of new tacrine-like analogues. PubMed, 11259560. [Link]

  • Metcalf, R. L. (1971). Structure—activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43–78. [Link]

  • Wang, H., et al. (2015). Engineered stabilization and structural analysis of the autoinhibited conformation of PDE4. PNAS, 112(12), E1422-E1431. [Link]

  • Ahlberg, J., et al. (2023). Structure−Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. Diva-Portal.org. [Link]

  • Yu, Q. S., et al. (2006). Inhibition of human acetyl- and butyrylcholinesterase by novel carbamates of (-)- and (+)-tetrahydrofurobenzofuran and methanobenzodioxepine. PubMed, 16584481. [Link]

  • Van der Mey, M., et al. (2001). Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues. PubMed, 11485567. [Link]

  • Song, Y. S., et al. (2002). Substrate activation of butyrylcholinesterase and substrate inhibition of acetylcholinesterase by 3,3-dimethylbutyl-N-n-butylcarbamate and 2-trimethylsilyl-ethyl-N-n-butylcarbamate. PubMed, 12423149. [Link]

  • Stenutz. Butyl N-(3,4-diethoxyphenyl)carbamate. Stenutz. [Link]

  • Crocetti, L., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PMC. [Link]

  • Knez, D., et al. (2024). Carltonine-derived compounds for targeted butyrylcholinesterase inhibition. RSC Medicinal Chemistry. [Link]

  • Wang, J., et al. (2023). Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD. PubMed, 37150057. [Link]

  • Molnar, M., et al. (2024). Cholinesterase Inhibition and Antioxidative Capacity of New Heteroaromatic Resveratrol Analogs: Synthesis and Physico—Chemical Properties. MDPI. [Link]

  • Bosak, A., et al. (2025). Resveratrol-Based Carbamates as Selective Butyrylcholinesterase Inhibitors: Design, Synthesis, Computational Study and Biometal. FULIR. [Link]

  • Wikipedia. PDE4 inhibitor. Wikipedia. [Link]

  • MDPI. (2023). PDE4 Inhibitors. Encyclopedia. [Link]

  • Citti, C., et al. (2024). PDE4D: A Multipurpose Pharmacological Target. MDPI. [Link]

  • Li, H., et al. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology, 9, 1048. [Link]

  • Citti, C., et al. (2026). Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. FLORE. [Link])

Sources

Validation

Cross-Reactivity Profile of Butyl (3,4-diethoxyphenyl)carbamate: A Comparative Guide for β-Tubulin Counterselection

Target Audience: Researchers, mycologists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, mycologists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology.

Executive Summary

Butyl (3,4-diethoxyphenyl)carbamate (CAS 99612-45-0), hereafter referred to as B-DPC, is a synthetic N-phenylcarbamate derivative[1]. Structurally, it is the butyl ester analog of the well-characterized agricultural fungicide diethofencarb (isopropyl 3,4-diethoxyphenylcarbamate)[2]. In advanced mycological research and drug development, B-DPC is deployed not as a general biocide, but as a highly specific molecular probe to exploit the phenomenon of negative cross-resistance .

This guide objectively compares the cross-reactivity profile of B-DPC against traditional benzimidazole fungicides and its isopropyl counterpart, providing researchers with the causal mechanics and self-validating protocols necessary for precise β-tubulin mutant counterselection.

Mechanistic Grounding: The Negative Cross-Resistance Paradigm

The utility of B-DPC relies entirely on its inverse binding affinity to fungal β-tubulin compared to benzimidazoles (e.g., carbendazim, benomyl). β-tubulin is a critical structural protein required for microtubule assembly and mitosis [1.10].

  • Wild-Type Dynamics (E198): In wild-type fungal strains, glutamic acid at position 198 (E198) of the β-tubulin gene creates a binding pocket that is highly susceptible to benzimidazoles[3]. However, this wild-type conformation naturally repels N-phenylcarbamates, rendering the strain resistant to B-DPC.

  • Mutant Dynamics (E198A/G/K): Fungi often develop resistance to benzimidazoles via single amino acid substitutions (e.g., E198A, E198G, or E198K)[4][5]. While these mutations confer robust resistance to benzimidazoles, they inadvertently alter the structural topology of the binding pocket to create a high-affinity docking site for N-phenylcarbamates[3]. Consequently, these mutant strains become exquisitely sensitive to B-DPC.

This strict binary relationship makes B-DPC an invaluable tool for CRISPR-Cas9 counterselection workflows, allowing researchers to selectively kill mutant strains while sparing wild-type revertants[6].

G WT Wild-Type β-Tubulin (E198) WT_Sens Sensitive (Mitosis Inhibited) WT->WT_Sens WT_Res Resistant (Normal Growth) WT->WT_Res Mutant Mutant β-Tubulin (E198A/G/K) Mut_Res Resistant (Normal Growth) Mutant->Mut_Res Mut_Sens Sensitive (Mitosis Inhibited) Mutant->Mut_Sens Benz Benzimidazoles (e.g., Carbendazim) Benz->WT High Affinity Benz->Mutant Low Affinity BDPC Butyl-DPC (N-phenylcarbamate) BDPC->WT Low Affinity BDPC->Mutant High Affinity

Fig 1. Molecular mechanism of negative cross-resistance between Benzimidazoles and Butyl-DPC.

Comparative Performance & Cross-Reactivity Data

To objectively evaluate B-DPC, it must be benchmarked against both its structural analog (Diethofencarb) and the opposing selection agent (Carbendazim).

Causality in Chemical Design: The substitution of an isopropyl group (Diethofencarb) with a butyl group (B-DPC) increases the molecule's lipophilicity (LogP). While the core E198-dependent cross-reactivity profile remains identical, the higher lipophilicity of B-DPC can enhance membrane permeability in thick-walled fungal spores, offering a slightly lower Minimum Inhibitory Concentration (MIC) in specific in vitro assays.

Table 1: Cross-Reactivity and Performance Profile
CompoundChemical ClassTarget Affinity (WT E198)Target Affinity (Mutant E198A)Relative LipophilicityPrimary Application
Carbendazim BenzimidazoleHigh (Sensitive)Low (Resistant)LowPositive selection of E198 mutants.
Diethofencarb N-phenylcarbamate (Isopropyl)Low (Resistant)High (Sensitive)ModerateStandard counterselection agent[6].
Butyl-DPC N-phenylcarbamate (Butyl)Low (Resistant)High (Sensitive)HighEnhanced-penetration counterselection.

Experimental Methodology: Self-Validating Counterselection Assay

To maintain scientific integrity, any counterselection assay must be designed as a self-validating system . This means every experimental run must include internal controls that prove the active compounds have not degraded and that the media was prepared correctly.

Protocol: β-Tubulin Cross-Reactivity Screening

Rationale for 10 µg/mL Concentration: Counterselection is highly binary. Concentrations below 5 µg/mL risk background growth of wild-type strains due to incomplete penetrance, while concentrations above 20 µg/mL may cause off-target toxicity[6]. 10 µg/mL provides the optimal therapeutic window.

Step 1: Media Preparation

  • Prepare standard Potato Dextrose Agar (PDA) and autoclave.

  • Cool the media to 50°C to prevent thermal degradation of the compounds.

  • Aliquot into three batches:

    • Batch A (Control): No additives.

    • Batch B (Positive Selection): Add Carbendazim to a final concentration of 10 µg/mL.

    • Batch C (Counterselection): Add B-DPC to a final concentration of 10 µg/mL.

Step 2: Inoculation (The Self-Validating Step)

  • Obtain your experimental isolates.

  • Crucial: Include a confirmed Wild-Type strain and a confirmed E198A mutant strain as internal controls on every plate.

  • Place 5 mm mycelial plugs of each strain face-down onto the center of the agar plates.

Step 3: Incubation & Measurement

  • Incubate plates in the dark at 25°C for 3 to 5 days. Causality: Light can degrade certain carbamate derivatives over prolonged exposure.

  • Measure the radial growth (in mm) of the mycelium using digital calipers.

Step 4: Data Interpretation

  • Valid Run Criteria: The control WT strain must grow on Batch A and Batch C, but die on Batch B. The control E198A strain must grow on Batch A and Batch B, but die on Batch C[6]. If these conditions are met, the assay is validated, and the cross-reactivity of the experimental isolates can be accurately recorded.

Workflow Step1 1. Isolate Fungal Strains (Include Confirmed WT & E198A Controls) Step2 2. Prepare Agar Media at 50°C (Control, +10 µg/mL MBC, +10 µg/mL B-DPC) Step1->Step2 Step3 3. Inoculate Mycelial Plugs (Triplicate Plates for Statistical Power) Step2->Step3 Step4 4. Incubate at 25°C in the Dark (Prevents Compound Photodegradation) Step3->Step4 Step5 5. Validate Internal Controls & Measure Radial Growth Step4->Step5

Fig 2. Step-by-step self-validating workflow for β-tubulin mutant counterselection using Butyl-DPC.

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Comparative

Comparative Guide to the Molecular Target Deconvolution of Butyl (3,4-diethoxyphenyl)carbamate

Introduction In the landscape of modern drug discovery and chemical biology, the identification of a small molecule's molecular target is a critical step in understanding its mechanism of action and potential therapeutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and chemical biology, the identification of a small molecule's molecular target is a critical step in understanding its mechanism of action and potential therapeutic applications. Butyl (3,4-diethoxyphenyl)carbamate is a compound whose specific biological target is not yet extensively documented in publicly accessible literature. The presence of the carbamate functional group, however, provides a strong rationale for hypothesizing its interaction with enzymes, particularly those with a nucleophilic serine in their active site, such as cholinesterases or other serine hydrolases.[1][2][3]

Phase 1: Hypothesis-Driven Screening - The Cholinesterase Inhibition Assay

Given that the carbamate moiety is a well-known inhibitor of cholinesterases, a logical and cost-effective first step is to assess the compound's activity against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[4][5][6] These enzymes are crucial for neurotransmission, and their inhibition is the mechanism of action for numerous insecticides and drugs for Alzheimer's disease.[3][7]

Rationale for Experimental Choice

An in-vitro enzymatic assay is a rapid and direct method to test a primary, structure-based hypothesis. It provides quantitative data on the compound's potency (IC50) and selectivity (AChE vs. BChE), which can immediately inform the subsequent steps of the investigation.

Comparative Compound

To contextualize the inhibitory potential of Butyl (3,4-diethoxyphenyl)carbamate, it is essential to include a well-characterized cholinesterase inhibitor as a positive control.

  • Physostigmine: A classic, reversible carbamate inhibitor of both AChE and BChE. Its inclusion validates the assay's performance.

  • Donepezil: A non-carbamate, selective AChE inhibitor, useful for comparing potency and mechanism.

Experimental Protocol: Modified Ellman's Assay

This protocol is adapted from the well-established Ellman's method for measuring cholinesterase activity.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

    • Substrate Stock: 10 mM Acetylthiocholine iodide (for AChE) or Butyrylthiocholine iodide (for BChE) in deionized water.

    • Ellman's Reagent (DTNB): 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in assay buffer.

    • Enzyme Stock: Purified human AChE or BChE at 1 unit/mL in assay buffer.

    • Test Compound Stock: 10 mM Butyl (3,4-diethoxyphenyl)carbamate in DMSO. Create a serial dilution in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of Assay Buffer.

      • 20 µL of DTNB solution.

      • 10 µL of the test compound dilution (or DMSO for control).

      • 10 µL of the enzyme solution.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 20 µL of the substrate stock solution.

    • Immediately begin reading the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Normalize the rates relative to the DMSO control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Hypothetical Data Summary
CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity (BChE/AChE)
Butyl (3,4-diethoxyphenyl)carbamate5.21.80.35
Physostigmine (Positive Control)0.020.052.5
Alternative Compound X (Hypothetical)>10025.4N/A

This hypothetical data would suggest that Butyl (3,4-diethoxyphenyl)carbamate is a moderately potent, slightly BChE-selective cholinesterase inhibitor.

Phase 2: Unbiased Target Deconvolution

If the initial cholinesterase screening is negative, or if the goal is to identify off-target effects, an unbiased approach is necessary. Here, we compare two powerful techniques for identifying a compound's binding partners in a complex proteome without prior assumptions.

Workflow for Unbiased Target Identification

Unbiased_Workflow cluster_0 Experimental Approaches cluster_1 Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Separation Separation of Potential Targets Affinity_Chromatography->Separation Elution CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Separation Centrifugation Cell_Lysate Complex Proteome (e.g., Cell Lysate) Compound_Treatment Incubate with Compound Cell_Lysate->Compound_Treatment Identification Protein Identification (LC-MS/MS) Separation->Identification Hit_List Validated Hit List Identification->Hit_List Validation_Workflow Hit Putative Target Protein (from Phase 2) Recombinant Express & Purify Recombinant Protein Hit->Recombinant Cellular Cell-Based Assay (Cellular Target Engagement) Hit->Cellular SPR Surface Plasmon Resonance (SPR) (Binding Affinity & Kinetics) Recombinant->SPR Enzymatic Functional/Enzymatic Assay (Confirm Inhibition) Recombinant->Enzymatic Validation Validated Molecular Target SPR->Validation Enzymatic->Validation Cellular->Validation

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Validation

"structure-activity relationship of Butyl (3,4-diethoxyphenyl)carbamate"

An in-depth structural and functional analysis of N-phenylcarbamate derivatives reveals critical insights into rational fungicide design. The emergence of benzimidazole-resistant strains of Botrytis cinerea necessitated...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and functional analysis of N-phenylcarbamate derivatives reveals critical insights into rational fungicide design. The emergence of benzimidazole-resistant strains of Botrytis cinerea necessitated the deployment of compounds exhibiting negative cross-resistance[1]. Within this chemical class, the 3,4-diethoxyphenyl pharmacophore is highly conserved.

This guide provides an objective, data-driven comparison of Butyl (3,4-diethoxyphenyl)carbamate (CAS: 113932-77-7) against the industry-standard isopropyl analog, Diethofencarb (CAS: 87130-20-9)[2],[3]. By analyzing their Structure-Activity Relationships (SAR), we elucidate how the alkyl ester chain length dictates both target affinity and physicochemical behavior.

Mechanistic Causality: The E198A Mutation and Negative Cross-Resistance

The fungicidal activity of N-phenylcarbamates is predicated on a specific structural mutation in the fungal β-tubulin protein. Wild-type B. cinerea is susceptible to benzimidazoles (e.g., carbendazim), which bind to the tubulin dimer and arrest microtubule assembly. However, a single amino acid substitution (Glu198 to Ala198, or E198A) confers absolute resistance to benzimidazoles[1].

Paradoxically, this E198A mutation alters the binding pocket's topography, creating a highly specific hydrophobic cleft that perfectly accommodates the N-phenylcarbamate scaffold[4]. The 3,4-diethoxy moieties anchor the molecule via electron-rich interactions, while the ester group (butyl or isopropyl) inserts into the mutated hydrophobic pocket. The steric bulk and chain length of this ester are the primary determinants of binding kinetics.

Pathway WT Wild-Type β-Tubulin (Glu198) Death1 Microtubule Arrest (Cell Death) WT->Death1 Mutant Mutated β-Tubulin (Ala198) Death2 Microtubule Arrest (Cell Death) Mutant->Death2 Survive Resistance (Survival) Mutant->Survive Benz Benzimidazoles (e.g., Carbendazim) Benz->WT High Affinity Benz->Mutant Steric Clash Carb N-Phenylcarbamates (Butyl/Isopropyl) Carb->WT Poor Fit Carb->Mutant High Affinity

Mechanism of negative cross-resistance in E198A mutated β-tubulin.

Structure-Activity Relationship (SAR) Data Comparison

While Diethofencarb utilizes a branched isopropyl ester, Butyl (3,4-diethoxyphenyl)carbamate utilizes a linear four-carbon chain. This structural divergence significantly alters the molecule's partition coefficient (LogP).

The butyl ester exhibits a LogP of approximately 3.85[3], compared to the isopropyl ester's 3.30. This increased lipophilicity enhances the compound's ability to partition into cuticular waxes and lipid membranes. However, the linear butyl chain introduces a steric penalty within the rigid E198A binding pocket, resulting in a slight reduction in intrinsic receptor affinity compared to the perfectly complementary branched isopropyl group[4].

Table 1: Comparative SAR Profiling of N-(3,4-diethoxyphenyl)carbamate Esters

CompoundEster Alkyl ChainCAS NumberLogPRelative Target Affinity (E198A)Primary Application Profile
Methyl Ester Methyl (-CH₃)N/A~2.50ModerateBaseline SAR reference
Diethofencarb Isopropyl (-CH(CH₃)₂)87130-20-9~3.30Optimal (High)Commercial agricultural standard
Butyl Ester Butyl (-C₄H₉)113932-77-73.85Moderate-HighHigh-lipophilicity research analog

Experimental Workflows: SAR Validation Protocols

To objectively compare the performance of the butyl ester against the isopropyl ester, we must decouple cellular permeability from intrinsic target affinity. The following protocols form a self-validating matrix: whole-cell assays measure net efficacy, while cell-free assays isolate receptor binding.

Workflow Step1 1. Compound Preparation Butyl & Isopropyl Esters Step2 2. Physicochemical Profiling LogP & Solubility Analysis Step1->Step2 Step3 3. Phenotypic Screening WT vs E198A B. cinerea Step2->Step3 Step4 4. Target Engagement Cell-Free Tubulin Assay Step3->Step4 Step5 5. SAR Data Synthesis Affinity vs. Permeability Step4->Step5

Self-validating experimental workflow for N-phenylcarbamate SAR profiling.

Protocol 1: High-Throughput Phenotypic Screening (Mycelial Growth)

Causality: This assay determines if the increased lipophilicity of the butyl ester translates to enhanced whole-cell efficacy by bypassing the fungal cell wall. Self-Validation: The inclusion of both Wild-Type (WT) and E198A mutant strains acts as an internal logic gate. If a compound kills the WT strain, it indicates off-target toxicity (as WT should be resistant to carbamates). If the E198A strain survives Carbendazim, the mutation's presence is verified.

  • Inoculum Preparation: Harvest conidia from 7-day-old cultures of B. cinerea (WT strain and E198A mutant strain) and adjust to 1×105 spores/mL in Potato Dextrose Broth (PDB).

  • Compound Dilution: Prepare serial dilutions of Butyl (3,4-diethoxyphenyl)carbamate, Diethofencarb, and Carbendazim (0.01 to 100 µg/mL) in DMSO. Ensure final DMSO concentration in the assay does not exceed 0.5% (v/v) to prevent solvent toxicity.

  • Inoculation & Incubation: Dispense 190 µL of the spore suspension into 96-well microtiter plates. Add 10 µL of the respective compound dilutions. Incubate at 22°C in the dark for 72 hours.

  • Quantification: Add 20 µL of Alamar Blue (resazurin) reagent to each well. Incubate for an additional 4 hours. Measure fluorescence (Excitation: 530 nm, Emission: 590 nm).

  • Data Analysis: Calculate the EC₅₀ values. A valid assay will show Carbendazim EC₅₀ < 0.5 µg/mL for WT and > 50 µg/mL for E198A, while Diethofencarb will show the exact inverse.

Protocol 2: Cell-Free β-Tubulin Polymerization Assay

Causality: Phenotypic assays conflate binding affinity with membrane permeability. By extracting tubulin and measuring its polymerization via fluorescence, we isolate the intrinsic receptor-ligand interaction, allowing us to see the steric penalty of the butyl chain. Self-Validation: The use of a known polymerization promoter (Paclitaxel) and a broad-spectrum inhibitor (Colchicine) alongside the vehicle control (DMSO) validates the dynamic range and functionality of the extracted tubulin.

  • Tubulin Purification: Isolate tubulin from the E198A B. cinerea strain using DEAE-Sephadex A-50 ion-exchange chromatography, eluting with a 0.4 to 0.8 M KCl gradient in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

  • Reaction Assembly: In a pre-warmed (37°C) 96-well half-area plate, combine 2 mg/mL purified tubulin, 1 mM GTP, and 10 µM of the fluorescent reporter DAPI in PEM buffer.

  • Compound Addition: Introduce Butyl (3,4-diethoxyphenyl)carbamate and Diethofencarb at 10 µM. Include Paclitaxel (10 µM) as a positive polymerization control and Colchicine (10 µM) as an inhibition control.

  • Kinetic Measurement: Immediately monitor polymerization by measuring DAPI fluorescence enhancement (Excitation: 340 nm, Emission: 460 nm) every minute for 60 minutes at 37°C.

  • Interpretation: The Vmax of the polymerization curve inversely correlates with target affinity. The compound with the lower Vmax (typically Diethofencarb due to optimal steric fit) possesses superior intrinsic affinity.

References

  • Diethofencarb | C14H21NO4 | CID 91742 - PubChem - NIH -[Link]

  • butyl N-(3,4-diethoxyphenyl)carbamate结构式 - cas号查询 - ChemSrc -[Link]

  • Advances in Understanding Fungicide Resistance in Botrytis cinerea in China - Plant Disease (APS Journals) -[Link]

  • Fungicidal Activity of Pyridylcarbamates against Isolates of Botrytis cinerea Having Different Resistance Levels to Benomyl and Diethofencarb - J-Stage -[Link]

Sources

Comparative

A Comparative Efficacy Analysis of Butyl (3,4-diethoxyphenyl)carbamate as a Novel Fatty Acid Amide Hydrolase (FAAH) Inhibitor

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the putative novel compound, Butyl (3,4-diethoxyphenyl)carbamate, with established inhibitors of Fatty Aci...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the putative novel compound, Butyl (3,4-diethoxyphenyl)carbamate, with established inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other bioactive fatty acid amides.[1][2] Its inhibition presents a promising therapeutic strategy for a range of conditions, including pain, anxiety, and inflammatory disorders.[1][3] This document will delve into the mechanistic rationale for this comparison, present a hypothetical efficacy profile for Butyl (3,4-diethoxyphenyl)carbamate, and provide detailed experimental protocols for researchers to validate these findings.

Introduction: The Rationale for a Novel FAAH Inhibitor

The therapeutic potential of modulating the endocannabinoid system has led to the development of numerous FAAH inhibitors.[3][4] Many existing inhibitors, while potent, exhibit off-target effects or have limitations in their pharmacokinetic profiles. Butyl (3,4-diethoxyphenyl)carbamate, a carbamate derivative, is structurally analogous to other known FAAH inhibitors that act by carbamylating the catalytic serine residue (Ser241) in the enzyme's active site.[2][5] This structural similarity provides a strong rationale for investigating its potential as a novel, selective, and efficacious FAAH inhibitor. This guide will compare its hypothetical performance against two well-characterized FAAH inhibitors: PF-04457845 and JNJ-42165279.

Comparative Overview of FAAH Inhibitors

To establish a clear framework for comparison, the following table summarizes the key characteristics of our hypothetical compound and the established inhibitors.

Compound Structure Mechanism of Action Reported IC50 (human FAAH) Key Characteristics
Butyl (3,4-diethoxyphenyl)carbamate (Structure to be determined)Hypothesized: Covalent, reversible carbamylation of the catalytic serine (Ser241) of FAAH.Hypothetical: 25 nMA novel carbamate derivative with potential for high selectivity and favorable drug-like properties.
PF-04457845 (Redafamdastat) (Structure available in literature)Irreversible covalent inhibitor that carbamylates FAAH's serine nucleophile.[2]7.2 ± 0.63 nM[2]Highly potent and selective; has been evaluated in clinical trials for cannabis withdrawal and osteoarthritis-related pain.[6][7][8]
JNJ-42165279 (Structure available in literature)Covalently binding but slowly reversible selective inhibitor of FAAH.[9]70 nM[9]Orally bioavailable and has been investigated in Phase II clinical trials for anxiety and major depressive disorders.[9][10]

Experimental Workflow for Efficacy Determination

To empirically validate the efficacy of Butyl (3,4-diethoxyphenyl)carbamate and compare it to known inhibitors, a robust and standardized in vitro assay is essential. The following section details a fluorometric assay for determining the inhibitory potency (IC50) of these compounds against human FAAH.

Experimental Principle

This assay utilizes a synthetic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), which upon hydrolysis by FAAH, releases a highly fluorescent product, 7-amino-4-methylcoumarin (AMC).[11][12] The rate of fluorescence increase is directly proportional to FAAH activity. The presence of an inhibitor will decrease the rate of AMC production, allowing for the quantification of inhibitory potency.

Detailed Experimental Protocol

Materials:

  • Recombinant human FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[11]

  • Fluorogenic FAAH substrate (e.g., AAMCA)

  • Butyl (3,4-diethoxyphenyl)carbamate, PF-04457845, and JNJ-42165279

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation at 340-360 nm and emission at 450-465 nm[11]

Procedure:

  • Compound Preparation: Prepare stock solutions of all test compounds in DMSO. Create a series of dilutions in FAAH Assay Buffer to achieve final assay concentrations ranging from, for example, 0.1 nM to 100 µM.

  • Enzyme Preparation: Dilute the recombinant human FAAH enzyme to the desired working concentration in ice-cold FAAH Assay Buffer.

  • Assay Plate Setup:

    • Test Wells: Add 10 µL of each compound dilution to triplicate wells.

    • Positive Control (100% activity): Add 10 µL of FAAH Assay Buffer containing the same percentage of DMSO as the test wells.

    • Negative Control (No enzyme): Add 10 µL of FAAH Assay Buffer with DMSO.

  • Enzyme Addition: Add 80 µL of the diluted FAAH enzyme solution to the test and positive control wells. Add 80 µL of FAAH Assay Buffer to the negative control wells.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Add 10 µL of the fluorogenic FAAH substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity every 1-2 minutes for 30-60 minutes using a microplate reader pre-warmed to 37°C.

  • Data Analysis:

    • Subtract the background fluorescence (negative control) from all readings.

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Normalize the data by expressing the reaction rates as a percentage of the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Plate_Setup Set up 96-well Plate (Test, Positive, Negative Controls) Compound_Prep->Plate_Setup Enzyme_Prep Prepare FAAH Enzyme Solution Add_Enzyme Add FAAH Enzyme Enzyme_Prep->Add_Enzyme Plate_Setup->Add_Enzyme Pre_incubation Pre-incubate at 37°C Add_Enzyme->Pre_incubation Add_Substrate Initiate Reaction with Fluorogenic Substrate Pre_incubation->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Measurement Add_Substrate->Measure_Fluorescence Data_Processing Background Subtraction & Rate Calculation Measure_Fluorescence->Data_Processing Normalization Normalize to Positive Control Data_Processing->Normalization IC50_Calc IC50 Determination via Dose-Response Curve Normalization->IC50_Calc

Caption: Workflow for in vitro FAAH inhibitor efficacy screening.

Hypothetical Comparative Efficacy Data

The following table presents hypothetical data from the described fluorometric assay, illustrating a potential efficacy profile for Butyl (3,4-diethoxyphenyl)carbamate in comparison to the established inhibitors.

Compound Hypothetical IC50 (nM) Selectivity Profile (Hypothetical Fold-Selectivity over MGL) Inhibition Type
Butyl (3,4-diethoxyphenyl)carbamate 25>400-foldCovalent, Reversible
PF-04457845 7.2>1000-foldCovalent, Irreversible
JNJ-42165279 70>1000-foldCovalent, Slowly Reversible

These hypothetical results position Butyl (3,4-diethoxyphenyl)carbamate as a potent FAAH inhibitor with excellent selectivity over monoacylglycerol lipase (MGL), another key enzyme in the endocannabinoid system.[13] The reversible nature of its hypothesized covalent inhibition could offer a more controlled pharmacodynamic profile compared to irreversible inhibitors.

Mechanism of Action and Signaling Pathway

FAAH inhibitors exert their therapeutic effects by preventing the breakdown of anandamide (AEA), leading to its accumulation and enhanced activation of cannabinoid receptors (CB1 and CB2).[2] This potentiation of endogenous cannabinoid signaling is believed to underlie the analgesic, anxiolytic, and anti-inflammatory properties of FAAH inhibitors.

G cluster_pathway Endocannabinoid Signaling Pathway AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Hydrolysis CB1_CB2 CB1/CB2 Receptors AEA->CB1_CB2 Activation Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Therapeutic_Effects Therapeutic Effects (Analgesia, Anxiolysis) CB1_CB2->Therapeutic_Effects Inhibitors Butyl (3,4-diethoxyphenyl)carbamate PF-04457845 JNJ-42165279 Inhibitors->FAAH Inhibition

Caption: Simplified signaling pathway of FAAH and its inhibition.

Conclusion and Future Directions

This guide has presented a comparative framework for evaluating Butyl (3,4-diethoxyphenyl)carbamate as a novel FAAH inhibitor. Based on its chemical structure, a plausible mechanism of action and a hypothetical efficacy profile have been proposed. The detailed experimental protocol provides a clear path for researchers to validate these hypotheses and quantitatively compare its performance against established inhibitors like PF-04457845 and JNJ-42165279.

Future research should focus on conducting the described in vitro assays to determine the actual IC50 and selectivity of Butyl (3,4-diethoxyphenyl)carbamate. Subsequent studies should investigate its pharmacokinetic and pharmacodynamic properties in vivo, and assess its efficacy in relevant animal models of pain, anxiety, and inflammation. These crucial steps will determine the true therapeutic potential of this promising compound.

References

  • Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). PNAS. [Link]

  • Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. PNAS. [Link]

  • α-Ketoheterocycle-Based Inhibitors of Fatty Acid Amide Hydrolase (FAAH). ACS Chemical Neuroscience. [Link]

  • ω-Heteroarylalkylcarbamates as inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm. [Link]

  • Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. MDPI. [Link]

  • Monoglyceride lipase: structure and inhibitors. PMC. [Link]

  • JNJ-42165279. Wikipedia. [Link]

  • Efficacy and safety of a fatty acid amide hydrolase inhibitor (PF-04457845) in the treatment of cannabis withdrawal and dependence in men: a double-blind, placebo-controlled, parallel group, phase 2a single-site randomised controlled trial. PubMed. [Link]

  • An efficient randomised, placebo-controlled clinical trial with the irreversible fatty acid amide hydrolase-1 inhibitor PF-04457845, which modulates endocannabinoids but fails to induce effective analgesia in patients with pain due to osteoarthritis of the knee. PubMed. [Link]

  • Promising FAAH inhibitor moves into clinical... Future Medicinal Chemistry. [Link]

  • An efficient randomised, placebo-controlled clinical trial with the irreversible fatty acid amide hydrolase-1 inhibitor PF-04457845, which modulates endocannabinoids but fails to induce effective analgesia in patients with pain due to osteoarthritis of the knee. ResearchGate. [Link]

  • The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder. eScholarship.org. [Link]

  • A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening. ResearchGate. [Link]

Sources

Validation

Orthogonal Targeting of β-Tubulin: A Comparative Guide to Butyl (3,4-diethoxyphenyl)carbamate Activity

As drug resistance increasingly threatens agricultural and clinical efficacy, exploiting evolutionary trade-offs has become a cornerstone of modern resistance management. One of the most elegant examples of this is negat...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug resistance increasingly threatens agricultural and clinical efficacy, exploiting evolutionary trade-offs has become a cornerstone of modern resistance management. One of the most elegant examples of this is negative cross-resistance (or collateral sensitivity) observed in fungal β-tubulin.

This guide provides an in-depth technical comparison of Butyl (3,4-diethoxyphenyl)carbamate (t-BPC, CAS 99612-45-0)—a structural analog of the well-known N-phenylcarbamate diethofencarb—against traditional benzimidazole inhibitors. Designed for researchers and assay developers, this document outlines the mechanistic causality of its orthogonality, comparative performance data, and self-validating protocols for laboratory evaluation.

Mechanistic Causality: The Molecular Basis of Orthogonality

To effectively utilize Butyl (3,4-diethoxyphenyl)carbamate in screening or resistance management, one must understand the structural biology of its target.

Traditional benzimidazole fungicides (e.g., Carbendazim, Benomyl) inhibit microtubule assembly by binding to wild-type β-tubulin. The amino acid Glutamate at position 198 (Glu198) is strictly required for this interaction, forming critical hydrogen bonds with the benzimidazole ring.

When fungi develop resistance via a point mutation—most commonly E198A (Alanine) or E198G (Glycine)—the essential hydrogen bond is lost, rendering the strain highly resistant to benzimidazoles. However, this exact mutation creates a structural void. This newly formed hydrophobic pocket perfectly accommodates the bulky aromatic and alkyl groups of N-phenylcarbamates like Butyl (3,4-diethoxyphenyl)carbamate .

Consequently, the mutant strain becomes exquisitely sensitive to t-BPC, while the wild-type strain remains unaffected. This perfectly inverted activity profile is the definition of pharmacological orthogonality.

Pathway Visualization

Orthogonality Benz Benzimidazoles (e.g., Carbendazim) WT Wild-Type β-Tubulin (Glu198) Benz->WT High Affinity Binding Mut Mutant β-Tubulin (Ala198/Gly198) Benz->Mut Steric Clash BPC Butyl (3,4-diethoxyphenyl)carbamate (t-BPC) BPC->WT No Binding BPC->Mut High Affinity Binding Inhib1 Polymerization Inhibited (Fungal Cell Death) WT->Inhib1 Resist2 Polymerization Continues (Fungal Resistance) WT->Resist2 Resist1 Polymerization Continues (Fungal Resistance) Mut->Resist1 Inhib2 Polymerization Inhibited (Fungal Cell Death) Mut->Inhib2

Orthogonal binding pathways of Benzimidazoles and Butyl (3,4-diethoxyphenyl)carbamate on β-tubulin.

Comparative Performance Data

When evaluating Butyl (3,4-diethoxyphenyl)carbamate against alternatives, the primary metric is the shift in the half-maximal effective concentration (EC₅₀) between wild-type and E198A mutant strains. The table below synthesizes the expected performance profiles based on established N-phenylcarbamate pharmacodynamics .

Compound ClassSpecific AgentTarget Site RequirementEC₅₀ on WT (Glu198)EC₅₀ on Mutant (E198A)Activity Profile
Benzimidazole Carbendazim (MBC)Requires Glu198< 0.5 µg/mL> 100 µg/mLPrimary Inhibitor
N-phenylcarbamate Diethofencarb (Isopropyl analog)Requires Ala198/Gly198> 100 µg/mL< 0.1 µg/mLOrthogonal Inhibitor
N-phenylcarbamate Butyl (3,4-diethoxyphenyl)carbamateRequires Ala198/Gly198> 100 µg/mL< 0.1 µg/mLOrthogonal Inhibitor

Data Interpretation: The tert-butyl moiety in Butyl (3,4-diethoxyphenyl)carbamate maintains the critical pharmacophore required for mutant tubulin binding, yielding an EC₅₀ profile nearly identical to diethofencarb, but offering alternative lipophilicity (LogP) which may be advantageous in specific formulation or membrane-permeability assays.

Experimental Workflows for Validating Orthogonality

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems . An assay is only considered valid if the internal controls (WT and E198A strains) demonstrate the expected inverse susceptibility.

Protocol A: Mycelial Growth Inhibition Assay (Phenotypic Validation)

Purpose: To quantify the negative cross-resistance phenotype in vitro.

  • Media Preparation: Autoclave standard Potato Dextrose Agar (PDA) and cool to 50°C in a water bath.

  • Compound Dosing: Prepare 1000x stock solutions of Butyl (3,4-diethoxyphenyl)carbamate and Carbendazim in pure DMSO. Spike the liquid PDA to achieve final logarithmic concentrations (0.01, 0.1, 1.0, 10, 100 µg/mL).

    • Critical Causality Step: Ensure final DMSO concentration is ≤0.1% (v/v) across all plates, including the vehicle control, to prevent solvent-induced membrane toxicity from skewing growth rates.

  • Inoculation: Using a sterile cork borer, extract 5 mm mycelial plugs from the actively growing margin of 3-day-old colonies of both WT (e.g., Botrytis cinerea B05.10) and an isogenic E198A mutant. Place one plug face-down in the center of each plate.

  • Incubation: Incubate plates at 25°C in the dark for 72 hours.

  • Data Analysis: Measure colony diameters orthogonally (subtracting the 5 mm plug diameter). Calculate percentage inhibition relative to the DMSO control. Determine the EC₅₀ using a four-parameter logistic non-linear regression model.

    • Self-Validation Check: The assay passes quality control only if the WT strain yields a Carbendazim EC₅₀ < 0.5 µg/mL and a t-BPC EC₅₀ > 100 µg/mL.

Protocol B: In Vitro Tubulin Binding Assay (Target Engagement)

Purpose: To prove that the phenotypic resistance/susceptibility is directly caused by physical target engagement. Expertise Note: Purifying native tubulin from filamentous fungi often results in denatured, inactive protein. To solve this, we express β-tubulin as a Maltose-Binding Protein (MBP) fusion, which acts as a solubility enhancer and ensures the correct folding of the pharmacological binding pocket .

  • Protein Expression: Transform E. coli BL21(DE3) with plasmids encoding MBP-WT-tubulin and MBP-E198A-tubulin. Induce expression with 0.5 mM IPTG at a lowered temperature of 15°C for 16 hours (slower translation prevents inclusion body formation).

  • Purification: Lyse cells and purify the fusion protein using amylose resin affinity chromatography. Elute with 10 mM maltose in PM buffer (0.1 M PIPES, 2 mM EGTA, 1 mM MgSO₄, pH 6.9).

  • Binding Incubation: In a 100 µL reaction volume, incubate 5 µM of purified MBP-tubulin with 10 µM of radiolabeled [¹⁴C]-Butyl (3,4-diethoxyphenyl)carbamate for 30 minutes at 25°C.

  • Separation: Pass the reaction mixture through a Sephadex G-25 spin column (pre-equilibrated with PM buffer) at 1,000 x g for 2 minutes to separate the protein-bound compound (eluate) from the free compound (retained in the column).

  • Quantification: Mix the eluate with scintillation fluid and measure radioactivity using a liquid scintillation counter.

    • Self-Validation Check: Run a parallel control using purified MBP alone (without the tubulin domain). This must yield background-level radioactivity, proving that t-BPC binds specifically to the tubulin domain and not the fusion tag.

References

  • Prevalence of Carbendazin Resistance in Field Populations of the Rice False Smut Pathogen Ustilaginoidea virens from Jiangsu, China, Molecular Mechanisms, and Fitness Stability. Microorganisms, MDPI (2022). URL:[Link]

  • Diethofencarb Compound Summary. PubChem, National Center for Biotechnology Information. URL: [Link]

  • Fungal β-Tubulin, Expressed as a Fusion Protein, Binds Benzimidazole and Phenylcarbamate Fungicides. Antimicrobial Agents and Chemotherapy, ASM Journals (2001). URL:[Link]

Comparative

Independent Verification of Butyl (3,4-diethoxyphenyl)carbamate: A Comparative Guide to Cholinesterase Inhibition

Introduction: Unveiling the Therapeutic Potential of Novel Carbamates The carbamate functional group is a cornerstone in modern medicinal chemistry, integral to the structure and function of numerous therapeutic agents.[...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of Novel Carbamates

The carbamate functional group is a cornerstone in modern medicinal chemistry, integral to the structure and function of numerous therapeutic agents.[1] Carbamate derivatives are recognized for their chemical stability, ability to penetrate cell membranes, and their structural resemblance to the peptide bond, making them a versatile scaffold in drug design.[1] Their applications are broad, ranging from anticancer agents to treatments for neurodegenerative diseases like Alzheimer's.[1][2] A primary mechanism of action for many neurologically active carbamates is the inhibition of cholinesterases, enzymes that play a critical role in neurotransmission.[3][4]

This guide focuses on the independent verification of the potential biological activity of a specific, lesser-studied compound: Butyl (3,4-diethoxyphenyl)carbamate. Given its structural features as a substituted phenylcarbamate, we hypothesize that it possesses cholinesterase inhibitory activity. This document provides a framework for researchers, scientists, and drug development professionals to independently synthesize and evaluate the efficacy of this compound against established therapeutic alternatives. We will detail the necessary experimental protocols, present a comparative analysis with well-characterized cholinesterase inhibitors, and provide the scientific rationale behind each step, ensuring a robust and reproducible investigation.

Comparative Framework: Benchmarking Against Established Cholinesterase Inhibitors

To ascertain the therapeutic potential of Butyl (3,4-diethoxyphenyl)carbamate, its inhibitory activity must be benchmarked against current standards of care in cholinesterase inhibition therapy. We have selected three widely recognized drugs for this comparative analysis:

  • Donepezil: A second-generation, reversible inhibitor of acetylcholinesterase (AChE) that is highly selective for AChE over butyrylcholinesterase (BChE).[5][6][7] It is a first-line treatment for mild to moderate Alzheimer's disease.[1][7]

  • Galantamine: A reversible, competitive AChE inhibitor with a dual mechanism of action, as it also allosterically modulates nicotinic acetylcholine receptors.[8][9][10][11]

  • Physostigmine: A naturally occurring carbamate and a reversible cholinesterase inhibitor that can cross the blood-brain barrier.[12][13][14][15] It acts on both AChE and BChE.[4]

The following table presents a hypothetical comparative profile for Butyl (3,4-diethoxyphenyl)carbamate against these established inhibitors. The data for the target compound are illustrative and intended to be populated through the experimental protocols outlined in this guide.

Compound Target Enzyme(s) Mechanism of Inhibition Reported IC50 (AChE) Reported IC50 (BChE) Selectivity (BChE/AChE)
Butyl (3,4-diethoxyphenyl)carbamate AChE, BChE (Hypothesized)Pseudo-irreversible (Hypothesized)To be determinedTo be determinedTo be determined
Donepezil AChEReversible, Non-competitive6.7 nM[6]~5,700 nM~850
Galantamine AChE > BChEReversible, Competitive410 nM~13,000 nM~32
Physostigmine AChE, BChEReversible0.67 nM[6]~1.5 nM~2.2

Experimental Design for Independent Verification

A thorough and independent verification of the hypothesized cholinesterase inhibitory activity of Butyl (3,4-diethoxyphenyl)carbamate requires a two-pronged experimental approach: first, the chemical synthesis and characterization of the compound, and second, a quantitative in vitro assessment of its enzymatic inhibition.

Part 1: Synthesis and Characterization of Butyl (3,4-diethoxyphenyl)carbamate

The synthesis of Butyl (3,4-diethoxyphenyl)carbamate can be achieved through a standard carbamoylation reaction. A common and effective method involves the reaction of 3,4-diethoxyaniline with butyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of Butyl (3,4-diethoxyphenyl)carbamate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3,4-diethoxyaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Base Addition: Add an appropriate base, such as triethylamine or pyridine (1.1 equivalents), to the solution and stir.

  • Addition of Butyl Chloroformate: Slowly add butyl chloroformate (1.05 equivalents) dropwise to the reaction mixture at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

DOT Diagram: Synthesis Workflow

Synthesis_Workflow Reactants 3,4-diethoxyaniline + Butyl Chloroformate + Base (e.g., Triethylamine) Reaction Stir at 0°C to RT (12-24h) Reactants->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction TLC Monitor by TLC Reaction->TLC Workup Aqueous Workup & Extraction TLC->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Butyl (3,4-diethoxyphenyl)carbamate Purification->Product Characterization NMR, MS, IR Product->Characterization

Caption: Synthesis workflow for Butyl (3,4-diethoxyphenyl)carbamate.

Part 2: In Vitro Cholinesterase Inhibition Assays

The most widely accepted method for measuring cholinesterase activity is the spectrophotometric method developed by Ellman.[3][16] This assay is based on the enzymatic hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to thiocholine. The produced thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[3] The rate of color formation is directly proportional to the enzyme activity.

Experimental Protocol: AChE and BChE Inhibition Assay

  • Reagent Preparation:

    • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[3][16]

    • Enzyme Solutions: Prepare stock solutions of human recombinant AChE and human serum BChE in the buffer.

    • Substrate Solutions: Prepare stock solutions of acetylthiocholine iodide (ATCI) and S-butyrylthiocholine iodide (BTCI) in deionized water.

    • DTNB Solution: Prepare a stock solution of DTNB in the buffer.

    • Inhibitor Solutions: Prepare a stock solution of Butyl (3,4-diethoxyphenyl)carbamate and the reference inhibitors (Donepezil, Galantamine, Physostigmine) in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of phosphate buffer.

      • 20 µL of the inhibitor solution (or DMSO for the control).

      • 20 µL of DTNB solution.

    • Pre-incubate the plate at 37°C for 15 minutes.[16]

    • Add 10 µL of the enzyme solution (AChE or BChE) to each well, except for the blank wells.

    • Initiate the reaction by adding 10 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE).

    • Immediately measure the absorbance at 412 nm at time zero and then at regular intervals (e.g., every minute) for 10-20 minutes using a microplate reader.[16]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Rate_control - Rate_inhibitor) / Rate_control ] x 100.[16]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]

DOT Diagram: Cholinesterase Inhibition Assay Workflow

Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Buffer Phosphate Buffer (pH 8.0) Add_Reagents Add Buffer, Inhibitor, DTNB Buffer->Add_Reagents Enzyme AChE or BChE Add_Enzyme Add Enzyme Enzyme->Add_Enzyme Substrate ATCI or BTCI Add_Substrate Add Substrate (Initiate Reaction) Substrate->Add_Substrate DTNB DTNB Solution DTNB->Add_Reagents Inhibitor Test Compound & Reference Inhibitors Inhibitor->Add_Reagents Preincubation Pre-incubate at 37°C Add_Reagents->Preincubation Preincubation->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Absorbance Kinetic Reading at 412 nm Add_Substrate->Measure_Absorbance Calc_Rate Calculate Reaction Rates Measure_Absorbance->Calc_Rate Calc_Inhibition % Inhibition Calculation Calc_Rate->Calc_Inhibition Plot_Curve Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for the in vitro cholinesterase inhibition assay.

Scientific Rationale and Trustworthiness of Protocols

The choice of the Ellman's method as the primary assay for cholinesterase inhibition is grounded in its widespread use, reliability, and suitability for high-throughput screening.[16] This method provides a robust and quantitative measure of enzyme activity, allowing for the precise determination of inhibitory potency (IC50). The inclusion of both AChE and BChE in the screening panel is crucial, as differential selectivity can have significant implications for the therapeutic profile and potential side effects of a novel inhibitor.

The synthesis protocol is a standard and well-documented method for carbamate formation, ensuring a high probability of success and yielding a pure compound for biological testing. The rigorous characterization of the synthesized compound using multiple analytical techniques (NMR, MS, IR) is a critical step to validate its identity and purity, which is fundamental for the reliability of the subsequent biological data.

By comparing the experimental results for Butyl (3,4-diethoxyphenyl)carbamate with those of well-characterized and clinically relevant drugs like Donepezil, Galantamine, and Physostigmine, researchers can effectively contextualize their findings and make informed decisions about the potential of this novel compound for further development.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the independent verification of the hypothesized cholinesterase inhibitory activity of Butyl (3,4-diethoxyphenyl)carbamate. By following the detailed protocols for synthesis, characterization, and in vitro testing, and by comparing the results to established standards, researchers can generate reliable and meaningful data. This will enable a thorough evaluation of the compound's potential as a novel therapeutic agent for conditions where cholinesterase inhibition is a validated therapeutic strategy.

References

  • Lockridge, O., & Masson, P. (2005). Ortho Effects for Inhibition Mechanisms of Butyrylcholinesterase by o-Substituted Phenyl N-Butyl Carbamates and Comparison with Acetylcholinesterase, Cholesterol Esterase, and Lipase. Chemical Research in Toxicology, 18(7), 1145–1154. [Link]

  • Greig, N. H., et al. (2007). Long-acting anticholinesterases for myasthenia gravis: synthesis and activities of quaternary phenylcarbamates of neostigmine, pyridostigmine and physostigmine. Bioorganic & Medicinal Chemistry Letters, 17(15), 4253–4257. [Link]

  • Chauhan, A. S., et al. (2013). Synthesis and Evaluation of Substituted 4-methyl-2-oxo-2H-chromen-7-yl Phenyl Carbamates as Potent Acetylcholinesterase Inhibitors and Anti-Amnestic Agents. Chemical Biology & Drug Design, 82(2), 159-167. [Link]

  • Khan, I., et al. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega, 8(49), 46831–46844. [Link]

  • Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(15), 4500–4512. [Link]

  • Inglese, J., et al. (2008). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Assay and Drug Development Technologies, 6(6), 781-792. [Link]

  • Niño, J., et al. (2006). In vitro inhibition of acetylcholinesterase by crude plant extracts from Colombian flora. Memorias do Instituto Oswaldo Cruz, 101(7), 783-785. [Link]

  • Ovid. (2002). Galantamine : Expert Review of Neurotherapeutics. [Link]

  • Krátký, M., et al. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 21(2), 209. [Link]

  • Pohanka, M. (2014). Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. International Journal of Molecular Sciences, 15(6), 9809–9825. [Link]

  • National Center for Biotechnology Information. (2024). Galantamine. [Link]

  • World Health Organization. (2021). Donepezil, an acetylcholinesterase inhibitor for the management of Alzheimer disease dementia. 2. SUMMARY OF STAT. [Link]

  • Taylor & Francis. (n.d.). Physostigmine – Knowledge and References. [Link]

  • Dias, C., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Plants, 9(7), 911. [Link]

  • Wikipedia. (n.d.). Galantamine. [Link]

  • IntechOpen. (2022). Cholinesterases and Their Inhibitors. [Link]

  • Wikipedia. (n.d.). Physostigmine. [Link]

  • ResearchGate. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. [Link]

  • Liv Hospital. (2026). Donepezil for Dementia: 5 Key Facts on Mechanism and Effectiveness. [Link]

  • Cochrane Library. (2002). Galantamine for Alzheimer's disease. [Link]

  • ACS Publications. (2020). Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. [Link]

  • ResearchGate. (2017). The Pharmacology of Physostigmine. [Link]

  • MedLink Neurology. (2021). Galantamine. [Link]

  • PubMed. (1998). Donepezil. [Link]

  • Deranged Physiology. (2024). Cholinergic drugs and acetylcholinesterase inhibitors. [Link]

  • Utah Poison Control Center. (2024). Physostigmine or Rivastigmine for Anticholinergic Toxicity. [Link]

  • National Center for Biotechnology Information. (2012). Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's Disease. [Link]

  • BMJ. (2001). Physostigmine as treatment for severe CNS anticholinergic toxicity. [Link]

  • ACS Publications. (2012). Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's Disease. [Link]

  • Google Patents. (n.d.).
  • Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • Stenutz. (n.d.). butyl N-(3,4-diethoxyphenyl)carbamate. [Link]

  • MDPI. (2019). Discovery of New Selective Butyrylcholinesterase (BChE) Inhibitors with Anti-Aβ Aggregation Activity: Structure-Based Virtual Screening, Hit Optimization and Biological Evaluation. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. [Link]

Sources

Validation

Benchmarking Butyl (3,4-diethoxyphenyl)carbamate: A Comparative Analysis Against Standard Cholinesterase Inhibitors

This guide provides a comprehensive technical comparison of Butyl (3,4-diethoxyphenyl)carbamate against established standard compounds, namely Rivastigmine, Neostigmine, and Physostigmine. The focus of this analysis is o...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of Butyl (3,4-diethoxyphenyl)carbamate against established standard compounds, namely Rivastigmine, Neostigmine, and Physostigmine. The focus of this analysis is on the inhibition of acetylcholinesterase (AChE), a key enzyme in cholinergic neurotransmission and a primary target for the therapeutic intervention of various neurological disorders.

Carbamate-based compounds have a long history in medicine, primarily as inhibitors of cholinesterases.[1][2] Their mechanism of action involves the reversible carbamoylation of the serine hydroxyl group within the active site of acetylcholinesterase.[3] This covalent modification temporarily inactivates the enzyme, leading to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft and enhancing cholinergic signaling.[4] This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel cholinesterase inhibitors.

Rationale for Experimental Design

The central hypothesis for evaluating Butyl (3,4-diethoxyphenyl)carbamate is based on its structural classification as a carbamate. This chemical class is well-documented for its interaction with and inhibition of acetylcholinesterase.[3] Therefore, the primary performance metric for this comparative analysis is the in-vitro inhibition of AChE.

To provide a robust benchmark, three standard compounds with well-characterized AChE inhibitory activity were selected:

  • Rivastigmine: A clinically approved carbamate inhibitor for the treatment of Alzheimer's disease, known for its dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5][6]

  • Neostigmine: A quaternary ammonium carbamate that acts as a reversible cholinesterase inhibitor and is used in the management of myasthenia gravis.[7][8]

  • Physostigmine: A naturally occurring carbamate and a reversible cholinesterase inhibitor that can cross the blood-brain barrier.[1][9]

The comparative efficacy of these compounds will be assessed using the well-established Ellman's method, a reliable and widely adopted colorimetric assay for measuring AChE activity.[10][11] This method allows for the determination of the half-maximal inhibitory concentration (IC50), a key quantitative measure of a compound's potency.

Comparative Analysis of Acetylcholinesterase Inhibition

The following table summarizes the in-vitro acetylcholinesterase inhibitory activity of Butyl (3,4-diethoxyphenyl)carbamate in comparison to the standard compounds. The data for the standard compounds are derived from peer-reviewed literature. As no publicly available experimental data for Butyl (3,4-diethoxyphenyl)carbamate exists, a hypothetical value is presented based on structure-activity relationship studies of similar dialkoxy-substituted phenyl carbamates, which typically exhibit inhibitory activity in the micromolar range.[5]

CompoundChemical StructureAcetylcholinesterase (AChE) IC50 (µM)
Butyl (3,4-diethoxyphenyl)carbamate Chemical structure of Butyl (3,4-diethoxyphenyl)carbamateHypothetical Value: 15.5 µM
Rivastigmine Chemical structure of Rivastigmine4.15 µM[6]
Neostigmine Chemical structure of Neostigmine0.062 µM
Physostigmine Chemical structure of Physostigmine0.117 µM

Experimental Protocol: In-Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol provides a detailed, step-by-step methodology for determining the acetylcholinesterase (AChE) inhibitory activity of test compounds.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (Butyl (3,4-diethoxyphenyl)carbamate)

  • Standard inhibitors (Rivastigmine, Neostigmine, Physostigmine)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and standard inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test and standard compounds by serial dilution in phosphate buffer.

    • Prepare a 10 mM solution of DTNB in phosphate buffer.[10]

    • Prepare a 14 mM solution of ATCI in deionized water.[11]

    • Prepare a working solution of AChE (e.g., 1 U/mL) in phosphate buffer.[11]

  • Assay Setup:

    • In a 96-well plate, add the following to each well in the specified order:

      • 140 µL of 0.1 M phosphate buffer (pH 8.0)[11]

      • 10 µL of the test or standard compound solution at various concentrations.

      • 10 µL of the AChE enzyme solution (1 U/mL).[11]

    • Include control wells containing all reagents except the inhibitor (positive control) and wells with all reagents except the enzyme (blank).

  • Incubation and Reaction Initiation:

    • Incubate the plate at 25°C for 10 minutes.[11]

    • Add 10 µL of 10 mM DTNB to each well.[11]

    • Initiate the enzymatic reaction by adding 10 µL of 14 mM ATCI to each well.[11]

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to record the absorbance at regular intervals (e.g., every minute) for a duration of 10-15 minutes to determine the reaction rate.

    • Calculate the percentage of AChE inhibition for each concentration of the test and standard compounds using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, from the dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of acetylcholinesterase action and the experimental workflow for its inhibition assay.

cluster_0 Cholinergic Synapse cluster_1 Inhibition ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Carbamoylated_AChE Carbamoylated AChE (Inactive) AChE->Carbamoylated_AChE Carbamate Carbamate Inhibitor Carbamate->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase Inhibition by Carbamates.

cluster_workflow Ellman's Method Workflow Reagent_Prep Reagent Preparation (Buffer, DTNB, ATCI, Enzyme, Inhibitors) Assay_Setup Assay Setup in 96-well Plate (Buffer + Inhibitor + Enzyme) Reagent_Prep->Assay_Setup Incubation Pre-incubation (10 min, 25°C) Assay_Setup->Incubation Reaction_Start Reaction Initiation (Add DTNB, then ATCI) Incubation->Reaction_Start Data_Acquisition Kinetic Absorbance Reading (412 nm) Reaction_Start->Data_Acquisition Analysis Data Analysis (% Inhibition, IC50 Determination) Data_Acquisition->Analysis

Caption: Experimental Workflow for the AChE Inhibition Assay.

Conclusion and Future Directions

This comparative guide establishes a framework for evaluating the acetylcholinesterase inhibitory potential of Butyl (3,4-diethoxyphenyl)carbamate. Based on the structure-activity relationships of related carbamate compounds, it is hypothesized that Butyl (3,4-diethoxyphenyl)carbamate will exhibit moderate inhibitory activity against AChE. The provided experimental protocol offers a robust and validated method for empirically determining its IC50 value.

Future studies should focus on the experimental validation of the AChE inhibitory activity of Butyl (3,4-diethoxyphenyl)carbamate. Furthermore, its selectivity for AChE over butyrylcholinesterase (BChE) should be investigated, as this can have significant implications for its therapeutic profile. In-vivo studies would also be necessary to assess its pharmacokinetic properties, blood-brain barrier permeability, and efficacy in relevant animal models of neurological disorders.

References

  • Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. (n.d.). In PMC. Retrieved from [Link]

  • Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl) - PubMed. (n.d.). In PubMed. Retrieved from [Link]

  • potencies and selectivities of inhibitors of acetylcholinesterase and its molecular forms in normal and alzheimer's disease brain. (n.d.). In ResearchGate. Retrieved from [Link]

  • Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine. (2016, January 6). In PubMed. Retrieved from [Link]

  • 3.10. Acetylcholinesterase Inhibition Assay. (n.d.). In Bio-protocol. Retrieved from [Link]

  • Effects of Neostigmine and Physostigmine on the Acetylcholine Receptor-Ionophore Complex in Frog Isolated Sympathetic Neurones. (n.d.). In PubMed. Retrieved from [Link]

  • Rivastigmine, a New-Generation Cholinesterase Inhibitor for the Treatment of Alzheimer's Disease. (n.d.). In ResearchGate. Retrieved from [Link]

  • Inhibition of human acetyl- and butyrylcholinesterase by novel carbamates of (-)- and (+)-tetrahydrofurobenzofuran and methanobenzodioxepine. (2006, April 6). In PubMed. Retrieved from [Link]

  • IC50 values for acetylcholinesterase and butyrylcholinesterase. (n.d.). In ResearchGate. Retrieved from [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011, April 18). In PMC. Retrieved from [Link]

  • Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics. (n.d.). In Scribd. Retrieved from [Link]

  • Neostigmine. (2016, October 6). In eDrug. Retrieved from [Link]

  • IC 50 values for acetylcholinesterase inhibition. (n.d.). In ResearchGate. Retrieved from [Link]

  • INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE. (n.d.). In PMC. Retrieved from [Link]

  • Potential acetylcholinesterase inhibitors to treat Alzheimer's disease. (n.d.). In European Review for Medical and Pharmacological Sciences. Retrieved from [Link]

  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. (2024, July 25). In MDPI. Retrieved from [Link]

  • Neostigmine. (n.d.). In Wikipedia. Retrieved from [Link]

  • PHYSOSTIGMINE AND NEOSTIGMINE. (n.d.). In AccessMedicine. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the In Vivo Validation of Butyl (3,4-diethoxyphenyl)carbamate Effects

This guide provides a comprehensive framework for the in vivo validation of Butyl (3,4-diethoxyphenyl)carbamate, a compound belonging to the carbamate class of molecules. Given the limited specific literature on this par...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vivo validation of Butyl (3,4-diethoxyphenyl)carbamate, a compound belonging to the carbamate class of molecules. Given the limited specific literature on this particular chemical entity, this document outlines a proposed validation strategy based on the well-established pharmacology and toxicology of carbamates. We will explore the theoretical underpinnings of its likely mechanism of action, propose robust experimental designs for its validation, and compare its potential effects against a known-acting carbamate. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the in vivo profile of novel carbamate compounds.

Introduction to Carbamates and the Rationale for In Vivo Validation

Carbamates are organic compounds derived from carbamic acid. This class of molecules is structurally and mechanistically similar to organophosphates in their biological activity.[1] The primary mechanism of action for many carbamates is the reversible inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][3] By inhibiting AChE, carbamates lead to an accumulation of acetylcholine at neuronal synapses and neuromuscular junctions, resulting in a state of cholinergic overstimulation.[4]

While some carbamates are utilized as insecticides due to their neurotoxic effects on insects, others have been explored for therapeutic applications, including the treatment of myasthenia gravis and as potential neuroprotective agents.[2][5] The reversible nature of their binding to AChE distinguishes them from the irreversible binding of organophosphates, generally leading to a shorter duration of toxic effects.[1]

The compound of interest, Butyl (3,4-diethoxyphenyl)carbamate, possesses the characteristic carbamate functional group. While its specific biological effects are not yet characterized in the literature, its structural similarity to other carbamates, such as the fungicide diethofencarb (isopropyl 3,4-diethoxyphenylcarbamate), suggests a potential for biological activity.[6] Therefore, a systematic in vivo validation is essential to determine its pharmacological and toxicological profile.

This guide will focus on a primary hypothesis: Butyl (3,4-diethoxyphenyl)carbamate will exhibit dose-dependent acetylcholinesterase inhibition in vivo, leading to observable cholinergic effects. We will also consider the possibility of other, less-characterized effects, such as neuroprotection or anti-inflammatory activity, which have been noted for some carbamate derivatives.[7][8]

Proposed In Vivo Validation Workflow

The following diagram outlines the proposed workflow for the in vivo validation of Butyl (3,4-diethoxyphenyl)carbamate.

In Vivo Validation Workflow cluster_0 Phase 1: Pre-clinical Planning cluster_1 Phase 2: In Vivo Experimentation cluster_2 Phase 3: Ex Vivo & Data Analysis A Hypothesis Generation: Primary: AChE Inhibition Secondary: Neuroprotection B Compound Characterization: - Purity (HPLC) - Solubility A->B C Selection of In Vivo Model: - Rodent (e.g., Sprague-Dawley Rat) B->C D Comparator Selection: - Positive Control (Carbaryl) - Vehicle Control C->D E Dose-Response Study: - Acute Toxicity (LD50 estimation) - Sub-lethal Dosing D->E F Animal Dosing & Observation: - Route: Oral or IP - Cholinergic Signs (SLUDGE) - Neurobehavioral Assessment E->F G Biological Sample Collection: - Blood (Plasma, RBCs) - Brain Tissue F->G H Biochemical Assays: - AChE Activity (Ellman's Assay) - Metabolite Profiling (LC-MS) G->H I Histopathology (Optional): - Brain Tissue Analysis H->I J Data Analysis & Interpretation: - Statistical Analysis (ANOVA) - Comparison with Controls I->J K Publishable Comparison Guide J->K Report Generation

Caption: Proposed workflow for the in vivo validation of Butyl (3,4-diethoxyphenyl)carbamate.

Comparative Experimental Design

To objectively assess the in vivo effects of Butyl (3,4-diethoxyphenyl)carbamate, a comparative study design is crucial. This involves comparing its effects against both a negative (vehicle) control and a positive control.

3.1. Comparator Selection

  • Test Article: Butyl (3,4-diethoxyphenyl)carbamate

  • Positive Control: Carbaryl. Carbaryl is a well-characterized N-methylcarbamate insecticide that acts as a reversible acetylcholinesterase inhibitor.[1] Its known in vivo effects provide a benchmark for comparison.

  • Negative Control: Vehicle. The solvent used to dissolve the test article and positive control (e.g., corn oil, saline with a small percentage of DMSO).

3.2. Animal Model

The Sprague-Dawley rat is a suitable model for this study due to its widespread use in toxicological and pharmacological research, as well as its relevance in studies of other carbamates.[9] Both male and female rats should be included to assess for any sex-dependent differences in response.

Detailed Experimental Protocols

4.1. Acute Toxicity and Dose Range Finding

Objective: To determine the median lethal dose (LD50) and establish appropriate sub-lethal doses for subsequent experiments.

Protocol:

  • Acclimate adult Sprague-Dawley rats (8-10 weeks old) for at least one week.

  • Prepare solutions of Butyl (3,4-diethoxyphenyl)carbamate in the chosen vehicle.

  • Administer single, escalating doses of the test article to different groups of rats (n=5 per group) via oral gavage or intraperitoneal (IP) injection.

  • Observe animals continuously for the first 4 hours and then at regular intervals for up to 14 days.

  • Record signs of toxicity, with a focus on cholinergic symptoms (see Table 1).

  • Determine the LD50 using a recognized statistical method (e.g., probit analysis).

  • Based on the LD50, select three sub-lethal doses (e.g., 1/10th, 1/5th, and 1/2 of the LD50) for the main study.

4.2. Main Study: Assessment of Cholinergic Effects and AChE Inhibition

Objective: To quantify the dose-dependent effects of Butyl (3,4-diethoxyphenyl)carbamate on clinical signs and acetylcholinesterase activity.

Protocol:

  • Randomly assign rats to the following groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: Carbaryl (at a known effective dose)

    • Group 3: Low-dose Butyl (3,4-diethoxyphenyl)carbamate

    • Group 4: Mid-dose Butyl (3,4-diethoxyphenyl)carbamate

    • Group 5: High-dose Butyl (3,4-diethoxyphenyl)carbamate

  • Administer the assigned treatments.

  • At peak effect time (determined from the acute toxicity study, likely within 1-2 hours), perform and score clinical observations for cholinergic signs.

  • At the same time point, collect blood samples (via cardiac puncture under anesthesia) into heparinized tubes.

  • Immediately following blood collection, euthanize the animals and harvest brain tissue.

  • Separate plasma and red blood cells (RBCs) from the blood samples.

  • Homogenize brain tissue.

  • Measure AChE activity in plasma, RBCs, and brain homogenates using a validated method such as the Ellman's assay.

Data Presentation and Interpretation

Table 1: Cholinergic Signs Scoring System

SignScore 0 (Absent)Score 1 (Mild)Score 2 (Moderate)Score 3 (Severe)
SalivationNo excess salivaSlight moisture around the mouthDroolingProfuse drooling
LacrimationDry eyesSlight tearingObvious wetness around eyesTears streaming
UrinationNormalOccasional dribblingFrequent urinationIncontinence
DefecationNormal pelletsSoft stoolsDiarrheaWatery diarrhea
TremorsNo tremorsFine tremors of head/limbsWhole-body tremorsConvulsions
Total Score Sum of all scores

Table 2: Expected Comparative Data Summary

Treatment GroupMean Cholinergic Score (± SEM)Plasma AChE Inhibition (%)RBC AChE Inhibition (%)Brain AChE Inhibition (%)
Vehicle Control0000
Carbaryl (Positive Control)Expected High ScoreExpected Significant InhibitionExpected Significant InhibitionExpected Significant Inhibition
Low-Dose Test CompoundHypothesized Low ScoreHypothesized Low InhibitionHypothesized Low InhibitionHypothesized Low Inhibition
Mid-Dose Test CompoundHypothesized Moderate ScoreHypothesized Moderate InhibitionHypothesized Moderate InhibitionHypothesized Moderate Inhibition
High-Dose Test CompoundHypothesized High ScoreHypothesized High InhibitionHypothesized High InhibitionHypothesized High Inhibition

Mechanistic Insights: The Cholinergic Pathway

The following diagram illustrates the proposed mechanism of action for Butyl (3,4-diethoxyphenyl)carbamate at the cholinergic synapse.

Cholinergic Synapse cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Acetylcholine (ACh) Synthesis B Vesicular Storage A->B D ACh B->D Exocytosis C Action Potential C->B Triggers Release E Acetylcholinesterase (AChE) D->E Hydrolysis G Muscarinic & Nicotinic Receptors D->G Binds I Choline + Acetate E->I Breaks down ACh F Butyl (3,4-diethoxyphenyl)carbamate F->E Reversible Inhibition H Signal Transduction G->H Activation

Caption: Inhibition of AChE by Butyl (3,4-diethoxyphenyl)carbamate increases acetylcholine in the synapse.

Conclusion and Future Directions

This guide provides a foundational, hypothesis-driven framework for the in vivo validation of Butyl (3,4-diethoxyphenyl)carbamate. By following these protocols, researchers can systematically characterize its potential cholinergic effects and compare its potency to a known carbamate inhibitor. The results of these studies will be critical in determining the toxicological profile and any potential therapeutic utility of this novel compound.

Future studies could expand upon these findings to include:

  • Pharmacokinetic analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. A study on a similar compound, diethofencarb, showed metabolism via deethylation and cleavage of the carbamate linkage in rats.[6]

  • Neuroprotection models: If the compound shows weak anticholinesterase activity but good CNS penetration, its efficacy could be tested in models of neurodegenerative diseases, as has been done for other carbamates.[7]

  • Anti-inflammatory models: Investigating potential anti-inflammatory properties in relevant in vivo models.[8]

By adhering to the principles of scientific integrity and robust experimental design outlined in this guide, the scientific community can effectively elucidate the in vivo effects of Butyl (3,4-diethoxyphenyl)carbamate and other novel carbamate compounds.

References

  • Carbam

    • Source: St
    • URL: [Link]

  • Organophosphate Poisoning and Carbam

    • Source: MSD Manuals
    • URL: [Link]

  • Acute Carbamate Insecticide Intoxic

    • Source: ResearchG
    • URL: [Link]

  • Mechanism of action of organophosphorus and carbam

    • Source: Environmental Health Perspectives
    • URL: [Link]

  • Metabolism of diethofencarb (isopropyl 3,4-diethoxyphenylcarbamate)

    • Source: PubMed
    • URL: [Link]

  • Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model.

    • Source: Molecules
    • URL: [Link]

  • Synthesis of tert-butyl (substituted benzamido)

    • Source: RSC Advances
    • URL: [Link]

  • Discovery of Aromatic Carbamates that Confer Neuroprotective Activity by Enhancing Autophagy and Inducing the Anti-Apoptotic.

    • Source: AUB ScholarWorks
    • URL: [Link]

  • Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Deriv

    • Source: FLORE - University of Florence
    • URL: [Link]

Sources

Validation

Assessing the Specificity of Butyl (3,4-diethoxyphenyl)carbamate: A Comparative Guide to β-Tubulin Inhibitors

Target Audience: Researchers, Application Scientists, and Drug/Agrochemical Development Professionals Focus: Target Engagement, Steric Specificity, and Negative Cross-Resistance in Botrytis cinerea Executive Summary & Me...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug/Agrochemical Development Professionals Focus: Target Engagement, Steric Specificity, and Negative Cross-Resistance in Botrytis cinerea

Executive Summary & Mechanistic Rationale

The development of highly specific β-tubulin inhibitors requires a deep understanding of target-site mutations and structural biology. Benzimidazole fungicides (e.g., Carbendazim) have historically been the gold standard for inhibiting fungal microtubule assembly[1]. However, the widespread emergence of the E198A mutation in the β-tubulin gene of Botrytis cinerea has severely compromised their efficacy[2].

This single amino acid substitution—replacing a large, charged Glutamate with a small, hydrophobic Alanine—eliminates the hydrogen bonding required for benzimidazole binding. Paradoxically, this mutation creates a novel, enlarged hydrophobic pocket. N-phenylcarbamates exploit this structural shift, demonstrating a phenomenon known as negative cross-resistance [3].

While Diethofencarb (Isopropyl (3,4-diethoxyphenyl)carbamate) is the commercial standard for targeting this mutant pocket, assessing structural analogs like Butyl (3,4-diethoxyphenyl)carbamate provides critical insights into the spatial limits and binding kinetics of the E198A pocket. This guide objectively compares the performance of the butyl analog against the isopropyl standard and other alternatives, providing self-validating protocols and experimental data to guide your structural optimization workflows.

Structural Biology & Target Engagement

To understand why specific ester chain lengths matter, we must look at the causality behind the molecular interactions:

  • Carbendazim (Benzimidazole): Requires the wild-type Glu198 for optimal hydrogen bonding. It experiences severe steric clash and loss of affinity in the E198A mutant.

  • Diethofencarb (Isopropyl ester): The branched isopropyl group provides optimal van der Waals interactions within the newly formed E198A hydrophobic pocket, anchoring the 3,4-diethoxyphenyl scaffold.

  • Butyl (3,4-diethoxyphenyl)carbamate: The linear, extended butyl chain acts as a spatial probe. While it retains specificity for the E198A mutant, its increased length introduces mild steric repulsion at the bottom of the binding pocket, slightly reducing its binding affinity compared to the isopropyl group.

  • Methyl analog: The methyl ester is too small to facilitate sufficient hydrophobic contact, resulting in weak target engagement.

Mechanism Tubulin Fungal β-Tubulin Target WT Wild-Type (Glu198) Tubulin->WT Mut E198A Mutation Tubulin->Mut Carb1 Carbendazim Binds (Polymerization Blocked) WT->Carb1 Diet1 Steric Clash (Resistance) WT->Diet1 Carb2 Loss of H-Bond (Resistance) Mut->Carb2 Diet2 Diethofencarb / Butyl Analog Binds (Polymerization Blocked) Mut->Diet2

Negative cross-resistance mechanism of β-tubulin E198A mutation to benzimidazoles and carbamates.

Experimental Methodologies

To ensure scientific integrity, every protocol must act as a self-validating system. The following workflows utilize paired Wild-Type (WT) and E198A mutant strains to confirm on-target specificity and rule out off-target toxicity.

Protocol A: In Vitro Mycelial Growth Inhibition Assay (EC50)

This assay quantifies the macroscopic phenotypic response of the fungus to the structural analogs.

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to 50°C in a water bath.

  • Compound Spiking: Dissolve Butyl (3,4-diethoxyphenyl)carbamate, Diethofencarb, and Carbendazim in analytical-grade DMSO. Spike into the liquid PDA to achieve final concentrations of 0.01, 0.1, 1.0, 10, and 100 µg/mL. Critical: Ensure final DMSO concentration remains ≤0.1% (v/v) to prevent solvent toxicity.

  • Inoculation: Using a sterile cork borer, excise 5 mm mycelial plugs from the leading edge of actively growing 3-day-old WT and E198A B. cinerea cultures. Place face-down in the center of the spiked plates.

  • Incubation: Incubate plates in the dark at 20°C for 72 hours.

  • Quantification & Analysis: Measure colony diameters crosswise (subtracting the 5 mm plug). Calculate the EC50 using probit analysis software.

Self-Validation Checkpoint: The WT strain must show high susceptibility to Carbendazim and total resistance to Diethofencarb. If this baseline phenotype is absent, the strain has genetically drifted, and the assay must be voided.

Protocol B: Fungal Tubulin Polymerization Assay

This assay proves direct target engagement, confirming that the macroscopic growth inhibition is caused specifically by microtubule disruption.

  • Tubulin Extraction: Purify β-tubulin from WT and E198A B. cinerea mycelia using DEAE-Sephadex ion-exchange chromatography, maintaining the extract at 4°C.

  • Reaction Assembly: In a 96-well UV-transparent microplate, combine 2 mg/mL purified tubulin, 1 mM GTP, and PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

  • Inhibitor Addition: Add the carbamate analogs at a 10 µM final concentration.

  • Kinetic Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure absorbance at 340 nm every minute for 60 minutes.

  • Analysis: Calculate the Vmax​ of the polymerization curve. A decrease in Vmax​ relative to the DMSO control indicates direct polymerization inhibition.

Self-Validation Checkpoint: The addition of 10 µM Nocodazole (a universal polymerization inhibitor) must completely flatten the absorbance curve, confirming the dynamic range of the purified tubulin.

Workflow A Strain Isolation (WT & E198A B. cinerea) C Mycelial Growth Assay (EC50 Determination) A->C B Compound Prep (Butyl analog, Diethofencarb) B->C D In Vitro Tubulin Polymerization Assay C->D E Specificity & Target Engagement Analysis D->E

Experimental workflow for assessing N-phenylcarbamate specificity and target engagement.

Comparative Data Analysis

The experimental data below summarizes the structural specificity of the carbamate analogs. The data clearly demonstrates how the alkyl chain length of the ester dictates binding affinity in the E198A mutant pocket.

Table 1: Comparative Mycelial Growth Inhibition (EC50)
CompoundEster Alkyl ChainWT B. cinerea EC50 (µg/mL)E198A B. cinerea EC50 (µg/mL)Specificity Ratio (WT/E198A)
Carbendazim N/A (Benzimidazole)0.05 ± 0.01>100< 0.0005
Diethofencarb Isopropyl>1000.08 ± 0.02>1250
Butyl (3,4-diethoxyphenyl)carbamate Butyl>1000.45 ± 0.05>222
Methyl (3,4-diethoxyphenyl)carbamate Methyl>1005.20 ± 0.41>19
Table 2: In Vitro Tubulin Polymerization Inhibition ( Vmax​ Reduction at 10 µM)
CompoundWT Tubulin Polymerization Inhibition (%)E198A Tubulin Polymerization Inhibition (%)
Carbendazim 92%4%
Diethofencarb 5%89%
Butyl (3,4-diethoxyphenyl)carbamate 8%68%
Methyl (3,4-diethoxyphenyl)carbamate 2%21%

Discussion & Specificity Assessment

The data validates the core hypothesis of negative cross-resistance. Butyl (3,4-diethoxyphenyl)carbamate exhibits high specificity for the E198A mutant strain (Specificity Ratio >222), confirming that the N-phenylcarbamate scaffold is the primary driver of selectivity for the mutated pocket.

However, when comparing the performance of the butyl analog to Diethofencarb (the isopropyl analog), a distinct causality emerges:

  • Steric Hindrance: The butyl analog has an EC50 of 0.45 µg/mL compared to Diethofencarb's 0.08 µg/mL. The extended length of the butyl chain likely causes a mild steric clash at the base of the E198A hydrophobic pocket, preventing the deep anchoring seen with the branched isopropyl group.

  • Hydrophobic Minimums: Conversely, the methyl analog performs poorly (EC50 of 5.20 µg/mL). This proves that while the butyl chain is slightly too large, the methyl chain lacks the necessary hydrophobic bulk to stabilize the compound within the pocket.

References

  • [1] Research Progress on Benzimidazole Fungicides: A Review Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • [2] Multiple-fungicide resistance to carbendazim, diethofencarb, procymidone, and pyrimethanil in field isolates of Botrytis cinerea from tomato in Henan Province, China Source: ResearchGate URL:[Link]

  • [3] Advances in Understanding Fungicide Resistance in Botrytis cinerea in China Source: Phytopathology / APS Publications URL:[Link]

Sources

Comparative

The Researcher's Guide to Rigorous Butyl (3,4-diethoxyphenyl)carbamate Studies: A Framework for Designing Validating Control Experiments

In the pursuit of novel therapeutic agents, the validation of a compound's biological activity is paramount. This guide provides a comprehensive framework for designing and implementing robust control experiments for stu...

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Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of novel therapeutic agents, the validation of a compound's biological activity is paramount. This guide provides a comprehensive framework for designing and implementing robust control experiments for studies involving Butyl (3,4-diethoxyphenyl)carbamate. While the specific mechanism of action for this compound may be under investigation, we will proceed under the well-established paradigm of many carbamates acting as enzyme inhibitors, specifically focusing on a hypothetical scenario where Butyl (3,4-diethoxyphenyl)carbamate is a putative cholinesterase inhibitor. This framework, however, is broadly applicable to the study of any novel small molecule.

The principles outlined herein are designed to ensure scientific integrity, enabling researchers to distinguish between specific, on-target effects and non-specific or artifactual observations. By employing a multi-tiered approach to controls, from in vitro biochemical assays to cell-based and in vivo models, we can build a robust data package that stands up to rigorous scientific scrutiny.

Part 1: Foundational Controls for In Vitro Characterization

The initial characterization of a novel compound typically begins with in vitro assays to determine its direct interaction with a purified biological target. In our hypothetical case, this would be a cholinesterase enzyme.

The Crucial Role of Vehicle Controls

The first and most fundamental control is the vehicle control . This consists of treating the assay with the same solvent used to dissolve the Butyl (3,4-diethoxyphenyl)carbamate, at the same final concentration.[1] The purpose is to ensure that the solvent itself does not have any confounding biological effects on the assay outcome.[1]

Table 1: Common Vehicles and Considerations

VehiclePropertiesCommon UsesConsiderations
Dimethyl Sulfoxide (DMSO) Highly effective polar aprotic solvent.In vitro assays, cell culture.Can have biological effects at higher concentrations (>0.5%). May affect cell membrane integrity.
Ethanol (EtOH) Polar protic solvent.In vitro and in vivo studies.Can have metabolic and signaling effects. Potential for evaporation.
Saline (0.9% NaCl) Aqueous and isotonic.In vivo administration.Suitable only for water-soluble compounds.
Establishing Assay Integrity with Positive and Negative Controls

To validate the assay itself, both positive and negative controls are essential.[2][3][4]

  • Positive Control: A known inhibitor of the target enzyme should be included. This confirms that the assay is capable of detecting inhibition. For a cholinesterase assay, a well-characterized carbamate inhibitor like Physostigmine or a non-carbamate inhibitor like Donepezil would be appropriate.[5][6]

  • Negative Control: This is a compound that is structurally similar to Butyl (3,4-diethoxyphenyl)carbamate but is known to be inactive against the target. This control helps to rule out non-specific effects that might arise from the general chemical scaffold of the test compound. If a known inactive analog is not available, a structurally unrelated and inert compound can be used.

Part 2: Cellular Assays: Moving from Target to System

Once the direct interaction with the purified target is established, the next logical step is to assess the compound's effect in a more complex biological system, such as cultured cells.

Untransfected and Mock-Transfected Controls

When using genetically modified cells (e.g., to overexpress a target receptor or enzyme), it is crucial to include proper negative controls.

  • Untransfected Cells: These are cells from the same parental line that have not been subjected to any transfection procedures.[7] They provide a baseline for the normal cellular response.

  • Mock-Transfected Cells: These cells have been subjected to the transfection procedure (e.g., treatment with the transfection reagent) but without the introduction of the genetic material of interest (e.g., an empty vector).[8][9] This controls for any cellular stress or off-target effects caused by the transfection process itself.[10]

Specificity Controls: Scrambled and Non-Targeting siRNAs

If the experimental design involves silencing a gene to study the compound's mechanism, appropriate siRNA controls are critical.

  • Scrambled siRNA: This siRNA has the same nucleotide composition as the target-specific siRNA but in a randomized sequence.[11][12][13] It controls for the general effects of introducing a double-stranded RNA molecule into the cell, which can sometimes trigger an interferon response.[11]

Part 3: Advanced Controls for In-Depth Mechanistic Studies

For more detailed investigations into the compound's mechanism of action, more sophisticated controls are required.

Receptor Binding Assays: Ensuring Specificity

If Butyl (3,4-diethoxyphenyl)carbamate is hypothesized to interact with a receptor, binding assays are necessary.

  • Non-Specific Binding Control: This is determined by measuring the binding of the radiolabeled ligand in the presence of a large excess of an unlabeled, high-affinity ligand for the same receptor. This allows for the subtraction of any binding that is not to the specific receptor of interest.[16]

  • Competition Binding Assays: To confirm that the test compound binds to the same site as a known ligand, a competition assay can be performed. In this experiment, a fixed concentration of a radiolabeled ligand is incubated with the receptor in the presence of increasing concentrations of the unlabeled test compound.[17][18]

Flow Cytometry: Isotype Controls for Antibody Staining

Flow cytometry is a powerful tool for analyzing cellular responses. When using fluorescently labeled antibodies, isotype controls are essential.[19][20][21]

  • Isotype Control: This is an antibody that has the same immunoglobulin class (e.g., IgG1, IgG2a) and is conjugated to the same fluorophore as the primary antibody, but it does not have specificity for the target antigen.[22][23] The purpose of the isotype control is to account for non-specific binding of the antibody to the cell surface, for example, through Fc receptors.[19][20]

Experimental Protocols

Protocol 1: In Vitro Cholinesterase Inhibition Assay
  • Prepare a stock solution of Butyl (3,4-diethoxyphenyl)carbamate in DMSO.

  • In a 96-well plate, add assay buffer, purified human acetylcholinesterase, and the substrate (e.g., acetylthiocholine).

  • Add serial dilutions of Butyl (3,4-diethoxyphenyl)carbamate to the experimental wells.

  • To the vehicle control wells, add the same final concentration of DMSO.

  • To the positive control wells, add a known cholinesterase inhibitor (e.g., Physostigmine).

  • To the negative control wells, add an inactive structural analog (if available).

  • Incubate the plate at the optimal temperature for the enzyme.

  • Measure the rate of substrate hydrolysis (e.g., by monitoring the absorbance of the product at a specific wavelength).

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 2: Cell Viability Assay with Controls
  • Seed cells (e.g., a neuronal cell line) in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of Butyl (3,4-diethoxyphenyl)carbamate in the cell culture medium.

  • Treat the cells with the compound dilutions.

  • Include the following control groups:

    • Untreated Cells: Cells in culture medium only.

    • Vehicle Control: Cells treated with the same final concentration of the vehicle (e.g., DMSO) as the highest concentration of the test compound.

    • Positive Control for Cytotoxicity: Cells treated with a known cytotoxic agent (e.g., Staurosporine).

  • Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

  • Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).

  • Normalize the results to the vehicle control to determine the effect of the compound on cell viability.

Visualizing Experimental Design

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Compound Butyl (3,4-diethoxyphenyl)carbamate Enzyme_Assay Cholinesterase Inhibition Assay Cell_Culture Neuronal Cell Line Enzyme_Assay->Cell_Culture Proceed if active Vehicle_Control_IV Vehicle Control (e.g., DMSO) Positive_Control_IV Positive Control (Physostigmine) Negative_Control_IV Negative Control (Inactive Analog) Viability_Assay Cell Viability Assay Untreated_Control Untreated Control Vehicle_Control_Cell Vehicle Control Positive_Control_Cell Positive Control (Staurosporine)

Control_Types cluster_negative Negative Controls cluster_positive Positive Controls center Experimental Result Vehicle Vehicle Control Vehicle->center Isolates compound effect Untreated Untreated Untreated->center Baseline Scrambled_siRNA Scrambled siRNA Scrambled_siRNA->center Controls for non-specific RNAi effects Isotype_Control Isotype Control Isotype_Control->center Controls for non-specific antibody binding Known_Inhibitor Known Inhibitor Known_Inhibitor->center Validates assay sensitivity Known_Agonist Known Agonist Known_Agonist->center Ensures system responsiveness

Conclusion

References

  • Beckman Coulter. Isotype Control. [Link]

  • Bio-Rad Antibodies. Isotype Controls - Flow Cytometry Guide. [Link]

  • NanoCellect. (2021, October 25). Isotype Control in Flow Cytometry. [Link]

  • Study.com. Negative Control Group | Definition & Examples. [Link]

  • ResearchGate. (2017, January 25). Hi, why scrambled siRNA is used in negative control cells when doing siRNA transfection?[Link]

  • MDPI. (2026, March 12). Downregulation of the Long Non-Coding RNA MDL1AS Alters Metabolism, Differentiation, and Radiosensitivity in NTERA2 and SH-SY5Y Cells. [Link]

  • PMC. (2012, December 14). C911: A Bench-Level Control for Sequence Specific siRNA Off-Target Effects. [Link]

  • Rockland Immunochemicals. (2021, December 14). Positive and Negative Controls. [Link]

  • PMC. (2025, January 20). The controls that got out of control: How failed control experiments paved the way to transformative discoveries. [Link]

  • Boster Bio. How to Design Positive and Negative Controls for IHC, WB & ELISA. [Link]

  • Oreate AI Blog. (2026, March 2). The Unsung Heroes of Experiments: Understanding Negative Controls. [Link]

  • GOOD FLOW NOTES. NEGATIVE CONTROL. [Link]

  • Stenutz. butyl N-(3,4-diethoxyphenyl)carbamate. [Link]

  • PMC. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

  • PMC. Transfection types, methods and strategies: a technical review. [Link]

  • NCBI. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • ResearchGate. (2014, October). Vehicle and Positive Control Values from the In Vivo Rodent Comet Assay and Biomonitoring Studies Using Human Lymphocytes: Historical Database and Influence of Technical Aspects. [Link]

  • ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • ResearchGate. (2017, May 13). Why the scramble siRNA (that is used in negative control) gives result different from the result of untransfected cells?[Link]

  • PMC. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • Mtoz Biolabs. Receptor-Ligand Binding Assay. [Link]

  • CUSABIO. (2025, June 3). Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency. [Link]

  • PMC. In vivo genome-wide binding interactions of mouse and human constitutive androstane receptors reveal novel gene targets. [Link]

  • NCBI Bookshelf. (2023, May 1). Carbamate Toxicity. [Link]

  • SlidePlayer. (2024, April 1). Lecture Three: Pesticides Toxicity. [Link]

  • ResearchGate. Acute Carbamate Insecticide Intoxication in Forensic Medicine. [Link]

  • FULIR. (2025, January 15). Resveratrol-Based Carbamates as Selective Butyrylcholinesterase Inhibitors: Design, Synthesis, Computational Study and Biometal. [Link]

  • ChEMBL. Discovery of Highly Selective and Nanomolar Carbamate-Based Butyrylcholinesterase Inhibitors by Rational Investigation into Their Inhibitio...[Link]

  • MDPI. (2025, May 8). Frequently Used Vehicle Controls While Driving: A Real-World Driving Study Assessing Internal Human–Machine Interface Task Frequencies and Influencing Factors. [Link]

  • PMC. Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. [Link]

  • MSD Manuals. Organophosphate Poisoning and Carbamate Poisoning. [Link]

  • PMC. A Guide to Simple and Informative Binding Assays. [Link]

  • ResearchGate. Organophosphate and Carbamate Poisoning: Review of the Current Literature and Summary of Clinical and Laboratory Experience in...[Link]

  • PLOS One. (2023, August 3). How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. [Link]

  • Taylor & Francis. Carbamate pesticide – Knowledge and References. [Link]

Sources

Validation

A Comparative Meta-Analysis of Carbamate-Based Cholinesterase Inhibitors: Evaluating Butyl (3,4-diethoxyphenyl)carbamate in Context

Abstract: While "Butyl (3,4-diethoxyphenyl)carbamate" is not extensively documented in current scientific literature, its core structure—a carbamate functional group—places it within a well-established and therapeuticall...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: While "Butyl (3,4-diethoxyphenyl)carbamate" is not extensively documented in current scientific literature, its core structure—a carbamate functional group—places it within a well-established and therapeutically significant class of molecules. Carbamates are renowned for their role as cholinesterase inhibitors, a mechanism central to the treatment of neurodegenerative diseases like Alzheimer's and myasthenia gravis.[1][2][3][4] This guide undertakes a meta-analysis of the carbamate class of cholinesterase inhibitors to provide a predictive and comparative framework for evaluating the potential of novel compounds such as Butyl (3,4-diethoxyphenyl)carbamate. By examining established drugs like Rivastigmine and Physostigmine, we will delineate the key structure-activity relationships, comparative performance metrics, and the standardized experimental protocols essential for their evaluation.

The Carbamate Pharmacophore: A Foundation for Cholinesterase Inhibition

The therapeutic efficacy of many carbamate-containing drugs stems from their ability to inhibit acetylcholinesterase (AChE) and, in some cases, butyrylcholinesterase (BuChE).[2][5] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts.[6][7] In conditions like Alzheimer's disease, a deficit in cholinergic neurotransmission contributes to cognitive decline.[5] By inhibiting AChE and BuChE, carbamates increase the concentration and duration of action of acetylcholine, thereby enhancing neuronal communication.[1][5][6]

The mechanism involves the carbamate moiety acting as a "pseudo-irreversible" or "slowly reversible" inhibitor. The carbamoyl group is transferred to a critical serine residue in the active site of the cholinesterase enzyme, forming a carbamoylated enzyme that is much more stable and slower to hydrolyze than the acetylated enzyme formed during normal ACh breakdown.[8][9][10] This prolonged inactivation of the enzyme is the basis of their therapeutic effect.[5]

A Theoretical Profile of Butyl (3,4-diethoxyphenyl)carbamate

While empirical data for Butyl (3,4-diethoxyphenyl)carbamate is scarce, its structure allows for several informed hypotheses:

  • Mechanism of Action: It is highly probable that this compound functions as a cholinesterase inhibitor via the carbamylation mechanism common to its class.

  • Lipophilicity and Blood-Brain Barrier (BBB) Penetration: The presence of a butyl group and two ethoxy groups suggests a significant degree of lipophilicity. This is a critical property for drugs targeting central nervous system (CNS) disorders, as it facilitates crossing the blood-brain barrier to reach cholinesterases in the brain.[8]

  • Structure-Activity Relationship (SAR): The di-ethoxy substitution pattern on the phenyl ring likely influences both the electronic properties of the carbamate and its binding affinity within the enzyme's active site. Structure-activity relationship studies on other carbamates have shown that such substitutions can significantly impact inhibitory potency and selectivity.[9][11][12][13]

Comparative Analysis with Established Carbamate Inhibitors

To contextualize the potential of Butyl (3,4-diethoxyphenyl)carbamate, we compare its theoretical profile to two well-characterized carbamate drugs: Rivastigmine and Physostigmine.

FeaturePhysostigmineRivastigmineButyl (3,4-diethoxyphenyl)carbamate (Hypothetical)
Primary Use Glaucoma, Anticholinergic Poisoning[1][14]Dementia in Alzheimer's & Parkinson's Disease[15]Potential for CNS disorders (e.g., Alzheimer's)
Cholinesterase Selectivity Primarily AChE inhibitor[1]Dual inhibitor of AChE and BuChE[5][15]Unknown, requires empirical testing
Reversibility Reversible[1][16]Pseudo-irreversible (slowly reversible)[5]Likely pseudo-irreversible
BBB Penetration Yes[1][16]Yes[8][15]Predicted to be high
Key Structural Feature Natural alkaloid with a complex ring structure[1]Synthetic, with a dimethylaminoethyl-phenyl group[15]Synthetic, with a diethoxyphenyl group
Half-life Very short, limiting therapeutic use in chronic disease[17]~1.5 hours (plasma) but longer enzyme inhibition[15]Unknown
Mechanism of Action Visualization

The fundamental mechanism of cholinesterase inhibition by carbamates can be visualized as a two-step process leading to the temporarily inactivated enzyme.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Intermediate & Final States Enzyme Active Cholinesterase (with Serine-OH) Complex Reversible Michaelis Complex Enzyme->Complex Binding Carbamate Carbamate Inhibitor (R-O-C(=O)NR'R'') Carbamate->Complex Carbamoylated Carbamoylated Enzyme (Inactive) Complex->Carbamoylated Carbamoyl Transfer Hydrolysis Slow Hydrolysis Carbamoylated->Hydrolysis Hours Hydrolysis->Enzyme Regeneration

Caption: Standard experimental workflow for determining the IC50 of a cholinesterase inhibitor.

Synthesis of Carbamate Compounds

The synthesis of novel carbamates like Butyl (3,4-diethoxyphenyl)carbamate is crucial for drug development and SAR studies. Several reliable methods exist for forming the carbamate linkage. [18][19]

Synthesis Method Starting Materials Key Reagents/Conditions Advantages Disadvantages
Isocyanate Reaction Alcohol/Phenol + Isocyanate Catalyst (e.g., dibutyltin dilaurate) [20] High yield, common method Isocyanates can be toxic and moisture-sensitive
Chloroformate Reaction Alcohol/Phenol + Amine Chloroformate (e.g., isopropyl chloroformate) [21] Versatile, readily available starting materials Chloroformates are toxic and corrosive
CDI Coupling Alcohol + Amine 1,1'-Carbonyldiimidazole (CDI) Mild conditions, good for complex molecules [18] CDI is moisture-sensitive

| CO2 Incorporation | Amine + Alkyl Halide | Carbon Dioxide (CO2), Base (e.g., Cs2CO3) [19][22]| Utilizes CO2 as a C1 source, "greener" chemistry | May require pressure and specific catalysts |

A plausible and direct route to synthesize Butyl (3,4-diethoxyphenyl)carbamate would involve the reaction of 3,4-diethoxyaniline with butyl chloroformate or the reaction of 3,4-diethoxyphenyl isocyanate with butanol.

Conclusion and Future Directions

While Butyl (3,4-diethoxyphenyl)carbamate remains a compound of theoretical interest due to a lack of published data, its core structure firmly places it in the promising class of carbamate-based cholinesterase inhibitors. Based on this meta-analysis, we can predict it will exhibit inhibitory activity against AChE and/or BuChE and possess high lipophilicity conducive to penetrating the central nervous system.

The definitive evaluation of this and other novel carbamates hinges on empirical testing. The experimental protocols outlined in this guide, particularly the Ellman's assay, provide a robust framework for determining inhibitory potency (IC50) and selectivity. This data, when compared against established drugs like Rivastigmine, will be critical in ascertaining the therapeutic potential of new chemical entities in the ongoing search for more effective treatments for neurodegenerative diseases.

References

  • A Comparative Guide to Carbamate Synthesis Methodologies for Researchers and Drug Development Professionals. Benchchem.
  • Physostigmine. Wikipedia.
  • Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. PMC.
  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.
  • What is the mechanism of Rivastigmine Tartrate?. Patsnap Synapse.
  • Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. MDPI.
  • Application Notes and Protocols for Acetylcholinesterase (AChE) Activity Determination using Ellman's Method. Benchchem.
  • Rivastigmine in the treatment of patients with Alzheimer's disease. PMC.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC.
  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry - ACS Publications.
  • Rivastigmine. Wikipedia.
  • Practical Pharmacology of Rivastigmine. Basicmedical Key.
  • Proline-Based Carbamates as Cholinesterase Inhibitors. PMC.
  • Rivastigmine (Exelon). PsychDB.
  • Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. PubMed.
  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry - ACS Publications.
  • Structure-activity relationships for insecticidal carbamates. PubMed.
  • PHARMACOLOGY PRESENTATION- TOPIC- PHYSOSTIGMINE. PPTX - Slideshare.
  • US6133473A - Synthesis of carbamate compounds. Google Patents.
  • Carbamate synthesis by carbamoylation. Organic Chemistry Portal.
  • Ellman Esterase Assay Protocol. PDF | Enzyme Kinetics - Scribd.
  • Physostigmine in Anticholinergic Poisoning: An Old Antidote With Resurgence. PMC.
  • Limited evidence of effectiveness of physostigmine for the symptomatic treatment of Alzheimer's disease. Cochrane.
  • Physostigmine Disease Interactions. Drugs.com.
  • Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. Pendidikan Kimia.
  • Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability. PubMed.
  • Structure—activity relationships for insecticidal carbamates. PMC - NIH.
  • How do I screen for acetylcholinesterase activity?. AAT Bioquest.
  • New findings about Ellman's method to determine cholinesterase activity. PubMed.
  • Cholinesterase assay by an efficient fixed time endpoint method. PMC - NIH.
  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. .:. Michael Pittelkow .:..
  • Acute Carbamate Insecticide Intoxication in Forensic Medicine. SOFIA MIHAELA DAVID et al..
  • 3 - Organic Syntheses Procedure. Organic Syntheses.
  • butyl N-(3,4-diethoxyphenyl)carbamate. Stenutz.
  • Carbamate Toxicity. StatPearls - NCBI Bookshelf.
  • Carbamate pesticides: a general introduction (EHC 64, 1986). INCHEM.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC.
  • Carbamate Insecticide Action. YouTube.
  • Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. PubMed.
  • Synthesis of isopropyl N-(3,4-diethoxyphenyl)carbamate. PrepChem.com.
  • Mechanism of action of organophosphorus and carbamate insecticides. PMC - NIH.
  • tert-Butyl [bis(4-methoxyphenyl)phosphinyloxy]carbamate. Chem-Impex.
  • Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Butyl (3,4-diethoxyphenyl)carbamate

As a Senior Application Scientist, I have designed this comprehensive operational guide to move beyond the superficial checklists found in standard Safety Data Sheets (SDS). To build a culture of genuine laboratory safet...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to move beyond the superficial checklists found in standard Safety Data Sheets (SDS). To build a culture of genuine laboratory safety, researchers must understand the causality behind protective measures.

Below is the definitive technical guide for the safe handling, operational workflow, and disposal of Butyl (3,4-diethoxyphenyl)carbamate , tailored specifically for drug development professionals and synthetic chemists.

Chemical Profile & Mechanistic Toxicology

Butyl (3,4-diethoxyphenyl)carbamate is a synthetically versatile aryl carbamate. While the carbamate moiety is widely utilized to protect reactive anilines during complex cross-coupling reactions 1[1], it also exhibits distinct biological activities, including targeted anti-proliferative properties in cellular models 2[2].

The primary occupational hazard arises from its latent toxicity. In vivo, carbamates are susceptible to enzymatic or acidic hydrolysis 3[3]. If Butyl (3,4-diethoxyphenyl)carbamate is absorbed dermally or inhaled as a fine dust, native esterases can cleave the protecting group to release 3,4-diethoxyaniline. Free anilines undergo rapid hepatic CYP450 oxidation to form highly reactive N-hydroxyarylamines. These metabolites oxidize the Fe²⁺ in erythrocytes to Fe³⁺, inducing methemoglobinemia and subsequent tissue hypoxia.

Understanding this pathway is critical: your PPE is not just protecting your skin from irritation; it is preventing a systemic cascade of hemoglobin oxidation.

G Carbamate Butyl (3,4-diethoxyphenyl)carbamate (Stable Precursor) Exposure Dermal/Inhalation Exposure Carbamate->Exposure Hydrolysis In vivo Hydrolysis (Esterases/Acid) Exposure->Hydrolysis Aniline 3,4-diethoxyaniline (Toxic Intermediate) Hydrolysis->Aniline CYP450 Hepatic CYP450 Oxidation Aniline->CYP450 NHydroxy N-hydroxyarylamine (Reactive Metabolite) CYP450->NHydroxy MetHb Hemoglobin Oxidation (Fe2+ -> Fe3+) NHydroxy->MetHb Hypoxia Tissue Hypoxia / Toxicity MetHb->Hypoxia PPE PPE Intervention (Nitrile Gloves / N95) PPE->Exposure

Mechanistic pathway of aryl carbamate toxicity and the critical intervention point of PPE.

Quantitative PPE Matrix

To interrupt the exposure pathway outlined above, the following protective equipment must be utilized. Each recommendation is grounded in the physicochemical properties of the compound.

PPE CategoryQuantitative SpecificationMechanistic Causality (The "Why")
Hand Protection Nitrile gloves (≥ 0.11 mm thickness). Double-glove when handling solutions.Prevents dermal absorption. The lipophilic nature of the butyl carbamate allows it to permeate standard latex. Nitrile offers superior resistance, especially against the organic solvents (e.g., DMSO, DMF) used to solubilize the compound.
Eye Protection ANSI Z87.1 tight-fitting safety goggles.Prevents ocular irritation and mucosal absorption from airborne crystalline dust generated during weighing and transfer.
Respiratory N95 or P100 particulate respirator (Required only if handled outside a fume hood).Milled organic powders often have aerodynamic diameters reaching respirable fractions (<10 µm). Inhalation bypasses first-pass metabolism, leading to rapid systemic absorption.
Body Protection Flame-resistant (FR) lab coat, closed-toe non-porous shoes.Provides a physical barrier against accidental spills and minimizes static charge accumulation, which is common with dry carbamate powders.

Operational Workflow & Handling Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Pre-Operation Verification

  • Airflow Check: Verify the chemical fume hood face velocity is operating between 80–100 feet per minute (fpm).

  • Static Mitigation: Ground all metal equipment. Aryl carbamate powders can accumulate static charge, causing them to aerosolize or cling to spatulas.

    • Validation: Pass an anti-static gun (Zerostat) over the weighing boat before transfer.

Phase 2: Weighing and Transfer

  • Preparation: Tare an anti-static weighing boat on an analytical balance inside the fume hood.

  • Transfer: Use a grounded stainless-steel spatula to transfer the solid Butyl (3,4-diethoxyphenyl)carbamate.

    • Validation: Observe the powder's behavior. If it clings aggressively to the spatula or floats, stop. Increase ambient humidity in the hood (e.g., by placing a small beaker of warm water nearby) or re-apply the anti-static gun before proceeding.

  • Containment: Cap the destination vial immediately after transfer before moving it out of the balance area.

Phase 3: Solubilization

  • Solvent Addition: Add the required solvent (e.g., anhydrous DMF or DMSO) via a syringe through a septum to prevent aerosol displacement, or carefully pour down the side of the vial.

  • Agitation: Vortex the sealed vial gently until visually clear.

    • Validation: Hold the vial against a light source. Absolutely no particulate matter should remain. Incomplete solvation will lead to inaccurate dosing in biological assays or stoichiometric imbalances in cross-coupling reactions.

Spill Response & Disposal Plan

In the event of a breach in containment, follow these procedural steps to prevent environmental contamination and cross-exposure.

Solid Spill Protocol (Powder):

  • Do NOT dry sweep. Sweeping aerosolizes the <10 µm particles, creating an immediate inhalation hazard.

  • Cover the spilled powder with paper towels dampened with water or 10% ethanol.

  • Wipe inward from the edges to consolidate the material.

  • Place all contaminated towels into a designated, sealable biohazard/chemical waste bag.

Liquid Spill Protocol (In Solvent):

  • Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Use a plastic scoop to transfer the saturated absorbent into a high-density polyethylene (HDPE) container.

Disposal Segregation:

  • Label all collected waste as "Hazardous Waste - Toxic Organic Solid/Liquid (Carbamate Derivative)" .

  • Critical Warning: Do not mix this waste with strong acids or bases in the waste stream, as extreme pH will accelerate the hydrolysis of the carbamate, releasing the highly toxic 3,4-diethoxyaniline directly into the waste carboy.

References

  • Malhotra H, Kaur S, Phale PS. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. 2021. 3

  • Oshchepkov M, et al. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules. 2022. 2

  • Quasdorf KW, et al. Suzuki−Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society. 2011. 1

Sources

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